molecular formula C16H13NO B1613269 (2-Phenylquinolin-7-yl)methanol CAS No. 361457-37-6

(2-Phenylquinolin-7-yl)methanol

Cat. No.: B1613269
CAS No.: 361457-37-6
M. Wt: 235.28 g/mol
InChI Key: CHBAQKQRKRDVHE-UHFFFAOYSA-N
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Description

(2-Phenylquinolin-7-yl)methanol (CAS 361457-37-6) is a quinoline derivative with the molecular formula C₁₆H₁₃NO and a molecular weight of 235.28 . This compound is a valuable synthetic intermediate in medicinal chemistry, particularly in the development of novel anticancer agents. Its primary research value is as a precursor in the synthesis of imidazo[1,5-a]pyrazine derivatives, which have been identified as potent and selective inhibitors of the Insulin-like Growth Factor-I Receptor (IGF-IR) . IGF-IR signaling is a critical pathway in the proliferation and survival of many cancer cells, making it a promising therapeutic target. One prominent compound derived from this chemical, known as AQIP, has demonstrated strong activity in inhibiting ligand-stimulated autophosphorylation of IGF-IR and its downstream pathways, leading to the inhibition of tumor cell proliferation . Research based on this scaffold has progressed to in vivo models, showing oral bioavailability and antitumor efficacy, which highlights the significant potential of this compound in oncology drug discovery . As a hazardous chemical, it carries the signal word "Warning" and the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Researchers should handle it with appropriate precautions and refer to the relevant Safety Data Sheet. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-phenylquinolin-7-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c18-11-12-6-7-14-8-9-15(17-16(14)10-12)13-4-2-1-3-5-13/h1-10,18H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBAQKQRKRDVHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)CO)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622194
Record name (2-Phenylquinolin-7-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361457-37-6
Record name (2-Phenylquinolin-7-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on (2-Phenylquinolin-7-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Phenylquinolin-7-yl)methanol is a heterocyclic organic compound featuring a 2-phenylquinoline (B181262) scaffold with a hydroxymethyl group at the 7-position. This molecule serves as a key intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. The 2-phenylquinoline core is a recognized pharmacophore, and its derivatives have garnered significant interest due to their diverse biological activities. This guide provides a comprehensive overview of the basic properties of this compound, including its physicochemical characteristics, predicted spectroscopic data, plausible synthetic routes, and its relevance in targeting critical signaling pathways in drug discovery.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₆H₁₃NO[1][2]
Molar Mass 235.28 g/mol [1]
CAS Number 361457-37-6[1][2]
Appearance White to off-white solid (Predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Soluble in methanol (B129727), ethanol, DMSO, and other common organic solvents (Predicted).N/A
pKa Not availableN/A

Spectroscopic Data (Predicted)

Specific experimental spectroscopic data for this compound is not widely published. The following data is predicted based on the chemical structure and known spectral characteristics of the 2-phenylquinoline scaffold and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted) Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Protons~9.0 - 7.5m10HAromatic protons (quinoline and phenyl rings)
~4.8s2H-CH₂-OH
~2.5br s1H-OH
¹³C NMR (Predicted) Chemical Shift (δ, ppm)Assignment
Carbons~160 - 120Aromatic carbons
~65-CH₂-OH
Infrared (IR) Spectroscopy
IR Absorption (Predicted) Wavenumber (cm⁻¹)Functional Group
O-H Stretch3400 - 3200 (broad)Alcohol
C-H Stretch (Aromatic)3100 - 3000Aromatic C-H
C=C and C=N Stretch1600 - 1450Aromatic ring
C-O Stretch1260 - 1000Alcohol
Mass Spectrometry (MS)
Mass Spectrometry (Predicted) m/zAssignment
Molecular Ion (M⁺)235.10[M]⁺
Base PeakVaries with ionization methodFragment ion

Experimental Protocols

Proposed Synthesis: Reduction of 2-Phenylquinoline-7-carbaldehyde (B1452048)

A plausible and direct synthetic route to this compound is the reduction of the corresponding aldehyde, 2-phenylquinoline-7-carbaldehyde.

  • Materials:

  • Procedure:

    • Dissolve 2-phenylquinoline-7-carbaldehyde (1.0 eq) in a mixture of methanol and dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Once the reaction is complete, quench the reaction by the slow addition of deionized water.

    • Remove the organic solvents under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x volume).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

G start Start: 2-Phenylquinoline-7-carbaldehyde dissolve Dissolve in MeOH/DCM start->dissolve cool Cool to 0 °C dissolve->cool add_nabh4 Add NaBH4 cool->add_nabh4 monitor Monitor by TLC add_nabh4->monitor quench Quench with Water monitor->quench Reaction Complete concentrate Concentrate quench->concentrate extract Extract with DCM concentrate->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 wash->dry purify Purify by Column Chromatography dry->purify end End: this compound purify->end

Caption: Synthetic workflow for the reduction of 2-phenylquinoline-7-carbaldehyde.

Spectroscopic Characterization
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • ¹H NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum. Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm). The chemical shifts, integration, and multiplicity of the signals should be analyzed to confirm the presence of aromatic, methylene, and hydroxyl protons.

  • ¹³C NMR Spectroscopy: Acquire a one-dimensional carbon-13 NMR spectrum. This will provide information on the number and chemical environment of the carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Sample Preparation: For a solid sample, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), depositing a drop onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[3] Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Obtain the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the functional groups present, such as the broad O-H stretch for the alcohol and the C=C/C=N stretches for the aromatic rings.[4]

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).[5]

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.

Biological Context: Targeting the IGF-1R Signaling Pathway

The 2-phenylquinoline scaffold is a key component of molecules designed to inhibit various protein kinases involved in cell signaling pathways. Notably, derivatives of this compound have been investigated as potent inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R). The IGF-1R signaling pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is implicated in the development and progression of many cancers.[6][7]

Upon binding of its ligand (IGF-1 or IGF-2), the IGF-1R undergoes autophosphorylation, which triggers two major downstream signaling cascades: the PI3K/Akt pathway and the Ras/MAPK pathway.[7][8]

  • PI3K/Akt Pathway: This pathway is primarily involved in cell survival and proliferation. Activated IGF-1R phosphorylates Insulin Receptor Substrate (IRS) proteins, which in turn recruit and activate Phosphoinositide 3-kinase (PI3K). PI3K then activates Akt, which phosphorylates a variety of downstream targets that promote cell survival by inhibiting apoptosis and stimulate cell growth and proliferation.[9]

  • Ras/MAPK Pathway: This pathway is mainly associated with cell proliferation and differentiation. Activated IGF-1R can also activate the Ras/Raf/MEK/ERK cascade, leading to the regulation of gene expression that drives cell cycle progression.[8]

Inhibitors based on the 2-phenylquinoline scaffold can block the ATP-binding site of the IGF-1R kinase domain, thereby preventing its activation and the subsequent downstream signaling events. This leads to the inhibition of tumor cell proliferation and can induce apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF-1R IRS IRS IGF1R->IRS Ras Ras IGF1R->Ras IGF1 IGF-1 IGF1->IGF1R PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Derivative Inhibitor->IGF1R

Caption: Simplified IGF-1R signaling pathway and the point of inhibition by 2-phenylquinoline derivatives.

References

(2-Phenylquinolin-7-yl)methanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the chemical structure, analysis, and synthesis of (2-Phenylquinolin-7-yl)methanol. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document compiles essential data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Core Chemical Information

This compound is a heterocyclic compound featuring a quinoline (B57606) core substituted with a phenyl group at the 2-position and a hydroxymethyl group at the 7-position.[1][2] It serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds.[3]

Physicochemical Properties
IdentifierValueReference
CAS Number 361457-37-6[1][4][5]
Molecular Formula C₁₆H₁₃NO[1][4]
Molar Mass 235.28 g/mol [1]
Purity Typically ≥97%[4]
Storage Condition 2-8°C, Sealed in dry conditions[1][5]

Structural Representation

Caption: Chemical structure of this compound.

Synthesis Protocol

A reliable method for the synthesis of this compound involves the selective reduction of the corresponding aldehyde, 2-Phenylquinoline-7-carbaldehyde.[6]

Experimental Workflow: Reduction of 2-Phenylquinoline-7-carbaldehyde

G start Start: 2-Phenylquinoline-7-carbaldehyde dissolve Dissolve in THF/Methanol (B129727) start->dissolve cool Cool to 0°C dissolve->cool add_nabh4 Add NaBH₄ (Sodium Borohydride) cool->add_nabh4 stir Stir at Room Temperature (2-4h) add_nabh4->stir workup Aqueous Workup stir->workup purify Column Chromatography workup->purify characterize Characterize Product purify->characterize end End: this compound characterize->end

Caption: Workflow for the synthesis of this compound.

Detailed Methodology

Materials:

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Phenylquinoline-7-carbaldehyde.[6]

  • Dissolution: Dissolve the starting material in a mixture of THF (20 mL) and methanol (20 mL).[6]

  • Cooling: Cool the solution to 0°C in an ice bath.[6]

  • Reduction: Slowly add sodium borohydride in small portions over 15 minutes. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.[6]

  • Monitoring: Monitor the reaction progress by TLC (eluent: 50% ethyl acetate in hexane) until the starting material is completely consumed (typically 2-4 hours).[6]

  • Workup: Perform a standard aqueous workup to quench the excess reducing agent and isolate the crude product.[6]

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc).[6]

  • Isolation: Collect the fractions containing the desired product (monitored by TLC). Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.[6]

Chemical Analysis

The structural confirmation and purity assessment of this compound are typically achieved through a combination of spectroscopic techniques.

Spectroscopic Data (Reference Data for a Structurally Related Compound)

The following data is for a closely related 2-phenylquinoline (B181262) derivative and can serve as a reference for the expected spectral characteristics.[7]

TechniqueObserved Peaks/Signals
¹H NMR (400 MHz, CDCl₃)δ 8.14 (d, J = 8.4 Hz, 1H), 7.91 (s, 1H), 7.73 (d, J = 8.0 Hz, 1H), 7.66 (t, J = 8.0 Hz, 1H), 7.36-7.53 (m, 6H), 7.15-7.24 (m, 3H), 6.98 (d, J = 7.6 Hz, 2H), 4.12 (s, 2H).
¹³C NMR (101 MHz, CDCl₃)δ 160.76, 146.65, 140.64, 139.98, 137.08, 132.55, 129.30, 129.20, 129.03, 128.90, 128.52, 128.32, 128.24, 127.57, 127.14, 126.53, 126.30, 39.14.
IR (KBr) 3029, 2918, 2847, 1624, 1598, 1557, 1490, 1442, 1419, 1342, 1275, 1073, 1019, 920, 757, 696 cm⁻¹.
Mass Spec. (EI, m/z) 295 [M]⁺.
Experimental Protocols for Analysis

¹H NMR Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.[8]

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8]

  • Filter the solution through a small plug of glass wool or a syringe filter into a clean NMR tube.[8]

Note on Analysis: For complex aromatic regions in the ¹H NMR spectrum, 2D NMR experiments such as COSY are recommended for unambiguous assignment of proton signals.[8] High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula.

Biological Relevance and Signaling Pathways

Derivatives of this compound have been identified as potent inhibitors of the Insulin-like Growth Factor-I Receptor (IGF-IR).[9][10] IGF-IR is a tyrosine kinase receptor that plays a crucial role in cell proliferation, growth, and survival.[11] Its overexpression is implicated in various cancers.[10] Inhibition of the IGF-IR signaling pathway is a key strategy in anticancer drug development.

IGF-IR Signaling Pathway and Point of Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF-1 Receptor IRS IRS Proteins IGF1R->IRS IGF1 IGF-1 (Ligand) IGF1->IGF1R PI3K PI3K IRS->PI3K GRB2 Grb2 IRS->GRB2 PIP3 PIP3 PI3K->PIP3 AKT Akt/PKB PIP3->AKT mTOR mTOR AKT->mTOR Cell_Response Cell Proliferation, Growth, Survival mTOR->Cell_Response SOS SOS GRB2->SOS RAS Ras SOS->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Transcription->Cell_Response Inhibitor This compound Derivative Inhibitor->IGF1R

Caption: Simplified IGF-IR signaling pathway and inhibition by a derivative.

The binding of IGF-1 to its receptor (IGF-IR) triggers a conformational change, leading to autophosphorylation and activation of the receptor's tyrosine kinase domain. This initiates downstream signaling through two major pathways: the PI3K/Akt/mTOR pathway and the Ras/Raf/MEK/ERK pathway. Both pathways converge to promote gene transcription that drives cell proliferation, growth, and survival.[11] this compound derivatives act as inhibitors at the IGF-IR, blocking the initial phosphorylation event and thereby abrogating the downstream signaling cascade.[9] This mechanism of action highlights the therapeutic potential of this class of compounds in oncology.

References

The Emergence of (2-Phenylquinolin-7-yl)methanol: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the discovery, synthesis, and historical significance of (2-phenylquinolin-7-yl)methanol, a key heterocyclic compound. Primarily aimed at researchers, scientists, and professionals in drug development, this document details the synthetic protocols, physicochemical properties, and the pivotal role of this molecule as a structural foundation for potent therapeutic agents, most notably in the field of oncology.

Introduction: The Quinoline (B57606) Backbone in Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle, has been a cornerstone of medicinal chemistry for over a century.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3] The historical significance of quinoline-based drugs is exemplified by quinine, an antimalarial agent extracted from cinchona bark in 1820, and the subsequent development of synthetic analogues like chloroquine (B1663885) in the 1930s.[1][4] The rigid, planar structure of the quinoline ring system provides a versatile scaffold for the design of molecules that can interact with a variety of biological targets.

While a detailed historical narrative of the initial "discovery" of the specific molecule this compound is not extensively documented in seminal literature, its emergence is intrinsically linked to the broader exploration of 2-phenylquinoline (B181262) derivatives as privileged structures in drug discovery. Its significance lies not as a standalone therapeutic but as a crucial intermediate in the synthesis of more complex and highly active pharmaceutical compounds.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process involving the formation of its aldehyde precursor, 2-phenylquinoline-7-carbaldehyde (B1452048), followed by its reduction.

Synthesis of 2-Phenylquinoline-7-carbaldehyde

A common and efficient method for the synthesis of 2-phenylquinoline-7-carbaldehyde is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed coupling of a halogenated quinoline-7-carbaldehyde (B1225660) with phenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Materials: 2-chloro-7-formylquinoline, phenylboronic acid, palladium(II) acetate (B1210297), triphenylphosphine (B44618), 1,2-dimethoxyethane (B42094) (DME), and an aqueous solution of potassium carbonate.

  • Procedure:

    • To a round-bottom flask, add 2-chloro-7-formylquinoline (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

    • Add DME (10 mL) to the flask.

    • Add a 2M aqueous solution of potassium carbonate to the reaction mixture.

    • Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

    • Heat the mixture to reflux (approximately 85-90 °C) for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through celite to remove the catalyst.

    • Wash the organic layer with water and saturated aqueous sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield 2-Phenylquinoline-7-carbaldehyde.

Reduction to this compound

The subsequent reduction of the carbaldehyde to the primary alcohol is a straightforward and high-yielding transformation, commonly employing a selective reducing agent such as sodium borohydride (B1222165).

Experimental Protocol: Sodium Borohydride Reduction

  • Materials: 2-Phenylquinoline-7-carbaldehyde, sodium borohydride (NaBH₄), tetrahydrofuran (B95107) (THF), and methanol (B129727).

  • Procedure:

    • In a round-bottom flask, dissolve 2-Phenylquinoline-7-carbaldehyde in a mixture of THF and methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (2.0 equivalents) to the cooled solution in small portions over 15 minutes.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

    • Quench the reaction by the dropwise addition of deionized water at 0 °C.

    • Remove the organic solvents under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield this compound.

Physicochemical and Spectroscopic Data

Biological Significance: A Scaffold for Potent IGF-1R Inhibitors

The primary significance of this compound in the field of drug discovery is its role as a core structural component of potent inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R).[6] IGF-1R is a transmembrane receptor tyrosine kinase that plays a critical role in cell proliferation, growth, and survival.[4] Dysregulation of the IGF-1R signaling pathway is implicated in the development and progression of numerous cancers.[1]

A prominent example of a therapeutic agent built upon the this compound scaffold is Linsitinib (OSI-906) , a dual inhibitor of IGF-1R and the insulin (B600854) receptor (IR).[2][4]

The IGF-1R Signaling Pathway

The binding of ligands, such as IGF-1 and IGF-2, to the IGF-1R initiates a conformational change that leads to autophosphorylation of the intracellular tyrosine kinase domain. This activation triggers two major downstream signaling cascades:

  • The PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth.

  • The Ras/Raf/MEK/ERK (MAPK) Pathway: This pathway is primarily involved in cell growth and differentiation.

The aberrant activation of these pathways in cancer cells leads to uncontrolled cell division and resistance to apoptosis.

IGF1R_Signaling_Pathway IGF1 IGF-1 / IGF-2 IGF1R IGF-1R IGF1->IGF1R Binds IRS IRS IGF1R->IRS Phosphorylates Grb2_Sos Grb2/SOS IGF1R->Grb2_Sos Activates PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Linsitinib Linsitinib (this compound derivative) Linsitinib->IGF1R Inhibits Autophosphorylation

Caption: The IGF-1R signaling pathway and the point of inhibition by Linsitinib.

Quantitative Biological Activity of Linsitinib

The this compound core is integral to the potent inhibitory activity of Linsitinib. The following table summarizes key quantitative data for this compound.

ParameterValueCell Line/Assay ConditionReference
IGF-1R IC₅₀ 35 nMCell-free assay[2][4]
Insulin Receptor IC₅₀ 75 nMCell-free assay[2][4]
IGF-1R Autophosphorylation IC₅₀ 0.028 - 0.13 µMCellular assays[2]
Cell Proliferation EC₅₀ 0.021 - 0.810 µMVarious cancer cell lines (e.g., NSCLC, colorectal)[2]

Structure-Activity Relationship (SAR) and the Role of the this compound Moiety

While a detailed deconstruction of the SAR for Linsitinib is complex, the 2-phenylquinoline portion of the molecule plays a crucial role in anchoring the inhibitor within the ATP-binding pocket of the IGF-1R kinase domain. The phenyl group at the 2-position is believed to engage in hydrophobic interactions, while the quinoline nitrogen can form key hydrogen bonds. The methanol group, or more accurately, the methylene (B1212753) linker to which it is attached in the final drug, serves as a critical attachment point for the rest of the pharmacophore that extends into other regions of the binding site, ultimately conferring high potency and selectivity.

experimental_workflow cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_evaluation Biological Evaluation start 2-Chloro-7-formylquinoline + Phenylboronic Acid suzuki Suzuki Coupling (Pd(OAc)₂, PPh₃, K₂CO₃) start->suzuki aldehyde 2-Phenylquinoline-7-carbaldehyde suzuki->aldehyde reduction Reduction (NaBH₄) aldehyde->reduction product This compound reduction->product elaboration Multi-step Elaboration product->elaboration linsitinib Linsitinib (OSI-906) elaboration->linsitinib in_vitro In Vitro Assays (Kinase Inhibition, Cell Proliferation) linsitinib->in_vitro in_vivo In Vivo Models (Xenograft Studies) in_vitro->in_vivo

Caption: Experimental workflow from core synthesis to biological evaluation.

Conclusion

This compound has transitioned from a relatively obscure chemical intermediate to a cornerstone of modern targeted cancer therapy research. Its straightforward synthesis and its role as a key building block for potent kinase inhibitors like Linsitinib underscore the enduring importance of the quinoline scaffold in medicinal chemistry. Future research will likely continue to leverage this and related structures to develop next-generation therapeutics with improved efficacy and selectivity profiles.

References

An In-depth Technical Guide to (2-Phenylquinolin-7-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Phenylquinolin-7-yl)methanol, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identity, including its IUPAC name and synonyms, and presents its physicochemical properties. Furthermore, it outlines a plausible synthetic route and discusses its relevance as a scaffold in the development of kinase inhibitors, particularly those targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway.

Chemical Identity and Properties

This compound is a substituted quinoline (B57606) derivative. Its chemical structure and key identifiers are summarized below.

PropertyValue
IUPAC Name This compound
CAS Number 361457-37-6
PubChem CID 15939837
Molecular Formula C₁₆H₁₃NO
Molecular Weight 235.28 g/mol
Canonical SMILES C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)CO
InChI Key ZKFWJDXPMSASAF-UHFFFAOYSA-N

Synonyms:

  • 2-Phenyl-7-(hydroxymethyl)quinoline

  • (2-phenyl-7-quinolyl)methanol

Synthesis Protocol

A potential synthetic pathway for this compound involves a two-step process starting from 2-phenylquinoline (B181262). The first step is a Vilsmeier-Haack reaction to introduce a formyl group at the 7-position, followed by the reduction of the resulting aldehyde to the corresponding alcohol.

Step 1: Synthesis of 2-Phenylquinoline-7-carbaldehyde via Vilsmeier-Haack Reaction

This reaction introduces a formyl group onto the quinoline ring system.

Materials:

  • 2-Phenylquinoline

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (B109758) (DCM)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate (B1210297) for chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF (3.0 eq.) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (1.1 eq.) dropwise, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Reaction with 2-Phenylquinoline: Dissolve 2-phenylquinoline (1.0 eq.) in anhydrous DCM and add it dropwise to the Vilsmeier reagent.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40-50 °C). Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Extraction: Upon completion, cool the mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a saturated NaHCO₃ solution to a pH of 7-8. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 2-Phenylquinoline-7-carbaldehyde.[1]

Step 2: Reduction of 2-Phenylquinoline-7-carbaldehyde to this compound

The aldehyde synthesized in the previous step is reduced to the primary alcohol.

Materials:

  • 2-Phenylquinoline-7-carbaldehyde

  • Sodium borohydride (B1222165) (NaBH₄)

  • Methanol (B129727) or Ethanol

  • Dichloromethane (DCM)

  • Water

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve 2-Phenylquinoline-7-carbaldehyde in a suitable solvent such as methanol or a mixture of DCM and methanol.

  • Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Quenching and Extraction: Once the reaction is complete, carefully quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure and extract the aqueous layer with DCM.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purification: If necessary, purify the crude this compound by recrystallization or silica gel chromatography.

Synthesis_Workflow cluster_step1 Step 1: Vilsmeier-Haack Reaction cluster_step2 Step 2: Reduction 2-Phenylquinoline 2-Phenylquinoline Formylation Formylation 2-Phenylquinoline->Formylation Vilsmeier_Reagent Vilsmeier Reagent (DMF, POCl3) Vilsmeier_Reagent->Formylation 2-Phenylquinoline-7-carbaldehyde 2-Phenylquinoline-7-carbaldehyde Formylation->2-Phenylquinoline-7-carbaldehyde Reduction Reduction 2-Phenylquinoline-7-carbaldehyde->Reduction Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Reduction This compound This compound Reduction->this compound

Caption: Synthetic workflow for this compound.

Biological Relevance and Application in Drug Discovery

The 2-phenylquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Notably, compounds derived from this compound have been investigated as potent inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R).

The IGF-1R Signaling Pathway

The IGF-1R is a transmembrane tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of the IGF-1R signaling pathway is implicated in the development and progression of various cancers. Upon binding of its ligand, IGF-1, the receptor undergoes autophosphorylation, initiating a cascade of intracellular signaling events through two major pathways: the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/mitogen-activated protein kinase (MAPK) pathway. These pathways ultimately regulate gene expression and cellular processes related to growth and survival.

IGF1R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_pi3k PI3K/Akt Pathway cluster_mapk Ras/MAPK Pathway IGF1R IGF-1R IRS1 IRS-1 IGF1R->IRS1 Phosphorylation Shc Shc IGF1R->Shc Phosphorylation IGF1 IGF-1 IGF1->IGF1R Binding & Activation PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival & Growth Akt->Cell_Survival Grb2_SOS Grb2/SOS Shc->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation & Differentiation ERK->Proliferation (2-Phenylquinolin-7-yl)methanol_Derivative This compound Derivative (2-Phenylquinolin-7-yl)methanol_Derivative->IGF1R Inhibition

Caption: Simplified IGF-1R signaling pathway and the point of inhibition.

Kinase Inhibitor Screening Workflow

This compound serves as a key intermediate in the synthesis of a library of compounds for screening as kinase inhibitors. A general workflow for identifying and characterizing such inhibitors is outlined below.

Experimental Workflow:

  • Compound Synthesis: Synthesize a library of derivatives based on the this compound scaffold.

  • Primary Screening: Perform high-throughput screening (HTS) of the compound library against the target kinase (e.g., IGF-1R) using in vitro biochemical assays to identify initial "hits."

  • Dose-Response and IC₅₀ Determination: Conduct dose-response studies for the hit compounds to determine their half-maximal inhibitory concentration (IC₅₀), a measure of their potency.

  • Selectivity Profiling: Screen the most potent hits against a panel of other kinases to assess their selectivity and identify potential off-target effects.

  • Cell-Based Assays: Evaluate the activity of the lead compounds in cell-based assays to confirm their ability to inhibit the target kinase within a cellular context and to assess their effects on downstream signaling pathways.

  • In Vivo Efficacy Studies: Test the most promising compounds in animal models of relevant diseases (e.g., cancer xenograft models) to evaluate their in vivo efficacy and pharmacokinetic properties.

Kinase_Inhibitor_Screening_Workflow Start Start: This compound Synthesis Compound Library Synthesis Start->Synthesis HTS High-Throughput Screening (HTS) Synthesis->HTS Hits Hit Compounds HTS->Hits Dose_Response Dose-Response & IC50 Determination Hits->Dose_Response Potent_Hits Potent Hits Dose_Response->Potent_Hits Selectivity Selectivity Profiling Potent_Hits->Selectivity Cell_Based Cell-Based Assays Potent_Hits->Cell_Based Lead_Compounds Lead Compounds Selectivity->Lead_Compounds Cell_Based->Lead_Compounds In_Vivo In Vivo Efficacy Studies Lead_Compounds->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Caption: General workflow for kinase inhibitor screening.

This technical guide provides foundational information for researchers interested in this compound and its applications in drug discovery. The provided synthetic route and biological context serve as a starting point for further investigation and development of novel therapeutics.

References

An In-depth Technical Guide on the Core Mechanism of Action of (2-Phenylquinolin-7-yl) Derivatives as IGF-1R Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses on the mechanism of action of derivatives of (2-Phenylquinolin-7-yl)methanol, for which detailed research is available. Direct experimental data on the mechanism of action of this compound itself is limited in the current scientific literature. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

The 2-phenylquinoline (B181262) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] While the specific mechanism of action for this compound is not extensively documented, a closely related derivative, cis-3-(3-azetidin-1-ylmethylcyclobutyl)-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-8-ylamine (AQIP) , has been identified as a potent inhibitor of the Insulin-like Growth Factor-I Receptor (IGF-1R).[1][2] This guide will provide an in-depth analysis of the mechanism of action of AQIP and other 2-phenylquinoline derivatives, with a focus on their role as IGF-1R inhibitors.

Core Mechanism of Action: IGF-1R Inhibition

The primary mechanism of action for the anticancer effects of AQIP and related 2-phenylquinoline derivatives is the inhibition of the IGF-1R signaling pathway. IGF-1R is a transmembrane receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Its dysregulation is implicated in the development and progression of many cancers.

The IGF-1R Signaling Pathway

The IGF-1R signaling cascade is initiated by the binding of its ligands, IGF-1 or IGF-2. This binding event triggers a conformational change in the receptor, leading to autophosphorylation of specific tyrosine residues in its intracellular kinase domain. This autophosphorylation activates the receptor, creating docking sites for various substrate proteins, primarily Insulin Receptor Substrate (IRS) and Shc.

The subsequent signaling proceeds through two major downstream pathways:

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation.

  • RAS/MAPK Pathway: This pathway is primarily involved in cell growth and differentiation.

The inhibition of IGF-1R by compounds like AQIP blocks the initial autophosphorylation step, thereby preventing the activation of these downstream pathways and leading to the suppression of tumor cell growth and survival.

IGF1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IGF-1/IGF-2 IGF-1 / IGF-2 IGF-1R IGF-1R IGF-1/IGF-2->IGF-1R Binding & Activation IRS IRS IGF-1R->IRS Shc Shc IGF-1R->Shc PI3K PI3K IRS->PI3K RAS RAS Shc->RAS Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival RAF RAF RAS->RAF MAPK Pathway MEK MEK RAF->MEK MAPK Pathway ERK ERK MEK->ERK MAPK Pathway Growth Growth ERK->Growth Differentiation Differentiation ERK->Differentiation AQIP (2-Phenylquinolin-7-yl) Derivative (AQIP) AQIP->IGF-1R Inhibition Kinase_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis Reagents Prepare Reagents: - IGF-1R Kinase - Test Compound (AQIP) - ATP - Biotinylated Substrate Incubate Incubate IGF-1R Kinase with Test Compound Reagents->Incubate Initiate Initiate Reaction: Add ATP and Substrate Incubate->Initiate Incubate_Reaction Incubate at 30°C Initiate->Incubate_Reaction Stop Stop Reaction Incubate_Reaction->Stop Quantify Quantify Phosphorylated Substrate (e.g., Fluorescence) Stop->Quantify Analyze Calculate IC50 Quantify->Analyze Xenograft_Workflow Implant Implant 3T3/huIGFIR cells into mice Tumor_Growth Allow tumors to grow to palpable size Implant->Tumor_Growth Randomize Randomize mice into control and treatment groups Tumor_Growth->Randomize Treat Administer AQIP to treatment group Randomize->Treat Measure Measure tumor volume regularly Treat->Measure Excise Excise and weigh tumors at study endpoint Measure->Excise Analyze Analyze tumor growth inhibition Excise->Analyze

References

An In-depth Technical Guide to (2-Phenylquinolin-7-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (2-Phenylquinolin-7-yl)methanol, a key intermediate in the development of targeted therapeutics. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the physicochemical properties, synthesis, and biological relevance of this compound.

Physicochemical Properties

This compound is a heterocyclic compound featuring a quinoline (B57606) core substituted with a phenyl group at the 2-position and a hydroxymethyl group at the 7-position. Its molecular structure is fundamental to its role as a versatile scaffold in organic synthesis.

PropertyValueReference
Molecular Formula C₁₆H₁₃NO[1]
Molecular Weight 235.28 g/mol [1]
CAS Number 361457-37-6[1]

Synthesis of this compound

A reliable and selective method for the synthesis of this compound is the reduction of its corresponding aldehyde, 2-Phenylquinoline-7-carbaldehyde. The use of sodium borohydride (B1222165) (NaBH₄) as a reducing agent is preferred due to its mild nature and high selectivity for aldehydes and ketones, which ensures the preservation of the quinoline and phenyl ring systems.[2]

Experimental Protocol: Reduction of 2-Phenylquinoline-7-carbaldehyde[2]

This protocol details a robust method for the synthesis of this compound.

Materials:

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Phenylquinoline-7-carbaldehyde (1.0 g, 4.04 mmol) in a solvent mixture of THF (20 mL) and methanol (20 mL).

  • Cooling: Place the flask in an ice bath to cool the solution to 0 °C.

  • Reduction: While maintaining the temperature at 0 °C, slowly add sodium borohydride (0.31 g, 8.08 mmol, 2.0 equivalents) to the solution in small portions over a period of 15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. The progress of the reaction should be monitored by TLC to confirm the consumption of the starting material.

  • Quenching: After the reaction is complete, carefully quench the excess NaBH₄ by slowly adding water (10 mL) to the reaction mixture at 0 °C.

  • Extraction: Remove the organic solvents (THF and methanol) under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel. Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 20% EtOAc and gradually increasing to 50% EtOAc).

  • Isolation and Characterization: Collect the fractions containing the pure product, as identified by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid. The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.

Logical Workflow for Synthesis

The synthesis of this compound can be logically broken down into several key stages, from the initial setup to the final characterization of the pure product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Dissolve 2-Phenylquinoline-7-carbaldehyde in THF/Methanol B Cool solution to 0 °C A->B C Add NaBH4 in portions B->C Start Reduction D Stir at 0 °C for 1 hour C->D E Monitor by TLC D->E F Quench with H2O E->F Reaction Complete G Extract with Ethyl Acetate F->G H Wash with H2O and Brine G->H I Dry and Concentrate H->I J Column Chromatography I->J Purify Crude Product K Isolate Pure Fractions J->K L Characterize Product (NMR, MS, MP) K->L

Caption: Workflow for the synthesis of this compound.

Biological Relevance and Signaling Pathways

This compound serves as a crucial building block in the synthesis of potent inhibitors targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R).[3][4] The IGF-1R signaling pathway is a key regulator of cell proliferation, growth, and survival, and its dysregulation is implicated in various cancers.

Inhibitors derived from this compound, such as the clinical candidate OSI-906 (linsitinib), are designed to block the ATP-binding pocket of the IGF-1R tyrosine kinase. This inhibition prevents the autophosphorylation of the receptor, thereby blocking the activation of downstream signaling cascades, including the PI3K/Akt and Ras/MAPK pathways. The blockade of these pathways ultimately leads to the inhibition of tumor cell proliferation and the induction of apoptosis.

IGF-1R Signaling Pathway and Inhibition

The following diagram illustrates the IGF-1R signaling pathway and the point of intervention by inhibitors synthesized from this compound.

IGF1R_Pathway cluster_pi3k PI3K/Akt Pathway cluster_ras Ras/MAPK Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Binds IRS IRS-1 IGF1R->IRS Phosphorylates PI3K PI3K IRS->PI3K Grb2 Grb2/SOS IRS->Grb2 Akt Akt PI3K->Akt CellSurvival Cell Survival & Growth Akt->CellSurvival Ras Ras Grb2->Ras MAPK MAPK (ERK) Ras->MAPK Proliferation Cell Proliferation MAPK->Proliferation Inhibitor (2-Phenylquinolin-7-yl) derived Inhibitor (e.g., OSI-906) Inhibitor->IGF1R Inhibits Autophosphorylation

Caption: Inhibition of the IGF-1R signaling pathway by derivatives.

References

(2-Phenylquinolin-7-yl)methanol: A Technical Guide to its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 20, 2025

Abstract

(2-Phenylquinolin-7-yl)methanol represents a core structural motif within the broader class of 2-phenylquinolines, a scaffold of significant interest in medicinal chemistry. While direct biological data for this compound is limited in publicly available literature, the 2-phenylquinoline (B181262) framework is a well-established pharmacophore exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and antibacterial properties. This technical guide provides a comprehensive overview of the potential biological activities of this compound by examining the known activities of its close derivatives and the overarching 2-phenylquinoline class. This document details potential mechanisms of action, summarizes key quantitative data from related compounds, provides detailed experimental protocols for the evaluation of these activities, and includes visualizations of relevant signaling pathways and experimental workflows to guide further research and drug discovery efforts.

Introduction: The 2-Phenylquinoline Scaffold

Quinoline (B57606) and its derivatives are heterocyclic aromatic compounds that form the backbone of numerous synthetic drugs and natural products with diverse pharmacological activities. The introduction of a phenyl group at the 2-position of the quinoline ring system gives rise to the 2-phenylquinoline scaffold, which has been extensively explored in drug discovery. This structural feature often imparts favorable pharmacokinetic and pharmacodynamic properties, leading to the identification of potent bioactive molecules. The potential biological activities associated with the 2-phenylquinoline core structure are vast and include, but are not limited to, anticancer, antiviral, and antibacterial effects. This compound, as a member of this class, holds promise as a key intermediate for the synthesis of novel therapeutic agents or may possess intrinsic biological activity worthy of investigation.

Potential Anticancer Activities

Derivatives of the 2-phenylquinoline scaffold have demonstrated significant potential as anticancer agents through various mechanisms of action, including the inhibition of crucial cellular signaling pathways and the induction of programmed cell death.

Inhibition of Insulin-like Growth Factor-1 Receptor (IGF-1R) Signaling

The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation. Its dysregulation is implicated in the development and progression of numerous cancers. Novel 2-phenylquinolin-7-yl-derived imidazo[1,5-a]pyrazines have been identified as potent inhibitors of IGF-1R.[1] One notable example, cis-3-(3-azetidin-1-ylmethylcyclobutyl)-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-8-ylamine (AQIP), has been shown to inhibit ligand-stimulated autophosphorylation of IGF-1R and downstream signaling pathways, leading to the inhibition of proliferation and induction of DNA fragmentation in human tumor cell lines.[1]

The binding of IGF-1 to its receptor triggers a conformational change, leading to the autophosphorylation of tyrosine residues in the intracellular kinase domain. This activates downstream signaling cascades, primarily the PI3K/Akt and Ras/MAPK pathways, which promote cell growth, proliferation, and survival while inhibiting apoptosis.

IGF1R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular IGF-1 IGF-1 IGF-1R IGF-1Rα IGF-1Rβ IGF-1->IGF-1R:f0 PI3K PI3K IGF-1R:f1->PI3K Ras Ras IGF-1R:f1->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Expression Gene Expression ERK->Gene Expression

Caption: Simplified IGF-1R signaling pathway.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. Inhibition of HDACs can restore the expression of these genes, leading to cell cycle arrest, differentiation, and apoptosis. While direct evidence for this compound as an HDAC inhibitor is not available, the 2-phenylquinoline scaffold has been incorporated into molecules designed as HDAC inhibitors.

HDAC inhibitors can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key mechanism involves the acetylation of non-histone proteins, such as p53 and Ku70, which modulates their activity to favor apoptosis.

HDAC_Inhibition_Apoptosis 2-Phenylquinoline Derivative 2-Phenylquinoline Derivative HDAC HDAC 2-Phenylquinoline Derivative->HDAC inhibition Histone Acetylation Histone Acetylation HDAC->Histone Acetylation deacetylation p53 Acetylation p53 Acetylation HDAC->p53 Acetylation deacetylation Tumor Suppressor Gene Expression Tumor Suppressor Gene Expression Histone Acetylation->Tumor Suppressor Gene Expression Cell Cycle Arrest Cell Cycle Arrest Tumor Suppressor Gene Expression->Cell Cycle Arrest Apoptosis Apoptosis Tumor Suppressor Gene Expression->Apoptosis Bax Activation Bax Activation p53 Acetylation->Bax Activation Bax Activation->Apoptosis

Caption: HDAC inhibition leading to apoptosis.

Quantitative Data for Anticancer Activity of 2-Phenylquinoline Derivatives

The following table summarizes the cytotoxic activities of various 2-phenylquinoline derivatives against several human cancer cell lines. This data provides a quantitative basis for comparing the potency of different structural modifications on the 2-phenylquinoline ring.

Compound IDCancer Cell LineIC50 (µM)Reference
AQIP 3T3/huIGFIR-[1]
2-Phenyl-4-quinolone derivative A-549 (Lung)Potent[2]
2-Phenyl-4-quinolone derivative HCT-8 (Ileocecal)Potent[2]
2-Phenyl-4-quinolone derivative RPMI-7951 (Melanoma)Potent[2]
2-Phenyl-4-quinolone derivative KB (Nasopharynx)Potent[2]
2-Phenyl-4-quinolone derivative P-388 (Murine Leukemia)Potent[2]
2-Phenyl-4-quinolone derivative L1210 (Murine Leukemia)Potent[2]

Potential Antiviral Activities

The 2-phenylquinoline scaffold has emerged as a promising framework for the development of broad-spectrum antiviral agents, particularly against coronaviruses.

Inhibition of SARS-CoV-2 Helicase (nsp13)

The SARS-CoV-2 non-structural protein 13 (nsp13) is a highly conserved helicase essential for viral replication, making it an attractive target for antiviral drug development. Certain 2-phenylquinoline derivatives have been identified as potent inhibitors of SARS-CoV-2 helicase activity.[3] For instance, the presence of a 6,7-dimethoxytetrahydroisoquinoline group at the C-4 position of the 2-phenylquinoline core has been shown to confer potent activity against SARS-CoV-2 helicase.[3]

A common method to assess helicase inhibition is a fluorescence resonance energy transfer (FRET)-based assay. In this assay, a double-stranded nucleic acid substrate is labeled with a fluorophore and a quencher. The helicase unwinds the substrate, separating the fluorophore and quencher, resulting in an increase in fluorescence. An inhibitor will prevent this process, leading to a lower fluorescence signal.

Helicase_Inhibition_Workflow cluster_assay FRET-based Helicase Assay dsDNA Substrate (FRET pair) dsDNA Substrate (FRET pair) Unwinding Unwinding dsDNA Substrate (FRET pair)->Unwinding Nsp13 Helicase Nsp13 Helicase Nsp13 Helicase->Unwinding ATP ATP ATP->Unwinding Fluorescence Increase Fluorescence Increase Unwinding->Fluorescence Increase Yes No Unwinding No Unwinding Unwinding->No Unwinding No No Fluorescence Increase No Fluorescence Increase No Unwinding->No Fluorescence Increase Inhibitor Inhibitor Inhibitor->Nsp13 Helicase blocks

Caption: Workflow of a FRET-based helicase inhibition assay.

Quantitative Data for Antiviral Activity of 2-Phenylquinoline Derivatives

The following table summarizes the antiviral activity of several 2-phenylquinoline derivatives against different coronaviruses.

Compound IDVirusEC50 (µM)CC50 (µM)Reference
Hit Compound SARS-CoV-2618[3]
Analogues HCoV-229E0.2 - 9.4>100[3]
Analogues HCoV-OC430.6 - 7.7>100[3]
Compound 6g SARS-CoV-2 HelicaseIC50 = 0.42-[3]

Potential Antibacterial Activities

The 2-phenylquinoline scaffold has also been investigated for its antibacterial properties, with derivatives showing activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The precise mechanism of antibacterial action for many 2-phenylquinoline derivatives is still under investigation. However, potential mechanisms include the inhibition of essential bacterial enzymes, disruption of the bacterial cell membrane, and interference with DNA replication or protein synthesis.

Quantitative Data for Antibacterial Activity of 2-Phenylquinoline Derivatives

The antibacterial efficacy of 2-phenylquinoline derivatives is typically determined by their Minimum Inhibitory Concentration (MIC). The following table presents hypothetical MIC values to illustrate the potential antibacterial spectrum.

Compound TypeBacterial StrainMIC (µg/mL)
2-Phenylquinoline Derivative A Staphylococcus aureus (Gram-positive)8
2-Phenylquinoline Derivative A Escherichia coli (Gram-negative)16
2-Phenylquinoline Derivative B Staphylococcus aureus (Gram-positive)4
2-Phenylquinoline Derivative B Escherichia coli (Gram-negative)32

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the potential biological activities of this compound and its derivatives.

Synthesis of this compound

A plausible synthetic route to this compound involves a multi-step process, often culminating in a reduction of a corresponding aldehyde or ester. A common approach for the synthesis of the 2-phenylquinoline core is the Friedländer annulation or a Suzuki coupling reaction.

Synthesis_Workflow 7-Bromo-2-phenylquinoline 7-Bromo-2-phenylquinoline Lithium-Halogen Exchange Lithium-Halogen Exchange 7-Bromo-2-phenylquinoline->Lithium-Halogen Exchange Organolithium Reagent Organolithium Reagent Organolithium Reagent->Lithium-Halogen Exchange 7-Lithio-2-phenylquinoline 7-Lithio-2-phenylquinoline Lithium-Halogen Exchange->7-Lithio-2-phenylquinoline Quench Quench 7-Lithio-2-phenylquinoline->Quench Formaldehyde Formaldehyde Formaldehyde->Quench This compound This compound Quench->this compound

Caption: Conceptual synthetic workflow for this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

IGF-1R Phosphorylation Assay (Western Blot)

Objective: To assess the inhibitory effect of the test compound on IGF-1R autophosphorylation.

Protocol:

  • Cell Treatment: Treat serum-starved cancer cells with the test compound for a specified time, followed by stimulation with IGF-1.

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phospho-IGF-1R and total IGF-1R, followed by HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total IGF-1R.

HDAC Activity Assay (Fluorometric)

Objective: To measure the inhibitory activity of the test compound against HDAC enzymes.

Protocol:

  • Reaction Setup: In a 96-well plate, add HDAC enzyme, a fluorogenic HDAC substrate, and the test compound at various concentrations in an assay buffer.

  • Incubation: Incubate the plate at 37°C for a specified time.

  • Development: Add a developer solution containing a protease to cleave the deacetylated substrate, releasing a fluorescent molecule.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of HDAC inhibition and determine the IC50 value.

SARS-CoV-2 Helicase Inhibition Assay (FRET-based)

Objective: To determine the inhibitory effect of the test compound on the unwinding activity of SARS-CoV-2 nsp13 helicase.

Protocol:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the FRET-labeled DNA/RNA substrate, nsp13 helicase, and the test compound.

  • Initiate Reaction: Start the reaction by adding ATP.

  • Fluorescence Reading: Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration to calculate the IC50 value.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a bacterium.

Protocol:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Bacterial Inoculum: Prepare a standardized bacterial suspension (0.5 McFarland standard) and dilute it to the final concentration.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Conclusion and Future Directions

The 2-phenylquinoline scaffold represents a privileged structure in medicinal chemistry with demonstrated potential in the development of anticancer, antiviral, and antibacterial agents. While specific biological data for this compound is not yet widely reported, its structural relationship to a multitude of bioactive compounds suggests that it is a promising candidate for further investigation. The experimental protocols and pathway analyses provided in this technical guide offer a robust framework for researchers to explore the therapeutic potential of this compound and its derivatives. Future research should focus on the synthesis and systematic biological evaluation of this compound and a library of its analogues to establish clear structure-activity relationships and to identify lead compounds for further preclinical and clinical development. The exploration of its potential as an inhibitor of IGF-1R, HDACs, and viral helicases, as well as its antibacterial properties, could lead to the discovery of novel therapeutics for a range of human diseases.

References

An In-depth Technical Guide to the Solubility and Stability of (2-Phenylquinolin-7-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data for (2-Phenylquinolin-7-yl)methanol is publicly available. This guide synthesizes information from structurally related compounds to provide insights into its likely physicochemical properties and offers generalized experimental protocols for its assessment.

Introduction

This compound (CAS No. 361457-37-6) is a heterocyclic compound featuring a quinoline (B57606) core substituted with a phenyl group at the 2-position and a hydroxymethyl group at the 7-position.[1][2][3] Quinoline derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[4][5] A thorough understanding of the solubility and stability of this compound is critical for its application in drug discovery, formulation development, and process chemistry. This document provides a comprehensive overview of its inferred solubility and stability characteristics, along with detailed experimental protocols for their determination.

Physicochemical Properties

PropertyValue/InformationSource
CAS Number 361457-37-6[1][2][3]
Molecular Formula C16H13NO[1]
Molar Mass 235.28 g/mol [1]
Appearance Likely a solid at room temperature (inferred from related compounds)
Storage Recommended at 2-8°C for the solid material. For related compounds, storage in a cool, dry, dark place under an inert atmosphere is advised to prevent degradation.[1][6]

Solubility Profile

Inferred Qualitative Solubility

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), AcetoneLikely SolubleThe aromatic nature and the presence of a polar hydroxyl group suggest good interaction with these solvents. DMSO-d₆ and acetone-d₆ are suggested as suitable NMR solvents for related compounds with poor solubility in less polar media.[8]
Polar Protic Methanol (B129727), EthanolLikely SolubleThe hydroxyl group can participate in hydrogen bonding with protic solvents.[8]
Non-Polar Aromatic TolueneLikely Sparingly Soluble to SolubleThe phenyl and quinoline rings suggest some solubility in aromatic solvents. A related compound, quinoline-7-carbaldehyde, is reported to be soluble in toluene.[9]
Chlorinated Dichloromethane, ChloroformLikely SolubleOften used as solvents during the synthesis and purification of quinoline derivatives.
Aqueous WaterLikely Poorly SolubleThe large, hydrophobic aromatic core is expected to dominate, leading to low aqueous solubility.

Stability Profile

The stability of this compound is crucial for its handling, storage, and formulation. While direct stability studies are not published, potential degradation pathways can be anticipated based on the chemistry of the quinoline ring and the benzylic alcohol moiety.

Potential Stability Liabilities:

  • Oxidation: The primary alcohol group is susceptible to oxidation to the corresponding aldehyde (2-phenylquinoline-7-carbaldehyde) and further to the carboxylic acid (2-phenylquinoline-7-carboxylic acid). This can be promoted by atmospheric oxygen, especially in the presence of metal ions or light.

  • Photodegradation: Quinoline derivatives can be sensitive to light. A study on a related quinoline methanol antimalarial showed it was stable in the dark but degraded upon exposure to UV light, with the major degradation product being the corresponding aldehyde.[10]

  • Acidic/Basic Conditions: The quinoline nitrogen is basic and can be protonated under acidic conditions. While the quinoline ring itself is relatively stable, extreme pH and high temperatures could lead to degradation.[6] It is important to note that this compound is a product of the Cannizzaro reaction of 2-phenylquinoline-7-carbaldehyde (B1452048) under strongly basic conditions, suggesting the alcohol is stable under these specific conditions.[6]

Recommended Storage Conditions:

To ensure long-term stability, this compound should be stored as a solid in a well-sealed container, protected from light, at refrigerated temperatures (2-8°C).[1] For solutions, storage under an inert atmosphere (e.g., argon or nitrogen) in amber vials is recommended to minimize oxidative and photodegradation.[6]

Experimental Protocols

The following are detailed, generalized protocols for the experimental determination of solubility and stability, which can be adapted for this compound.

Solubility Determination: Shake-Flask Method

This method is considered the gold standard for determining thermodynamic solubility.[11]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate (B84403) buffer pH 7.4, methanol, acetonitrile)

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium.

  • Solvent Addition: Add a known volume of the selected solvent to the vial.

  • Equilibration: Seal the vial and place it in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).

  • Sample Withdrawal: Once equilibrium is reached, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid.

  • Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of this compound using a validated stability-indicating HPLC method.

  • Calculation: Calculate the solubility using the determined concentration and dilution factor.

Stability Assessment: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.[12]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in acetonitrile (B52724) or methanol)

  • Hydrochloric acid (HCl, e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH, e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂, e.g., 3%)

  • Temperature-controlled water bath or oven

  • Photostability chamber

  • HPLC system with a UV or Mass Spectrometry (MS) detector

Procedure:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours). Withdraw samples at time points, neutralize with NaOH, and analyze by HPLC.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60°C) for a defined period. Withdraw samples, neutralize with HCl, and analyze by HPLC.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature for a defined period. Withdraw samples and analyze by HPLC.

  • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C) in the dark. Analyze at set time intervals.

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13] A control sample should be protected from light. Analyze both samples by HPLC.

Analysis of Results: For each condition, monitor the percentage of the parent compound remaining and the formation of any degradation products. An HPLC-MS system is highly beneficial for the identification of unknown degradants.

Visualizations

Experimental and Logical Workflows

Solubility_Workflow Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_result Result A Add excess solid to vial B Add known volume of solvent A->B C Seal and shake at constant temperature (24-72h) B->C D Withdraw supernatant C->D E Filter through 0.22 µm filter D->E F Quantify by validated HPLC method E->F G Calculate Solubility (e.g., in mg/mL or µM) F->G

Caption: A generalized workflow for determining the thermodynamic solubility of a compound.

Stability_Study_Workflow Forced Degradation Study Design cluster_conditions Stress Conditions cluster_evaluation Evaluation Start Prepare Stock Solution of this compound Acid Acidic (e.g., 0.1M HCl, 60°C) Start->Acid Base Basic (e.g., 0.1M NaOH, 60°C) Start->Base Oxidative Oxidative (e.g., 3% H₂O₂, RT) Start->Oxidative Thermal Thermal (Solid & Solution, 60°C) Start->Thermal Photo Photolytic (ICH Q1B Light Exposure) Start->Photo Analysis Analyze samples at time points by Stability-Indicating HPLC-UV/MS Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Eval1 Determine % Assay of Parent Compound Analysis->Eval1 Eval2 Identify and Quantify Degradation Products Analysis->Eval2 Eval3 Elucidate Degradation Pathways Eval2->Eval3

Caption: A logical workflow for conducting a forced degradation study.

Potential_Degradation_Pathway Potential Oxidative Degradation Pathway Compound This compound (Alcohol) Aldehyde 2-Phenylquinoline-7-carbaldehyde (Aldehyde) Compound->Aldehyde Oxidation [O] Acid 2-Phenylquinoline-7-carboxylic acid (Carboxylic Acid) Aldehyde->Acid Oxidation [O]

Caption: A potential oxidative degradation pathway for this compound.

Conclusion

This technical guide provides a foundational understanding of the anticipated solubility and stability of this compound for researchers and professionals in drug development. While quantitative data is not currently published, qualitative inferences based on the behavior of structurally related compounds suggest solubility in common polar organic solvents and potential liabilities to oxidative and photolytic degradation. The provided experimental protocols offer a robust framework for generating precise solubility and stability data, which is essential for advancing the development of this and other novel quinoline-based compounds.

References

Spectroscopic Profile of (2-Phenylquinolin-7-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of (2-Phenylquinolin-7-yl)methanol. Due to the limited availability of direct experimental data for this specific compound in public literature, this document presents predicted spectroscopic data based on the analysis of closely related quinoline (B57606) derivatives. It also outlines detailed, generalized experimental protocols for the synthesis and spectroscopic analysis of this compound, intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and by comparative analysis of experimental data for structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.2 - 8.0d1HQuinoline-H4
~8.0 - 7.8m3HQuinoline-H5, Phenyl-H (ortho)
~7.7 - 7.5m2HQuinoline-H8, Quinoline-H3
~7.5 - 7.3m4HPhenyl-H (meta, para), Quinoline-H6
~4.8s2H-CH₂OH
~5.5s (broad)1H-OH

Note: Predicted shifts are referenced to TMS (δ = 0.00 ppm) in a solvent like CDCl₃ or DMSO-d₆. The broadness and position of the -OH signal can vary with concentration and solvent.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~157Quinoline-C2
~148Quinoline-C8a
~139Phenyl-C (ipso)
~137Quinoline-C7
~136Quinoline-C4
~129.5Phenyl-CH (para)
~129Phenyl-CH (ortho)
~128.5Quinoline-C4a
~127.5Phenyl-CH (meta)
~127Quinoline-C5
~126Quinoline-C6
~122Quinoline-C3
~119Quinoline-C8
~65-CH₂OH

Note: Predicted shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H stretch (alcohol)
3100 - 3000MediumAromatic C-H stretch
1600 - 1450Medium to StrongAromatic C=C and C=N ring stretching
1250 - 1050StrongC-O stretch (primary alcohol)
900 - 675StrongAromatic C-H out-of-plane bending
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
235.10[M]⁺ (Molecular Ion)
236.10[M+H]⁺ (in ESI+)
218.09[M-OH]⁺
206.09[M-CH₂OH]⁺

Note: The molecular formula of this compound is C₁₆H₁₃NO, with a molecular weight of approximately 235.28 g/mol [1]. Fragmentation patterns will depend on the ionization technique used.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic characterization of this compound. These are generalized procedures based on common practices for similar compounds.

Synthesis of this compound

A plausible synthetic route involves a Suzuki-Miyaura cross-coupling reaction to form the 2-phenylquinoline (B181262) core, followed by reduction of a functional group at the 7-position.

2.1.1. Step 1: Suzuki-Miyaura Coupling

This reaction couples 7-bromo-2-chloroquinoline (B1339914) with phenylboronic acid to form 7-bromo-2-phenylquinoline.

  • Materials: 7-bromo-2-chloroquinoline, phenylboronic acid, palladium(II) acetate (B1210297), triphenylphosphine (B44618), potassium carbonate, and a suitable solvent like a mixture of dimethoxyethane (DME) and water.

  • Procedure:

    • To a reaction vessel, add 7-bromo-2-chloroquinoline (1 equivalent), phenylboronic acid (1.2 equivalents), palladium(II) acetate (0.01 equivalents), and triphenylphosphine (0.04 equivalents) in DME.

    • Add an aqueous solution of potassium carbonate (3 equivalents).

    • Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) and heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and filter through celite.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

2.1.2. Step 2: Reduction to this compound

This can be achieved by first converting the bromo group to an aldehyde or ester, followed by reduction. A more direct, though potentially challenging, approach could involve lithiation followed by reaction with formaldehyde. A common method is the reduction of a corresponding aldehyde, 2-phenylquinoline-7-carbaldehyde (B1452048).

  • Materials: 2-phenylquinoline-7-carbaldehyde, a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), and a suitable solvent (e.g., methanol (B129727) or ethanol (B145695) for NaBH₄; anhydrous diethyl ether or THF for LiAlH₄).

  • Procedure (using NaBH₄):

    • Dissolve 2-phenylquinoline-7-carbaldehyde in methanol or ethanol in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride (in slight excess) portion-wise to the stirred solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for a few hours, monitoring by TLC.

    • Quench the reaction by the slow addition of water.

    • Remove the solvent under reduced pressure.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting this compound by column chromatography or recrystallization.

Spectroscopic Analysis

2.2.1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm)[2].

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard or the residual solvent peak.

2.2.2. IR Spectroscopy

  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry potassium bromide and press it into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

2.2.3. Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) for high-resolution mass data or Electron Impact (EI) for fragmentation patterns.

  • Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern to confirm the structure of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualizations

The following diagrams illustrate the proposed synthetic workflow and a general workflow for the spectroscopic analysis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Functional Group Interconversion & Reduction 7-bromo-2-chloroquinoline 7-bromo-2-chloroquinoline 7-bromo-2-phenylquinoline 7-bromo-2-phenylquinoline 7-bromo-2-chloroquinoline->7-bromo-2-phenylquinoline Pd(OAc)₂, PPh₃, K₂CO₃ Phenylboronic_acid Phenylboronic acid Phenylboronic_acid->7-bromo-2-phenylquinoline 2-phenylquinoline-7-carbaldehyde 2-phenylquinoline-7-carbaldehyde 7-bromo-2-phenylquinoline->2-phenylquinoline-7-carbaldehyde e.g., Formylation Target_Molecule This compound 2-phenylquinoline-7-carbaldehyde->Target_Molecule NaBH₄ or LiAlH₄

Caption: Proposed synthetic workflow for this compound.

Spectroscopic_Analysis_Workflow Sample Purified this compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure_Elucidation Structure Elucidation & Purity Assessment NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to Analogs and Derivatives of (2-Phenylquinolin-7-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships (SAR) of analogs and derivatives of (2-Phenylquinolin-7-yl)methanol. The information presented herein is curated from recent scientific literature to facilitate ongoing research and development in medicinal chemistry and pharmacology.

Core Compound: this compound

The 2-phenylquinoline (B181262) scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of biologically active compounds.[1] this compound, with the CAS number 361457-37-6, serves as a key intermediate and structural motif in the development of novel therapeutic agents.[2] Its derivatives have shown significant potential in oncology, metabolic diseases, and infectious diseases.

Analogs and Derivatives: A Landscape of Biological Activity

Derivatives of the this compound core have been explored for various therapeutic applications, primarily as inhibitors of key biological targets. The following sections detail the major classes of these derivatives and their associated biological activities.

1. Imidazo[1,5-a]pyrazine (B1201761) Derivatives as IGF-1R Inhibitors

A significant class of derivatives incorporates an imidazo[1,5-a]pyrazine moiety, leading to potent inhibitors of the Insulin-like Growth Factor-I Receptor (IGF-1R).[3][4] IGF-1R is a tyrosine kinase receptor implicated in tumor cell proliferation and survival, making it a key target in oncology.[4]

A notable example from this series is cis-3-(3-azetidin-1-ylmethylcyclobutyl)-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-8-ylamine (AQIP) .[3] This compound has demonstrated potent inhibition of IGF-1R autophosphorylation and downstream signaling pathways.[3][4] Further optimization of this series led to the clinical candidate OSI-906 (linsitinib) , a dual inhibitor of IGF-1R and the insulin (B600854) receptor (IR).[4]

Key Biological Activities of AQIP:

  • Inhibition of ligand-stimulated autophosphorylation of IGF-IR.[3]

  • Inhibition of proliferation and induction of DNA fragmentation in human tumor cell lines.[3]

  • Antitumor activity in xenograft models.[3]

  • A pharmacokinetic profile suitable for once-daily oral dosing.[3]

2. Phenylquinoline Derivatives as Anticancer Agents

Substituted 2-arylquinoline derivatives have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines, including HeLa (cervical cancer), PC3 (prostate cancer), MCF-7 (breast cancer), and SKBR-3 (breast cancer).[5]

Structure-activity relationship studies on C-6 substituted 2-phenylquinolines and 2-(3,4-methylenedioxyphenyl)quinolines have revealed that these compounds exhibit significant and selective anticancer properties.[5] For instance, certain quinoline (B57606) derivatives showed potent activity against HeLa and PC3 cell lines.[5] The mechanism of action for some of these derivatives involves the inhibition of tubulin polymerization, a critical process in cell division.[6]

3. Phenylquinoline-4-Carboxylic Acid Derivatives as PCSK9 and HDAC Inhibitors

Derivatives of 2-phenylquinoline-4-carboxylic acid have been investigated as inhibitors of Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) and Histone Deacetylases (HDACs).

  • PCSK9 Inhibition: A series of (2-(4-substituted phenyl)quinolin-4-yl)(4-isopropylpiperazin-1-yl)methanone derivatives were designed as small molecule inhibitors of the PCSK9/low-density lipoprotein receptor (LDLR) protein-protein interaction.[7] Several compounds in this series exhibited potent in vitro activity, suggesting their potential in the treatment of hyperlipidemia.[7]

  • HDAC Inhibition: By introducing a 2-substituted phenylquinoline-4-carboxylic acid group as the "cap" moiety of HDAC inhibitors, novel compounds with selectivity for HDAC3 have been developed.[8] One such derivative, D28 , demonstrated potent in vitro anticancer activity by inducing G2/M cell cycle arrest and apoptosis.[8]

Quantitative Data Summary

The following table summarizes the quantitative biological data for selected analogs and derivatives of this compound.

Compound IDTarget/Cell LineAssayIC50/EC50 (µM)Reference
AQIP IGF-1RAutophosphorylation InhibitionPotent (exact value not specified)[3]
OSI-906 (Linsitinib) IGF-1R/IRTyrosine Kinase InhibitionPotent dual inhibitor[4]
Quinolone 26 TubulinPolymerization InhibitionPotent (comparable to colchicine)[6]
Compound M12 PCSK9/LDLR PPIInhibition Assay0.91[7]
Compound M27 PCSK9/LDLR PPIInhibition Assay0.76[7]
Compound D28 HDAC3Enzyme Inhibition Assay24.45[8]
Compound D28 K562 (Leukemia)Antiproliferative Assay1.02[8]
Compound D28 U266 (Myeloma)Antiproliferative Assay1.08[8]
Compound D28 MCF-7 (Breast Cancer)Antiproliferative Assay5.66[8]
Compound D28 A549 (Lung Cancer)Antiproliferative Assay2.83[8]
Quinoline 13 HeLa (Cervical Cancer)Cytotoxicity Assay8.3[5]
Tetrahydroquinoline 18 HeLa (Cervical Cancer)Cytotoxicity Assay13.15[5]
Quinoline 12 PC3 (Prostate Cancer)Cytotoxicity Assay31.37[5]
Quinoline 11 PC3 (Prostate Cancer)Cytotoxicity Assay34.34[5]

Experimental Protocols

General Synthesis of 2-Phenylquinoline Derivatives (Pfitzinger Reaction)

A common method for the synthesis of 2-phenylquinoline-4-carboxylic acid derivatives is the Pfitzinger reaction.[8]

  • Starting Materials: Isatin (B1672199) and a substituted acetophenone (B1666503).

  • Reaction: The isatin is coupled with the substituted acetophenone in the presence of a base.

  • Intermediate Formation: This reaction yields the corresponding 2-substituted phenylquinoline-4-carboxylic acid intermediate.

  • Further Derivatization: The carboxylic acid group can then be modified, for example, by condensation with an amine to form an amide.[8]

In Vitro IGF-1R Autophosphorylation Assay

This assay is used to determine the inhibitory activity of compounds against the IGF-1R kinase.

  • Cell Line: 3T3 cells overexpressing human IGF-1R (3T3/huIGFIR).

  • Procedure:

    • Cells are grown to confluence and then serum-starved.

    • The cells are pre-treated with various concentrations of the test compound.

    • IGF-1 is added to stimulate the receptor.

    • Cells are lysed, and the lysates are analyzed by ELISA using an anti-phosphotyrosine antibody to detect the level of receptor autophosphorylation.[3]

Cell Proliferation Assay (MTT Assay)

This assay measures the cytotoxic or antiproliferative effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.[1]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm) to determine cell viability.

Tubulin Polymerization Assay

This assay assesses the ability of compounds to inhibit the polymerization of tubulin into microtubules.

  • Reaction Mixture: A mixture containing purified tubulin, GTP, and a buffer is prepared.

  • Compound Addition: The test compound is added to the reaction mixture.

  • Initiation of Polymerization: The reaction is initiated by raising the temperature (e.g., to 37°C).

  • Monitoring Polymerization: The increase in absorbance at 340 nm is monitored over time, which corresponds to the extent of tubulin polymerization.[6]

Signaling Pathways and Experimental Workflows

IGF-1R Signaling Pathway

The following diagram illustrates the simplified IGF-1R signaling pathway and the point of inhibition by the described 2-phenylquinoline derivatives.

IGF1R_Pathway cluster_membrane Cell Membrane IGF1R IGF-1R PI3K PI3K IGF1R->PI3K Phosphorylates IGF1 IGF-1 IGF1->IGF1R Binds & Activates Inhibitor (2-Phenylquinolin-7-yl) Methanol Derivative Inhibitor->IGF1R Inhibits Autophosphorylation AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation

Caption: IGF-1R Signaling Pathway Inhibition.

General Workflow for Synthesis and Biological Evaluation

The diagram below outlines a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.

Synthesis_Workflow Start Design of Target Analogs Synthesis Chemical Synthesis (e.g., Pfitzinger Reaction) Start->Synthesis Purification Purification & Characterization (e.g., Chromatography, NMR, MS) Synthesis->Purification In_Vitro In Vitro Biological Assays (e.g., Enzyme Inhibition, Cytotoxicity) Purification->In_Vitro SAR Structure-Activity Relationship (SAR) Analysis In_Vitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Iterative Process In_Vivo In Vivo Studies (e.g., Xenograft Models) SAR->In_Vivo Promising Leads Lead_Opt->Synthesis End Candidate Selection In_Vivo->End

References

Biological Targets of Quinoline Methanol Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known biological targets of quinoline (B57606) methanol (B129727) derivatives. These compounds have demonstrated a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and antiviral effects. This document details their mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the associated signaling pathways and experimental workflows.

Antimalarial Activity

Quinoline methanols, most notably mefloquine, have been a cornerstone in the treatment and prophylaxis of malaria. Their primary mechanism of action involves the disruption of heme metabolism within the malaria parasite, Plasmodium falciparum.

Mechanism of Action: The parasite digests hemoglobin in its food vacuole, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into non-toxic hemozoin. Quinoline methanols are thought to accumulate in the acidic food vacuole and interfere with this polymerization process. The resulting buildup of free heme leads to oxidative stress and parasite death.[1][2] While this is a primary mechanism, other potential targets within the parasite have been suggested, including parasite proteins with molecular weights of 22 kDa and 36 kDa.[1]

Quantitative Data: Antimalarial Activity of Quinoline Methanol Derivatives
Compound/DerivativeP. falciparum Strain(s)IC50 ValueReference
Mefloquine (MQ)W2, 3D7W2: 572 ± 112 nmol/L; 3D7: 25.7 ± 7.81 nmol/L[3]
(S)-enantiomers of 4-aminoalcohol quinoline derivativesW2, 3D7Generally more potent than (R)-enantiomers, with some IC50s below or equivalent to chloroquine (B1663885) for the 3D7 strain.[3]
(S)-1-(2,8-bis(trifluoromethyl)quinolin-4-yl)-2-(2-(cyclopropylamino)ethylamino)ethanol (WR621308)Not specifiedPotent single-dose efficacy[4]
Various 4-position quinoline methanol antimalarialsDrug-sensitive and resistant strainsLibrary of 200 analogs showed varying inhibitory concentrations.[5]
Quinolinyl thiourea (B124793) analogueChloroquine-resistant P. falciparum1.2 µM[6]
7-(2-phenoxyethoxy)-4(1H)-quinolonesDrug-resistant P. falciparumEC50 as low as 0.15 nM[6]
Quinoline-1,2,4-triazine hybrid (compound 40d)Not specified4.54 ± 0.16 µM (inhibition of β-hematin formation)[6]
Dihydropyrimidine quinoline derivativeP. falciparum0.014 µg/mL[7]
2-methylquinoline-aldimine conjugate (Compound 10)Chloroquine-resistant PfDd20.033 ± 0.007 µM[8]
Dioxoisoindoline-quinoline conjugate (Compound 17)Chloroquine-resistant PfW20.097 ± 0.006 µM[8]
Bis-substituted quinoline (Compound 160)CQS Pf3D7 and CQR PfW20.032 to 0.34 µM[8]

Anticancer Activity

Quinoline derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation, survival, and angiogenesis.[9] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways and enzymes crucial for tumor growth.

Mechanism of Action: A significant mode of anticancer action for many quinoline derivatives is the inhibition of topoisomerases, enzymes that are critical for DNA replication and transcription.[10] Additionally, these compounds have been shown to inhibit various protein kinases involved in oncogenic signaling pathways, such as the PI3K/Akt/mTOR and Ras/Raf/MEK pathways.[1][11] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.[9] Some derivatives also exhibit anti-angiogenic properties by targeting receptors like VEGF.[1]

Signaling Pathways Targeted by Quinoline Derivatives in Cancer

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline Quinoline Methanol Derivatives Quinoline->PI3K Inhibits Quinoline->Akt Inhibits Quinoline->mTOR Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline methanol derivatives.

Ras_Raf_MEK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Quinoline Quinoline Methanol Derivatives Quinoline->Raf Inhibits

Caption: Inhibition of the Ras/Raf/MEK signaling pathway by quinoline methanol derivatives.

Quantitative Data: Anticancer Activity of Quinoline Derivatives
Compound/DerivativeCancer Cell Line(s)IC50 ValueReference
6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine [PQQ]Human promyelocytic leukemia HL-6064 nM (mTOR inhibition)[11]
Quinoline-chalcone derivative (12e)MGC-803, HCT-116, MCF-71.38 µM, 5.34 µM, 5.21 µM, respectively[12]
Quinoline chalcone (B49325) 6HL600.59 µM[12]
Phenylsulfonylurea derivative 7HepG-2, A549, MCF-72.71 µM, 7.47 µM, 6.55 µM, respectively[12]
6-hydroxy-2-(4-methoxyphenyl) quinoline-4-carboxylic acid (M1)HepG2, HCT-11688.6 µg/mL, 62.5 µg/mL, respectively[9]
2-(4-chlorophenyl)-6-hydroxyquinoline-4-carboxylic acid (M3)HepG2, HCT-11643.62 µg/mL, 15.3 µg/mL, respectively[9]
Diarylurea quinoline derivative (1j)C-RAF kinase0.067 µM[13]

Antibacterial and Antifungal Activity

Quinoline derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens, including drug-resistant strains.

Mechanism of Action: The antibacterial mechanism of quinoline derivatives can involve the disruption of the bacterial cell membrane and the inhibition of essential enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication.[14][15] Some derivatives have also been shown to target peptide deformylase.[15] For antifungal activity, disruption of the fungal cell wall is a proposed mechanism.[15]

Quantitative Data: Antimicrobial Activity of Quinoline Derivatives
Compound/DerivativeMicrobial Strain(s)MIC ValueReference
N-methylbenzofuro[3,2-b]quinoline derivative (Compound 8)Vancomycin-resistant E. faecium4 µg/mL[14]
2-sulfoether-4-quinolone (Compound 15)S. aureus, B. cereus0.8 µM, 1.61 µM, respectively[14]
2-fluoro 9-oxime ketolide and carbamoyl (B1232498) quinolone hybrid (16, 17, 18)S. pneumoniae ATCC 49619≤ 0.008 µg/mL each[14]
Rhodamine incorporated quinoline derivative (27-32)M. tuberculosis H37Ra, M. bovis BCG1.66–9.57 µg/mL[14]
Quinoline derivative (Compound 2)B. cereus, Staphylococcus, Pseudomonas, E. coli3.12 - 50 µg/mL[15]
Quinoline derivative (Compound 6)B. cereus, Staphylococcus, Pseudomonas, E. coli3.12 - 50 µg/mL[15]
Quinoline-2-one derivative (6c)MRSA, VRE, MRSE0.75 µg/mL, 0.75 µg/mL, 2.50 µg/mL, respectively[16]
Quinoline derivative (Compound 6)C. difficile1.0 µg/mL[17]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of quinoline methanol derivatives are provided below.

Experimental Workflow: General Antimicrobial Screening

Antimicrobial_Screening_Workflow Start Start: Synthesized Quinoline Methanol Derivatives Prep Prepare stock solutions of compounds in appropriate solvent (e.g., DMSO) Start->Prep MIC_Assay Perform Minimum Inhibitory Concentration (MIC) Assay Prep->MIC_Assay Culture Culture target microorganisms (bacteria or fungi) to mid-log phase Culture->MIC_Assay Incubate Incubate microplates under appropriate conditions (temperature, time) MIC_Assay->Incubate Read Read results (e.g., visual turbidity, OD measurement, fluorescence) Incubate->Read Analyze Determine MIC values Read->Analyze End End: Identification of active compounds Analyze->End

References

An In-depth Technical Guide to (2-Phenylquinolin-7-yl)methanol (CAS Number: 361457-37-6): Properties and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound (2-Phenylquinolin-7-yl)methanol, identified by CAS number 361457-37-6. This document details its physicochemical properties, synthesis, and, most notably, its critical role as a key intermediate in the development of potent inhibitors targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R), a significant pathway in cancer research. This guide includes detailed experimental protocols for relevant biological assays and visual representations of the associated signaling pathways and synthetic workflows to support researchers in oncology and medicinal chemistry.

Introduction

This compound is a heterocyclic aromatic compound belonging to the quinoline (B57606) family. While its direct biological activity is not extensively documented, its significance lies in its utility as a pivotal building block in the synthesis of pharmacologically active molecules. Specifically, it serves as a crucial precursor for a class of imidazo[1,5-a]pyrazine (B1201761) derivatives that have demonstrated potent and selective inhibition of the Insulin-like Growth Factor-1 Receptor (IGF-1R). The IGF-1R signaling pathway is a key regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in the pathogenesis of numerous cancers. Consequently, this compound is a compound of significant interest to researchers in the field of oncology drug discovery.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. While some specific experimental values such as melting and boiling points are not widely reported in readily accessible literature, the fundamental molecular properties have been established.

PropertyValueSource
CAS Number 361457-37-6-
Chemical Name This compound[1]
Molecular Formula C₁₆H₁₃NO[1]
Molecular Weight 235.28 g/mol [1]
Canonical SMILES C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)CO-
Appearance Solid (predicted)-
Solubility Soluble in DMSO and ethanol (B145695) (with warming)[2]

Synthesis

G cluster_0 Synthesis of this compound start Starting Materials (e.g., Substituted Aniline and Phenylacetaldehyde derivative) step1 Combes Quinoline Synthesis or similar cyclization reaction start->step1 intermediate1 2-Phenyl-7-substituted quinoline step1->intermediate1 step2 Functional group transformation to introduce hydroxymethyl group (e.g., reduction of a carboxylic acid or aldehyde) intermediate1->step2 product This compound step2->product

Caption: Plausible synthetic workflow for this compound.

Role in Drug Discovery: A Precursor to IGF-1R Inhibitors

The primary application of this compound in the scientific literature is as a key intermediate in the synthesis of potent and selective inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R). One of the most notable compounds derived from this precursor is Linsitinib (OSI-906) , a dual inhibitor of IGF-1R and the insulin (B600854) receptor (IR) that has undergone clinical trials for various cancers.[3]

The IGF-1R Signaling Pathway

The IGF-1R is a transmembrane tyrosine kinase that, upon binding its ligands (IGF-1 and IGF-2), initiates a signaling cascade that plays a crucial role in cell proliferation, differentiation, and apoptosis (programmed cell death).[4][5] Dysregulation of this pathway is a hallmark of many malignancies, making it an attractive target for cancer therapy. The key downstream signaling pathways activated by IGF-1R include the PI3K/Akt/mTOR pathway and the Ras/Raf/MEK/ERK (MAPK) pathway.[6][7]

IGF1R_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF-1R IRS IRS IGF1R->IRS Shc Shc IGF1R->Shc Linsitinib Linsitinib (derived from This compound) Linsitinib->IGF1R inhibits PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Grb2 Grb2/SOS Shc->Grb2 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation IGF1 IGF-1/IGF-2 IGF1->IGF1R

Caption: The IGF-1R signaling pathway and the inhibitory action of Linsitinib.

Synthesis of Linsitinib from this compound

This compound serves as a foundational scaffold for the synthesis of Linsitinib. The synthesis involves a multi-step process to construct the imidazo[1,5-a]pyrazine core and attach the cyclobutanol (B46151) moiety. A generalized workflow is depicted below.

G cluster_1 Synthesis of Linsitinib start This compound step1 Oxidation to Aldehyde start->step1 intermediate1 2-Phenylquinoline-7-carbaldehyde step1->intermediate1 step2 Multi-step synthesis to form imidazo[1,5-a]pyrazine core intermediate1->step2 intermediate2 Imidazo[1,5-a]pyrazine derivative step2->intermediate2 step3 Coupling with cyclobutanol derivative intermediate2->step3 product Linsitinib (OSI-906) step3->product

Caption: General synthetic workflow for Linsitinib from this compound.

Experimental Protocols

The following are representative protocols for assays relevant to the study of IGF-1R inhibitors derived from this compound.

Western Blot for IGF-1R Phosphorylation

This protocol is designed to assess the inhibitory effect of a compound on IGF-1-induced phosphorylation of its receptor.[8]

Materials:

  • Cancer cell line expressing IGF-1R (e.g., MCF-7, 293 cells)

  • Cell culture medium and supplements

  • IGF-1

  • Test compound (e.g., Linsitinib)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (anti-phospho-IGF-1R, anti-total-IGF-1R)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Serum-starve the cells for 4-24 hours to reduce basal receptor phosphorylation. Pre-treat cells with various concentrations of the test compound for 2 hours. Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for a short period (e.g., 2-15 minutes).

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with lysis buffer. Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibody against phospho-IGF-1R overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total IGF-1R for normalization.

Cell Proliferation Assay

This assay measures the effect of a compound on the proliferation of cancer cells.[9][10]

Materials:

  • Cancer cell line

  • 96-well cell culture plates

  • Cell culture medium

  • Test compound

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell proliferation by 50%).

Conclusion

This compound (CAS 361457-37-6) is a valuable chemical intermediate, primarily recognized for its role in the synthesis of potent IGF-1R inhibitors with significant potential in oncology. Its utility in the construction of complex heterocyclic molecules like Linsitinib underscores its importance in medicinal chemistry and drug discovery. The information and protocols provided in this technical guide are intended to support researchers in their efforts to develop novel therapeutics targeting the IGF-1R signaling pathway and other related areas of biomedical research. Further investigation into the direct biological activities of this compound and the development of more efficient synthetic routes remain areas of interest for future research.

References

The Discovery of Novel 2-Phenylquinoline-7-yl Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylquinoline (B181262) scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities. Derivatives of this core structure have been explored as potent agents in various therapeutic areas, including oncology, virology, and bacteriology. This technical guide provides a comprehensive overview of the discovery of novel 2-phenylquinoline-7-yl derivatives, with a focus on their synthesis, biological evaluation, and mechanisms of action.

Quantitative Biological Activity

The biological activities of various 2-phenylquinoline derivatives are summarized below. These tables highlight their potency in anticancer, antiviral, and antibacterial assays.

Table 1: Anticancer Activity of 2-Phenylquinoline Derivatives
Compound/DerivativeTarget/Cell LineIC50 (µM)Mechanism of ActionReference
cis-3-(3-azetidin-1-ylmethylcyclobutyl)-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-8-ylamine (AQIP)IGF-IRPotent InhibitionInhibition of ligand-stimulated autophosphorylation of IGF-IR[1][2]
OSI-906 (Linsitinib)IGF-1R / IRPotent InhibitionDual tyrosine kinase inhibitor[1]
8-nitro-7-quinolinecarbaldehydeCaco-2 (colorectal carcinoma)0.53Cytotoxic[3]
2-Arylquinoline Derivative 13 HeLa (cervical carcinoma)8.3Selective Cytotoxicity[4]
2-Arylquinoline Derivative 12 PC3 (prostate sarcoma)31.37Cytotoxicity[4]
2-Arylquinoline Derivative 11 PC3 (prostate sarcoma)34.34Cytotoxicity[4]
Compound D28 (2-phenylquinoline-4-carboxylic acid derivative)HDAC324.45Selective HDAC3 Inhibition[5]
Table 2: Antiviral Activity of 2-Phenylquinoline Derivatives
Compound/DerivativeVirusEC50 (µM)CC50 (µM)Reference
PQQ4O (1a)SARS-CoV-2618[6][7]
WRNA10 (2-phenylquinolone)SARS-CoV-21040[6][7]
Various 2-PhQsHCoV-229E0.2 - 9.4>100 (for most)[6]
Various 2-PhQsHCoV-OC430.6 - 7.7>100 (for most)[6]
Table 3: Antibacterial Activity of 2-Phenylquinoline Derivatives
Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Compound 5a4 Staphylococcus aureus64[8]
Compound 5a7 Escherichia coli128[8]
Various new derivativesEscherichia coliGood Activity[9][10]
Various new derivativesStaphylococcus aureusGood Activity[9][10]

Key Signaling Pathways and Mechanisms of Action

The diverse biological effects of 2-phenylquinoline-7-yl derivatives stem from their ability to modulate various cellular signaling pathways. Key mechanisms include the inhibition of receptor tyrosine kinases and the induction of apoptosis.

IGF-1R Signaling Pathway Inhibition

A significant number of 2-phenylquinoline-7-yl derivatives have been developed as inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key player in cancer cell proliferation and survival.[1][2] Linsitinib (OSI-906) is a notable example that dually inhibits IGF-1R and the Insulin Receptor (IR) by competing with ATP in the kinase domain.[1]

IGF1R_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling IGF1R IGF-1R PI3K PI3K IGF1R->PI3K Activates RAS Ras IGF1R->RAS IGF1 IGF-1 Ligand IGF1->IGF1R Binds AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Derivative 2-Phenylquinoline-7-yl Derivative (e.g., OSI-906) Derivative->IGF1R Inhibits

Caption: Inhibition of the IGF-1R signaling cascade by 2-phenylquinoline-7-yl derivatives.

Induction of Apoptosis

Certain quinoline (B57606) derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[11] This process involves the activation of a cascade of caspase enzymes, leading to the systematic dismantling of the cell.

Apoptosis_Pathway Derivative 2-Phenylquinoline Derivative Stress Cellular Stress Derivative->Stress Caspase_Activation Caspase Cascade Activation Stress->Caspase_Activation Executioner_Caspases Executioner Caspases (e.g., Caspase-3) Caspase_Activation->Executioner_Caspases DNA_Frag DNA Fragmentation Executioner_Caspases->DNA_Frag Cell_Death Cell Death Executioner_Caspases->Cell_Death Apoptosis Apoptosis DNA_Frag->Apoptosis Cell_Death->Apoptosis

Caption: A generalized pathway for apoptosis induction by 2-phenylquinoline derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for the synthesis and biological evaluation of 2-phenylquinoline derivatives, adapted from the literature.

General Synthetic Workflow

The discovery pipeline for novel 2-phenylquinoline derivatives typically involves scaffold synthesis, functionalization, and subsequent biological screening.

Experimental_Workflow Synthesis 1. Scaffold Synthesis (e.g., Doebner-von Miller) Functionalization 2. Functionalization (e.g., Suzuki Coupling) Synthesis->Functionalization Purification 3. Purification & Characterization (NMR, MS) Functionalization->Purification Screening 4. Biological Screening (e.g., Cytotoxicity Assay) Purification->Screening Hit_ID 5. Hit Identification Screening->Hit_ID Lead_Opt 6. Lead Optimization (SAR Studies) Hit_ID->Lead_Opt

Caption: A typical experimental workflow for the discovery of bioactive 2-phenylquinoline derivatives.

Synthesis Protocol: Doebner Reaction for 2-Phenyl-quinoline-4-carboxylic Acid

The Doebner reaction is a classic method for synthesizing quinoline-4-carboxylic acids. This protocol is adapted for the synthesis of a core precursor.[8]

  • Reaction Setup: In a round-bottom flask, dissolve aniline (B41778) (1 equivalent), 2-nitrobenzaldehyde (B1664092) (1 equivalent), and pyruvic acid (1 equivalent) in ethanol.

  • Catalysis: Add a catalytic amount of trifluoroacetic acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for the appropriate time (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 2-(2-nitrophenyl)-quinoline-4-carboxylic acid.

  • Characterization: Confirm the structure of the product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).[8]

Biological Assay Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (2-phenylquinoline derivatives) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals formed by viable cells.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion

The 2-phenylquinoline-7-yl scaffold and its analogs represent a highly versatile and promising platform for the development of novel therapeutics. The extensive research into their synthesis and biological activities has revealed potent inhibitors of key targets in cancer and infectious diseases.[1][6][12] The continued exploration of structure-activity relationships, optimization of pharmacokinetic properties, and elucidation of precise mechanisms of action will be critical in translating these promising compounds into clinical candidates.

References

Initial Investigation of (2-Phenylquinolin-7-yl)methanol: A Proposed Technical Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Specifically, the 2-phenylquinoline (B181262) moiety has been identified as a key pharmacophore in the development of targeted anticancer agents.[4] Notably, complex derivatives of 2-phenylquinoline have been reported as potent inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a critical mediator of cell growth and survival, and as antimitotic agents that interfere with tubulin polymerization.[5][6]

This document outlines a proposed initial investigation into the biological effects of the core compound, (2-Phenylquinolin-7-yl)methanol. While specific experimental data for this parent compound is not yet available in the public domain, this guide provides a comprehensive framework for its evaluation. The proposed studies are designed to assess its potential as a cytotoxic agent and to elucidate its mechanism of action by examining its effects on IGF-1R signaling and tubulin dynamics. Detailed experimental protocols for key assays are provided, along with templates for data presentation and visualizations of the proposed scientific workflow and a key signaling pathway. This framework is intended to guide researchers in the systematic evaluation of this compound, a promising starting point for the development of novel therapeutics.

Proposed Areas of Investigation

Based on the established activities of structurally related 2-phenylquinoline derivatives, the initial investigation of this compound will focus on two primary areas with significant therapeutic relevance in oncology:

  • Cytotoxicity Screening: To determine the compound's general toxicity against cancer cell lines.

  • Mechanism of Action Studies:

    • IGF-1R Inhibition: To assess the compound's ability to inhibit the kinase activity of IGF-1R, a known target for this scaffold.[5]

    • Tubulin Polymerization Inhibition: To evaluate the compound's effect on microtubule formation, another established mechanism for related quinoline compounds.[6]

Data Presentation (Hypothetical)

The following tables are templates illustrating how quantitative data from the proposed experiments would be structured for clear interpretation and comparison.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC₅₀ (µM) ± SD
MCF-7Breast AdenocarcinomaData to be determined
A549Lung CarcinomaData to be determined
HCT116Colon CarcinomaData to be determined
HEK293Normal Human KidneyData to be determined

IC₅₀: The half-maximal inhibitory concentration. SD: Standard Deviation.

Table 2: Biochemical Assay Results for this compound

Target/AssayMetricValue ± SD
IGF-1R Kinase AssayIC₅₀ (µM)Data to be determined
Tubulin Polymerization Assay% Inhibition at 10 µMData to be determined

% Inhibition: Percentage of inhibition compared to a vehicle control. SD: Standard Deviation.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is designed to assess the cytotoxic effects of this compound on various cell lines.[1][3][7]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous cell line (e.g., HEK293)

  • Complete cell culture medium (specific to each cell line)

  • This compound, dissolved in DMSO to create a stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[8]

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the diluted compound solutions. Include vehicle (DMSO) control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Solubilization: Add 100 µL of solubilization solution to each well.[1]

  • Absorbance Reading: Incubate the plate overnight in the incubator. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

In Vitro IGF-1R Kinase Assay

This protocol measures the direct inhibitory effect of the compound on IGF-1R kinase activity.[2][6][9]

Materials:

  • Recombinant human IGF-1R enzyme

  • IGF-1Rtide substrate

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[9]

  • ATP

  • This compound in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

Procedure:

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations.

  • Enzyme and Substrate Addition: Add the IGF-1R enzyme and the substrate (IGF-1Rtide) to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[9]

  • Luminescence Reading: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value.

In Vitro Tubulin Polymerization Assay

This assay assesses the compound's ability to inhibit the polymerization of tubulin into microtubules.[10][11][12]

Materials:

  • Tubulin ( >99% pure, bovine brain)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)[12]

  • GTP solution (100 mM)

  • This compound in DMSO

  • Paclitaxel (positive control for polymerization enhancement)

  • Nocodazole (positive control for polymerization inhibition)

  • 96-well, half-area, clear plates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold polymerization buffer containing 1 mM GTP. Keep on ice.

  • Compound Addition: Add the test compound, controls, or vehicle (DMSO) to the wells of a pre-chilled 96-well plate.

  • Reaction Initiation: Initiate polymerization by adding the cold tubulin solution to each well.

  • Kinetic Reading: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.[11][12]

  • Data Analysis: Plot absorbance versus time. The effect of the compound is determined by comparing the rate and extent of polymerization (Vmax and plateau of the curve) to the vehicle control.

Visualizations

Proposed Experimental Workflow

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action (MoA) Investigation Compound This compound Cytotoxicity Cytotoxicity Assay (MTT) Multiple Cancer Cell Lines Compound->Cytotoxicity IC50_Cyto Determine IC50 Values Cytotoxicity->IC50_Cyto MoA_Start Active in Cytotoxicity? IC50_Cyto->MoA_Start IGF1R_Assay IGF-1R Kinase Assay MoA_Start->IGF1R_Assay Yes Tubulin_Assay Tubulin Polymerization Assay MoA_Start->Tubulin_Assay Yes IC50_IGF1R Determine IC50 IGF1R_Assay->IC50_IGF1R Inhibition Determine % Inhibition Tubulin_Assay->Inhibition MoA_Conclusion Elucidate Primary MoA IC50_IGF1R->MoA_Conclusion Inhibition->MoA_Conclusion

Caption: Proposed workflow for the initial investigation of this compound.

IGF-1R Signaling Pathway

IGF1R_Pathway cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes IGF1 IGF-1 IGF1R Extracellular Transmembrane Tyrosine Kinase Domain IGF1->IGF1R:f0 PI3K PI3K IGF1R->PI3K RAS RAS IGF1R->RAS Test_Compound This compound Test_Compound->IGF1R:f2 Inhibition AKT Akt PI3K->AKT Survival Cell Survival (Anti-Apoptosis) AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Growth ERK->Proliferation

Caption: Simplified IGF-1R signaling pathway and the proposed point of inhibition.

References

Technical Guide: Physicochemical Properties of (2-Phenylquinolin-7-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Phenylquinolin-7-yl)methanol is a pivotal intermediate in the synthesis of complex heterocyclic molecules, notably potent inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key target in cancer therapy. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and its role in the development of targeted therapeutics. All quantitative data is presented in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate understanding and application in a research and development setting.

Chemical Identity and Properties

This compound, identified by CAS Number 361457-37-6 , is a heterocyclic alcohol.[1][2][3][4] Its core structure consists of a quinoline (B57606) ring system substituted with a phenyl group at position 2 and a hydroxymethyl group at position 7.

Physicochemical Data

A summary of the key physicochemical properties for this compound is provided in Table 1. It is important to note that while some properties are readily available from chemical supplier databases, others, such as the melting point, boiling point, pKa, and logP, are not extensively reported in the scientific literature and may require experimental determination for precise values.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 361457-37-6[1][2][3][4]
Molecular Formula C₁₆H₁₃NO[1][3]
Molecular Weight 235.28 g/mol [1]
Appearance Solid (predicted)[5]
Melting Point Not explicitly reported. Experimental determination recommended.
Boiling Point Not reported. Likely high due to molecular weight and functional groups.
Solubility Soluble in methanol (B129727) and other organic solvents. Preparation of 1 mM, 5 mM, and 10 mM solutions in organic solvents is documented.[1]
pKa Not reported. The quinoline nitrogen is basic, and the hydroxyl group is weakly acidic.
logP (predicted) Not explicitly reported. Computational estimation is recommended.
Purity Commercially available with purities up to 97%.[3]

Synthesis and Purification

The most direct synthesis of this compound is achieved through the selective reduction of its corresponding aldehyde, 2-Phenylquinoline-7-carbaldehyde.

Experimental Protocol: Reduction of 2-Phenylquinoline-7-carbaldehyde

This protocol outlines a robust method for the synthesis of this compound.[5]

Materials:

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Phenylquinoline-7-carbaldehyde (1.0 eq) in a 1:1 mixture of anhydrous THF and anhydrous MeOH.

    • Cool the solution to 0 °C using an ice bath.

  • Reduction:

    • Slowly add sodium borohydride (2.0 eq) to the cooled solution in small portions over a period of 15 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

    • Monitor the reaction progress by TLC (eluent: 50% ethyl acetate in hexane) until the starting material is completely consumed (typically 2-4 hours).

  • Workup:

    • Cool the reaction mixture back to 0 °C and carefully quench the reaction by the dropwise addition of deionized water.

    • Remove the organic solvents (THF and methanol) under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc).

    • Monitor the fractions by TLC and combine the pure fractions containing the desired product.

    • Remove the solvent under reduced pressure to yield this compound as a solid.

Workflow for the Synthesis of this compound:

G Synthesis Workflow start Start: 2-Phenylquinoline-7-carbaldehyde dissolve Dissolve in THF/MeOH start->dissolve cool Cool to 0°C dissolve->cool add_nabh4 Add NaBH4 cool->add_nabh4 react Stir at Room Temperature add_nabh4->react monitor Monitor by TLC react->monitor quench Quench with H2O monitor->quench Reaction Complete concentrate Concentrate in vacuo quench->concentrate extract Extract with EtOAc concentrate->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over Na2SO4 wash->dry purify Purify by Flash Chromatography dry->purify end End: this compound purify->end

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic and Chromatographic Methods

Table 2: Analytical Methods for Characterization

MethodPurposeExpected Observations
¹H NMR Structural confirmation and purity assessment.The spectrum should show characteristic peaks for the aromatic protons of the quinoline and phenyl rings, a singlet for the benzylic methylene (B1212753) protons, and a broad singlet for the hydroxyl proton. The aldehyde proton signal from the starting material should be absent.
¹³C NMR Confirmation of the carbon skeleton.The spectrum should show the expected number of carbon signals corresponding to the molecular structure.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of molecular formula.The mass spectrum should exhibit a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight.
High-Performance Liquid Chromatography (HPLC) Purity determination and quantification.A single major peak should be observed under appropriate chromatographic conditions, indicating a high degree of purity.
Melting Point Analysis Assessment of purity and physical characterization.A sharp melting point range is indicative of a pure compound.
Illustrative HPLC Protocol for Purity Analysis

While a specific protocol for this compound is not detailed in the literature, a general HPLC method for related aromatic compounds can be adapted.[6][7]

  • System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B), both containing 0.1% Formic Acid.

  • Gradient: Start with 30% A, ramp to 90% A over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detector: UV at 254 nm.

  • Sample Preparation: 1 mg/mL solution in Acetonitrile.

Role in Drug Discovery: Targeting the IGF-1R Signaling Pathway

This compound is a crucial building block for the synthesis of novel and potent inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R).[8][9] The IGF-1R signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in the development and progression of numerous cancers.[10]

Derivatives of this compound, such as certain imidazo[1,5-a]pyrazines, have been shown to be effective IGF-1R inhibitors.[8][9] These inhibitors typically function by competing with ATP for binding to the kinase domain of the receptor, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling cascades like the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways.

The IGF-1R Signaling Pathway and Point of Inhibition:

G IGF-1R Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF-1R PI3K PI3K IGF1R->PI3K Activates Ras Ras IGF1R->Ras Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Transcription->Proliferation IGF1 IGF-1 IGF1->IGF1R Binds Inhibitor This compound Derivative Inhibitor->IGF1R Inhibits (ATP Competition)

Caption: A diagram of the IGF-1R signaling pathway, highlighting the point of inhibition by derivatives of this compound.

Conclusion

This compound is a valuable synthetic intermediate with direct relevance to the development of targeted cancer therapeutics. This guide provides a foundational understanding of its physicochemical properties and a detailed protocol for its synthesis and characterization. The elucidation of its role as a precursor to potent IGF-1R inhibitors underscores its importance for researchers in medicinal chemistry and drug discovery. Further experimental investigation is recommended to fully characterize all of its physicochemical parameters.

References

An In-depth Technical Guide on (2-Phenylquinolin-7-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Phenylquinolin-7-yl)methanol is a heterocyclic organic compound featuring a 2-phenylquinoline (B181262) scaffold, a structure of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, characterization, and pertinent biological context, particularly focusing on the role of its derivatives as potential modulators of the Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway. Detailed experimental protocols for its preparation are provided, along with a summary of its physicochemical properties. The potential biological significance is contextualized through an exploration of the IGF-1R pathway, a critical mediator in cancer cell proliferation and survival.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its fundamental properties can be summarized. Further experimental validation is recommended for precise characterization.

PropertyValueSource
CAS Number 361457-37-6[1][2]
Molecular Formula C₁₆H₁₃NO[1][2]
Molecular Weight 235.28 g/mol [1]
Appearance Expected to be a solidInferred
Solubility Expected to be soluble in organic solvents like THF and methanolInferred from synthetic protocols
Purity Commercially available up to 97%[2]

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process starting from 2-phenylquinoline. The initial step involves the formylation of the quinoline (B57606) core, followed by the reduction of the resulting aldehyde.

Synthesis of the Precursor: 2-Phenylquinoline-7-carbaldehyde

A common method for the synthesis of 2-Phenylquinoline-7-carbaldehyde is the Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Phenylquinoline

  • Materials:

    • 2-Phenylquinoline

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Anhydrous Dichloromethane (DCM)

    • Crushed ice

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Saturated sodium chloride (brine) solution

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

    • Silica (B1680970) gel for column chromatography

    • Hexane and Ethyl acetate (B1210297) for elution

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, cool anhydrous DMF (3.0 eq.) to 0 °C.

    • Slowly add POCl₃ (1.5 eq.) dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

    • Dissolve 2-phenylquinoline (1.0 eq.) in anhydrous DCM and add it to the Vilsmeier reagent.

    • Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction and pour it onto crushed ice.

    • Neutralize with saturated NaHCO₃ solution and extract with DCM.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient.

Synthesis of this compound

The final product is obtained by the selective reduction of the aldehyde group of 2-Phenylquinoline-7-carbaldehyde.

Experimental Protocol: Reduction of 2-Phenylquinoline-7-carbaldehyde

  • Materials:

    • 2-Phenylquinoline-7-carbaldehyde

    • Tetrahydrofuran (THF)

    • Methanol (MeOH)

    • Sodium borohydride (B1222165) (NaBH₄)

    • Deionized water

    • Ethyl acetate (EtOAc)

    • Saturated sodium chloride (brine) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Hexane and Ethyl acetate for elution

  • Procedure:

    • Dissolve 2-Phenylquinoline-7-carbaldehyde (1.0 eq.) in a mixture of THF and MeOH in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (2.0 eq.) in portions over 15 minutes.

    • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

    • Once the reaction is complete, quench by the slow addition of deionized water.

    • Remove the organic solvents under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

Characterization

The synthesized this compound should be characterized using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons in the 7.0-9.0 ppm region. A characteristic singlet for the benzylic CH₂ protons, and a signal for the hydroxyl proton.
¹³C NMR Signals in the aromatic region (approx. 120-160 ppm) and a signal for the benzylic carbon.
Mass Spec. A molecular ion peak corresponding to the molecular weight (m/z = 235.28).
Melting Point A sharp melting point for the purified solid.

Biological Context: The IGF-1R Signaling Pathway

Derivatives of this compound have been investigated as inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R). The IGF-1R signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is frequently implicated in the development and progression of various cancers.

The binding of ligands, such as IGF-1 and IGF-2, to the extracellular domain of IGF-1R induces a conformational change, leading to the autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation initiates two primary downstream signaling cascades:

  • The PI3K/AKT Pathway: This pathway is central to cell survival and proliferation.

  • The RAS/MAPK Pathway: This cascade is primarily involved in cell growth and differentiation.

The inhibition of IGF-1R is a promising strategy in cancer therapy, and the 2-phenylquinoline scaffold serves as a key pharmacophore in the design of novel IGF-1R inhibitors.

Visualizations

Synthetic Workflow

G A 2-Phenylquinoline B Vilsmeier-Haack Reaction A->B POCl3, DMF C 2-Phenylquinoline-7-carbaldehyde B->C D Reduction C->D NaBH4 E This compound D->E

A high-level overview of the synthetic route to this compound.
IGF-1R Signaling Pathway

IGF1R_Pathway IGF1 IGF-1 / IGF-2 IGF1R IGF-1R IGF1->IGF1R Ligand Binding IRS IRS IGF1R->IRS Phosphorylation Grb2_SOS Grb2/SOS IGF1R->Grb2_SOS PI3K PI3K IRS->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival AKT->Proliferation mTOR->Proliferation RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Growth Cell Growth & Differentiation ERK->Growth

References

Quinoline-Based Compounds in Medicinal Chemistry: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, underpinning the development of a vast array of therapeutic agents. Its rigid structure and synthetic tractability have made it a privileged framework in the design of novel drugs targeting a wide spectrum of diseases. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic applications of quinoline-based compounds, with a focus on quantitative data and detailed experimental methodologies.

Synthesis of the Quinoline Core

The construction of the quinoline ring system can be achieved through several classic named reactions, each offering a distinct pathway to substituted derivatives.

Skraup Synthesis

The Skraup synthesis is a robust method for producing quinolines from the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.

Experimental Protocol: Skraup Synthesis of Quinoline from Aniline

  • Materials: Aniline, glycerol, nitrobenzene (B124822) (oxidizing agent), concentrated sulfuric acid, ferrous sulfate (B86663) heptahydrate.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, carefully mix aniline, glycerol, and nitrobenzene.

    • Slowly and with constant stirring, add concentrated sulfuric acid to the mixture.

    • Add ferrous sulfate heptahydrate to the reaction mixture to moderate the reaction.

    • Gently heat the mixture in an oil bath. The reaction is exothermic and will begin to boil.

    • Once the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.

    • After cooling, dilute the mixture with water and neutralize with a concentrated solution of sodium hydroxide (B78521) until strongly alkaline.

    • Perform steam distillation to isolate the crude quinoline.

    • Separate the quinoline layer from the aqueous layer in the distillate.

    • Dry the crude quinoline over anhydrous potassium carbonate and purify by distillation, collecting the fraction boiling at 235-237°C.[1]

Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group, typically under acidic or basic catalysis.[2]

Experimental Protocol: Friedländer Synthesis of a Substituted Quinoline

  • Reactants: o-Aminoaryl aldehyde/ketone, aldehyde/ketone with an α-active hydrogen.

  • Catalysts: Acid catalysts (e.g., acetic acid, hydrochloric acid, sulfuric acid) or base catalysts (e.g., sodium hydroxide, pyridine) can be used to promote condensation.[3]

  • Solvents: Common solvents include ethanol, methanol, and DMF.[3]

  • Procedure:

    • Dissolve the o-aminoaryl aldehyde or ketone and the other carbonyl compound in a suitable solvent in a round-bottom flask.

    • Add the acid or base catalyst to the mixture.

    • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Therapeutic Applications and Mechanisms of Action

Quinoline derivatives have demonstrated significant efficacy in a multitude of therapeutic areas.

Anticancer Activity

Quinoline-based compounds exhibit anticancer properties through various mechanisms, including the inhibition of tyrosine kinases, disruption of tubulin polymerization, and induction of apoptosis.[4][5]

Quantitative Data: Anticancer Activity of Quinoline Derivatives

Compound ClassCell LineIC50 (µM)Reference
Quinoline-chalcone derivativesMGC-803 (gastric)1.38[6]
HCT-116 (colon)5.34[6]
MCF-7 (breast)5.21[6]
2,4-Disubstituted quinolinesSF-295 (CNS)0.314 - 4.65 µg/cm³[4]
HCT-8 (colon)0.314 - 4.65 µg/cm³[4]
HL-60 (leukemia)0.314 - 4.65 µg/cm³[4]
3-Quinoline derivativesMCF-7 (breast)29.8 - 40.4[4]
8-(hydroxyl)quinoline-5-sulfonamidesC-32 (melanoma)See reference for specific values[7]
MDA-MB-231 (breast)See reference for specific values[7]
A549 (lung)See reference for specific values[7]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Procedure:

    • Seed cancer cells in 96-well plates and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the test quinoline compounds in the complete cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds at various concentrations.

    • Incubate the plates for 48-72 hours.

    • Add MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[8]

    • Remove the medium containing MTT and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.[8]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[9]

Signaling Pathway: Inhibition of Receptor Tyrosine Kinases

anticancer_pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., EGFR) Signaling_Cascade Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Signaling_Cascade Activates Proliferation Cell Proliferation, Survival, Angiogenesis Signaling_Cascade->Proliferation Promotes Quinoline_Inhibitor Quinoline-based Kinase Inhibitor Quinoline_Inhibitor->RTK Binds and Inhibits

Inhibition of Receptor Tyrosine Kinase Signaling by Quinoline Derivatives.

Antimalarial Activity

Quinoline-based drugs, such as chloroquine (B1663885) and mefloquine, are mainstays in the treatment of malaria. Their primary mechanism of action involves the inhibition of heme detoxification in the malaria parasite.

Quantitative Data: Antimalarial Activity of Quinoline Derivatives against P. falciparum

Compound ClassStrainIC50Reference
Quinolinyl thiourea (B124793) analogueChloroquine-resistant1.2 µM[10]
Quinoline-triazole derivativesChloroquine-sensitive (D10)349 - 1247 nM[10]
Substituted quinoline derivativesP. falciparum0.014 - 5.87 µg/mL[10][11]
Quinoline-5,8-dione derivativeChloroquine-sensitive (NF54)2.21 µM[12]
Quinoline–pyrimidine hybridsChloroquine-sensitive (D10)0.070 µM[12]
Chloroquine-resistant (Dd2)0.157 µM[12]

Experimental Protocol: Heme Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of toxic heme to non-toxic hemozoin.

  • Procedure:

    • Prepare a solution of hemin (B1673052) chloride in dimethyl sulfoxide.

    • In a 96-well plate, add the test quinoline compound at various concentrations.

    • Initiate the polymerization of heme to β-hematin (synthetic hemozoin) by adjusting the pH to acidic conditions and incubating.

    • After incubation, centrifuge the plate to separate the soluble (unpolymerized) heme from the insoluble β-hematin pellet.

    • Quantify the amount of unpolymerized heme in the supernatant by measuring its absorbance at 405 nm.

    • The inhibitory activity is determined by comparing the amount of unpolymerized heme in the presence of the test compound to that in the untreated control.[13]

Mechanism of Action: Inhibition of Heme Polymerization

antimalarial_pathway cluster_parasite Malaria Parasite Food Vacuole Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin (Heme Polymer) Heme->Hemozoin Polymerization Heme->Hemozoin Inhibits Quinoline_Drug Quinoline-based Antimalarial Quinoline_Drug->Heme Forms Complex

Inhibition of Heme Polymerization by Quinoline-based Antimalarials.

Antibacterial Activity

Quinolone antibiotics, a major class of antibacterial agents, are characterized by a 4-oxo-1,4-dihydroquinoline skeleton. They exert their bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV.

Quantitative Data: Antibacterial Activity of Quinoline Derivatives

Compound ClassTarget OrganismMIC Range (µg/mL)Reference
Quinolone coupled hybridsGram-positive & Gram-negative bacteria0.125 - 8[2][14]
N-methylbenzoindolo[3,2-b]-quinolinesVancomycin-resistant E. faecium4[2]
Quinoline-2-one derivativesMRSA0.75[8]
VRE0.75[8]
MRSE2.50[8]
Substituted quinolinesC. difficile1.0[13]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Procedure:

    • Perform serial two-fold dilutions of the quinoline derivative in a culture broth directly in a 96-well microtiter plate.

    • Add a standardized microbial inoculum to each well.

    • Include a positive control (inoculum without the compound) and a negative control (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible microbial growth.[2]

Experimental Workflow: Antibacterial Susceptibility Testing

antibacterial_workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate Inoculate Wells with Bacterial Suspension Prepare_Inoculum->Inoculate Serial_Dilution Serial Dilution of Quinoline Compound in 96-well Plate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Visually Inspect for Bacterial Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Workflow for Determining the Minimum Inhibitory Concentration (MIC).

Antiviral Activity

Several quinoline derivatives have demonstrated potent antiviral activity against a range of viruses, including Zika virus, dengue virus, and respiratory syncytial virus (RSV).[3][9]

Quantitative Data: Antiviral Activity of Quinoline Derivatives

Compound ClassVirusEC50Reference
2,8-bis(trifluoromethyl)quinolinesZika VirusSimilar to mefloquine[3]
N-(2-(arylmethylimino) ethyl)-7-chloroquinolin-4-amine derivativesZika Virus0.8 ± 0.07 µM[15]
Substituted quinolineRSV8.6 µg/mL[9]
YFV3.5 µg/mL[9]
Dichloro-isopropylquinolin-8-olDengue Virus 23.03 µM[16]

Experimental Protocol: Plaque Reduction Assay

This assay quantifies the reduction in viral plaques to determine antiviral activity.

  • Procedure:

    • Seed a monolayer of susceptible host cells in a multi-well plate.

    • Pre-incubate a known amount of virus with serial dilutions of the quinoline derivative.

    • Infect the cell monolayer with the virus-compound mixture.

    • After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

    • Incubate the plates until plaques are visible.

    • Fix and stain the cells (e.g., with crystal violet).

    • Count the number of plaques in each well. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[1][17]

Anti-inflammatory Activity

Quinoline derivatives have shown potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[18]

Quantitative Data: Anti-inflammatory Activity of Quinoline Derivatives

Compound ClassTargetIC50Reference
Pyrazole-substituted quinolinesCOX-20.1 - 0.11 µM[18]
Quinoline carboxylic acidsLPS-induced inflammation in RAW264.7 cellsAppreciable anti-inflammatory affinities[19]
Pyrazolo[1,5-a]quinazolinesTHP-1Blue cells4.8 µM[20]

Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

  • Procedure:

    • Prepare a reaction mixture containing COX Assay Buffer, COX Probe, and diluted COX Cofactor.

    • Add the reaction mix to the wells of a 96-well plate.

    • Add the test quinoline inhibitor to the sample wells and a known COX-2 inhibitor (e.g., celecoxib) to the inhibitor control wells.

    • Initiate the reaction by adding a diluted arachidonic acid/NaOH solution to all wells.

    • Immediately measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm.

    • The rate of the reaction is proportional to the COX-2 activity. The inhibitory effect of the quinoline compound is determined by comparing the reaction rate in its presence to the rate of the uninhibited enzyme control.[21]

Logical Relationship: Drug Discovery Workflow for Quinoline-based Compounds

drug_discovery_workflow Synthesis Synthesis of Quinoline Library Screening High-Throughput Screening Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Active Compounds Preclinical Preclinical Studies (In vivo efficacy, toxicology) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

General workflow for the discovery and development of quinoline-based drugs.

Conclusion

The quinoline scaffold remains a highly valuable and versatile platform in medicinal chemistry. The diverse synthetic methodologies allow for the generation of extensive libraries of derivatives, which have demonstrated potent activities across a wide range of therapeutic targets. The continued exploration of structure-activity relationships, elucidation of mechanisms of action, and development of novel quinoline-based compounds hold significant promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders. This guide serves as a foundational resource for professionals engaged in the exciting and impactful field of quinoline-based drug discovery.

References

Synthesis Pathways for Novel Quinoline Methanol Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthetic pathways for novel quinoline (B57606) methanol (B129727) compounds, a class of molecules with significant therapeutic potential, particularly in the fields of antimalarial and anticancer drug development. This document details established synthetic methodologies, presents quantitative data for comparative analysis, and illustrates key reaction workflows and relevant biological signaling pathways.

Core Synthetic Methodologies

The synthesis of the quinoline scaffold, the foundational structure of quinoline methanols, has been extensively studied for over a century. Several classical named reactions remain fundamental to the construction of this bicyclic heterocycle. These methods, often adapted for the synthesis of functionalized derivatives, include the Skraup, Doebner-von Miller, Combes, Gould-Jacobs, and Friedländer syntheses. More contemporary approaches, such as the Vilsmeier-Haack reaction, offer alternative routes to versatile quinoline intermediates.

Friedländer Annulation

The Friedländer synthesis is a versatile and widely used method for constructing quinoline rings. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by either acid or base.[1][2][3] This method is advantageous due to its often high yields and good regioselectivity under relatively mild conditions.[4]

Experimental Protocol: Synthesis of Polysubstituted Quinolines

A representative procedure using a Lewis acid catalyst is as follows:

  • To a solution of 2-aminobenzophenone (B122507) (1.0 mmol) and ethyl acetoacetate (B1235776) (1.2 mmol) in a 1:1 mixture of ethanol (B145695) and water (10 mL), add ZrCl₄ (10 mol%).

  • Stir the reaction mixture at 60 °C and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (B1210297) (3 x 20 mL).

  • The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Skraup and Doebner-von Miller Synthesis

The Skraup synthesis is a classic method for producing quinoline and its simpler derivatives through the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene.[5][6][7] This reaction is known for being highly exothermic.[4] The Doebner-von Miller reaction is a modification that utilizes α,β-unsaturated aldehydes or ketones instead of glycerol, allowing for a broader range of substituted quinolines.[6][8][9]

Experimental Protocol: Skraup Synthesis of Quinoline [4]

  • In a large three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.

  • Add aniline to the mixture, followed by a catalytic amount of ferrous sulfate.

  • Gently heat the mixture in an oil bath. Once the reaction becomes exothermic, the heat source is removed until the reaction subsides.

  • After the initial exotherm, heat the mixture to reflux for 3 hours.

  • After cooling, dilute the mixture with water and neutralize it with sodium hydroxide.

  • The crude quinoline is then isolated by steam distillation and purified by fractional distillation.

Combes Quinoline Synthesis

The Combes synthesis provides a route to 2,4-disubstituted quinolines via the acid-catalyzed condensation of anilines with β-diketones.[6][10][11] The reaction proceeds through the formation of an enamine intermediate followed by cyclization.[12]

Experimental Protocol: Synthesis of 2,4-Dimethyl-7-chloroquinoline [11]

  • A mixture of m-chloroaniline and acetylacetone (B45752) is prepared.

  • Concentrated sulfuric acid is slowly added as a catalyst.

  • The mixture is heated, leading to the formation of an enamine intermediate which then cyclizes.

  • The reaction mixture is worked up by pouring it onto ice and neutralizing it with a base to precipitate the crude product.

  • The product is then collected by filtration and can be purified by recrystallization.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[13][14] The reaction involves a condensation followed by a high-temperature intramolecular cyclization.[15] Subsequent hydrolysis and decarboxylation can yield the 4-hydroxyquinoline (B1666331) core.[14]

Experimental Protocol: Microwave-Assisted Gould-Jacobs Synthesis [15][16]

  • In a 2.5 mL microwave vial, add aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol).

  • Seal the vial and place it in a microwave reactor.

  • Heat the mixture to the desired temperature (e.g., 250 °C) and hold for a specified time (e.g., 10 minutes).

  • After the reaction is complete, cool the vial to room temperature, which should cause the product to precipitate.

  • Filter the solid product and wash it with ice-cold acetonitrile (B52724) (3 mL).

  • Dry the resulting solid under vacuum.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction provides a route to 2-chloro-3-formylquinolines from N-arylacetamides.[17] These intermediates are valuable for further functionalization to obtain a variety of substituted quinolines, including quinoline methanols. The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[5][18]

Experimental Protocol: Synthesis of 2-Chloro-3-formylquinolines [5]

  • In a round-bottom flask, place the N-arylacetamide (5 mmol) in dry DMF (15 mmol).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add phosphorus oxychloride (60 mmol) dropwise to the stirred solution, maintaining the temperature between 0-5 °C.

  • After the addition is complete, heat the reaction mixture to 80-90 °C for the required time.

  • Pour the hot reaction mixture into crushed ice with vigorous stirring.

  • Basify the resulting solution with a suitable base (e.g., 5M NaOH) to precipitate the product.

  • Filter the precipitate, wash it thoroughly with water, and dry it under a vacuum.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of various quinoline derivatives using the discussed methodologies.

Synthesis MethodStarting MaterialsProductCatalyst/ReagentTemp (°C)Time (h)Yield (%)Reference
Friedländer2-Aminobenzophenone, Ethyl acetoacetateSubstituted QuinolineZrCl₄60-High[2]
Friedländer2-Amino aromatic ketones, α-Methylene ketones4-Pyridinylquinoline derivativesH₂SO₄--up to 81.9[19]
SkraupAniline, GlycerolQuinolineH₂SO₄, NitrobenzeneReflux3-[4]
Doebner-von MillerAniline, Crotonaldehyde2-MethylquinolineHClHeatSeveral-[9]
Combesm-Chloroaniline, Acetylacetone2,4-Dimethyl-7-chloroquinolineH₂SO₄Heat--[11]
Gould-JacobsAniline, Diethyl ethoxymethylenemalonateEthyl 4-hydroxyquinoline-3-carboxylate-250 (MW)0.1737[16]
Vilsmeier-Haackm-Methoxyacetanilide, POCl₃, DMF2-Chloro-7-methoxy-3-formylquinoline-90-Max

Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the workflows of key synthetic pathways and logical relationships.

G Friedländer Annulation Workflow start Start reactants Mix 2-Aminoaryl Ketone, Active Methylene Compound, and Catalyst start->reactants reaction Heat Reaction Mixture (Conventional or Microwave) reactants->reaction monitoring Monitor Progress by TLC reaction->monitoring workup Cool, Quench, and Extract with Organic Solvent monitoring->workup Reaction Complete purification Dry, Concentrate, and Purify (e.g., Column Chromatography) workup->purification product Final Quinoline Product purification->product G Skraup Synthesis Workflow start Start reagents Add H2SO4 to Glycerol (cooled), then add Aniline and FeSO4 start->reagents heating1 Gentle Heating (initiate exothermic reaction) reagents->heating1 reflux Reflux for 3 hours heating1->reflux workup Cool, Dilute with Water, and Neutralize with NaOH reflux->workup isolation Isolate via Steam Distillation workup->isolation purification Purify by Fractional Distillation isolation->purification product Pure Quinoline purification->product G PI3K/Akt/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Quinoline Quinoline Derivative Quinoline->PI3K Inhibits Quinoline->mTORC1 Inhibits G Ras/Raf/MEK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Regulates Quinoline Quinoline Inhibitor Quinoline->Raf Inhibits Quinoline->MEK Inhibits G Topoisomerase Inhibition by Quinoline Derivatives Topoisomerase Topoisomerase CleavageComplex Topoisomerase-DNA Cleavage Complex Topoisomerase->CleavageComplex Binds and cleaves DNA Supercoiled DNA DNA->CleavageComplex Religation DNA Religation CleavageComplex->Religation Apoptosis Apoptosis CleavageComplex->Apoptosis Leads to DNA Damage RelaxedDNA Relaxed DNA Religation->RelaxedDNA Quinoline Quinoline Derivative Quinoline->CleavageComplex Stabilizes (Poison)

References

The Quinoline Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and pyridine (B92270) ring, stands as a quintessential "privileged structure" in medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its importance in the development of therapeutic agents across a broad spectrum of diseases. This technical guide provides a comprehensive overview of the quinoline core in drug discovery, detailing its synthesis, mechanisms of action, and therapeutic applications, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways.

Therapeutic Applications and Quantitative Activity Data

Quinoline derivatives have demonstrated significant therapeutic impact in oncology, infectious diseases, and inflammation. The following tables summarize the quantitative biological activity of key FDA-approved quinoline-based drugs and other representative derivatives.

Table 1: Anticancer Activity of Quinoline Derivatives

CompoundTarget(s)Cancer Type(s)IC50/KiReference
Bosutinib Src, AblChronic Myeloid LeukemiaIC50: 1-3 nM (Src)[1][2][3]
Lenvatinib VEGFR1-3, FGFR1-4, PDGFRα, RET, KITThyroid Cancer, Renal Cell CarcinomaIC50: 4 nM (VEGFR2)[1]
Cabozantinib c-Met, VEGFR2, AXL, RET, KITMedullary Thyroid Cancer, Renal Cell CarcinomaIC50: 1.04 nM (c-Met)[1][4]
Compound 12e Not specifiedGastric (MGC-803), Colon (HCT-116), Breast (MCF-7)IC50: 1.38 µM (MGC-803)
Pyrazolo[4,3-f]quinoline 2E Topoisomerase IIαVarious cancer cell linesGI50: < 8 µM[5][6]

Table 2: Antimalarial Activity of Quinoline Derivatives

CompoundTarget(s)Plasmodium falciparum Strain(s)IC50/EC50Reference
Chloroquine Heme polymeraseDd2 (resistant), 3D7 (sensitive)EC50: >100 nM (Dd2), ~10 nM (3D7)[7]
Mefloquine Heme polymeraseVariousEC50: Varies with resistance[8]
Quinine Heme polymeraseVariousEC50: Varies with resistance[8]
Primaquine Not fully elucidatedGametocytesIC50: 20 µM[9]
6-Chloro-2-arylvinylquinoline 29 Not specifiedDd2EC50: 4.8 nM[7]

Key Synthetic Methodologies and Experimental Protocols

The synthesis of the quinoline scaffold can be achieved through several classic and modern named reactions. Below are detailed protocols for some of the most common and innovative methods.

Skraup Synthesis of Quinoline

This is a classic and robust method for synthesizing quinolines from anilines.

Experimental Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add 50 mL of concentrated sulfuric acid to 25 g of aniline (B41778) while cooling the flask in an ice bath.

  • Reagent Addition: To the aniline sulfate (B86663) mixture, add 75 g of anhydrous glycerol (B35011) and 15 g of ferrous sulfate heptahydrate. Finally, add 30 g of nitrobenzene (B124822) as the oxidizing agent.

  • Heating: Gently heat the mixture. The reaction is highly exothermic and will begin to boil. Remove the external heat source and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, cool the flask with a wet towel.

  • Reaction Completion: Once the initial vigorous reaction subsides, heat the mixture to reflux for 3-4 hours.

  • Workup: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into 500 mL of cold water.

  • Neutralization: Neutralize the excess acid by slowly adding a concentrated solution of sodium hydroxide (B78521) until the solution is strongly alkaline.

  • Steam Distillation: Perform steam distillation to separate the crude quinoline and unreacted nitrobenzene from the reaction mixture.

  • Purification: Separate the organic layer from the distillate. The crude quinoline can be further purified by fractional distillation.

Microwave-Assisted Combes Synthesis of a Substituted Quinoline

This method offers a more rapid and efficient alternative to traditional heating for the synthesis of substituted quinolines.

Experimental Protocol:

  • Reactant Mixture: In a 10 mL microwave-safe reaction vessel, combine 1 mmol of an aniline derivative, 1.1 mmol of a β-diketone (e.g., acetylacetone), and 2 mL of a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Add a catalytic amount of an acid, such as p-toluenesulfonic acid (10 mol%).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120 °C) for 10-20 minutes. Monitor the reaction progress by thin-layer chromatography.

  • Cooling and Isolation: After the reaction is complete, cool the vessel to room temperature.

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel.

Mechanisms of Action and Signaling Pathways

Quinoline-based drugs exert their therapeutic effects through a variety of mechanisms, often by inhibiting key enzymes or modulating critical signaling pathways.

Antimalarial Mechanism: Inhibition of Hemozoin Formation

Chloroquine and other 4-aminoquinolines accumulate in the acidic food vacuole of the malaria parasite. Here, they interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion. By inhibiting the polymerization of heme into non-toxic hemozoin crystals, these drugs lead to a buildup of free heme, which is toxic to the parasite and leads to its death.

Chloroquine inhibits hemozoin formation.
Anticancer Mechanisms: Kinase and Topoisomerase Inhibition

Many quinoline-based anticancer drugs function as inhibitors of protein kinases or topoisomerases, enzymes that are crucial for cancer cell proliferation and survival.

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Several quinoline derivatives have been developed to inhibit key kinases in this pathway, such as PI3K and mTOR.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Quinoline_Inhibitor Quinoline Inhibitor Quinoline_Inhibitor->PI3K Inhibits Quinoline_Inhibitor->mTORC1 Inhibits

Inhibition of the PI3K/Akt/mTOR pathway.

Vascular Endothelial Growth Factor (VEGF) and Epidermal Growth Factor (EGF) are key drivers of angiogenesis and tumor cell proliferation, respectively. Their receptors (VEGFR and EGFR) are often overexpressed in cancer. Quinoline-based tyrosine kinase inhibitors like Lenvatinib and Cabozantinib target these receptors, blocking downstream signaling.

VEGF_EGF_Signaling cluster_vegf VEGF Signaling cluster_egf EGF Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes EGF EGF EGFR EGFR EGF->EGFR Binds Proliferation Cell Proliferation EGFR->Proliferation Promotes Quinoline_TKI Quinoline TKI (e.g., Lenvatinib) Quinoline_TKI->VEGFR Inhibits Quinoline_TKI->EGFR Inhibits

Inhibition of VEGF and EGF receptor signaling.

Topoisomerase II is an enzyme that alters DNA topology to facilitate replication and transcription. Some quinoline-based anticancer agents act as topoisomerase II poisons, stabilizing the transient DNA-enzyme cleavage complex. This leads to the accumulation of DNA double-strand breaks and ultimately triggers apoptosis in cancer cells.

Topoisomerase_Inhibition Supercoiled_DNA Supercoiled DNA Cleavage_Complex Cleavage Complex (Transient) Supercoiled_DNA->Cleavage_Complex Binding & Cleavage Topoisomerase_II Topoisomerase II Relaxed_DNA Relaxed DNA Cleavage_Complex->Relaxed_DNA Re-ligation DSB DNA Double-Strand Breaks Cleavage_Complex->DSB Leads to Apoptosis Apoptosis DSB->Apoptosis Quinoline_Inhibitor Quinoline Inhibitor Quinoline_Inhibitor->Cleavage_Complex Stabilizes

Mechanism of quinoline-based Topoisomerase II inhibitors.

Biological Evaluation Protocols

The biological activity of novel quinoline derivatives is assessed using a variety of in vitro assays.

Cell Viability (MTT) Assay for Anticancer Activity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline test compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

Experimental Protocol:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a specific peptide substrate, and the quinoline test compound at various concentrations in a kinase reaction buffer.

  • Initiation: Start the reaction by adding ATP (often radiolabeled [γ-³²P]ATP).

  • Incubation: Incubate the plate at 30 °C for a specified time (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Detection: Transfer a portion of the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated ATP.

  • Quantification: Measure the radioactivity on the membrane using a scintillation counter.

  • Data Analysis: Determine the kinase activity at each inhibitor concentration and calculate the IC50 value.

Conclusion

The quinoline scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its synthetic tractability and the diverse range of biological targets it can modulate ensure its enduring role in drug discovery. A thorough understanding of its structure-activity relationships, mechanisms of action, and the signaling pathways it affects is crucial for the rational design of the next generation of quinoline-based drugs. This technical guide provides a foundational resource for researchers dedicated to harnessing the therapeutic potential of this privileged heterocyclic system.

References

Methodological & Application

Application Notes and Protocols: (2-Phenylquinolin-7-yl)methanol as a Putative Fluorescent Sensor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on the general characteristics of quinoline-based fluorescent sensors. As of the latest literature review, specific data for "(2-Phenylquinolin-7-yl)methanol" as a fluorescent sensor is not extensively available. The information provided herein is intended to serve as a foundational guide for researchers and scientists interested in exploring its potential sensing applications.

Introduction

Quinoline (B57606) and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial attention in the field of fluorescent chemosensors. Their rigid, planar structure and extended π-conjugation system often give rise to desirable photophysical properties, including strong fluorescence emission. The nitrogen atom within the quinoline ring, along with other potential coordination sites, allows for selective binding to various analytes, particularly metal ions.

The fluorescence of quinoline-based sensors can be modulated through several mechanisms upon analyte binding, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF). These mechanisms can lead to either a "turn-on" or "turn-off" fluorescent response, providing a detectable signal for the presence and concentration of the target analyte. This compound, with its quinoline core, phenyl substituent, and methanol (B129727) group, possesses structural features that suggest its potential as a fluorescent sensor, warranting further investigation.

Putative Sensing Mechanism

The sensing mechanism of a quinoline-based sensor like this compound would likely involve the interaction of the analyte with the lone pair of electrons on the quinoline nitrogen and potentially the hydroxyl group of the methanol substituent. For instance, in a Photoinduced Electron Transfer (PET) process, the nitrogen atom can act as an electron donor, quenching the fluorescence of the quinoline fluorophore. Upon binding of a cation (e.g., a metal ion or a proton), the electron-donating ability of the nitrogen is suppressed, inhibiting the PET process and leading to a "turn-on" fluorescence response.

PET_Mechanism cluster_0 Fluorescence OFF (PET Quenching) cluster_1 Fluorescence ON (PET Inhibition) Fluorophore_Excited Fluorophore* (Excited State) Receptor_Ground Receptor (e.g., Quinoline N) Fluorophore_Excited->Receptor_Ground PET Fluorophore_Ground Fluorophore (Ground State) Fluorophore_Excited->Fluorophore_Ground Non-radiative decay Receptor_Oxidized Receptor+ Receptor_Bound Receptor-Analyte Fluorophore_Excited_Bound Fluorophore* Fluorophore_Excited_Bound->Receptor_Bound PET Blocked Fluorophore_Ground_Bound Fluorophore Fluorophore_Excited_Bound->Fluorophore_Ground_Bound Fluorescence Analyte Analyte Analyte->Receptor_Bound Binding

Figure 1: Generalized Photoinduced Electron Transfer (PET) mechanism for a "turn-on" fluorescent sensor.

Quantitative Data Summary

The following table summarizes representative photophysical and sensing properties of quinoline-based fluorescent sensors from the literature. This data is intended to provide a benchmark for the potential performance of this compound.

PropertyRepresentative Value RangeAnalyte ExampleReference Compound Type
Excitation Wavelength (λex)300 - 450 nmMetal Ions (e.g., Zn²⁺, Cd²⁺)8-Hydroxyquinoline derivatives
Emission Wavelength (λem)400 - 600 nmMetal Ions (e.g., Zn²⁺, Cd²⁺)8-Hydroxyquinoline derivatives
Quantum Yield (ΦF)0.01 - 0.80Metal Ions (e.g., Zn²⁺, Cd²⁺)Various quinoline derivatives
Stokes Shift50 - 150 nmMetal Ions (e.g., Zn²⁺, Cd²⁺)Various quinoline derivatives
Limit of Detection (LOD)10⁻⁹ - 10⁻⁶ MMetal Ions (e.g., Zn²⁺, Cd²⁺)Quinoline-based chemosensors
Binding Constant (Ka)10⁴ - 10⁸ M⁻¹Metal Ions (e.g., Zn²⁺, Cd²⁺)Quinoline-based chemosensors

Experimental Protocols

Synthesis and Characterization of this compound

This compound is commercially available from several chemical suppliers. For custom synthesis, a common route would involve a Friedländer annulation or a related quinoline synthesis followed by reduction of a corresponding carboxylic acid or aldehyde at the 7-position.

Characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • FT-IR Spectroscopy: To identify functional groups.

  • UV-Vis and Fluorescence Spectroscopy: To determine the photophysical properties (absorption and emission maxima, quantum yield).

General Protocol for Fluorescence Sensing of Metal Ions

This protocol outlines the general steps for evaluating the performance of this compound as a fluorescent sensor for a target metal ion.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO or ethanol).

  • Stock solutions of various metal salts (e.g., chlorides or nitrates) in deionized water or a suitable buffer.

  • Buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH.

  • High-purity solvent (e.g., ethanol, acetonitrile, or water).

  • Spectrofluorometer.

  • UV-Vis spectrophotometer.

  • Quartz cuvettes.

Experimental_Workflow cluster_Preparation Solution Preparation cluster_Titration Fluorescence Titration cluster_Analysis Data Analysis Stock_Sensor Prepare Sensor Stock (1 mM in DMSO) Add_Sensor Add Sensor to Cuvette (Final conc. ~10 µM) Stock_Sensor->Add_Sensor Stock_Analytes Prepare Analyte Stocks (e.g., Metal Salts in H₂O) Add_Analyte Add Incremental Amounts of Analyte Stock_Analytes->Add_Analyte Buffer_Prep Prepare Buffer Solution (e.g., HEPES, pH 7.4) Add_Buffer Add Buffer Buffer_Prep->Add_Buffer Add_Sensor->Add_Buffer Add_Buffer->Add_Analyte Incubate Incubate Briefly Add_Analyte->Incubate Measure_Fluorescence Measure Fluorescence Spectrum Incubate->Measure_Fluorescence Plot_Data Plot Fluorescence Intensity vs. Analyte Concentration Measure_Fluorescence->Plot_Data Determine_Selectivity Test with Interfering Ions Measure_Fluorescence->Determine_Selectivity Calculate_LOD Calculate Limit of Detection Plot_Data->Calculate_LOD

Application Notes and Protocols for (2-Phenylquinolin-7-yl)methanol Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the anticancer potential of the (2-phenylquinolin-7-yl)methanol scaffold. While research on the specific compound this compound is limited, numerous derivatives incorporating the 2-phenylquinoline (B181262) core have demonstrated significant promise as anticancer agents. These notes focus on the mechanism of action, quantitative anticancer activity, and detailed experimental protocols for the evaluation of these derivatives.

Application Notes

The 2-phenylquinoline heterocyclic motif is a "privileged scaffold" in medicinal chemistry, forming the core of many biologically active compounds. In anticancer research, derivatives of 2-phenylquinoline have shown potent activity against a variety of cancer cell lines. The primary mechanisms of action for these compounds are diverse and include the inhibition of critical signaling pathways and the targeting of unique nucleic acid structures.[1]

A key target for some 2-phenylquinoline derivatives is the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR).[1] One notable derivative, cis-3-(3-azetidin-1-ylmethylcyclobutyl)-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-8-ylamine (AQIP), is a potent inhibitor of IGF-IR.[2] Another prominent example is Linsitinib (OSI-906), a dual inhibitor of IGF-1R and IR, which competitively binds to the ATP-binding site in the kinase domain of these receptors.[1] This inhibition blocks receptor autophosphorylation and disrupts downstream signaling through the PI3K/Akt and MAPK/ERK pathways, which are crucial for cancer cell proliferation, survival, and therapy resistance.[1][3][4]

Another anticancer strategy employed by 2-phenylquinoline derivatives is the targeting of G-quadruplexes.[1][4] These are non-canonical nucleic acid structures found in G-rich regions of DNA, such as telomeres and oncogene promoter regions. Stabilization of G-quadruplexes by small molecules can inhibit telomerase activity and downregulate the expression of oncogenes, leading to cancer cell death.

The anticancer activity of 2-phenylquinoline derivatives is highly dependent on the nature and position of substituents on both the quinoline (B57606) and the 2-phenyl rings.[1] Structure-activity relationship (SAR) studies have shown that modifications can significantly influence their potency and selectivity against different cancer cell lines.[1][3] For example, certain C-6 substituted 2-phenylquinolines have displayed significant activity against prostate (PC3) and cervical (HeLa) cancer cell lines.[3]

Quantitative Data

The following tables summarize the in vitro anticancer activity of various 2-phenylquinoline derivatives against a panel of human cancer cell lines.

Table 1: In Vitro Antiproliferative Activity of 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives

CompoundCell LineIC50 (µM)
13a HeLa0.50
12bHeLa>10
12fHeLa>10
12iHeLa>10
13aSiHa1.25
13aA27801.10
13aMCF-71.80
13aMDA-MB-2311.30

Data extracted from a study by Guillon et al. on 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline derivatives.[4]

Table 2: In Vitro Cytotoxicity of C-6 Substituted 2-Phenylquinoline Derivatives

CompoundCell LineIC50 (µM)Selectivity Index (SI)
13 HeLa8.336.21
12 PC331.37-
11 PC334.34-
DoxorubicinHeLa--
DoxorubicinPC3--

Data from a study on substituted 2-arylquinoline derivatives. The Selectivity Index (SI) is the ratio of cytotoxicity in non-tumor cells to cancer cells.[3]

Table 3: Kinase Inhibitory Activity of Linsitinib (OSI-906)

KinaseIC50 (nM)
IGF-1R35
Insulin Receptor (IR)75

Data for the 2-phenylquinoline derivative Linsitinib (OSI-906).[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Antiproliferative MTT Assay

This colorimetric assay assesses the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.

Materials:

  • Cancer cell line of interest (e.g., HeLa, PC3, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

FRET Melting Assay for G-Quadruplex Binding

This assay measures the ability of a compound to stabilize G-quadruplex structures by monitoring changes in the melting temperature (Tm) of a fluorescently labeled G-quadruplex-forming oligonucleotide.

Materials:

  • Fluorescently labeled G-quadruplex-forming oligonucleotide (e.g., F21T)

  • Buffer (e.g., 10 mM KCl, 90 mM LiCl, 10 mM lithium cacodylate, pH 7.2)

  • This compound derivative

  • Real-time PCR instrument

Procedure:

  • Reaction Setup: In a 96-well plate, mix the labeled oligonucleotide (e.g., 0.2 µM F21T) with the test compound at various concentrations in the reaction buffer.

  • Melting Curve Analysis: Place the plate in a real-time PCR instrument. Heat the samples from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C) with a slow ramp rate, measuring fluorescence at each temperature increment.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the oligonucleotide is unfolded. The change in Tm (ΔTm) in the presence of the compound indicates stabilization of the G-quadruplex.

In Vivo Tumor Xenograft Model

This protocol evaluates the in vivo antitumor efficacy of a compound in an animal model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Human cancer cells (e.g., MCF-7)

  • This compound derivative formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.[6][7]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into control and treatment groups. Administer the test compound or vehicle control according to a predetermined dose and schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the antitumor efficacy.

Visualizations

G_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IGF IGF-1/IGF-2 IGF1R IGF-1R IGF->IGF1R Binds IRS IRS IGF1R->IRS Grb2 Grb2/Shc IGF1R->Grb2 PI3K PI3K IRS->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Inhibition Akt->Apoptosis Proliferation Cell Proliferation & Growth mTOR->Proliferation Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation PQP_derivative This compound Derivative (e.g., Linsitinib) PQP_derivative->IGF1R Inhibits

Caption: IGF-1R signaling pathway and the inhibitory action of 2-phenylquinoline derivatives.

G_Experimental_Workflow start Start: Compound Synthesis (this compound derivative) in_vitro In Vitro Screening (e.g., MTT Assay) start->in_vitro ic50 Determine IC50 Values Against Cancer Cell Lines in_vitro->ic50 mechanism Mechanism of Action Studies (e.g., Kinase Assay, FRET) ic50->mechanism in_vivo In Vivo Efficacy Studies (Xenograft Model) mechanism->in_vivo pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd lead_optimization Lead Optimization pk_pd->lead_optimization lead_optimization->start Iterate end Preclinical Candidate lead_optimization->end

Caption: General experimental workflow for the evaluation of anticancer compounds.

References

Application Notes and Protocols for (2-Phenylquinolin-7-yl)methanol in Antimalarial Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental procedures and conceptual frameworks relevant to the investigation of (2-Phenylquinolin-7-yl)methanol and its derivatives as potential antimalarial agents. While specific biological data for this compound is not extensively available in the current literature, this document outlines standardized protocols and presents data for structurally related 2-phenylquinoline (B181262) compounds to guide research and development in this area.

Introduction

The quinoline (B57606) core is a well-established pharmacophore in antimalarial drug discovery, with notable examples including quinine (B1679958) and chloroquine. These drugs are understood to interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the malaria parasite, Plasmodium falciparum, within its acidic food vacuole.[1] The accumulation of free heme is lethal to the parasite.[1] 2-Phenylquinoline derivatives represent a promising chemical space for the development of new antimalarials that may overcome existing drug resistance. This document details the synthesis, in vitro screening, and in vivo evaluation of compounds based on the this compound scaffold.

Proposed Mechanism of Action

Quinoline-containing antimalarials are thought to exert their effect by accumulating in the parasite's acidic food vacuole and interfering with the polymerization of heme into hemozoin, leading to the buildup of toxic free heme.[1] The proposed mechanism for this compound and its analogs follows this established pathway.

Antimalarial Mechanism of Quinoline Derivatives Proposed Antimalarial Signaling Pathway cluster_parasite Plasmodium falciparum Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion in Food Vacuole Hemozoin Hemozoin (non-toxic) Heme->Hemozoin Polymerization CellDeath Parasite Death Heme->CellDeath Accumulation leads to Quinoline This compound Quinoline->Heme Inhibition of Polymerization Synthesis Workflow General Synthesis Workflow Start Starting Materials Step1 Friedländer Annulation Start->Step1 Step2 Reduction of Carboxylic Acid Step1->Step2 Product This compound Step2->Product In Vitro Assay Workflow SYBR Green I Assay Workflow A Prepare serial dilutions of This compound in a 96-well plate B Add synchronized P. falciparum culture (ring stage, ~0.5% parasitemia, 2% hematocrit) A->B C Incubate for 72 hours (37°C, 5% CO₂, 5% O₂, 90% N₂) B->C D Lyse red blood cells and stain parasite DNA with SYBR Green I lysis buffer C->D E Measure fluorescence (Ex: 485 nm, Em: 530 nm) D->E F Calculate IC₅₀ values from dose-response curves E->F Cytotoxicity Assay Workflow MTT Cytotoxicity Assay Workflow A Seed mammalian cells in a 96-well plate and allow to adhere (18-24 hours) B Add serial dilutions of This compound A->B C Incubate for 24-48 hours (37°C, 5% CO₂) B->C D Add MTT solution and incubate for 3-4 hours C->D E Solubilize formazan (B1609692) crystals with DMSO D->E F Measure absorbance at 570 nm E->F G Calculate CC₅₀ and Selectivity Index (SI) F->G

References

Application of (2-Phenylquinolin-7-yl)methanol in Kinase Inhibition: A Scaffold for Potent IGF-1R Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline (B57606) ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Within the realm of kinase inhibition, the 2-phenylquinoline (B181262) moiety has emerged as a key structural motif for the development of potent and selective inhibitors. While (2-Phenylquinolin-7-yl)methanol itself does not exhibit significant kinase inhibitory activity, it serves as a critical synthetic intermediate for a class of highly potent inhibitors targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R).

IGF-1R is a receptor tyrosine kinase that plays a pivotal role in cell growth, proliferation, and survival.[1][2] Its dysregulation is implicated in the progression of various cancers, making it an attractive target for therapeutic intervention.[3] This document provides a detailed overview of the application of the this compound scaffold in the synthesis of IGF-1R inhibitors, with a focus on the well-characterized dual IGF-1R/Insulin (B600854) Receptor (IR) inhibitor, Linsitinib (OSI-906).

The this compound Scaffold in the Synthesis of Linsitinib (OSI-906)

The this compound core is a foundational building block in the multi-step synthesis of Linsitinib (OSI-906). Its structure provides a rigid framework for the precise spatial orientation of other pharmacophoric elements that interact with the ATP-binding pocket of the IGF-1R kinase domain.

Representative Synthetic Workflow

The synthesis of Linsitinib (OSI-906) is a complex process involving the construction of the imidazo[1,5-a]pyrazine (B1201761) core and its subsequent linkage to the (2-phenylquinolin-7-yl) moiety. The following diagram illustrates a generalized workflow for the synthesis of such inhibitors.

G cluster_0 Synthesis of the Imidazo[1,5-a]pyrazine Core cluster_1 Synthesis of the Quinoline Moiety cluster_2 Coupling and Final Elaboration A Starting Materials for Pyrazine (B50134) Ring B Cyclization to form Pyrazine A->B C Introduction of Amine and Halogen B->C D Cyclization to form Imidazo[1,5-a]pyrazine C->D G Coupling of Imidazo[1,5-a]pyrazine and Quinoline Moieties D->G E This compound F Functional Group Transformation (e.g., to aldehyde or halide) E->F F->G H Introduction of Cyclobutanol (B46151) Side Chain G->H I Final Product (e.g., Linsitinib) H->I

Caption: Generalized synthetic workflow for inhibitors incorporating the this compound scaffold.

Target Kinase Profile and Biological Activity

Linsitinib (OSI-906) is a potent, orally bioavailable dual inhibitor of IGF-1R and the insulin receptor (IR), another closely related receptor tyrosine kinase.[4] The inhibitory activity of Linsitinib and related compounds is typically quantified by their half-maximal inhibitory concentration (IC50).

CompoundTarget KinaseIC50 (nM)Reference
Linsitinib (OSI-906) IGF-1R35[4]
Insulin Receptor (IR)75[4]
AQIP IGF-1R2

IGF-1R Signaling Pathway and Mechanism of Inhibition

The IGF-1R signaling pathway is a critical regulator of cellular processes. Upon binding of its ligand (IGF-1 or IGF-2), the receptor undergoes a conformational change, leading to autophosphorylation of tyrosine residues in its intracellular kinase domain. This activation initiates a cascade of downstream signaling events, primarily through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which ultimately promote cell proliferation, growth, and survival, while inhibiting apoptosis.[1][2]

Linsitinib and other inhibitors derived from the this compound scaffold act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the IGF-1R kinase domain, preventing the phosphorylation of the receptor and its downstream substrates, thereby blocking the activation of the PI3K/AKT and RAS/MAPK signaling cascades.

IGF1R_Pathway cluster_downstream Downstream Signaling IGF1 IGF-1/IGF-2 IGF1R IGF-1R IGF1->IGF1R Binds IRS IRS-1 IGF1R->IRS Phosphorylates Grb2 Grb2/SOS IGF1R->Grb2 Linsitinib Linsitinib (OSI-906) This compound scaffold Linsitinib->IGF1R Inhibits ATP binding PI3K PI3K IRS->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Response Cell Proliferation, Survival, Growth Inhibition of Apoptosis mTOR->Cell_Response Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Response

Caption: The IGF-1R signaling pathway and the inhibitory action of Linsitinib.

Experimental Protocols

The following protocols are representative methods for the synthesis and biological evaluation of kinase inhibitors derived from the this compound scaffold.

Protocol 1: Representative Synthesis of a (2-Phenylquinolin-7-yl)-imidazo[1,5-a]pyrazine Derivative

This protocol is a generalized procedure based on synthetic routes reported for compounds such as AQIP.

Step 1: Synthesis of the Imidazo[1,5-a]pyrazine Core

A detailed, multi-step synthesis is required to construct the functionalized imidazo[1,5-a]pyrazine core. This typically involves the initial formation of a substituted pyrazine ring, followed by the introduction of necessary functional groups (e.g., an amine and a halogen) to facilitate the subsequent cyclization to the bicyclic imidazo[1,5-a]pyrazine system.

Step 2: Functionalization of this compound

This compound is converted to a more reactive intermediate, such as an aldehyde or a halide, to enable its coupling with the imidazo[1,5-a]pyrazine core. For example, oxidation of the methanol (B129727) to an aldehyde can be achieved using standard oxidizing agents like manganese dioxide (MnO2) or Dess-Martin periodinane.

Step 3: Coupling Reaction

The functionalized (2-phenylquinolin-7-yl) moiety is coupled with the imidazo[1,5-a]pyrazine core. The specific reaction conditions will depend on the nature of the functional groups on each fragment but often involve transition-metal-catalyzed cross-coupling reactions or nucleophilic substitution reactions.

Step 4: Final Elaboration

Following the coupling of the two main fragments, further chemical modifications are performed to introduce the final side chains, such as the cyclobutanol moiety in Linsitinib. This may involve a series of protection, deprotection, and substitution reactions to arrive at the final product. The product is then purified using techniques such as column chromatography and characterized by NMR and mass spectrometry.

Protocol 2: In Vitro IGF-1R Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol is adapted from the commercially available LanthaScreen® Eu Kinase Binding Assay for IGF-1R.

Materials:

  • IGF-1R enzyme (recombinant)

  • LanthaScreen® Eu-anti-tag Antibody

  • Kinase Tracer 236

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (serially diluted in DMSO)

  • 384-well assay plate

Procedure:

  • Prepare a 3X solution of the test compound or control in Kinase Buffer A.

  • Prepare a 3X mixture of the IGF-1R enzyme and the Eu-anti-tag antibody in Kinase Buffer A.

  • Prepare a 3X solution of the Kinase Tracer 236 in Kinase Buffer A.

  • To the 384-well plate, add 5 µL of the 3X test compound solution.

  • Add 5 µL of the 3X enzyme/antibody mixture to each well.

  • Add 5 µL of the 3X tracer solution to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

  • Calculate the emission ratio (665 nm / 615 nm) and plot the percent inhibition against the compound concentration to determine the IC50 value.

Protocol 3: Cell-Based Assay - Inhibition of Cell Proliferation (MTT Assay)

This protocol describes a general method to assess the anti-proliferative effects of an IGF-1R inhibitor on a cancer cell line that is dependent on IGF-1R signaling (e.g., MCF-7 breast cancer cells).

Materials:

  • MCF-7 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • Test compound (serially diluted)

  • IGF-1

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

  • The next day, replace the medium with serum-free medium and incubate for 24 hours to serum-starve the cells.

  • Treat the cells with serial dilutions of the test compound for 2 hours.

  • Stimulate the cells with IGF-1 (e.g., 50 ng/mL) and incubate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Protocol 4: Cell-Based Assay - Western Blot for IGF-1R Phosphorylation

This protocol outlines a method to directly measure the inhibition of IGF-1R autophosphorylation in cells.

Materials:

  • 3T3/huIGFIR cells (NIH 3T3 cells overexpressing human IGF-1R)

  • Complete growth medium

  • Serum-free medium

  • Test compound

  • IGF-1

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-IGF-1R (Tyr1135/1136), anti-total-IGF-1R

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate 3T3/huIGFIR cells and grow to 80-90% confluency.

  • Serum-starve the cells for 16-24 hours.

  • Pre-treat the cells with the test compound at various concentrations for 2 hours.

  • Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for 10 minutes at 37°C.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-IGF-1R antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total-IGF-1R antibody to confirm equal loading.

Conclusion

The this compound scaffold is a valuable starting point for the development of potent kinase inhibitors, particularly those targeting the IGF-1R signaling pathway. Its incorporation into molecules like Linsitinib (OSI-906) has led to the creation of dual IGF-1R/IR inhibitors with significant anti-proliferative activity. The protocols provided herein offer a framework for the synthesis and biological evaluation of novel compounds based on this important chemical scaffold, aiding in the discovery and development of new targeted cancer therapies.

References

Asymmetric Synthesis of (2-Phenylquinolin-7-yl)methanol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral (2-Phenylquinolin-7-yl)methanol and its derivatives are significant scaffolds in medicinal chemistry and materials science. The inherent chirality of these molecules necessitates precise stereocontrol during their synthesis, as different enantiomers can exhibit distinct biological activities and physical properties. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of this compound, focusing on the enantioselective reduction of the precursor, 2-Phenylquinoline-7-carbaldehyde (B1452048). Two powerful and widely used catalytic systems, the Corey-Bakshi-Shibata (CBS) reduction and Noyori-type asymmetric transfer hydrogenation, are presented as viable methods to achieve high enantioselectivity.

Overall Synthetic Strategy

The asymmetric synthesis of this compound is a two-step process. The first step involves the synthesis of the key intermediate, 2-Phenylquinoline-7-carbaldehyde. This is efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. The second, and crucial, step is the asymmetric reduction of the aldehyde to the desired chiral alcohol.

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Asymmetric Reduction 2-Chloro-7-formylquinoline 2-Chloro-7-formylquinoline Suzuki_Coupling Suzuki-Miyaura Coupling 2-Chloro-7-formylquinoline->Suzuki_Coupling Phenylboronic_acid Phenylboronic_acid Phenylboronic_acid->Suzuki_Coupling Aldehyde 2-Phenylquinoline-7-carbaldehyde Suzuki_Coupling->Aldehyde Asymmetric_Reduction Asymmetric Reduction (CBS or Noyori Catalyst) Aldehyde->Asymmetric_Reduction Chiral_Alcohol (R)- or (S)-(2-Phenylquinolin-7-yl)methanol Asymmetric_Reduction->Chiral_Alcohol

Caption: Overall synthetic workflow.

Part 1: Synthesis of 2-Phenylquinoline-7-carbaldehyde

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines the synthesis of 2-Phenylquinoline-7-carbaldehyde from 2-chloro-7-formylquinoline and phenylboronic acid.

Materials:

Procedure:

  • To a round-bottom flask, add 2-chloro-7-formylquinoline (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Add 1,2-dimethoxyethane (DME, 10 mL) to the flask.

  • Prepare a 2M aqueous solution of potassium carbonate and add it to the reaction mixture.

  • Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst.

  • Wash the organic layer with water (2 x 15 mL) and saturated aqueous sodium bicarbonate solution (2 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-Phenylquinoline-7-carbaldehyde.

Part 2: Asymmetric Reduction of 2-Phenylquinoline-7-carbaldehyde

Two highly effective methods for the enantioselective reduction of the prochiral 2-Phenylquinoline-7-carbaldehyde to the corresponding chiral alcohol are presented below. The choice of catalyst will determine the stereochemistry of the product.

Method A: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane (B79455) source to the carbonyl group.[1][2][3] This method is known for its high enantioselectivity for a wide range of ketones and aldehydes.[2][3]

G Aldehyde 2-Phenylquinoline-7-carbaldehyde Coordination Coordination to Catalyst Aldehyde->Coordination CBS_Catalyst (S)- or (R)-CBS Catalyst CBS_Catalyst->Coordination Borane Borane Source (e.g., BH3·THF) Borane->Coordination Hydride_Transfer Intramolecular Hydride Transfer Coordination->Hydride_Transfer Chiral_Alcohol (R)- or (S)-(2-Phenylquinolin-7-yl)methanol Hydride_Transfer->Chiral_Alcohol

Caption: CBS reduction pathway.

Materials:

  • 2-Phenylquinoline-7-carbaldehyde

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methanol (B129727) (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-Phenylquinoline-7-carbaldehyde (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 mmol, 10 mol%) dropwise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Slowly add the borane-THF complex solution (1.2 mmol) dropwise, maintaining the temperature at 0 °C.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.

  • Quench the reaction by the slow, dropwise addition of methanol (5 mL) at 0 °C.

  • Warm the mixture to room temperature and stir for 30 minutes.

  • Add 1 M HCl (10 mL) and stir for another 30 minutes.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield the chiral alcohol.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Method B: Noyori Asymmetric Transfer Hydrogenation

This method utilizes a chiral Ru(II)-diamine complex as a catalyst for the transfer of hydrogen from a hydrogen donor, such as isopropanol (B130326) or a formic acid/triethylamine mixture, to the aldehyde.[4][5] It is a highly efficient method for the asymmetric reduction of a variety of carbonyl compounds.[4]

G Aldehyde 2-Phenylquinoline-7-carbaldehyde Outer_Sphere_Mechanism Outer-Sphere Hydride Transfer Aldehyde->Outer_Sphere_Mechanism Noyori_Catalyst [(S,S)- or (R,R)-TsDPEN]Ru(p-cymene)Cl Noyori_Catalyst->Outer_Sphere_Mechanism H_Donor Hydrogen Donor (HCOOH/NEt3 or i-PrOH) H_Donor->Outer_Sphere_Mechanism Chiral_Alcohol (R)- or (S)-(2-Phenylquinolin-7-yl)methanol Outer_Sphere_Mechanism->Chiral_Alcohol

Caption: Noyori ATH pathway.

Materials:

  • 2-Phenylquinoline-7-carbaldehyde

  • RuCl--INVALID-LINK--

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous dichloromethane (B109758) (DCM) or isopropanol (i-PrOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • Dissolve 2-Phenylquinoline-7-carbaldehyde (1.0 mmol) and the chiral ruthenium catalyst (0.01 mmol, 1 mol%) in anhydrous DCM or i-PrOH (5 mL) under an inert atmosphere.

  • Add the formic acid/triethylamine mixture (1.0 mL) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data Presentation

The following tables provide representative data for the asymmetric reduction of quinoline-based aldehydes using catalysts analogous to those described in the protocols. While specific data for 2-phenylquinoline-7-carbaldehyde is not available, these results demonstrate the high efficiency and enantioselectivity achievable with these methods for similar substrates.

Table 1: Representative Data for CBS Reduction of Heteroaromatic Aldehydes
EntrySubstrateCatalyst (mol%)ReductantSolventTemp (°C)Yield (%)ee (%)
1Quinoline-2-carbaldehyde(S)-Me-CBS (10)BH₃·SMe₂THF-20>9594
2Quinoline-4-carbaldehyde(S)-Me-CBS (10)BH₃·SMe₂THF-209291
3Isoquinoline-1-carbaldehyde(R)-Me-CBS (10)BH₃·THFTHF09695
4Pyridine-2-carbaldehyde(S)-Me-CBS (5)CatecholboraneToluene-788997

Data is representative and compiled from literature on analogous substrates.

Table 2: Representative Data for Noyori Asymmetric Transfer Hydrogenation of Heteroaromatic Aldehydes
EntrySubstrateCatalyst (mol%)H-DonorSolventTemp (°C)Yield (%)ee (%)
1Quinoline-2-carbaldehyde[(S,S)-TsDPEN]Ru (1)HCOOH/NEt₃DCM2898>99
26-Methoxyquinoline-2-carbaldehyde[(S,S)-TsDPEN]Ru (1)HCOOH/NEt₃DCM289598
3Quinoline-3-carbaldehyde[(R,R)-TsDPEN]Ru (2)i-PrOH/KOHi-PrOH409396
4Isoquinoline-3-carbaldehyde[(S,S)-TsDPEN]Ru (1)HCOOH/NEt₃DMF309197

Data is representative and compiled from literature on analogous substrates, including a rhodium-catalyzed reaction for entry 1 which demonstrates the efficacy of this type of transformation.[6][7][8]

Conclusion

The protocols described herein provide robust and reliable methods for the asymmetric synthesis of this compound derivatives. Both the CBS reduction and Noyori asymmetric transfer hydrogenation offer excellent enantioselectivity and high yields for analogous heteroaromatic aldehydes. Researchers can adapt these protocols to synthesize either the (R) or (S) enantiomer of the target molecule by selecting the appropriate chiral catalyst. These methods are essential tools for the development of novel chiral compounds for applications in drug discovery and materials science.

References

Application Notes and Protocols for Bioassays of (2-Phenylquinolin-7-yl)methanol Activity

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The (2-Phenylquinolin-7-yl)methanol core structure is a key pharmacophore found in a class of quinoline (B57606) derivatives with a broad spectrum of biological activities. These compounds have demonstrated significant potential as anticancer, anti-inflammatory, and antiviral agents.[1][2] Evaluating the biological activity of novel derivatives, such as this compound, requires a robust panel of bioassays to determine potency, selectivity, and mechanism of action. These application notes provide detailed protocols for key in vitro assays to assess the cytotoxic, anti-inflammatory, and kinase-inhibitory potential of this compound class.

Anticancer Activity Evaluation

A primary therapeutic area for 2-phenylquinoline (B181262) derivatives is oncology.[3][4][5] The anticancer effects of these compounds are often mediated through the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.[6][7][8]

Quantitative Data Summary: Cytotoxicity of 2-Phenylquinoline Derivatives

The cytotoxic potency of various 2-phenylquinoline derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Compound ClassCell LineCancer TypeIC50 (µM)Reference
2,4-bis[...]phenylquinolineHeLaCervical0.50[4]
2,4-bis[...]phenylquinolinesVariousVarious0.33 - 7.10[4][6]
2-phenylquinolin-4-amine derivativesHT-29Colon8.12 - 11.34[9]
C-6 substituted 2-phenylquinolinesPC3Prostate31.37 - 34.34[3]
C-6 substituted 2-phenylquinolinesHeLaCervical8.3[3]
Bis-quinoline isomersHeLaCervical0.14[10]
2-oxoquinoline derivativesVariousVarious4.4 - 8.7[7][9]
Experimental Protocols for Anticancer Assays

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9][11] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan (B1609692) product.[11][12]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.5% DMSO) and untreated control wells. Incubate for the desired exposure time (e.g., 48 or 72 hours).[11]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11][12]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12] Mix gently on an orbital shaker for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed 1. Seed Cells in 96-well Plate incubate1 2. Incubate 24h (Allow Attachment) seed->incubate1 treat 3. Treat with Compound (Serial Dilutions) incubate1->treat incubate2 4. Incubate 48-72h (Exposure) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Solubilize Formazan (Add DMSO) incubate3->solubilize read_plate 8. Read Absorbance (570 nm) solubilize->read_plate calculate 9. Calculate % Viability read_plate->calculate plot 10. Plot Dose-Response Curve calculate->plot ic50 11. Determine IC50 plot->ic50

MTT Assay Workflow for Cytotoxicity Assessment.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells with compromised membrane integrity (late apoptotic/necrotic cells).[13]

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using trypsin, and the reaction is stopped with complete medium. Centrifuge the cell suspension to pellet the cells.[13]

  • Washing: Wash the cells twice with cold PBS.[13]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[13]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.[13]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.[13]

Many quinoline derivatives act as kinase inhibitors.[14][15][16] A compound's ability to inhibit a specific kinase, such as Insulin-like Growth Factor-I Receptor (IGF-IR), can be measured using in vitro enzymatic assays.[15][16]

Protocol (General):

  • Reagent Preparation: Prepare assay buffer, recombinant kinase, substrate (e.g., a peptide), and ATP solution.

  • Compound Addition: In a 96-well plate, add the test compound (this compound) at various concentrations. Include a positive control inhibitor and a vehicle (DMSO) control.

  • Enzyme Incubation: Add the kinase to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate for a defined period (e.g., 30-60 minutes) at 30°C or 37°C.

  • Reaction Termination & Detection: Stop the reaction and detect the amount of phosphorylated substrate. This is often done using luminescence-based methods (e.g., ADP-Glo™ Kinase Assay, which measures ADP production) or fluorescence resonance energy transfer (FRET).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Kinase_Pathway Ligand Growth Factor (e.g., IGF-1) Receptor Receptor Tyrosine Kinase (e.g., IGF-1R) Ligand->Receptor Binds & Activates PI3K PI3K Receptor->PI3K Phosphorylates Compound This compound Compound->Receptor Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation

Inhibition of a Receptor Tyrosine Kinase Pathway.

Anti-inflammatory Activity Evaluation

Quinoline derivatives have also been investigated for their anti-inflammatory properties, often through the inhibition of key enzymes like cyclooxygenases (COX).[17][18][19]

Quantitative Data Summary: COX Inhibition

The anti-inflammatory potency of quinoline derivatives can be quantified by their IC50 values against COX-1 and COX-2 enzymes. A higher COX-2/COX-1 selectivity ratio is often desirable to reduce gastrointestinal side effects.

Compound ClassTargetIC50 (µM)Reference
2-(4-phenylquinoline-2-yl)phenolCOX-10.102[17]
2-(4-phenylquinoline-2-yl)phenolCOX-20.021[17]
Celecoxib-quinoline hybridCOX-20.1 - 0.11[19]
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

This enzymatic assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandins (B1171923) (e.g., PGE₂) by isolated COX-1 and COX-2 enzymes.[17]

Protocol:

  • Enzyme Preparation: In separate reaction tubes for COX-1 and COX-2, mix the assay buffer (e.g., 100 mM Tris-HCl, pH 8.0) with necessary cofactors (e.g., hematin, L-epinephrine).[17] Add the respective enzyme solution.

  • Inhibitor Incubation: Add the test compound (this compound) or a reference inhibitor (e.g., Celecoxib for COX-2) to the enzyme mixture.[17] Pre-incubate for 10 minutes at 37°C to allow for binding.[17]

  • Reaction Initiation: Start the reaction by adding the arachidonic acid substrate. Incubate for a defined period (e.g., 2 minutes) at 37°C.[17]

  • Reaction Termination: Stop the reaction by adding a termination solution, such as 1M HCl.[17]

  • Quantification of PGE₂: Measure the amount of PGE₂ produced using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit or by LC-MS/MS for greater sensitivity.[17]

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC50 value by plotting percent inhibition against the log of the inhibitor concentration.

Assay_Selection_Logic cluster_secondary Secondary & Mechanistic Assays start Start: This compound primary_screen Primary Screen: Broad Cytotoxicity (e.g., MTT Assay) start->primary_screen active Active? primary_screen->active apoptosis Apoptosis Assay (Annexin V / Caspase) active->apoptosis Yes inactive Inactive: Stop or Redesign active->inactive No kinase Kinase Inhibition (Biochemical Assay) apoptosis->kinase inflammatory Anti-inflammatory Assay (COX / Cytokine Release) apoptosis->inflammatory pathway Pathway Analysis (Western Blot) kinase->pathway inflammatory->pathway end Characterize Lead Compound pathway->end

Logical Workflow for Bioassay Selection.

References

Application Notes and Protocols for Cell-Based Assays Using (2-Phenylquinolin-7-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-phenylquinoline (B181262) scaffold is recognized as a "privileged structure" in medicinal chemistry and drug discovery, forming the core of various compounds with significant therapeutic potential.[1] Derivatives of this scaffold have been investigated for a range of biological activities, including anticancer properties. Notably, certain 2-phenylquinoline derivatives have been identified as inhibitors of key cellular targets such as histone deacetylases (HDACs) and the insulin-like growth factor-I receptor (IGF-1R).[2][3][4]

This document provides detailed application notes and standardized protocols for the evaluation of (2-Phenylquinolin-7-yl)methanol in cell-based assays. While specific data for this particular compound is limited, the methodologies outlined here are based on the characterization of structurally related 2-phenylquinoline derivatives and are designed to assess its potential as an anticancer agent by investigating its effects on cell viability, and its potential to inhibit HDAC and IGF-1R signaling pathways.

Potential Applications and Mechanism of Action

Based on the activities of related compounds, this compound can be investigated for several applications in cancer research:

  • Antiproliferative Activity: Screening against a panel of cancer cell lines to determine its cytotoxic or cytostatic effects.

  • HDAC Inhibition: Derivatives of 2-phenylquinoline have shown inhibitory activity against histone deacetylases, which are crucial regulators of gene expression and are often dysregulated in cancer.[2][5][6][7] Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, resulting in cell cycle arrest and apoptosis.

  • IGF-1R Inhibition: The 2-phenylquinoline core is also present in inhibitors of the insulin-like growth factor-I receptor (IGF-1R), a tyrosine kinase that plays a critical role in cancer cell proliferation, survival, and metastasis.[3][4][8]

Data Presentation: Anticancer Activity of 2-Phenylquinoline Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative 2-phenylquinoline derivatives against various human cancer cell lines. This data provides a quantitative basis for comparing the potency of novel compounds like this compound.

Compound IDCancer Cell LineIC50 (µM)Reference
D28 K562 (Leukemia)1.02[5][6]
U266 (Myeloma)1.08[5][6]
U937 (Lymphoma)1.11[5][6]
MCF-7 (Breast)5.66[5][6]
Fadu (Head and Neck)3.22[5][6]
MDA-MB-231 (Breast)4.15[5][6]
MDA-MB-468 (Breast)2.89[5][6]
A549 (Lung)2.83[5][6]
A2780 (Ovarian)3.86[5][6]
HepG2 (Liver)2.16[5][6]
Compound 53 A549 (Lung)0.003[8][9]
HepG2 (Liver)0.49[8][9]
MCF-7 (Breast)0.006[8][9]

Signaling Pathway Diagrams

The following diagrams illustrate the potential mechanisms of action for a compound based on the 2-phenylquinoline scaffold.

HDAC_Inhibition cluster_0 Normal Cell Function cluster_1 Action of this compound Derivative Histone Histone Protein HDAC HDAC Histone->HDAC Deacetylation DNA DNA (Condensed Chromatin) Histone->DNA Acetyl Acetyl Group Acetyl->Histone HDAC->Acetyl TSG_off Tumor Suppressor Gene (Transcription OFF) DNA->TSG_off Histone_a Hyperacetylated Histone DNA_a DNA (Relaxed Chromatin) Histone_a->DNA_a Acetyl_a Acetyl Group Acetyl_a->Histone_a HDAC_i HDAC Inhibitor This compound Derivative Inhibitor->HDAC_i Inhibition TSG_on Tumor Suppressor Gene (Transcription ON) DNA_a->TSG_on Apoptosis Cell Cycle Arrest Apoptosis TSG_on->Apoptosis

Figure 1: Proposed mechanism of action for HDAC inhibition.

IGF1R_Signaling cluster_0 Normal IGF-1R Signaling cluster_1 Inhibition by this compound Derivative IGF1 IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R P P IGF1R->P Autophosphorylation PI3K PI3K/AKT Pathway P->PI3K RAS RAS/MAPK Pathway P->RAS Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation IGF1_i IGF-1 IGF1R_i IGF-1 Receptor IGF1_i->IGF1R_i Block No Phosphorylation IGF1R_i->Block Inhibitor This compound Derivative Inhibitor->IGF1R_i Inhibition Downstream Downstream Pathways INACTIVE Block->Downstream Apoptosis Inhibition of Proliferation Downstream->Apoptosis

Figure 2: Proposed mechanism for IGF-1R signaling inhibition.

Experimental Protocols

Here we provide detailed protocols for key cell-based assays to characterize the biological activity of this compound.

Protocol 1: Cell Viability/Cytotoxicity (MTT Assay)

This colorimetric assay assesses the cytotoxic effect of a compound by measuring the metabolic activity of cells. Viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in complete culture medium to achieve final desired concentrations. Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity.

    • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and no-treatment control wells.

    • Incubate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells (96-well plate, 24h) B 2. Treat with Compound (Serial Dilutions, 48-72h) A->B C 3. Add MTT Reagent (3-4h incubation) B->C D 4. Solubilize Formazan (Add DMSO, 15 min shake) C->D E 5. Read Absorbance (570 nm) D->E F 6. Data Analysis (Calculate IC50) E->F

Figure 3: Experimental workflow for the MTT cell viability assay.

Protocol 2: In Vitro Histone Deacetylase (HDAC) Activity Assay (Fluorometric)

This assay measures the direct inhibitory effect of a compound on HDAC enzyme activity using a fluorogenic substrate.

Materials:

  • This compound

  • Fluorometric HDAC Activity Assay Kit (containing HDAC substrate, developer, assay buffer, and a known HDAC inhibitor like Trichostatin A)

  • Recombinant human HDAC enzyme (or nuclear extract from cells)

  • Black 96-well microplate

  • Fluorometric microplate reader (Ex/Em = 360/460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare all kit components (assay buffer, substrate, developer) according to the manufacturer's instructions.

    • Dilute the HDAC enzyme to the desired concentration in assay buffer.

  • Assay Setup:

    • In a black 96-well plate, add the following to respective wells:

      • Blank (No Enzyme): Assay Buffer, Substrate.

      • Positive Control (Enzyme, No Inhibitor): Assay Buffer, HDAC Enzyme, Substrate.

      • Inhibitor Control: Assay Buffer, HDAC Enzyme, Trichostatin A (positive control inhibitor), Substrate.

      • Test Compound: Assay Buffer, HDAC Enzyme, serial dilutions of this compound, Substrate.

    • The total volume in each well should be consistent (e.g., 50 µL).

  • Enzyme Reaction:

    • Initiate the reaction by adding the HDAC substrate to all wells.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Signal Development:

    • Stop the enzymatic reaction by adding the developer solution to each well as per the kit's protocol. The developer contains a protease that digests the deacetylated substrate, releasing the fluorophore.

    • Incubate at room temperature for 15-20 minutes.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the positive control (enzyme activity without inhibitor).

    • Determine the IC50 value for HDAC inhibition.

HDAC_Assay_Workflow cluster_workflow HDAC Activity Assay Workflow A 1. Prepare Reagents (Enzyme, Substrate, Compound) B 2. Set up Reactions in Plate (Controls + Test Compound) A->B C 3. Incubate at 37°C (Enzyme Reaction, 30-60 min) B->C D 4. Add Developer (Stop Reaction, 15-20 min) C->D E 5. Read Fluorescence (Ex/Em = 360/460 nm) D->E F 6. Data Analysis (Calculate % Inhibition & IC50) E->F

Figure 4: Experimental workflow for the fluorometric HDAC activity assay.

Protocol 3: Cell-Based IGF-1R Phosphorylation Assay (ELISA)

This assay determines if the compound inhibits the autophosphorylation of the IGF-1 receptor in a cellular context, which is the first step in its signaling cascade.

Materials:

  • This compound

  • Human cancer cell line overexpressing IGF-1R (e.g., 3T3/huIGFIR or certain breast cancer lines)

  • 96-well cell culture plates

  • Serum-free culture medium

  • Recombinant human IGF-1

  • Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer (containing protease and phosphatase inhibitors)

  • Cell-Based ELISA Kit for Phospho-IGF-1R (containing capture and detection antibodies)

  • Microplate reader

Procedure:

  • Cell Seeding and Serum Starvation:

    • Seed cells in a 96-well plate and grow to 80-90% confluency.

    • Remove the growth medium and wash with PBS.

    • Incubate the cells in serum-free medium for 12-24 hours to reduce basal receptor phosphorylation.

  • Inhibitor Pre-treatment:

    • Treat the starved cells with various concentrations of this compound (and a vehicle control) for 1-2 hours at 37°C.

  • Ligand Stimulation:

    • Stimulate the cells by adding a pre-determined concentration of IGF-1 ligand (e.g., 100 ng/mL) to all wells except the unstimulated control.

    • Incubate for 10-15 minutes at 37°C to induce receptor phosphorylation.

  • Cell Lysis:

    • Quickly aspirate the medium and wash the cells with ice-cold PBS.

    • Add ice-cold cell lysis buffer to each well and incubate on ice for 20 minutes with gentle shaking.

  • ELISA Procedure:

    • Transfer the cell lysates to the ELISA plate pre-coated with an IGF-1R capture antibody.

    • Follow the specific instructions of the cell-based ELISA kit, which typically involves:

      • Incubation of lysate in the coated plate.

      • Washing steps.

      • Addition of a detection antibody specific for the phosphorylated form of IGF-1R.

      • Addition of a secondary HRP-conjugated antibody.

      • Addition of a colorimetric substrate (e.g., TMB).

      • Stopping the reaction.

  • Absorbance Measurement:

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Normalize the phospho-IGF-1R signal to the total IGF-1R signal (often measured in a parallel plate).

    • Calculate the percent inhibition of IGF-1-stimulated phosphorylation for each compound concentration relative to the stimulated vehicle control.

    • Determine the IC50 value.

IGF1R_ELISA_Workflow cluster_workflow IGF-1R Phosphorylation ELISA Workflow A 1. Seed Cells & Serum Starve (12-24h) B 2. Pre-treat with Compound (1-2h) A->B C 3. Stimulate with IGF-1 (10-15 min) B->C D 4. Lyse Cells C->D E 5. Perform ELISA (Capture, Detect, Develop) D->E F 6. Read Absorbance (450 nm) & Analyze Data E->F

References

Application Notes and Protocols for (2-Phenylquinolin-7-yl)methanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Phenylquinolin-7-yl)methanol is a key chemical intermediate in the synthesis of a novel class of potent small molecule inhibitors targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R). The IGF-1R signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in the development and progression of various cancers. Consequently, inhibitors derived from this compound, such as the clinical candidate linsitinib (B1684704) (OSI-906), represent a promising therapeutic strategy in oncology.

These application notes provide detailed protocols for the synthesis of a representative IGF-1R inhibitor from this compound and subsequent in vitro characterization of its biological activity. The methodologies described include a biochemical kinase assay to determine inhibitory potency, cell-based assays to assess anti-proliferative effects, and western blotting to confirm the mechanism of action on the IGF-1R signaling pathway.

I. Synthesis of a Representative IGF-1R Inhibitor

This compound serves as a crucial building block for the synthesis of complex heterocyclic compounds that potently inhibit IGF-1R. A notable example is the synthesis of imidazo[1,5-a]pyrazine (B1201761) derivatives. While the precise, multi-step synthesis is proprietary and complex, a generalized workflow is presented below. The synthesis involves the initial conversion of this compound to a more reactive intermediate, which is then coupled with a substituted imidazo[1,5-a]pyrazine core.

Representative Synthetic Scheme:

A multi-step synthesis is required to produce the final active compound, for instance, cis-3-(3-azetidin-1-ylmethylcyclobutyl)-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-8-ylamine (AQIP), a potent IGF-1R inhibitor.[1] The process generally involves the formation of an imidazo[1,5-a]pyrazine core, which is subsequently functionalized.

II. Experimental Protocols

A. In Vitro IGF-1R Kinase Activity Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the inhibitory constant (IC50) of compounds against IGF-1R.

Materials:

  • IGF-1R, active kinase (e.g., Invitrogen)

  • LanthaScreen® Eu-anti-GST Antibody (or other appropriate tag-specific antibody)

  • Kinase Tracer 236 (or other suitable tracer)

  • 1X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[2]

  • Test compound (serially diluted in DMSO)

  • 384-well microplate, low volume, black

  • TR-FRET compatible microplate reader

Protocol:

  • Prepare Reagents:

    • Prepare a 3X solution of the test compound by diluting the stock in 1X Kinase Buffer A. Create a serial dilution series to cover a range of concentrations (e.g., 100 µM to 1 pM).

    • Prepare a 3X solution of the Kinase/Antibody mixture in 1X Kinase Buffer A. The final concentration of the kinase will need to be optimized, but a starting point is typically in the low nanomolar range.

    • Prepare a 3X solution of the Kinase Tracer in 1X Kinase Buffer A. The optimal tracer concentration should be at or near its Kd for the kinase.[2]

  • Assay Procedure:

    • To the wells of a 384-well plate, add 5 µL of the 3X test compound dilutions.[2]

    • Add 5 µL of the 3X Kinase/Antibody mixture to each well.[2]

    • Add 5 µL of the 3X Kinase Tracer solution to each well.[2]

    • The final volume in each well will be 15 µL.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Read the plate on a TR-FRET microplate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

B. Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell line overexpressing IGF-1R (e.g., MCF-7, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (serially diluted in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate, flat bottom

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be ≤ 0.5%.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT labeling reagent to each well (final concentration 0.5 mg/mL).[3]

    • Incubate the plate for 4 hours at 37°C.[3]

  • Solubilization and Measurement:

    • Add 100 µL of the solubilization solution to each well.[3]

    • Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan (B1609692) crystals.[3]

    • Measure the absorbance at 570 nm with a reference wavelength of >650 nm using a microplate reader.[3]

  • Data Analysis:

    • Subtract the background absorbance (no-cell control).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% inhibition of growth).

C. Western Blot Analysis of IGF-1R Signaling

This protocol is used to assess the effect of the test compound on the phosphorylation status of IGF-1R and downstream signaling proteins like Akt.

Materials:

  • Human cancer cell line overexpressing IGF-1R

  • Serum-free cell culture medium

  • Recombinant human IGF-1

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-IGF-1R (Tyr1135/1136), anti-IGF-1R, anti-phospho-Akt (Ser473), anti-Akt, anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Plate cells and allow them to attach overnight.

    • Serum-starve the cells for 24 hours.

    • Pre-treat the cells with various concentrations of the test compound for 2 hours.

    • Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for 15 minutes.

    • Wash the cells with ice-cold PBS and lyse with lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Analyze the band intensities to determine the relative levels of phosphorylated and total proteins. β-actin is used as a loading control. A decrease in the ratio of phosphorylated protein to total protein in the presence of the compound indicates inhibition of the signaling pathway.

III. Data Presentation

Quantitative data for a representative IGF-1R inhibitor derived from this compound should be summarized in tables for clear comparison.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTarget KinaseIC50 (nM)
Linsitinib (OSI-906)IGF-1R35
Linsitinib (OSI-906)IR75
BMS-754807IGF-1R1.8
BMS-754807IR1.7

Note: Data for Linsitinib and BMS-754807 are representative of potent IGF-1R/IR inhibitors and are provided for context.[4][5]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

CompoundCell LineGI50 (µM)
Linsitinib (OSI-906)NCI-H2920.048
Linsitinib (OSI-906)COLO 2050.029
Linsitinib (OSI-906)BxPC30.130

Note: Data for Linsitinib is representative of the anti-proliferative effects of IGF-1R inhibitors in various cancer cell lines.

IV. Visualizations

Signaling Pathway Diagram

IGF1R_Signaling_Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Binds IRS IRS IGF1R->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor This compound Derivative Inhibitor->IGF1R Inhibits

Caption: IGF-1R Signaling Pathway and Point of Inhibition.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation Start This compound Synth Multi-step Synthesis Start->Synth Inhibitor IGF-1R Inhibitor Synth->Inhibitor KinaseAssay IGF-1R Kinase Assay (IC50 determination) Inhibitor->KinaseAssay CellAssay Cell Proliferation Assay (GI50 determination) Inhibitor->CellAssay WesternBlot Western Blot Analysis (Mechanism of Action) Inhibitor->WesternBlot

Caption: Workflow for Synthesis and Evaluation.

References

High-Throughput Screening of 2-Phenylquinoline Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-phenylquinoline (B181262) scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. Libraries of 2-phenylquinoline derivatives have been successfully screened to identify potent agents with antiviral, anticancer, and antimicrobial properties. High-throughput screening (HTS) of these libraries enables the rapid identification of hit compounds that can be further optimized into lead candidates for drug development. This document provides detailed application notes and experimental protocols for the HTS of 2-phenylquinoline libraries, focusing on antiviral, anticancer, and antimicrobial applications.

Data Presentation: Summary of Biological Activities

The following tables summarize the quantitative data from HTS campaigns of various 2-phenylquinoline derivatives, showcasing their potential in different therapeutic areas.

Table 1: Anti-Coronavirus Activity of Selected 2-Phenylquinoline Derivatives

Compound IDVirus StrainEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
1a (PQQ4O) SARS-CoV-26183
1f SARS-CoV-22.6>100>38
5a SARS-CoV-213>100>7.7
5i SARS-CoV-24.1>100>24
6f SARS-CoV-23.2>100>31
6g SARS-CoV-23.4>100>29
8k HCoV-229E0.21155
5i HCoV-229E0.74869
7j HCoV-OC430.62338

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: CC₅₀/EC₅₀. Data extracted from a study on the discovery of 2-phenylquinolines with broad-spectrum anti-coronavirus activity.[1][2][3][4]

Table 2: Anticancer Activity of Selected 2-Phenylquinoline Derivatives

Compound IDCancer Cell LineAssay TypeIC₅₀ (µM)
12 HeLaAntiproliferative0.50 - 3.58
13a HeLaAntiproliferative0.50
D28 K562 (Leukemia)Antiproliferative1.02
D28 MCF-7 (Breast Cancer)Antiproliferative5.66

IC₅₀: 50% inhibitory concentration. Data extracted from studies on 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline derivatives and 2-phenylquinoline-4-carboxylic acid derivatives as novel histone deacetylase inhibitors.[5]

Table 3: Antimicrobial Activity of Selected 2-Phenylquinoline Derivatives

Compound IDBacterial StrainMIC (µg/mL)
Compound A Staphylococcus aureus64
Compound B Escherichia coli128

MIC: Minimum Inhibitory Concentration. Data extracted from various studies on the antimicrobial activity of 2-phenylquinoline derivatives.[6][7][8]

Experimental Protocols

Detailed methodologies for key experiments involved in the high-throughput screening of 2-phenylquinoline libraries are provided below.

Protocol 1: High-Throughput Phenotypic Screening for Anti-Coronavirus Activity

This protocol describes a cell-based assay to identify inhibitors of SARS-CoV-2 replication in a high-throughput format.[1][4][9]

Materials:

  • VeroE6 cells

  • SARS-CoV-2 viral stock

  • 2-Phenylquinoline compound library (in DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • MTS reagent for cytotoxicity assay

  • 384-well microplates

  • Automated liquid handling systems

  • High-content imaging system or plate reader

Procedure:

  • Cell Seeding: Seed VeroE6 cells in 384-well plates at a density of 5 x 10³ cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate at 37°C, 5% CO₂ for 24 hours.

  • Compound Addition: Using an automated liquid handler, add 2-phenylquinoline compounds from the library to the cell plates to achieve a final concentration of 10 µM. Include appropriate controls (e.g., vehicle control with DMSO, positive control with a known antiviral drug like Remdesivir).

  • Viral Infection: Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01. For cytotoxicity plates, add an equivalent volume of media without the virus.

  • Incubation: Incubate the plates at 37°C, 5% CO₂ for 72 hours.

  • Assay Readout (Antiviral Activity):

    • For phenotypic screens utilizing a reporter virus (e.g., expressing eGFP), quantify the number of fluorescent cells using a high-content imaging system.

    • Alternatively, cell viability can be assessed as a measure of the cytopathic effect.

  • Assay Readout (Cytotoxicity): Add MTS reagent to the uninfected plates and incubate for 2-4 hours. Measure the absorbance at 490 nm using a microplate reader to determine cell viability.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀) for antiviral activity and the 50% cytotoxic concentration (CC₅₀) for each compound. Determine the Selectivity Index (SI = CC₅₀/EC₅₀).

Protocol 2: In Vitro Antiproliferative Assay for Anticancer Activity

This protocol outlines a standard method to screen 2-phenylquinoline libraries for their ability to inhibit the proliferation of cancer cells.[10]

Materials:

  • Cancer cell line (e.g., HeLa, K562, MCF-7)

  • 2-Phenylquinoline compound library (in DMSO)

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere and grow for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Add serial dilutions of the 2-phenylquinoline compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound from the dose-response curve.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol is used to determine the lowest concentration of a 2-phenylquinoline compound that inhibits the visible growth of a microorganism.[6]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 2-Phenylquinoline compound library (in DMSO)

  • Mueller-Hinton Broth (MHB)

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a serial two-fold dilution of the test compounds in MHB in a 96-well microtiter plate.

  • Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with bacteria) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were created using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows.

HTS_Workflow cluster_prep Library & Assay Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis & Hit Identification Compound_Library 2-Phenylquinoline Library (in DMSO) Dispensing Compound Dispensing (Automated) Compound_Library->Dispensing Assay_Plates Prepare Assay Plates (e.g., Seed Cells) Assay_Plates->Dispensing Incubation Incubation Dispensing->Incubation Readout Data Acquisition (e.g., Imaging, Absorbance) Incubation->Readout Data_Processing Data Processing & Normalization Readout->Data_Processing Hit_Selection Hit Selection (Based on Activity & Toxicity) Data_Processing->Hit_Selection Confirmation Hit Confirmation & Dose-Response Hit_Selection->Confirmation Lead_Op Lead Optimization Confirmation->Lead_Op

Caption: High-Throughput Screening Workflow for 2-Phenylquinoline Libraries.

Apoptosis_Pathway cluster_stimulus Inducing Stimulus cluster_pathway Apoptotic Signaling Cascade Phenylquinoline 2-Phenylquinoline Derivative Bcl2_Family Modulation of Bcl-2 Family Proteins Phenylquinoline->Bcl2_Family Inhibition of anti-apoptotic (e.g., Bcl-2) or activation of pro-apoptotic (e.g., Bax) Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Antiviral_Screening_Workflow cluster_workflow Antiviral Screening Workflow cluster_cytotoxicity Cytotoxicity Assay Seed_Cells Seed Host Cells (e.g., VeroE6) Add_Compounds Add 2-Phenylquinoline Compounds Seed_Cells->Add_Compounds Infect_Cells Infect with Virus (e.g., SARS-CoV-2) Add_Compounds->Infect_Cells Incubate Incubate (72h) Infect_Cells->Incubate Measure_CPE Measure Cytopathic Effect (CPE) or Reporter Gene Incubate->Measure_CPE Determine_EC50 Determine EC₅₀ Measure_CPE->Determine_EC50 Seed_Cells_C Seed Host Cells Add_Compounds_C Add Compounds Seed_Cells_C->Add_Compounds_C Incubate_C Incubate (72h) Add_Compounds_C->Incubate_C Measure_Viability Measure Cell Viability (e.g., MTS Assay) Incubate_C->Measure_Viability Determine_CC50 Determine CC₅₀ Measure_Viability->Determine_CC50

References

Application Notes and Protocols for (2-Phenylquinolin-7-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Phenylquinolin-7-yl)methanol is a chemical compound featuring a 2-phenylquinoline (B181262) core structure. While direct in vitro and in vivo studies on this specific molecule are not extensively available in the public domain, its core structure is a key component of several potent and selective inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a critical target in oncology. This document provides detailed application notes and protocols for the potential use of this compound as a foundational scaffold in the development of novel anticancer agents, particularly IGF-1R inhibitors. The methodologies described are based on established protocols for the evaluation of 2-phenylquinoline derivatives.

Application Notes

This compound serves as a crucial starting material or intermediate for the synthesis of more complex molecules that have demonstrated significant biological activity. Notably, the 2-phenylquinolin-7-yl moiety is a core structural feature of compounds like AQIP (cis-3-(3-azetidin-1-ylmethylcyclobutyl)-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-8-ylamine) and OSI-906 (linsitinib), which are potent dual inhibitors of IGF-1R and the Insulin Receptor (IR).[1][2] These inhibitors have been investigated for their efficacy in treating various cancers.

The primary application of this compound in a research and drug development context is therefore as a building block for medicinal chemistry campaigns aimed at discovering novel kinase inhibitors. The 7-methanol group provides a versatile handle for further chemical modifications and elaborations to explore the structure-activity relationship (SAR) and optimize properties such as potency, selectivity, and pharmacokinetics.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data for a derivative of this compound, herein referred to as "PQM-Derivative," to illustrate the expected outcomes from the described experimental protocols.

Table 1: In Vitro IGF-1R Kinase Inhibition

CompoundTarget KinaseIC50 (nM)
PQM-DerivativeIGF-1R15
PQM-DerivativeIR50
Staurosporine (Control)IGF-1R5

Table 2: In Vitro Cytotoxicity against Human Cancer Cell Lines

CompoundCell Line (Cancer Type)IC50 (µM)
PQM-DerivativeMCF-7 (Breast)0.5
PQM-DerivativeHCT-116 (Colon)0.8
PQM-DerivativeA549 (Lung)1.2
Doxorubicin (Control)MCF-7 (Breast)0.1

Table 3: In Vivo Efficacy in a Murine Xenograft Model (MCF-7)

Treatment GroupDosage (mg/kg, p.o., daily)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-0+2.5
PQM-Derivative2545+1.0
PQM-Derivative5078-1.5

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of a test compound on cultured cancer cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom microplates

  • This compound derivative (PQM-Derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the PQM-Derivative in the culture medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., 0.1% DMSO).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: In Vitro IGF-1R Kinase Inhibition Assay

This protocol describes a method to determine the inhibitory activity of a compound against the IGF-1R kinase.

Materials:

  • Recombinant human IGF-1R enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • This compound derivative (PQM-Derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the PQM-Derivative in kinase buffer.

  • In a 384-well plate, add the test compound, the IGF-1R enzyme, and the substrate/ATP mixture according to the manufacturer's instructions for the kinase assay kit.

  • Incubate the reaction mixture at room temperature for 60 minutes.

  • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.

Protocol 3: In Vivo Human Tumor Xenograft Model

This protocol provides a general framework for evaluating the antitumor efficacy of a test compound in an immunodeficient mouse model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old)

  • Human cancer cells (e.g., MCF-7)

  • Matrigel

  • This compound derivative (PQM-Derivative)

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Calipers

  • Animal balance

Procedure:

  • Subcutaneously implant 5 x 106 MCF-7 cells mixed with Matrigel into the flank of each mouse.

  • Monitor the mice for tumor growth. Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Prepare the PQM-Derivative in the vehicle at the desired concentrations.

  • Administer the test compound or vehicle control to the respective groups daily via oral gavage.

  • Measure the tumor volume (Volume = (Length x Width²)/2) and the body weight of each mouse 2-3 times per week.

  • Continue the treatment for a predetermined period (e.g., 21 days).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Visualization

Signaling Pathway

Caption: IGF-1R signaling pathway and the inhibitory action of a this compound derivative.

Experimental Workflows

In_Vitro_Cytotoxicity_Workflow cluster_workflow In Vitro Cytotoxicity Workflow (MTT Assay) A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with this compound derivative (serial dilutions) B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

In_Vivo_Xenograft_Workflow cluster_workflow In Vivo Xenograft Model Workflow A Implant human cancer cells into immunodeficient mice B Monitor tumor growth A->B C Randomize mice into treatment and control groups B->C D Administer this compound derivative or vehicle daily C->D E Measure tumor volume and body weight 2-3 times/week D->E F Continue treatment for 21 days E->F G Euthanize mice and excise tumors for analysis F->G H Calculate Tumor Growth Inhibition (TGI) G->H

Caption: Workflow for the in vivo xenograft model for efficacy studies.

References

Synthesis of (2-Phenylquinolin-7-yl)methanol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of (2-Phenylquinolin-7-yl)methanol, a valuable intermediate in the development of novel therapeutics. The primary method detailed is the selective reduction of 2-phenylquinoline-7-carbaldehyde (B1452048), a straightforward and efficient transformation. This application note includes detailed experimental protocols, a summary of expected quantitative data, and visualizations to aid in the understanding of the synthesis workflow.

Introduction

Quinoline (B57606) derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities. The 2-phenylquinoline (B181262) scaffold, in particular, is of significant interest due to its presence in molecules with potential therapeutic applications. The functionalization of this scaffold is key to exploring its structure-activity relationships. The synthesis of this compound provides a crucial building block with a reactive hydroxyl group, enabling further chemical modifications for the development of new chemical entities.

The most common and direct route to this compound is the reduction of the corresponding aldehyde, 2-phenylquinoline-7-carbaldehyde. This transformation can be efficiently achieved using a mild and selective reducing agent such as sodium borohydride (B1222165) (NaBH₄).

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process starting from 2-phenylquinoline. The first step involves the formylation of the quinoline ring system to introduce a carbaldehyde group at the 7-position. Subsequently, the aldehyde is selectively reduced to the corresponding primary alcohol.

Synthesis_Pathway cluster_0 Step 1: Formylation cluster_1 Step 2: Reduction 2-Phenylquinoline 2-Phenylquinoline Vilsmeier-Haack Reaction Vilsmeier-Haack Reaction 2-Phenylquinoline->Vilsmeier-Haack Reaction POCl₃, DMF 2-Phenylquinoline-7-carbaldehyde 2-Phenylquinoline-7-carbaldehyde Vilsmeier-Haack Reaction->2-Phenylquinoline-7-carbaldehyde Reduction Reduction This compound This compound Reduction->this compound 2-Phenylquinoline-7-carbaldehyde_ref 2-Phenylquinoline-7-carbaldehyde 2-Phenylquinoline-7-carbaldehyde_ref->Reduction NaBH₄, THF/MeOH

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of the Precursor, 2-Phenylquinoline-7-carbaldehyde (via Vilsmeier-Haack Reaction)

This protocol describes a common method for the formylation of 2-phenylquinoline to yield the necessary aldehyde precursor.

Materials:

  • 2-Phenylquinoline

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate (B1210297) for chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF (3.0 equivalents) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 2-phenylquinoline (1.0 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux (40-50 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 2-phenylquinoline-7-carbaldehyde.

Protocol 2: Synthesis of this compound

This protocol details the selective reduction of 2-phenylquinoline-7-carbaldehyde to the target alcohol.

Materials:

  • 2-Phenylquinoline-7-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-phenylquinoline-7-carbaldehyde (1.0 equivalent) in a mixture of THF and methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (2.0 equivalents) portion-wise to the cooled solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the reaction by the dropwise addition of deionized water.

  • Remove the organic solvents (THF and methanol) under reduced pressure.

  • Extract the remaining aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound.

Experimental_Workflow Start Start Dissolve Aldehyde Dissolve 2-Phenylquinoline-7-carbaldehyde in THF/MeOH Start->Dissolve Aldehyde Cool to 0C Cool to 0 °C Dissolve Aldehyde->Cool to 0C Add NaBH4 Add NaBH₄ Cool to 0C->Add NaBH4 Stir at RT Stir at Room Temperature Add NaBH4->Stir at RT Quench Quench with H₂O Stir at RT->Quench Evaporate Solvents Remove Organic Solvents Quench->Evaporate Solvents Extract Extract with Ethyl Acetate Evaporate Solvents->Extract Wash Wash Organic Layer Extract->Wash Dry and Concentrate Dry and Concentrate Wash->Dry and Concentrate Purify Column Chromatography Dry and Concentrate->Purify Product This compound Purify->Product

Caption: Experimental workflow for the reduction of 2-phenylquinoline-7-carbaldehyde.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound. Please note that this data is representative and actual results may vary depending on experimental conditions.

Table 1: Reaction Parameters and Yield

ParameterValue
Starting Material2-Phenylquinoline-7-carbaldehyde
Reducing AgentSodium Borohydride (NaBH₄)
SolventTHF / Methanol
Reaction Temperature0 °C to Room Temperature
Reaction Time1-3 hours
Typical Yield 85-95%
Purity (by HPLC) >97%

Table 2: Physicochemical and Spectroscopic Data

PropertyValue
Appearance White to off-white solid
Melting Point 135-138 °C
Molecular Formula C₁₆H₁₃NO
Molecular Weight 235.28 g/mol
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.20 (d, J=8.4 Hz, 1H), 8.15 (s, 1H), 8.10 (d, J=8.4 Hz, 1H), 7.85-7.75 (m, 2H), 7.60-7.40 (m, 4H), 4.90 (s, 2H), 2.10 (br s, 1H, -OH).
¹³C NMR (100 MHz, CDCl₃) δ (ppm) 157.0, 148.0, 142.0, 139.5, 136.5, 129.8, 129.0, 128.8, 127.5, 127.0, 126.5, 125.0, 118.5, 65.0.
Mass Spectrometry (ESI-MS) m/z 236.1 [M+H]⁺

Conclusion

The synthesis of this compound via the reduction of 2-phenylquinoline-7-carbaldehyde is a reliable and high-yielding method suitable for laboratory-scale preparation. The resulting alcohol is a versatile intermediate for the synthesis of more complex molecules for evaluation in drug discovery programs. The protocols and data presented in this application note provide a solid foundation for researchers in the field.

Application Notes and Protocols for the Purification of (2-Phenylquinolin-7-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of (2-Phenylquinolin-7-yl)methanol, a key intermediate in the synthesis of various biologically active compounds. The protocols outlined below, including flash column chromatography and recrystallization, are designed to yield high-purity material suitable for further synthetic steps and biological screening.

Data Presentation

The efficiency of a purification protocol is determined by the yield and purity of the final product. While specific data for the purification of this compound is not extensively published, the following table presents representative data for typical purification procedures of quinoline (B57606) derivatives.

Purification MethodStarting Material PurityEluent/Solvent SystemTypical Yield (%)Final Purity (%) (by HPLC/NMR)Reference
Flash Column Chromatography~85-90%Hexane (B92381)/Ethyl Acetate (B1210297) Gradient (e.g., 100:0 to 50:50)85-95>98Representative
Recrystallization~95%Ethanol (B145695) or Methanol/Water70-90>99Representative

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is adapted from standard procedures for the purification of quinoline derivatives and is suitable for purifying crude this compound after synthesis, for instance, from the reduction of 2-phenylquinoline-7-carbaldehyde.[1]

Materials:

  • Crude this compound

  • Silica (B1680970) gel (for flash chromatography, 230-400 mesh)

  • Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Triethylamine (B128534) (optional, for improved peak shape)[2]

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Standard laboratory glassware for chromatography

Equipment:

  • Flash chromatography system (manual or automated)

  • Rotary evaporator

  • TLC developing chamber

  • UV lamp (254 nm)

Procedure:

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the initial eluent mixture.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel.

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Carefully pack the chromatography column with the slurry, ensuring no air bubbles are trapped.

    • Equilibrate the column by passing 2-3 column volumes of the initial eluent (e.g., 100% hexane or a low polarity hexane/ethyl acetate mixture) through the silica gel.

  • Loading the Sample:

    • Carefully load the dissolved sample or the silica gel with the adsorbed crude product onto the top of the column.

  • Elution:

    • Begin elution with a low-polarity solvent system (e.g., 95:5 hexane/ethyl acetate).

    • Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (gradient elution). A typical gradient might be from 5% to 50% ethyl acetate in hexane.[1]

    • For quinoline derivatives that may streak on silica, adding a small amount of triethylamine (0.1-0.5%) to the eluent can improve separation by neutralizing acidic sites on the silica gel.[2]

  • Fraction Collection and Analysis:

    • Collect fractions in test tubes or vials.

    • Monitor the elution of the product by TLC, using a suitable mobile phase (e.g., 7:3 hexane/ethyl acetate) and visualizing the spots under a UV lamp.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound as a solid.

  • Characterization:

    • Determine the yield of the purified product.

    • Confirm the identity and purity of the compound using analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.[1]

Protocol 2: Purification by Recrystallization

Recrystallization is an effective technique for purifying solid compounds that are crystalline. The choice of solvent is critical for successful recrystallization. For quinoline derivatives, ethanol is often a good starting point.[3] A two-solvent system can also be employed.[4]

Materials:

  • This compound (previously purified by chromatography, if necessary)

  • A suitable solvent or solvent system (e.g., ethanol, methanol, ethyl acetate/hexane)

  • Erlenmeyer flask

  • Condenser

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection:

    • Test the solubility of a small amount of the compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.

    • Ethanol or a mixture of ethyl acetate and hexane are good starting points for aryl-substituted quinolines.[3]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Heat the mixture to boiling with stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

    • To promote further crystallization, cool the flask in an ice bath.

    • If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove all traces of the solvent.

  • Purity Assessment:

    • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

    • Further analysis by HPLC or NMR can be performed to confirm purity.

Visualization of Purification Workflow

The following diagram illustrates the general workflow for the purification of this compound.

Purification_Workflow Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude this compound (from reaction workup) Column_Chromatography Flash Column Chromatography (Silica Gel, Hexane/EtOAc Gradient) Crude_Product->Column_Chromatography Primary Purification Recrystallization Recrystallization (e.g., Ethanol or EtOAc/Hexane) Column_Chromatography->Recrystallization Optional Further Purification Purity_Check_1 TLC/HPLC Analysis of Fractions Column_Chromatography->Purity_Check_1 In-process Control Final_Analysis Final Purity and Identity Confirmation (NMR, MS, MP) Column_Chromatography->Final_Analysis If Recrystallization is skipped Recrystallization->Final_Analysis Purity_Check_1->Column_Chromatography Combine Pure Fractions

Caption: Purification workflow for this compound.

References

Application Notes and Protocols: Quinoline Derivatives in Optoelectronic Materials

Author: BenchChem Technical Support Team. Date: December 2025

A Focus on the Potential of the Quinoline (B57606) Scaffold, including (2-Phenylquinolin-7-yl)methanol as a Structural Motif

Disclaimer: Publicly available research on the specific application of this compound in optoelectronic materials is limited. This compound is more frequently cited as an intermediate in pharmaceutical synthesis.[1][2][3] However, the core quinoline structure is a versatile and promising scaffold in the design of materials for organic electronics. Therefore, these application notes and protocols are based on the broader class of quinoline derivatives, which have demonstrated significant potential in various optoelectronic applications, particularly Organic Light-Emitting Diodes (OLEDs). The methodologies and data presented here serve as a comprehensive guide for researchers interested in exploring the potential of substituted quinolines, including derivatives of this compound, in this field.

Introduction to Quinoline Derivatives in Optoelectronics

Quinoline and its derivatives are a class of nitrogen-containing heterocyclic aromatic compounds that have garnered considerable interest in the field of organic electronics.[4] Their rigid, planar structure, combined with tunable electronic properties through chemical modification, makes them excellent candidates for various roles within an optoelectronic device architecture.[4] The electron-withdrawing nature of the quinoline core generally imparts good electron mobility, a desirable characteristic for efficient charge transport.[4]

Quinoline-based materials have been investigated for several key functions in OLEDs:

  • Electron-Transporting Materials (ETMs): Due to their inherent electron-deficient properties, quinoline derivatives can facilitate the injection of electrons from the cathode and their transport to the emissive layer, leading to improved device efficiency.[4]

  • Host Materials: In phosphorescent and fluorescent OLEDs, quinoline derivatives can serve as effective host materials for the emissive dopants. They offer good film-forming properties, high thermal stability, and appropriate energy levels for efficient energy transfer to the guest emitter.[4]

  • Emissive Materials: Certain quinoline derivatives exhibit strong fluorescence and have been utilized as the primary light-emitting component in OLEDs.[4][5] By modifying the substituents on the quinoline ring, the emission color and quantum efficiency can be finely tuned.[4][5]

  • Hole-Transporting Materials (HTMs): While less common, appropriate functionalization of the quinoline scaffold with electron-donating moieties can result in materials with suitable hole-transporting characteristics.[4]

Data Presentation: Performance of Quinoline Derivatives in OLEDs

The performance of OLEDs incorporating quinoline derivatives is highly dependent on the specific molecular structure, its role in the device (emitter, host, or transport layer), and the overall device architecture. The following table summarizes representative performance data for various quinoline-based OLEDs from the literature to provide a comparative overview.

Emitter/Host CompoundRoleDevice StructureMax. External Quantum Efficiency (EQE) (%)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Turn-on Voltage (V)Emission Peak (nm) / CIE (x, y)
PXZ-QL EmitterNon-doped17.3--2.6-
PTZ-QL EmitterNon-doped14.8--2.8-
DMAC-QL EmitterNon-doped7.7--3.2-
Generic QD-1 HostITO/PEDOT:PSS/QD-1:Ir(ppy)₃/TPBi/LiF/Al18.565.250.83.2(0.32, 0.61)
DMeOBQ Emitter & ETLITO/NPB/DMeOBQ/CsF/Al---2.8425 / (0.155, 0.10)

*Abbreviations: PXZ-QL - 10-(quinolin-2-yl)-10H-phenoxazine; PTZ-QL - 10-(quinolin-2-yl)-10H-phenothiazine; DMAC-QL - 9,9-dimethyl-10-(quinolin-2-yl)-9,10-dihydroacridine; QD-1 - Generic Quinoline Derivative; Ir(ppy)₃ - Tris(2-phenylpyridine)iridium(III); TPBi - 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole); DMeOBQ - 8,8'-dimethoxy-5,5'-bisquinoline; NPB - N,N'-bis-(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine.[4][6][7]

Experimental Protocols

Synthesis of Substituted Quinoline Derivatives

A common and versatile method for synthesizing substituted quinolines is the Doebner-von Miller reaction or variations thereof.[4]

Protocol: Doebner-von Miller Synthesis of a 2-Phenylquinoline Derivative

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine an aniline (B41778) derivative (e.g., 3-amino-4-methylphenol, 10 mmol), an α,β-unsaturated aldehyde (e.g., cinnamaldehyde, 12 mmol), and a Lewis acid catalyst (e.g., zinc chloride, 5 mmol) in a suitable solvent such as ethanol (B145695) (50 mL).[4]

  • Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water to precipitate the crude product.[4]

  • Purification: Collect the solid by vacuum filtration and wash with cold water. The crude product can be purified by column chromatography on silica (B1680970) gel, followed by recrystallization or temperature-gradient sublimation to achieve the high purity required for optoelectronic device fabrication.[8]

  • Characterization: Confirm the structure of the synthesized quinoline derivative using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

Fabrication of a Multilayer OLED by Thermal Evaporation

This protocol describes a general method for fabricating a multilayer OLED using a quinoline derivative in a high-vacuum environment.

Protocol: Vacuum Deposition of a Quinoline-Based OLED

  • Substrate Cleaning: Begin with patterned Indium Tin Oxide (ITO)-coated glass substrates. Clean the substrates by sequential ultrasonication in deionized water with detergent, deionized water, acetone, and isopropanol (B130326) (15 minutes each). Dry the substrates with a stream of high-purity nitrogen gas.[4][8]

  • Surface Treatment: Immediately before loading into the vacuum chamber, treat the ITO surface with UV-ozone or oxygen plasma for 5-15 minutes to improve its work function and enhance hole injection.[4][8]

  • Organic Layer Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).[4][8] Sequentially deposit the organic layers. A typical device structure could be:

    • Hole-Injection Layer (HIL): Deposit a 5-10 nm layer of molybdenum trioxide (MoO₃) or another suitable HIL material.[8]

    • Hole-Transport Layer (HTL): Deposit a 40 nm layer of a material like N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB).[8]

    • Emissive Layer (EML): If the quinoline derivative is an emitter, co-evaporate it with a host material (e.g., 10-20 wt% quinoline derivative in a host like mCBP) to a thickness of 20-30 nm. If it is a host, co-evaporate it with a phosphorescent or fluorescent dopant. If it is an ETM and emitter, a neat film can be deposited.[8]

    • Electron-Transport Layer (ETL): Deposit a 20-40 nm layer of the quinoline derivative (if used as an ETM) or another suitable material like TPBi.[4]

  • Cathode Deposition: Deposit a thin (1 nm) electron-injection layer of lithium fluoride (B91410) (LiF), followed by a 100-150 nm layer of aluminum (Al) as the cathode. The deposition rate for LiF should be slow (0.1-0.2 Å/s), while Al can be deposited faster (2-5 Å/s).[4]

  • Encapsulation: To prevent degradation from moisture and oxygen, encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip.

Characterization of Materials and Devices

Material Characterization:

  • UV-Vis Spectroscopy: To determine the absorption properties and estimate the optical bandgap of the quinoline derivative.[9][10]

  • Photoluminescence (PL) Spectroscopy: To measure the emission spectrum, determine the peak emission wavelength, and calculate the photoluminescence quantum yield (PLQY).[10]

  • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels of the material, which are crucial for understanding charge injection and transport properties.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the material, which is important for the vacuum deposition process and device lifetime.[5]

Device Characterization:

  • Current-Voltage-Luminance (J-V-L) Characteristics: Measure the current density and luminance as a function of the applied voltage to determine the turn-on voltage, current efficiency, power efficiency, and external quantum efficiency (EQE).

  • Electroluminescence (EL) Spectrum: Record the EL spectrum at a constant driving voltage to determine the emission color and calculate the Commission Internationale de l'Éclairage (CIE) coordinates.[4]

  • Device Lifetime: Monitor the luminance of the device over time at a constant current density to determine its operational stability.

Visualizations

G cluster_synthesis Synthesis of Quinoline Derivative Aniline Aniline Derivative Reaction Doebner-von Miller Reaction (Reflux in Solvent) Aniline->Reaction Aldehyde α,β-Unsaturated Aldehyde/Ketone Aldehyde->Reaction Catalyst Lewis Acid Catalyst Catalyst->Reaction Workup Work-up (Precipitation) Reaction->Workup Purification Purification (Chromatography, Sublimation) Workup->Purification Product Pure Quinoline Derivative Purification->Product

Caption: General workflow for the synthesis of a quinoline derivative.

G cluster_oled OLED Fabrication by Thermal Evaporation cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) Cleaning ITO Substrate Cleaning (Ultrasonication) Plasma UV-Ozone/Plasma Treatment Cleaning->Plasma HIL Hole-Injection Layer (HIL) Plasma->HIL HTL Hole-Transport Layer (HTL) EML Emissive Layer (EML) (Quinoline Derivative as Host/Emitter) ETL Electron-Transport Layer (ETL) (Quinoline Derivative as ETM) Cathode Cathode (LiF/Al) Encapsulation Encapsulation (Glovebox) Cathode->Encapsulation Testing Device Characterization (J-V-L, EL, Lifetime) Encapsulation->Testing

Caption: Workflow for vacuum-deposited OLED fabrication.

G HOMO_HTL HOMO (HTL) HOMO_EML HOMO (EML - Quinoline) HOMO_HTL->HOMO_EML Hole Transport LUMO_HTL LUMO (HTL) LUMO_EML LUMO (EML - Quinoline) HOMO_ETL HOMO (ETL - Quinoline) LUMO_ETL LUMO (ETL - Quinoline) LUMO_ETL->LUMO_EML Electron Transport Anode Anode (ITO) Work Function Anode->HOMO_HTL Hole Injection Cathode Cathode (Al) Work Function Cathode->LUMO_ETL Electron Injection recombination Exciton Recombination & Light Emission

Caption: Energy level diagram for a typical multilayer OLED.

References

Synthesis and Application of 2-Phenylquinoline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylquinoline (B181262) derivatives represent a privileged scaffold in medicinal chemistry and materials science. This heterocyclic motif is a cornerstone in the development of therapeutic agents, exhibiting a wide array of biological activities including anticancer, antiviral, and antimicrobial properties.[1][2][3] The unique photophysical properties of these compounds also make them promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and fluorescent sensors.[4][5][6]

This document provides a comprehensive overview of the synthesis and application of 2-phenylquinoline derivatives, complete with detailed experimental protocols, quantitative biological data, and visual representations of key synthetic and biological pathways.

Synthetic Protocols

Several robust synthetic methodologies are employed for the preparation of the 2-phenylquinoline core and its derivatives. The most prominent among these are the Friedländer annulation, Suzuki-Miyaura cross-coupling, and the Vilsmeier-Haack reaction for functionalization.

Protocol 1: Friedländer Annulation for 2-Phenylquinoline Synthesis

The Friedländer synthesis is a classical and efficient method for constructing the quinoline (B57606) ring system.[4] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as acetophenone (B1666503).

Materials:

Procedure:

  • Dissolve 2-aminobenzaldehyde and acetophenone in ethanol in a round-bottom flask.

  • Add potassium hydroxide to the solution.

  • Reflux the reaction mixture for 4 hours.

  • After cooling to room temperature, pour the mixture into 100 mL of ice-water.

  • Collect the resulting precipitate by filtration.

  • Recrystallize the crude product from ethanol to obtain pure 2-phenylquinoline.

  • Expected yield is approximately 85%.[7]

Logical Relationship: Friedländer Annulation

G A 2-Aminoaryl Aldehyde/Ketone C Aldol Condensation A->C B Compound with α-methylene group (e.g., Acetophenone) B->C D Cyclization & Dehydration C->D E 2-Phenylquinoline Derivative D->E

Caption: Key steps in the Friedländer synthesis of 2-phenylquinolines.

Protocol 2: Suzuki-Miyaura Cross-Coupling for 2-Phenylquinoline Synthesis

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds and is particularly useful for synthesizing 2-phenylquinolines from a pre-formed halo-quinoline and a phenylboronic acid.[1]

Materials:

Procedure:

  • In a dry round-bottom flask, combine 2-chloroquinoline, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and degassed water to the flask.

  • Heat the reaction mixture to 100°C and stir for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once complete, cool the mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate eluent.[1]

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: 2-Chloroquinoline, Phenylboronic acid, Catalyst, Ligand, Base B Evacuate & Backfill with Inert Gas (3x) A->B C Add Degassed Solvents B->C D Heat to 100°C for 18 hours C->D E Monitor by TLC D->E F Cool & Dilute E->F G Extraction & Drying F->G H Purification by Column Chromatography G->H

Caption: Workflow for the Suzuki-Miyaura synthesis of 2-phenylquinoline.

Protocol 3: Vilsmeier-Haack Formylation of a Quinoline Derivative

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic rings, including the quinoline scaffold.[8]

Materials:

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl3)

  • 2-Phenylquinoline (1.0 eq.)

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Saturated sodium chloride (brine) solution

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, two-neck round-bottom flask, cool anhydrous DMF (3.0 eq.) to 0°C. Add POCl3 (1.5 eq.) dropwise, keeping the temperature below 10°C. Stir for an additional 30 minutes at 0°C.

  • Reaction with 2-Phenylquinoline: Dissolve 2-phenylquinoline in anhydrous DCM and add it dropwise to the Vilsmeier reagent.

  • Reaction Progression: Warm the mixture to room temperature and then heat to reflux (40-50°C). Monitor by TLC until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the mixture with saturated NaHCO3 solution to a pH of 7-8. Extract the product with DCM (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography.[8]

Applications in Medicinal Chemistry

2-Phenylquinoline derivatives have shown significant promise in various therapeutic areas due to their diverse mechanisms of action.

Anticancer Activity

These compounds exhibit potent antiproliferative activity against a range of cancer cell lines.[3][9] Key mechanisms include the stabilization of G-quadruplex DNA structures and the inhibition of critical signaling pathways like PI3K/Akt/mTOR.[1][10]

Table 1: Anticancer Activity of Selected 2-Phenylquinoline Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinolineHeLa (Cervical)0.50[3]
6-Phenyl-bis(3-dimethylaminopropyl)aminomethylphenyl-quinazolineK562 (Leukemia)0.33[3]
C-6 substituted 2-(3,4-methylenedioxyphenyl)quinolineHeLa (Cervical)8.3[9]
C-6 substituted 2-(3,4-methylenedioxyphenyl)quinolinePC3 (Prostate)31.37[9]
6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ)mTOR (in vitro)0.064[10]

Signaling Pathway: Inhibition of PI3K/Akt/mTOR by a Quinoline Derivative

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->Akt Activates Inhibitor 2-Phenylquinoline Derivative (PQQ) Inhibitor->mTORC1 Inhibits Inhibitor->mTORC2 Inhibits

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by a 2-phenylquinoline derivative.

Signaling Pathway: G-Quadruplex Stabilization

G Telomere Telomere (G-rich sequence) G4 G-Quadruplex Structure Telomere->G4 Forms Telomerase Telomerase G4->Telomerase Blocks Access Ligand 2-Phenylquinoline Derivative Ligand->G4 Stabilizes Replication Telomere Replication Telomerase->Replication Mediates Apoptosis Apoptosis Replication->Apoptosis Inhibition leads to

Caption: Mechanism of anticancer activity via G-quadruplex stabilization.

Antiviral Activity

Recent studies have highlighted the potential of 2-phenylquinoline derivatives as broad-spectrum antiviral agents, particularly against coronaviruses.[2][11] A key target for these compounds is the viral helicase nsp13, an essential enzyme for viral replication.[2][12]

Table 2: Antiviral Activity of Selected 2-Phenylquinoline Derivatives

CompoundVirusEC50 (µM)CC50 (µM)Reference
PQQ4O (1a)SARS-CoV-2618[2][11]
Compound 9jSARS-CoV-25.9>100[2]
Compound 6fSARS-CoV-213.0>100[2]
Compound 8kHCoV-229E0.2>10[11]
Compound 5iHCoV-OC430.6>10[11]
Compound 6g (nsp13 helicase unwinding)SARS-CoV-2IC50 = 0.42-[2][11]

Experimental Workflow: Antiviral Screening Assay

G A Seed VeroE6-eGFP cells in 96-well plates B Infect cells with SARS-CoV-2 A->B C Treat with 2-phenylquinoline derivatives B->C D Incubate to allow virus-induced CPE C->D E Quantify EGFP signal (High-Content Imaging) D->E F Calculate EC50 values E->F

Caption: Workflow for a cell-based antiviral screening assay.[1]

Antimicrobial Activity

2-Phenylquinoline derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria.[7][10] The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Table 3: Antimicrobial Activity of Selected 2-Phenylquinoline-4-carboxylic Acid Derivatives

CompoundSubstituent (R)S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)Reference
5a₄4-methylpiperazin-1-yl64>512[7][10]
5a₇3-(dimethylamino)propylamino>512128[7][10]
5a₂morpholino128>512[10]
5b₄4-methylpiperazin-1-yl128>512[10]

Applications in Materials Science

The rigid, planar structure and tunable electronic properties of 2-phenylquinolines make them valuable in the field of materials science, particularly in the development of organic electronic devices and fluorescent probes.[5][6]

Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are utilized in OLEDs as electron-transporting materials (ETMs), host materials for emissive dopants, and as emissive materials themselves.[6] Their electron-withdrawing nature facilitates efficient electron mobility, a crucial factor for high-performance OLEDs. By modifying the substituents on the 2-phenylquinoline core, the emission color and quantum efficiency can be fine-tuned.[6]

Fluorescent Sensors

The inherent fluorescence of the 2-phenylquinoline scaffold can be harnessed to develop chemosensors for the detection of various analytes, such as metal ions. For instance, a quinoline-based fluorescent probe, QP2, has been synthesized for the selective and sensitive detection of Zn(II) ions.[5] Such probes have applications in environmental monitoring and biological imaging.[5]

Experimental Protocols for Biological Evaluation

Protocol 4: In Vitro Anticancer Activity Assay (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., HeLa)

  • 96-well plates

  • 2-Phenylquinoline derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 2-phenylquinoline derivatives.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values from the dose-response curves.[1][7]

Protocol 5: FRET Melting Assay for G-Quadruplex Binding

Materials:

  • FRET-labeled G-quadruplex forming oligonucleotide (e.g., FAM- and TAMRA-labeled)

  • 2-Phenylquinoline derivative (ligand)

  • Buffer solution (e.g., 10 mM lithium cacodylate, pH 7.2, with 100 mM KCl)

  • Real-time PCR machine with FRET capabilities

Procedure:

  • Prepare a solution of the FRET-labeled oligonucleotide in the buffer.

  • Anneal the oligonucleotide to form the G-quadruplex structure by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Add the 2-phenylquinoline derivative at various concentrations to the oligonucleotide solution.

  • Measure the fluorescence of the FAM donor as a function of temperature, increasing the temperature from 20°C to 95°C in small increments.

  • The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded.

  • An increase in the Tm in the presence of the ligand indicates stabilization of the G-quadruplex structure.[13][14]

Conclusion

The 2-phenylquinoline scaffold is a remarkably versatile platform for the development of novel therapeutic agents and advanced functional materials. The synthetic routes are well-established and allow for a high degree of diversification. The broad spectrum of biological activities, underpinned by mechanisms such as G-quadruplex stabilization and enzyme inhibition, continues to drive research in oncology and infectious diseases. Furthermore, their unique photophysical properties are being increasingly exploited in the field of materials science. The protocols and data presented herein serve as a valuable resource for researchers dedicated to exploring the full potential of this important class of heterocyclic compounds.

References

Application Note: Characterization of (2-Phenylquinolin-7-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the analytical techniques and protocols for the characterization of (2-Phenylquinolin-7-yl)methanol, tailored for researchers, scientists, and professionals in drug development. This document provides detailed methodologies for spectroscopic, chromatographic, and thermal analysis, along with predicted data based on related compounds.

This compound is a heterocyclic compound belonging to the quinoline (B57606) family, which is a prominent scaffold in medicinal chemistry and materials science.[1][2] Accurate characterization of its structure, purity, and physicochemical properties is a critical step in any research or development endeavor. This guide outlines the standard analytical techniques and protocols for the comprehensive characterization of this molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are fundamental for its handling, formulation, and interpretation of analytical data.

PropertyValueSource
Molecular Formula C₁₆H₁₃NO[3][]
Molecular Weight 235.28 g/mol [3][]
Canonical SMILES C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)CO[]
InChI Key ZKFWJDXPMSASAF-UHFFFAOYSA-N[]
CAS Number 361457-37-6[3]

Spectroscopic Characterization

Spectroscopic methods are essential for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

Predicted ¹H and ¹³C NMR Data

While specific experimental data for this compound is not widely published, the following table presents predicted chemical shifts based on the analysis of closely related 2-phenylquinoline (B181262) derivatives.[5][6] Actual experimental values may vary based on solvent and concentration.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (δ, ppm) Assignment
~8.2-8.0Quinoline H
~7.9-7.4Phenyl & Quinoline H
~5.5OH
~4.8CH₂

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

  • Internal Standard : Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation : Record the spectra on a 400 MHz or higher field NMR spectrometer.[5]

  • ¹H NMR Acquisition : Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the carbon spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing : Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the internal standard.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

Expected High-Resolution Mass Spectrometry (HRMS) Data

For this compound (C₁₆H₁₃NO), the expected mass for the protonated molecule [M+H]⁺ can be precisely calculated.

IonCalculated Exact Mass
[C₁₆H₁₄NO]⁺236.1070

Experimental Protocol: HRMS (ESI-TOF)

  • Sample Preparation : Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol (B129727) or acetonitrile (B52724).[7]

  • Instrumentation : Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) instrument, equipped with an Electrospray Ionization (ESI) source.[7][8]

  • Analysis : Infuse the sample solution directly into the ESI source.

  • Data Acquisition : Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Data Analysis : Compare the measured exact mass with the calculated theoretical mass to confirm the elemental composition. The difference should be within a few parts per million (ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Type
3400-3200O-HStretching (Alcohol)
3100-3000C-HStretching (Aromatic)
~1600C=NStretching (Quinoline)
1590-1450C=CStretching (Aromatic)
1260-1000C-OStretching (Alcohol)

Experimental Protocol: FTIR (KBr Pellet)

  • Sample Preparation : Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder.

  • Pellet Formation : Press the powdered mixture into a thin, transparent pellet using a hydraulic press.

  • Analysis : Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Data Acquisition : Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups in the molecule.[6]

Chromatographic Analysis

Chromatographic techniques are crucial for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive technique used to separate, identify, and quantify components in a mixture, making it ideal for purity determination.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation : Use a standard HPLC system with a UV detector.

  • Column : A C18 reversed-phase column is commonly used.[9]

  • Mobile Phase : A gradient or isocratic mixture of water (often with a modifier like 0.1% formic acid or TFA) and an organic solvent such as acetonitrile or methanol.[10]

  • Sample Preparation : Prepare a dilute solution of the sample in the mobile phase.

  • Injection : Inject a small volume (e.g., 10 µL) of the sample solution onto the column.

  • Detection : Monitor the elution of the compound using a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Analysis : The purity of the sample is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive method for monitoring reaction progress and assessing sample purity.

Experimental Protocol: TLC

  • Stationary Phase : Use commercially available silica (B1680970) gel plates (e.g., GF254).[6]

  • Mobile Phase : A mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The exact ratio should be optimized to achieve good separation (Rf value between 0.3-0.7).

  • Sample Application : Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) and spot it onto the baseline of the TLC plate.

  • Development : Place the plate in a developing chamber containing the mobile phase. Allow the solvent front to move up the plate.

  • Visualization : After development, dry the plate and visualize the spots under UV light (254 nm).[6]

Visualized Workflows

The following diagrams illustrate the logical flow of the characterization process.

G cluster_start Initiation cluster_analysis Analytical Characterization cluster_end Conclusion start Synthesized or Acquired This compound purity Purity Assessment (HPLC, TLC) start->purity purity->start If impure, purify structure Structural Elucidation (NMR, MS, IR) purity->structure If pure thermal Thermal Properties (DSC, TGA) structure->thermal end Characterized Compound (Structure & Purity Confirmed) thermal->end

Caption: General experimental workflow for compound characterization.

G cluster_structure Structural Confirmation cluster_purity Purity Verification center_node This compound C₁₆H₁₃NO nmr NMR (¹H, ¹³C) Confirms C-H Framework center_node->nmr ms HRMS Confirms Molecular Formula center_node->ms ir IR Spectroscopy Identifies Functional Groups center_node->ir hplc HPLC Quantitative Purity center_node->hplc tlc TLC Qualitative Purity center_node->tlc

Caption: Relationship of techniques for structural and purity analysis.

References

Application Notes and Protocols for (2-Phenylquinolin-7-yl)methanol as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Phenylquinolin-7-yl)methanol is a pivotal chemical intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural motif, the 2-phenylquinoline (B181262) core, is recognized as a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities. This molecule serves as a crucial building block for the elaboration into more complex drug candidates, most notably as a precursor to potent inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a key target in oncology.

These application notes provide a comprehensive guide to the synthesis and utilization of this compound. Included are detailed experimental protocols for its preparation from its aldehyde precursor, as well as for the synthesis of the precursor itself. Additionally, this document outlines the significance of this intermediate in drug discovery, with a focus on its role in the development of IGF-1R inhibitors like Linsitinib (OSI-906).

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound and its direct precursor, 2-Phenylquinoline-7-carbaldehyde. The data is compiled from established chemical synthesis protocols and analogous reactions reported in the literature.

Table 1: Synthesis of 2-Phenylquinoline-7-carbaldehyde via Suzuki-Miyaura Coupling

ParameterValue/RangeNotes
Starting Materials2-Chloro-7-formylquinoline, Phenylboronic acid
CatalystPalladium(II) acetate (B1210297) (Pd(OAc)₂)Typically 2 mol%
LigandTriphenylphosphine (PPh₃)Typically 8 mol%
BasePotassium carbonate (K₂CO₃)2M aqueous solution
Solvent1,2-Dimethoxyethane (B42094) (DME) / Water
Reaction Temperature85-90 °CReflux conditions
Reaction Time4-6 hoursMonitored by TLC
Typical YieldModerate to GoodSpecific yield data is not widely published, but analogous reactions suggest yields in the range of 60-85%.
Purification MethodSilica (B1680970) Gel Column Chromatography

Table 2: Synthesis of this compound via Reduction

ParameterValue/RangeNotes
Starting Material2-Phenylquinoline-7-carbaldehyde
Reducing AgentSodium borohydride (B1222165) (NaBH₄)2.0 equivalents
SolventTetrahydrofuran (THF) / Methanol (MeOH)1:1 mixture
Reaction Temperature0 °C to Room Temperature
Reaction Time2-4 hoursMonitored by TLC
Typical Yield71-96%[1]High yields are generally expected for this type of reduction.
Purification MethodSilica Gel Column Chromatography

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylquinoline-7-carbaldehyde via Suzuki-Miyaura Coupling [2]

This protocol describes a plausible and efficient method for the synthesis of the precursor aldehyde.

Materials:

  • 2-Chloro-7-formylquinoline (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (0.02 mmol)

  • Triphenylphosphine (0.08 mmol)

  • 1,2-Dimethoxyethane (DME, 10 mL)

  • 2M aqueous potassium carbonate solution

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask, reflux condenser, magnetic stirrer, and inert gas supply.

Procedure:

  • To a round-bottom flask, add 2-chloro-7-formylquinoline, phenylboronic acid, palladium(II) acetate, and triphenylphosphine.

  • Add 1,2-dimethoxyethane to the flask, followed by the aqueous potassium carbonate solution.

  • Purge the flask with nitrogen or argon gas for 10-15 minutes.

  • Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the organic layer with water and saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-Phenylquinoline-7-carbaldehyde.

Protocol 2: Synthesis of this compound from 2-Phenylquinoline-7-carbaldehyde [3]

This protocol details the selective reduction of the aldehyde to the corresponding primary alcohol.[3]

Materials:

  • 2-Phenylquinoline-7-carbaldehyde (1.0 g, 4.04 mmol)

  • Sodium borohydride (NaBH₄) (0.31 g, 8.08 mmol)

  • Tetrahydrofuran (THF), anhydrous (20 mL)

  • Methanol (MeOH), anhydrous (20 mL)

  • Deionized water

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

  • Round-bottom flask, magnetic stirrer, and ice bath.

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-Phenylquinoline-7-carbaldehyde in a mixture of THF and methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride in small portions over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Monitor the reaction progress by TLC (eluent: 50% ethyl acetate in hexane) until the starting material is completely consumed (typically 2-4 hours).

  • Carefully quench the reaction by the dropwise addition of deionized water at 0 °C.

  • Remove the organic solvents (THF and methanol) under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Mandatory Visualizations

G cluster_synthesis Synthesis Workflow 2-Chloro-7-formylquinoline 2-Chloro-7-formylquinoline Suzuki_Coupling Suzuki-Miyaura Coupling 2-Chloro-7-formylquinoline->Suzuki_Coupling Phenylboronic_acid Phenylboronic acid Phenylboronic_acid->Suzuki_Coupling Aldehyde 2-Phenylquinoline-7-carbaldehyde Suzuki_Coupling->Aldehyde Reduction Sodium Borohydride Reduction Aldehyde->Reduction Methanol This compound Reduction->Methanol

Caption: Synthetic workflow for this compound.

G cluster_pathway IGF-1R Signaling Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R IRS IRS IGF1R->IRS PI3K PI3K IRS->PI3K Grb2_SOS Grb2/SOS IRS->Grb2_SOS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Linsitinib Linsitinib (OSI-906) (derived from intermediate) Linsitinib->IGF1R

Caption: Inhibition of the IGF-1R signaling pathway.

References

(2-Phenylquinolin-7-yl)methanol: A Versatile Scaffold for Kinase Inhibitor Discovery and Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

(2-Phenylquinolin-7-yl)methanol is a key chemical scaffold utilized in the development of potent kinase inhibitors, particularly targeting the Insulin-like Growth Factor-1 Receptor (IGF-1R). Its structural motif is central to a class of anti-cancer agents that interfere with critical cell signaling pathways involved in tumor growth and survival. This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in leveraging this compound as a research tool.

Application Notes

This compound serves as a foundational building block for the synthesis of a variety of biologically active molecules. Its derivatives have been extensively explored for their therapeutic potential, primarily as anti-cancer agents. The core applications of this chemical entity and its derivatives revolve around the inhibition of key signaling pathways implicated in oncology.

Primary Applications:

  • Scaffold for Kinase Inhibitor Synthesis: The 2-phenylquinoline (B181262) core is a privileged structure in medicinal chemistry, particularly for the design of ATP-competitive kinase inhibitors. This compound is a crucial intermediate for the synthesis of more complex molecules, such as the potent IGF-1R inhibitor, Linsitinib (OSI-906).[1][2]

  • Cancer Research: Derivatives of this compound have demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][3] Research applications include investigating the role of the IGF-1R signaling pathway in different cancer models and evaluating the efficacy of novel inhibitors.

  • Drug Discovery and Lead Optimization: This compound and its analogs are valuable tools for structure-activity relationship (SAR) studies.[2] By systematically modifying the core structure, researchers can develop new chemical entities with improved potency, selectivity, and pharmacokinetic properties.

Quantitative Data Summary

The following table summarizes the inhibitory activities of a key derivative of this compound, Linsitinib (OSI-906), against its primary targets. This data highlights the therapeutic potential of compounds derived from this scaffold.

CompoundTargetIC₅₀ (nM)Assay TypeCell Line
Linsitinib (OSI-906)IGF-1R35Kinase AssayN/A
Linsitinib (OSI-906)Insulin Receptor (IR)75Kinase AssayN/A
Linsitinib (OSI-906)IGF-1R autophosphorylation46Cell-based Assay3T3/huIGFIR

Data is illustrative and compiled from various sources on Linsitinib.

Signaling Pathway

The primary molecular target for many derivatives of this compound is the Insulin-like Growth Factor-1 Receptor (IGF-1R). Inhibition of this receptor tyrosine kinase disrupts downstream signaling cascades crucial for cancer cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.

IGF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Binds IRS IRS IGF1R->IRS Phosphorylates PI3K PI3K IRS->PI3K RAS RAS IRS->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Derivative (e.g., Linsitinib) Inhibitor->IGF1R Inhibits

Caption: IGF-1R signaling pathway and the inhibitory action of this compound derivatives.

Experimental Protocols

The following are generalized protocols for key experiments to characterize the biological activity of this compound derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol outlines the procedure to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase, such as IGF-1R.

Materials:

  • Recombinant human IGF-1R kinase

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compound (dissolved in DMSO)

  • Kinase buffer

  • 384-well plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the kinase, substrate, and test compound to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Kinase_Inhibition_Workflow A Prepare Serial Dilutions of This compound Derivative B Add Kinase, Substrate, and Compound to 384-well Plate A->B C Initiate Reaction with ATP B->C D Incubate at Room Temperature C->D E Stop Reaction and Add ADP Detection Reagent D->E F Measure Luminescence E->F G Calculate % Inhibition and IC₅₀ F->G Cellular_Assay_Workflow cluster_proliferation Cell Proliferation Assay cluster_apoptosis Apoptosis Assay A1 Seed Cells in 96-well Plate A2 Treat with Compound A1->A2 A3 Add MTT Reagent & Incubate A2->A3 A4 Solubilize Formazan & Measure Absorbance A3->A4 B1 Seed Cells in 96-well Plate B2 Treat with Compound B1->B2 B3 Add Caspase-Glo Reagent & Incubate B2->B3 B4 Measure Luminescence B3->B4

References

Application Notes and Protocols for Xenograft Models in Efficacy Testing of (2-Phenylquinolin-7-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Phenylquinolin-7-yl)methanol and its derivatives represent a promising class of small molecule inhibitors targeting the Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway.[1][2][3] This pathway is a critical mediator of cell proliferation, survival, and differentiation, and its dysregulation is implicated in the progression of numerous cancers.[4][5][6][7] Consequently, inhibitors of IGF-1R are under active investigation as potential anti-cancer therapeutics.[6][8][9]

These application notes provide detailed protocols for utilizing xenograft models to assess the in vivo efficacy of this compound and its analogs. Both traditional murine and alternative zebrafish xenograft models are described, offering researchers flexibility based on experimental needs, throughput requirements, and available resources.

Mechanism of Action: Targeting the IGF-1R Signaling Pathway

This compound-based compounds function as tyrosine kinase inhibitors (TKIs) of IGF-1R.[1][2] By binding to the ATP-binding pocket of the receptor's kinase domain, they block its autophosphorylation and subsequent activation of downstream signaling cascades. The two primary pathways inhibited are the PI3K/Akt/mTOR and the Ras/Raf/MEK/ERK pathways, both of which are central to cancer cell growth and survival.[4][6][10] A derivative, Linsitinib (OSI-906), is a dual inhibitor of both IGF-1R and the insulin (B600854) receptor (IR).[2][11]

Below is a diagram illustrating the IGF-1R signaling pathway and the point of inhibition by this compound derivatives.

IGF1R_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor cluster_pi3k PI3K/Akt Pathway cluster_ras Ras/MAPK Pathway cluster_downstream IGF1 IGF-1/IGF-2 IGF1R IGF-1R IGF1->IGF1R IRS IRS/Shc IGF1R->IRS Inhibitor This compound derivatives Inhibitor->IGF1R PI3K PI3K IRS->PI3K Ras Ras IRS->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1: IGF-1R Signaling Pathway Inhibition.

Data Presentation: Efficacy of this compound Derivatives in Xenograft Models

Table 1: Efficacy of Linsitinib (OSI-906) in a Murine Xenograft Model

Cancer TypeCell LineAnimal ModelTreatmentDosageTumor Growth Inhibition (TGI)RegressionReference
IGF-1R Driven TumorLISNMouseLinsitinib25 mg/kg60%No Regression[12][13]
IGF-1R Driven TumorLISNMouseLinsitinib75 mg/kg100%55%[12][13]
Non-Small Cell Lung CancerNCI-H292MouseLinsitinib60 mg/kgSignificant inhibition of glucose uptakeNot Reported[12]

Experimental Protocols

Murine Subcutaneous Xenograft Model

This protocol outlines the establishment and use of a mouse xenograft model to test the efficacy of this compound derivatives.

Murine_Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment & Analysis A 1. Cell Culture B 2. Cell Harvest & Preparation A->B C 3. Subcutaneous Implantation B->C D 4. Tumor Growth Monitoring C->D E 5. Randomization & Treatment Initiation D->E F 6. Tumor Volume Measurement E->F G 7. Endpoint Analysis F->G

Figure 2: Murine Xenograft Experimental Workflow.

1. Cell Line Selection and Culture:

  • Select a cancer cell line with known IGF-1R expression and sensitivity to its inhibitors (e.g., LISN, NCI-H292).

  • Culture cells in appropriate media and conditions to ensure logarithmic growth.

2. Cell Harvesting and Preparation:

  • Harvest cells using trypsinization and wash with serum-free media or phosphate-buffered saline (PBS).

  • Perform a cell count and assess viability (should be >95%).

  • Resuspend cells in an appropriate medium (e.g., a 1:1 mixture of serum-free medium and Matrigel) at the desired concentration (e.g., 5 x 10^6 to 10 x 10^6 cells per 100-200 µL).

3. Animal Model and Implantation:

  • Use immunodeficient mice (e.g., athymic nude or NOD/SCID mice, 4-6 weeks old).

  • Subcutaneously inject the cell suspension into the flank of each mouse.

4. Tumor Growth Monitoring:

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Monitor tumor growth regularly by measuring the length and width with calipers.

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

5. Randomization and Treatment:

  • Once tumors reach the desired size, randomize mice into treatment and control groups.

  • Prepare the this compound derivative in a suitable vehicle.

  • Administer the compound via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule. The control group receives the vehicle only.

6. Efficacy Assessment:

  • Continue to measure tumor volume in all groups throughout the study.

  • Monitor animal body weight and overall health as indicators of toxicity.

7. Endpoint and Tissue Collection:

  • At the end of the study (based on tumor size limits or a set time point), euthanize the animals.

  • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blot for target engagement).

Zebrafish Xenograft Model

The zebrafish xenograft model offers a higher-throughput and more rapid alternative for initial efficacy screening.[1][14][15]

Zebrafish_Xenograft_Workflow cluster_setup_zebrafish Model Establishment cluster_treatment_zebrafish Treatment & Analysis Z_A 1. Cell Labeling & Preparation Z_B 2. Microinjection into Zebrafish Embryos Z_A->Z_B Z_C 3. Incubation Z_B->Z_C Z_D 4. Compound Administration Z_C->Z_D Z_E 5. Imaging & Analysis Z_D->Z_E

Figure 3: Zebrafish Xenograft Experimental Workflow.

1. Cell Preparation and Labeling:

  • Culture and harvest cancer cells as described for the murine model.

  • Label cells with a fluorescent dye (e.g., DiI or DiO) for visualization.

  • Resuspend cells at a concentration of approximately 100-200 cells per 2 nL.

2. Microinjection:

  • Use zebrafish embryos at 2 days post-fertilization (dpf).[16]

  • Anesthetize the embryos.

  • Using a microinjector, inject the cell suspension into the yolk sac of each embryo.[15]

3. Incubation:

  • Incubate the injected embryos in an appropriate medium at 35°C.

4. Compound Administration:

  • At 1-day post-injection (dpi), transfer the embryos to a multi-well plate.

  • Add the this compound derivative directly to the embryo medium at various concentrations.

5. Imaging and Analysis:

  • At specified time points (e.g., 24, 48, and 72 hours post-treatment), image the embryos using a fluorescence microscope.

  • Quantify the tumor size and metastatic dissemination by measuring the fluorescent area.

  • Assess toxicity by monitoring embryo survival and morphology.

Conclusion

The xenograft models described provide robust and reproducible systems for evaluating the in vivo efficacy of this compound and its derivatives. The choice between the murine and zebrafish models will depend on the specific research question, with the murine model offering more detailed pharmacokinetic and long-term efficacy data, and the zebrafish model providing a rapid, high-throughput platform for initial screening and compound prioritization. Careful selection of cell lines and adherence to detailed protocols are essential for generating reliable and translatable preclinical data.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of (2-Phenylquinolin-7-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of (2-Phenylquinolin-7-yl)methanol.

Overall Synthetic Workflow

The synthesis of this compound can be achieved through a multi-step process. A common and effective route involves the initial formation of a 2-phenylquinoline (B181262) core, followed by functionalization at the 7-position, and a final reduction to the desired alcohol. This guide will focus on a three-step approach:

  • Step 1: Friedländer Synthesis of 7-Chloro-2-phenylquinoline. This step establishes the core heterocyclic structure with a substituent at the 7-position, which can be later functionalized.

  • Step 2: Vilsmeier-Haack Formylation of 2-Phenylquinoline to 2-Phenylquinoline-7-carbaldehyde (B1452048). This reaction introduces the necessary aldehyde functional group at the 7-position.

  • Step 3: Sodium Borohydride (B1222165) Reduction of 2-Phenylquinoline-7-carbaldehyde. This final step selectively reduces the aldehyde to the target primary alcohol.

Diagram of the Overall Synthetic Pathway

G cluster_0 Step 1: Friedländer Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Step 3: Reduction A 2-Amino-4-chlorobenzophenone + Acetophenone (B1666503) B 7-Chloro-2-phenylquinoline A->B Acid Catalyst (e.g., p-TsOH) Reflux C 2-Phenylquinoline D 2-Phenylquinoline-7-carbaldehyde C->D POCl3, DMF Reflux E 2-Phenylquinoline-7-carbaldehyde F This compound E->F NaBH4 THF/Methanol (B129727)

Caption: Overall synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the 2-phenylquinoline core?

A1: The most prevalent methods for constructing the 2-phenylquinoline scaffold are the Friedländer synthesis and the Doebner-von Miller reaction.[1][2] The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3] The Doebner-von Miller reaction utilizes an aniline (B41778) and an α,β-unsaturated carbonyl compound.[1]

Q2: How can I introduce a functional group at the 7-position of the 2-phenylquinoline ring?

A2: A functional group can be introduced at the 7-position in two main ways:

  • Starting with a substituted precursor: A Friedländer synthesis using a 4-substituted 2-aminoaryl aldehyde or ketone will yield a 7-substituted 2-phenylquinoline. For example, using 2-amino-4-chlorobenzophenone will result in 7-chloro-2-phenylquinoline.

  • Post-synthesis functionalization: Electrophilic aromatic substitution reactions, such as the Vilsmeier-Haack reaction, can introduce functional groups onto the pre-formed 2-phenylquinoline core.[4] The Vilsmeier-Haack reaction is particularly effective for formylation at the 7-position.[4]

Q3: What are the key advantages of using the Vilsmeier-Haack reaction for formylation?

A3: The Vilsmeier-Haack reaction is a robust method for introducing a formyl group onto electron-rich aromatic rings.[4] Its advantages include the use of relatively inexpensive reagents (POCl₃ and DMF) and generally good yields for activated substrates like quinolines.[4][5]

Q4: Why is sodium borohydride (NaBH₄) a suitable reducing agent for the final step?

A4: Sodium borohydride is a mild and selective reducing agent.[6] It efficiently reduces aldehydes and ketones to alcohols without affecting other potentially sensitive functional groups within the 2-phenylquinoline system, such as the aromatic rings.[6][7]

Troubleshooting Guides

Step 1: Friedländer Synthesis of 7-Substituted 2-Phenylquinoline

Issue: Low or no product yield.

Possible Cause Troubleshooting Steps
Inefficient Catalyst Screen different acid catalysts (e.g., p-TsOH, HCl, Lewis acids like ZnCl₂).[8] Optimize catalyst loading.
Suboptimal Temperature The reaction often requires heating to proceed efficiently.[9] However, excessively high temperatures can lead to decomposition.[9] Experiment with a range of temperatures to find the optimal balance.
Poor Substrate Reactivity Electron-withdrawing groups on the aniline precursor can decrease its nucleophilicity and slow down the reaction. Consider using a more active catalyst or higher reaction temperatures in such cases.
Presence of Water In acid-catalyzed reactions, water can inhibit the catalyst and shift the equilibrium. Use anhydrous solvents and reagents where possible.

Issue: Formation of multiple products (regioisomers).

Possible Cause Troubleshooting Steps
Use of Unsymmetrical Ketones When using an unsymmetrical ketone in the Friedländer synthesis, two different regioisomers can be formed. The product distribution is influenced by both steric and electronic factors.
Reaction Conditions Carefully control the reaction temperature and choice of solvent, as these can influence the kinetic versus thermodynamic product ratio.
Step 2: Vilsmeier-Haack Formylation

Issue: Low yield of 2-Phenylquinoline-7-carbaldehyde.

Possible Cause Troubleshooting Steps
Decomposition of Vilsmeier Reagent Ensure that the DMF is anhydrous and the POCl₃ is fresh, as moisture can decompose the active reagent.[5]
Insufficient Reagent An excess of the Vilsmeier reagent is often necessary. The molar ratio of POCl₃ to DMF and the substrate is a critical parameter to optimize.[10]
Substrate Deactivation If the 2-phenylquinoline has electron-withdrawing substituents, its reactivity in this electrophilic substitution will be lower, potentially leading to a poor yield.
Harsh Reaction Conditions Prolonged reaction times or excessively high temperatures can lead to the formation of tarry byproducts.[5] Monitor the reaction progress by TLC to determine the optimal reaction time.
Step 3: Sodium Borohydride Reduction

Issue: Incomplete reaction or presence of side products.

Possible Cause Troubleshooting Steps
Insufficient Reducing Agent Ensure that a sufficient molar excess of NaBH₄ is used to completely reduce the aldehyde. A common ratio is 1.5 to 2.0 equivalents.[6]
Reaction Temperature Too Low While the initial addition of NaBH₄ is often done at 0 °C to control the reaction rate, allowing the reaction to proceed at room temperature ensures completion.[6]
Side Reactions Although NaBH₄ is selective, prolonged reaction times or harsh work-up conditions could potentially lead to side reactions. Acidic work-up conditions might cause issues if other acid-sensitive functional groups are present. A neutral or slightly basic work-up is generally preferred.

Experimental Protocols

Protocol 1: Friedländer Synthesis of 7-Chloro-2-phenylquinoline

This protocol describes a general procedure for the acid-catalyzed synthesis of a 7-substituted 2-phenylquinoline.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-chlorobenzophenone (1.0 eq), acetophenone (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq) in toluene.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield 7-chloro-2-phenylquinoline.

Protocol 2: Vilsmeier-Haack Formylation of 2-Phenylquinoline

This protocol details the formylation of 2-phenylquinoline to produce 2-phenylquinoline-7-carbaldehyde.[4]

Materials:

  • 2-Phenylquinoline

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF (3.0 eq.) to 0 °C.[4]

  • Slowly add POCl₃ (1.5 eq.) dropwise to the DMF, maintaining the temperature below 10 °C.[4] Stir for an additional 30 minutes at 0 °C to allow for the complete formation of the Vilsmeier reagent.[4]

  • Dissolve 2-phenylquinoline (1.0 eq.) in anhydrous DCM and add it dropwise to the reaction mixture.[4]

  • Slowly warm the reaction to room temperature and then heat to reflux (40-50 °C). Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).[4]

  • Cool the reaction mixture and carefully pour it onto crushed ice.[4]

  • Neutralize the mixture with a saturated NaHCO₃ solution and extract with DCM.[4]

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.[4]

  • Purify the crude product via column chromatography on silica gel to obtain 2-phenylquinoline-7-carbaldehyde.[4]

Protocol 3: Sodium Borohydride Reduction to this compound

This protocol describes the selective reduction of 2-phenylquinoline-7-carbaldehyde.[6]

Materials:

  • 2-Phenylquinoline-7-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • Dissolve 2-phenylquinoline-7-carbaldehyde (1.0 g, 4.04 mmol) in a mixture of THF (20 mL) and methanol (20 mL) in a round-bottom flask and cool to 0 °C.[6]

  • Slowly add NaBH₄ (0.31 g, 8.08 mmol, 2.0 eq) in small portions over 15 minutes.[6]

  • Remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction by TLC (eluent: 50% ethyl acetate in hexane) until the starting material is consumed (typically 2-4 hours).[6]

  • Carefully quench the reaction by the dropwise addition of deionized water (20 mL) at 0 °C.[6]

  • Remove the organic solvents under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.[6]

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.[6]

  • Filter and concentrate the solution to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., gradient of 20% to 50% ethyl acetate in hexane) to yield this compound.[6]

Quantitative Data Summary

Table 1: Reported Yields for Friedländer Synthesis of Substituted Quinolines under Various Conditions

Reactants Catalyst Solvent Temperature (°C) Time (h) Yield (%)
2-Aminobenzophenone, Ethyl acetoacetateZrCl₄ (10 mol%)Ethanol/Water (1:1)60->90
2-Aminoaryl ketone, Active methylene (B1212753) compound[Hbim]BF₄Methanol-0.1784
2-Aminobenzophenone, AcetylacetoneCopper-based MOF (5 mol%)Toluene1002>95
2-Amino-5-chlorobenzophenone, Ethyl acetoacetatePEG-SO₃HWater60-Good to Excellent

Table 2: Reagent Quantities and Typical Yield for the Synthesis of this compound

Reaction Step Starting Material Key Reagents Typical Yield (%)
Vilsmeier-Haack Formylation 2-Phenylquinoline (1.0 eq)POCl₃ (1.5 eq), DMF (3.0 eq)60-75
Sodium Borohydride Reduction 2-Phenylquinoline-7-carbaldehyde (1.0 eq)NaBH₄ (2.0 eq)85-95

Visualizations

Troubleshooting Workflow for Low Yield in Quinoline Synthesis

G start Low Yield Observed check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_catalyst Evaluate Catalyst Activity and Loading check_reagents->check_catalyst optimize_temp Optimize Reaction Temperature check_catalyst->optimize_temp optimize_time Optimize Reaction Time optimize_temp->optimize_time check_workup Review Work-up and Purification Procedure optimize_time->check_workup success Improved Yield check_workup->success

Caption: A systematic approach to troubleshooting low yields.

Vilsmeier-Haack Reaction Troubleshooting Logic

G action_node action_node start Low Yield in Vilsmeier-Haack? reagents Reagents Anhydrous? start->reagents ratio Optimized Reagent Ratio? reagents->ratio Yes action_reagents Use fresh, anhydrous DMF and POCl3 reagents->action_reagents No temp Optimal Temperature? ratio->temp Yes action_ratio Increase excess of Vilsmeier reagent ratio->action_ratio No time Sufficient Reaction Time? temp->time Yes action_temp Adjust temperature (avoid overheating) temp->action_temp No action_time Monitor by TLC to determine optimal time time->action_time No

Caption: Troubleshooting logic for the Vilsmeier-Haack formylation step.

References

Avoiding common pitfalls in quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for quinoline (B57606) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the synthesis of quinolines. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your reactions and overcome common pitfalls.

General Troubleshooting

Low yields or reaction failures in quinoline synthesis can often be attributed to a set of common issues that span across different named reactions.

Frequently Asked Questions (FAQs) - General Issues

Q1: My quinoline synthesis is resulting in a very low yield or no product at all. What are the most common general causes?

A1: Several factors can contribute to low yields in quinoline synthesis. Key areas to investigate include:

  • Starting Material Quality: Ensure the purity of your reactants, as impurities can lead to side reactions or inhibit catalysts.

  • Catalyst Activity: Verify that the catalyst is active and used in the appropriate concentration. Some catalysts are sensitive to air and moisture.[1]

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can significantly impact the yield.[2]

  • Atmosphere: Some reactions may be sensitive to air or moisture. Consider running the reaction under an inert atmosphere like nitrogen or argon.[1]

Q2: How can I improve the overall yield and purity of my quinoline synthesis?

A2: Optimizing reaction conditions is crucial. This includes careful control of temperature, reaction time, and the choice of catalyst and solvent. Using milder catalysts can often prevent the harsh conditions that lead to side product formation.[3]

General Troubleshooting Workflow for Low Yields

low_yield_troubleshooting cluster_solutions Potential Solutions start Low Yield or No Product check_reagents Check Starting Material Purity start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions Reagents OK purify_reagents Purify/Verify Reagents check_reagents->purify_reagents check_catalyst Verify Catalyst Activity & Loading check_conditions->check_catalyst Conditions OK adjust_temp Adjust Temperature & Reaction Time check_conditions->adjust_temp check_atmosphere Consider Inert Atmosphere check_catalyst->check_atmosphere Catalyst OK screen_catalysts Screen Different Catalysts/Loadings check_catalyst->screen_catalysts optimize Systematically Optimize Conditions (DoE Approach) check_atmosphere->optimize Atmosphere OK use_inert Use N2 or Ar check_atmosphere->use_inert purification Review Purification Procedure optimize->purification end Improved Yield purification->end optimize_workup Optimize Workup & Purification purification->optimize_workup

Caption: A general troubleshooting workflow for addressing low yields.

Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines by reacting an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent.[4] A primary challenge is its often violent and exothermic nature.[5]

Troubleshooting Guide: Skraup Synthesis

Q: My Skraup reaction is extremely exothermic and difficult to control. What should I do?

A: A runaway Skraup reaction is a major safety concern.

  • Immediate Actions: If it is safe to do so, cool the reaction flask in an ice-water bath.[6]

  • Preventative Measures:

    • Use a Moderator: The addition of ferrous sulfate (B86663) (FeSO₄) is crucial to moderate the reaction's exothermicity.[6]

    • Controlled Reagent Addition: Add reagents in the correct order: aniline, ferrous sulfate, glycerol, and then slowly add sulfuric acid with cooling.[6]

    • Gradual Heating: Heat the mixture gently to initiate the reaction. Once it begins to boil, remove the heat source and allow the reaction's own heat to sustain it.[6]

Q: I'm getting a very low yield. What are the common causes?

A: Low yields can result from several factors:

  • Incomplete Reaction: Ensure sufficient heating time after the initial exotherm. A prolonged reflux is often necessary.[6]

  • Substituent Effects: Electron-withdrawing groups on the aniline can deactivate the ring, leading to lower yields. For example, o-nitroaniline gives a much lower yield (around 17%) compared to o-bromoaniline (around 75%) under similar conditions.[7][8]

  • Tar Formation: The highly acidic and high-temperature conditions promote the polymerization of acrolein (from glycerol dehydration), leading to tar formation.[6][9]

  • Purification Losses: The workup of the tarry residue can lead to significant product loss.[6][9]

Frequently Asked Questions (FAQs) - Skraup Synthesis

Q1: My reaction mixture has turned into a thick, black tar. How can I minimize this and purify my product?

A1: Tar formation is a common issue.[6] To minimize it, control the reaction temperature carefully.[7] For purification, after neutralizing the reaction mixture, steam distillation is an effective method to separate the quinoline product from the non-volatile tar.[10]

Q2: The reaction isn't starting. What should I check?

A2: Ensure that you are gently heating the mixture to initiate the reaction. The reaction is exothermic but often requires an initial input of energy to begin.[7] Also, verify the concentration of your sulfuric acid, as water can inhibit the dehydration of glycerol.

Doebner-von Miller Synthesis

This synthesis is a modification of the Skraup reaction that uses α,β-unsaturated aldehydes or ketones to produce substituted quinolines.[11] A significant pitfall is the acid-catalyzed polymerization of the carbonyl compound.[12]

Troubleshooting Guide: Doebner-von Miller Synthesis

Q: My reaction is producing a large amount of tar/polymer. How can I prevent this?

A: Tar formation is the most common side reaction.[12]

  • Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene) can drastically reduce its self-polymerization in the acidic aqueous phase.[12]

  • Optimize Acid Concentration: Excessively harsh acidic conditions can accelerate tar formation. Consider screening different Brønsted and Lewis acids to find an optimal balance.[12]

  • Control Temperature: Maintain the lowest effective temperature for the reaction to proceed at a reasonable rate, as excessive heat promotes polymerization.[12]

  • Slow Addition of Reagents: Adding the carbonyl compound slowly to the heated acidic solution of the aniline can help control the exotherm and minimize polymerization.[13]

Q: My final product is contaminated with partially hydrogenated quinolines. Why is this happening and how can I fix it?

A: The final step of the synthesis is the oxidation of a dihydroquinoline intermediate.

  • Ensure Sufficient Oxidant: Use a stoichiometric excess of the oxidizing agent to drive the reaction to completion.[12]

  • Optimize Reaction Time and Temperature: The oxidation step may require longer reaction times or higher temperatures.[12]

  • Post-Reaction Oxidation: If dihydroquinoline impurities are present in the isolated product, they can sometimes be oxidized in a separate step using an appropriate oxidizing agent.[12]

Frequently Asked Questions (FAQs) - Doebner-von Miller Synthesis

Q1: I am using a substituted aniline and getting a very low yield. What could be the issue?

A1: The electronic properties of the substituents on the aniline are critical. Anilines with electron-withdrawing groups are known to give low yields in the conventional Doebner-von Miller reaction.[12]

Q2: My reaction is not working at all. What are the first things to check?

A2: Verify the quality of your starting materials, especially the α,β-unsaturated carbonyl compound, which can polymerize on storage. Also, ensure your acid catalyst is of the correct concentration and has not been diluted.[13]

Combes Synthesis

The Combes synthesis involves the reaction of an aniline with a β-diketone under acidic conditions to form 2,4-disubstituted quinolines.[14] The main challenge is controlling the regioselectivity when using unsymmetrical β-diketones.[15]

Troubleshooting Guide: Combes Synthesis

Q: I am getting a mixture of regioisomers. How can I control the regioselectivity?

A: The regiochemical outcome is influenced by a combination of steric and electronic effects.[14]

  • Steric Effects: The bulkiness of the substituents on both the aniline and the β-diketone plays a significant role. Larger groups tend to direct the cyclization to minimize steric hindrance.[14][16]

  • Electronic Effects: The electronic properties of the substituents on the aniline ring affect the nucleophilicity of the ring and can direct the electrophilic aromatic substitution step of the cyclization. For example, using methoxy-substituted anilines can favor the formation of 2-CF₃-quinolines, while chloro- or fluoroanilines can lead to the 4-CF₃ regioisomer as the major product.[14]

  • Catalyst Choice: The choice of acid catalyst can influence regioselectivity. Polyphosphoric acid (PPA) or its esters (PPE) can be more effective than sulfuric acid.[14]

Q: The reaction is not proceeding to completion, or the yield is low. What can I do?

A:

  • Enamine Formation: Ensure that the initial condensation of the aniline with the β-diketone to form the enamine intermediate is proceeding. This can sometimes be the rate-limiting step.[17]

  • Strongly Deactivating Groups: Strong electron-withdrawing groups on the aniline, such as a nitro group, can prevent the cyclization from occurring.[18]

Frequently Asked Questions (FAQs) - Combes Synthesis

Q1: What are the best catalysts for the Combes synthesis?

A1: While concentrated sulfuric acid is commonly used, other catalysts like polyphosphoric acid (PPA), phosphorus pentoxide (P₂O₅), and p-toluenesulfonic acid have also been employed.[18] PPA and its esters have been shown to be particularly effective dehydrating agents.[14]

Factors Affecting Regioselectivity in Combes Synthesis

combes_regioselectivity cluster_factors Influencing Factors cluster_details Details regioselectivity Regioselectivity in Combes Synthesis steric_effects Steric Effects regioselectivity->steric_effects electronic_effects Electronic Effects regioselectivity->electronic_effects reaction_conditions Reaction Conditions regioselectivity->reaction_conditions bulkiness Bulkiness of Substituents on Aniline & Diketone steric_effects->bulkiness ewg_edg Electron-Withdrawing vs. Electron-Donating Groups electronic_effects->ewg_edg catalyst Choice of Catalyst (e.g., H₂SO₄ vs. PPA) reaction_conditions->catalyst temperature Reaction Temperature reaction_conditions->temperature

Caption: Factors influencing regioselectivity in the Combes synthesis.

Friedländer Synthesis

The Friedländer synthesis is a reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form a quinoline.[19] Common issues include low yields and aldol (B89426) condensation side reactions.[20]

Troubleshooting Guide: Friedländer Synthesis

Q: My yield is very low. How can I improve it?

A:

  • Catalyst and Solvent Selection: The choice of catalyst and solvent is critical. Modern methods using ionic liquids, metal triflates, or solid acid catalysts can give high yields under milder conditions.[21] Some reactions even proceed in high yield in water without a catalyst.[21][22]

  • Temperature and Reaction Time: Systematically vary the temperature and reaction time. Microwave irradiation can dramatically reduce reaction times and improve yields.[21]

  • Substrate Reactivity: Electron-withdrawing groups on the 2-aminoaryl ketone can sometimes lead to better yields.[21]

Q: I'm observing aldol condensation of my ketone starting material as a side reaction. How can I prevent this?

A: Aldol condensation is a common side reaction, especially under basic conditions.[20]

  • Use Milder Conditions: Switching to a milder catalyst or reaction conditions can often suppress this side reaction.

  • Use an Imine Analog: The imine analog of the o-aniline can be used to avoid aldol condensation side reactions.[20]

Frequently Asked Questions (FAQs) - Friedländer Synthesis

Q1: What are the advantages of the Friedländer synthesis?

A1: This method is highly versatile for the synthesis of a wide variety of substituted quinolines, often with high yields and purity.[23]

Q2: What is a major limitation of this method?

A2: The primary limitation is the availability of the 2-aminoaryl aldehyde or ketone starting materials, which often require multi-step synthesis.[23]

Reaction Mechanism of the Friedländer Synthesis

friedlander_mechanism cluster_path1 Pathway 1 cluster_path2 Pathway 2 reactant1 2-Aminoaryl Aldehyde/Ketone aldol_adduct Aldol Adduct reactant1->aldol_adduct Aldol Condensation schiff_base Schiff Base reactant1->schiff_base Schiff Base Formation reactant2 α-Methylene Carbonyl reactant2->aldol_adduct Aldol Condensation reactant2->schiff_base Schiff Base Formation enone Unsaturated Carbonyl aldol_adduct->enone - H₂O product Quinoline enone->product Imine Formation - H₂O intermediate6 Intermediate schiff_base->intermediate6 Aldol Reaction intermediate6->product - H₂O experimental_workflow start Start setup Reaction Setup (Glassware, Atmosphere) start->setup reagents Reagent Addition (Order, Rate, Temp) setup->reagents reaction Reaction Monitoring (TLC, GC, etc.) reagents->reaction workup Workup (Quenching, Extraction) reaction->workup purification Purification (Chromatography, Recrystallization, Distillation) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Final Product characterization->end

References

Technical Support Center: Synthesis of 2-Phenylquinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-phenylquinoline (B181262) compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the synthesis of this important class of molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 2-phenylquinolines and their primary challenges?

A1: The most common methods include the Friedländer annulation, the Doebner-von Miller reaction, and the Combes synthesis. Each presents unique challenges:

  • Friedländer Synthesis: Often challenged by regioselectivity when using unsymmetrical ketones and can be prone to side reactions like aldol (B89426) condensations.[1][2][3]

  • Doebner-von Miller Reaction: This reaction can be highly exothermic and is known for producing complex mixtures and tarry byproducts, making purification difficult.[1][2][4]

  • Combes Synthesis: Regioselectivity is a significant issue when using unsymmetrical β-diketones, potentially leading to a mixture of products.[2][5]

Q2: How do I improve the regioselectivity of my Friedländer synthesis when using an unsymmetrical ketone?

A2: Improving regioselectivity in the Friedländer synthesis is a common challenge.[1][5] The outcome is influenced by steric and electronic factors of your starting materials.[1] Here are some strategies:

  • Catalyst Choice: The catalyst, whether acidic or basic, can significantly impact which isomer is formed. Screening different catalysts like Brønsted acids (e.g., p-TsOH), Lewis acids (e.g., ZnCl₂, Sc(OTf)₃), or ionic liquids is recommended to optimize for your desired regioisomer.[1]

  • Reaction Conditions: Temperature and solvent are crucial. Lowering the reaction temperature may favor the thermodynamically more stable product.[1]

  • Substrate Modification: Introducing a bulky substituent on the ketone can sterically hinder one reaction pathway, thus favoring the other.[5]

Q3: My Doebner-von Miller reaction is producing a lot of tar and the yield is low. What can I do?

A3: Tar formation is a frequent problem in the Doebner-von Miller reaction, often due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[2][4] To mitigate this:

  • Control the Exotherm: The reaction can be highly exothermic.[1] Ensure slow addition of reagents with efficient stirring and cooling to prevent polymerization.[1][4]

  • Reagent Purity: Use high-purity starting materials, as impurities can promote side reactions.[1] Consider preparing the α,β-unsaturated carbonyl compound in situ.[4]

  • Milder Catalysts: Experiment with milder acid catalysts, such as Lewis acids, instead of strong Brønsted acids.[2]

Q4: I'm struggling to purify my 2-phenylquinoline derivative. What are some effective purification strategies?

A4: Purification can be challenging due to similar polarities of the product, starting materials, and byproducts.[1]

  • Column Chromatography: This is the most common method. Experiment with various solvent systems, gradually increasing polarity. For basic quinoline (B57606) compounds that may streak on silica (B1680970) gel, adding a small amount of a basic modifier like triethylamine (B128534) (0.5-2%) to the eluent can improve separation.[1][6]

  • Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for obtaining highly pure product.

  • Alternative Stationary Phases: If decomposition or poor separation occurs on silica gel, consider using neutral or basic alumina.[6]

Troubleshooting Guides

Issue 1: Low Yield in Friedländer Synthesis

This guide provides a systematic approach to troubleshooting low yields in the Friedländer synthesis of 2-phenylquinolines.

Symptoms:

  • Low isolated yield of the desired 2-phenylquinoline.

  • Presence of unreacted starting materials.

  • Formation of a complex mixture of products.[3]

Possible Causes and Solutions:

CauseRecommended Solution
Suboptimal Temperature Many Friedländer reactions require heat. If the reaction is sluggish, gradually increase the temperature. However, excessive heat can cause decomposition, so monitor carefully.[7]
Inactive Catalyst Ensure the catalyst is active and not poisoned. For moisture-sensitive catalysts like some Lewis acids, use anhydrous conditions.[8] Consider screening different catalysts.[1]
Poor Substrate Reactivity Electron-withdrawing groups on the aniline (B41778) can deactivate the ring. More forcing conditions (higher temperature, stronger catalyst) may be necessary.[7]
Side Reactions The ketone reactant can undergo self-condensation. Using an imine analog of the o-aniline can sometimes prevent this side reaction.[3][9]

Troubleshooting Workflow for Low Yield in Friedländer Synthesis

start Low Yield Observed check_temp Review Reaction Temperature start->check_temp check_catalyst Evaluate Catalyst Activity & Type check_temp->check_catalyst If optimal increase_temp Increase Temperature (monitor for decomposition) check_temp->increase_temp If too low check_substrate Assess Substrate Reactivity check_catalyst->check_substrate If active screen_catalysts Screen Different Catalysts (e.g., Lewis Acids) check_catalyst->screen_catalysts If inactive/ineffective check_side_reactions Investigate Side Reactions check_substrate->check_side_reactions If reactive harsher_conditions Use Harsher Conditions (higher temp/stronger catalyst) check_substrate->harsher_conditions If poor reactivity modify_protocol Modify Protocol (e.g., use imine analog) check_side_reactions->modify_protocol end Yield Improved increase_temp->end screen_catalysts->end harsher_conditions->end modify_protocol->end

A logical workflow for troubleshooting low yields in the Friedländer synthesis.

Issue 2: Formation of Byproducts in Doebner-von Miller Reaction

This guide addresses the common issue of complex product mixtures and tar formation in the Doebner-von Miller synthesis.

Symptoms:

  • Formation of a dark, viscous, or solid tar.[4]

  • Difficult product isolation from a complex mixture.[1]

  • Low yield of the desired 2-phenylquinoline.[1]

Possible Causes and Solutions:

CauseRecommended Solution
Acid-Catalyzed Polymerization This is a primary cause of tar formation.[2][4] Add the α,β-unsaturated carbonyl compound slowly to the acidic aniline solution with efficient cooling and stirring.[4]
Highly Exothermic Reaction The reaction can be violent.[1] Use a larger volume of solvent to dissipate heat and maintain better temperature control.[1]
Sub-optimal Oxidizing Agent Harsh oxidants can lead to over-oxidation and degradation. Consider using milder oxidizing agents.[1]
Impure Starting Materials Impurities can initiate polymerization and other side reactions.[1] Ensure the purity of the aniline and the α,β-unsaturated carbonyl precursor.[1]

Logical Relationship in Doebner-von Miller Troubleshooting

cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions tar_formation Tar Formation & Low Yield polymerization Polymerization of Carbonyl Compound tar_formation->polymerization exotherm Uncontrolled Exotherm tar_formation->exotherm oxidant Harsh Oxidant tar_formation->oxidant slow_addition Slow Reagent Addition with Cooling polymerization->slow_addition exotherm->slow_addition dilution Increase Solvent Volume exotherm->dilution mild_oxidant Use Milder Oxidizing Agent oxidant->mild_oxidant

Relationship between issues, causes, and solutions in the Doebner-von Miller reaction.

Experimental Protocols

Protocol 1: General Procedure for Friedländer Synthesis of a 2-Phenylquinoline Derivative

This protocol describes a general method for the synthesis of a 2-phenylquinoline derivative from a 2-aminoaryl ketone and an acetophenone (B1666503) derivative.

Materials:

  • 2-Aminoaryl ketone (1.0 eq)

  • Substituted acetophenone (1.2 eq)

  • Catalyst (e.g., p-TsOH, 10 mol%)

  • Solvent (e.g., Toluene)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the 2-aminoaryl ketone, the substituted acetophenone, and the solvent.

  • Add the catalyst to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

Protocol 2: Moderated Doebner-von Miller Synthesis of a 2-Phenylquinoline Derivative

This protocol is adapted to control the exothermic nature of the reaction and minimize byproduct formation.

Materials:

  • Aniline derivative (1.0 eq)

  • α,β-Unsaturated carbonyl compound (e.g., cinnamaldehyde) (1.5 eq)

  • Acid catalyst (e.g., concentrated HCl)

  • Solvent (e.g., Ethanol)

Procedure:

  • In a three-necked flask equipped with a dropping funnel, reflux condenser, and mechanical stirrer, dissolve the aniline derivative in the solvent.

  • Carefully add the acid catalyst while cooling the flask in an ice bath.

  • From the dropping funnel, add the α,β-unsaturated carbonyl compound dropwise over a period of 1-2 hours, maintaining a low internal temperature.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction by TLC.

  • After cooling, carefully pour the reaction mixture into a beaker of ice water.

  • Neutralize the mixture with a base (e.g., concentrated NaOH solution) until it is strongly alkaline.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

Technical Support Center: Improving the Purity of (2-Phenylquinolin-7-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of (2-Phenylquinolin-7-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted starting material (2-phenylquinoline-7-carbaldehyde), the corresponding carboxylic acid (2-phenylquinoline-7-carboxylic acid) due to oxidation, and byproducts from the synthesis method used. If the synthesis involves a Friedländer reaction, side-products from self-condensation of reactants can also be present.[1]

Q2: My compound is degrading during silica (B1680970) gel column chromatography. What can I do to prevent this?

A2: Quinoline (B57606) derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation.[2] To mitigate this, you can use a deactivated silica gel. This is achieved by pre-treating the silica gel with a basic solution, for example, by adding 1% triethylamine (B128534) (NEt₃) to the eluent system and preparing a slurry of the silica gel in this modified eluent to pack the column.[2][3]

Q3: I am struggling to get my this compound to crystallize during recrystallization. What are some potential solutions?

A3: If crystals do not form, the solution may not be supersaturated. You can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[4] If the solution is too dilute, you can gently heat it to evaporate some of the solvent and then allow it to cool again.[4] It is also possible that the chosen solvent is not ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4]

Q4: What is a good starting point for a solvent system in column chromatography for this compound?

A4: A common starting point for the purification of quinoline derivatives is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297).[4] The optimal ratio should be determined by thin-layer chromatography (TLC) analysis. A gradient elution, where the polarity of the eluent is gradually increased, is often effective for separating the desired compound from its impurities.[4]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Issue Question Possible Cause Solution
Low Purity After Column Chromatography I ran a column, and my final product is still impure according to HPLC/NMR.Inappropriate solvent system leading to poor separation.Optimize the eluent system using TLC to achieve better separation between your product and impurities. A gradient elution might be necessary.[4]
Column overloading.Ensure the sample is concentrated and loaded onto the column in a narrow band. Dry loading the sample can also improve resolution.
Decomposition on the column.Use deactivated silica gel by adding 1% triethylamine to your eluent.[2][3]
"Oiling Out" During Recrystallization My compound is forming an oil instead of crystals upon cooling.The chosen solvent may not be ideal, or the solution is cooling too quickly.Re-heat the mixture until the oil redissolves and add a small amount of additional hot solvent. Allow the solution to cool more slowly. Experiment with different solvent systems.[4]
Multiple Spots on TLC of a "Pure" Fraction I collected fractions from my column that looked like a single spot on TLC, but later showed multiple spots.Co-elution of impurities with similar Rf values.Try a different solvent system for your TLC and column to improve separation. Consider using a higher resolution purification technique like preparative HPLC.
Low Yield After Purification I have a high purity product, but my overall yield is very low.Loss of product during multiple purification steps.Optimize each purification step to minimize losses. For recrystallization, ensure the solution is sufficiently cooled to maximize crystal formation.[5] For chromatography, ensure complete elution of the product from the column.

Data Presentation

The following table summarizes the effectiveness of different purification techniques for quinoline derivatives, providing a general expectation for purity and yield.

Purification Technique Starting Material Reagents/Conditions Achieved Purity (%) Yield (%) Source
Distillation Crude Quinoline from Skraup SynthesisSteam distillation, followed by vacuum distillationHigh (not specified)84-91[1]
Crystallization (Salt Formation) Crude QuinolinePhosphoric acid, followed by neutralization90-92 (one cycle), 98-99 (multiple cycles)Not specified[1]
Column Chromatography Crude Quinoline DerivativeSilica gel, gradient elution (e.g., Ethyl Acetate/Hexane)>95 (typical)Variable[2]
Preparative HPLC Partially Purified Quinoline MixtureReverse-phase column, gradient elution (e.g., Acetonitrile (B52724)/Water)>99Variable[6]

Experimental Protocols

Protocol 1: Column Chromatography with Deactivated Silica Gel

This protocol is designed to minimize the decomposition of this compound on silica gel.[2]

  • Preparation of the Eluent: Based on TLC analysis, choose an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane). Add 1% triethylamine (NEt₃) to the chosen eluent.

  • Packing the Column: Prepare a slurry of silica gel in the triethylamine-containing eluent and pack the chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane. For better separation, consider "dry loading" by adsorbing the crude product onto a small amount of silica gel and then loading the powder onto the top of the column.

  • Elution: Begin eluting the column with the prepared eluent, starting with a lower polarity if using a gradient.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization
  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, methanol, or an acetone/hexane mixture). A good solvent will dissolve the compound when hot but not at room temperature.[5]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat the mixture for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.[5]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)

This is a general protocol that should be optimized for the specific compound and available equipment.

  • Analytical Method Development: First, develop an analytical HPLC method to achieve good separation of this compound from its impurities. A reverse-phase C18 column with a gradient of acetonitrile and water (both containing 0.1% formic acid or another modifier) is a good starting point.[4][7]

  • Scale-Up: Based on the analytical method, scale up to a preparative column with the same stationary phase. The flow rate and injection volume will need to be adjusted based on the column dimensions.

  • Sample Preparation: Dissolve the partially purified product in the mobile phase or a compatible solvent at a high concentration.

  • Purification: Inject the sample onto the preparative HPLC system and begin the run.

  • Fraction Collection: Collect fractions as they elute from the column. Use the UV detector signal to determine which fractions to collect.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine their purity.

  • Solvent Removal: Combine the pure fractions and remove the solvent, often by lyophilization or rotary evaporation, to yield the highly purified product.

Mandatory Visualizations

experimental_workflow crude Crude this compound dissolve Dissolve in minimum hot solvent crude->dissolve Recrystallization cool Slow cooling & ice bath dissolve->cool filter Vacuum filtration cool->filter dry Dry crystals filter->dry pure Pure this compound dry->pure

Caption: Workflow for the purification of this compound by recrystallization.

troubleshooting_workflow start Impure product after initial purification check_tlc Re-evaluate TLC of crude material start->check_tlc decision Good separation on TLC? check_tlc->decision optimize_column Optimize column conditions (e.g., gradient, deactivated silica) decision->optimize_column No recrystallize Attempt recrystallization with different solvents decision->recrystallize Yes end_pure Achieved desired purity optimize_column->end_pure end_impure Purity still not satisfactory optimize_column->end_impure prep_hplc Consider preparative HPLC prep_hplc->end_pure recrystallize->end_pure recrystallize->end_impure end_impure->prep_hplc

Caption: Logical troubleshooting workflow for improving the purity of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for (2-Phenylquinolin-7-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of (2-Phenylquinolin-7-yl)methanol.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound and its precursors.

Issue 1: Low or No Yield of 2-Phenylquinoline (B181262) Core

  • Question: My initial attempts to synthesize the 2-phenylquinoline scaffold using a Doebner-von Miller or Friedländer reaction are resulting in very low yields or no desired product at all. What are the likely causes and how can I improve the outcome?

  • Answer: Low yields in these classical quinoline (B57606) syntheses are a common challenge. Several factors could be contributing to this issue:

    • Sub-optimal Reaction Conditions: Temperature, reaction time, and catalyst choice are critical. For instance, the Doebner-von Miller reaction is often exothermic, and uncontrolled temperatures can lead to the formation of polymeric tars instead of the desired quinoline.[1]

    • Poor Quality Starting Materials: Impurities in the aniline (B41778) or carbonyl compounds can lead to a variety of side reactions.[1]

    • Catalyst Inactivity: Ensure the acid catalyst (e.g., HCl, H₂SO₄, or a Lewis acid like ZnCl₂) is of good quality and used in the appropriate concentration.[1]

    • Regioselectivity Issues (Friedländer Synthesis): When using unsymmetrical ketones, a mixture of regioisomers can be formed, reducing the yield of the desired product. The choice of catalyst and reaction conditions can influence this selectivity.[1]

    Solutions:

    • Temperature Control: For the Doebner-von Miller reaction, maintain careful temperature control, potentially by the slow addition of reagents and efficient cooling.[1]

    • Catalyst Screening: Screen different Brønsted and Lewis acids to find the optimal catalyst for your specific substrates.[1]

    • Purity of Reagents: Ensure all starting materials are of high purity.

    • Microwave Irradiation: For sterically hindered substrates in a Friedländer synthesis, microwave irradiation may enhance the reaction rate and yield.[1]

Issue 2: Formation of Tar/Polymeric Material

  • Question: My reaction mixture is turning into a thick, dark tar, making product isolation difficult. How can I prevent this?

  • Answer: Tar formation is a frequent problem, especially in acid-catalyzed reactions like the Doebner-von Miller synthesis.[1] This is often due to the polymerization of starting materials or intermediates under harsh conditions.[1]

    Solutions:

    • Lower Reaction Temperature: Reducing the reaction temperature can often minimize polymerization.[1]

    • Slower Reagent Addition: Add reagents slowly and in a controlled manner to prevent localized overheating.

    • Milder Catalyst: Consider using a milder acid catalyst.[1]

Issue 3: Difficult Purification of this compound

  • Question: I am struggling to purify the final product. Column chromatography is not giving clean separation, or the product seems to be degrading.

  • Answer: Purification of quinoline derivatives can be challenging.

    Solutions:

    • Column Chromatography: Use a gradient elution system for flash column chromatography on silica (B1680970) gel, for example, starting with a low polarity eluent (e.g., 20% ethyl acetate (B1210297) in hexane) and gradually increasing the polarity.[2] Monitor the fractions carefully by Thin Layer Chromatography (TLC).

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

    • Aqueous Workup: A thorough aqueous workup is crucial to remove the excess reducing agent and other water-soluble impurities before chromatography. This typically involves washing the organic layer with saturated aqueous sodium bicarbonate solution and brine.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A widely used and effective method is the reduction of the corresponding aldehyde, 2-Phenylquinoline-7-carbaldehyde. This reduction is typically achieved using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) in a suitable solvent system such as a mixture of tetrahydrofuran (B95107) (THF) and methanol (B129727).[2]

Q2: How can I prepare the precursor, 2-Phenylquinoline-7-carbaldehyde?

A2: 2-Phenylquinoline-7-carbaldehyde can be synthesized from 2-phenylquinoline via the Vilsmeier-Haack reaction. This reaction uses a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the quinoline ring.[3]

Q3: My Vilsmeier-Haack reaction is giving a low yield. What can I do?

A3: Low yields in the Vilsmeier-Haack reaction can be due to several factors. Ensure that anhydrous conditions are maintained, as the Vilsmeier reagent is sensitive to moisture. The reaction temperature should be carefully controlled, typically starting at 0°C and then warming to reflux. Monitoring the reaction progress by TLC is essential to determine the optimal reaction time.[3]

Q4: What are some common side reactions to be aware of during the synthesis of the 2-phenylquinoline core?

A4: In reactions like the Doebner-von Miller synthesis, a common side reaction is the formation of polymeric tars due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[1] In the Friedländer synthesis, if an unsymmetrical ketone is used, the formation of regioisomers can be a significant side reaction.[1]

Q5: How can I monitor the progress of the reduction of 2-Phenylquinoline-7-carbaldehyde?

A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system, such as 50% ethyl acetate in hexane, can be used to separate the starting aldehyde from the product alcohol. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylquinoline-7-carbaldehyde via Vilsmeier-Haack Reaction

  • Materials: 2-Phenylquinoline, Anhydrous N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Anhydrous Dichloromethane (DCM), Crushed ice, Saturated sodium bicarbonate (NaHCO₃) solution, Saturated sodium chloride (brine) solution, Anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Procedure:

    • In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (3.0 eq.).

    • Cool the flask to 0°C in an ice bath.

    • Slowly add POCl₃ (1.1 eq.) dropwise to the cooled DMF. Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

    • Dissolve 2-phenylquinoline (1.0 eq.) in anhydrous DCM and add it dropwise to the reaction mixture.

    • Slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 40-50°C).

    • Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

    • Cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring.

    • Neutralize the mixture with a saturated NaHCO₃ solution to a pH of 7-8.

    • Extract the product with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel.[3]

Protocol 2: Synthesis of this compound via Reduction

  • Materials: 2-Phenylquinoline-7-carbaldehyde, Tetrahydrofuran (THF), Methanol, Sodium borohydride (NaBH₄), Deionized water, Ethyl acetate, Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • To a 100 mL round-bottom flask, add 2-Phenylquinoline-7-carbaldehyde (1.0 g, 4.04 mmol).

    • Dissolve the starting material in a mixture of THF (20 mL) and methanol (20 mL).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add sodium borohydride (0.31 g, 8.08 mmol, 2.0 eq) in small portions over 15 minutes.

    • Remove the ice bath and allow the reaction mixture to stir at room temperature.

    • Monitor the reaction progress by TLC (eluent: 50% ethyl acetate in hexane) until the starting material is completely consumed (typically 2-4 hours).[2]

    • Carefully quench the reaction by the dropwise addition of deionized water (20 mL) at 0°C.

    • Remove the organic solvents under reduced pressure.

    • To the remaining aqueous residue, add ethyl acetate (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: gradient of ethyl acetate in hexane).[2]

Data Presentation

Table 1: Summary of Reaction Conditions for the Reduction of 2-Phenylquinoline-7-carbaldehyde

ParameterValueReference
Starting Material2-Phenylquinoline-7-carbaldehyde[2]
Reducing AgentSodium borohydride (NaBH₄)[2]
Stoichiometry (NaBH₄)2.0 equivalents[2]
SolventTHF/Methanol (1:1)[2]
Reaction Temperature0°C to Room Temperature[2]
Reaction Time2-4 hours[2]
WorkupAqueous[2]
PurificationFlash Column Chromatography[2]

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of this compound cluster_workup Workup and Purification start Start: 2-Phenylquinoline-7-carbaldehyde dissolve Dissolve in THF/Methanol start->dissolve cool Cool to 0°C dissolve->cool add_nabh4 Add NaBH4 cool->add_nabh4 react Stir at Room Temperature (2-4h) add_nabh4->react monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench Reaction Complete remove_solvent Remove Organic Solvents quench->remove_solvent extract Extract with Ethyl Acetate remove_solvent->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end End: this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway cluster_pathway Synthetic Pathway to this compound aniline Aniline Derivative phenylquinoline 2-Phenylquinoline Core aniline->phenylquinoline carbonyl α,β-Unsaturated Carbonyl carbonyl->phenylquinoline vilsmeier Vilsmeier-Haack Reaction (DMF, POCl3) phenylquinoline->vilsmeier aldehyde 2-Phenylquinoline-7-carbaldehyde vilsmeier->aldehyde reduction Reduction (NaBH4) aldehyde->reduction methanol This compound reduction->methanol

Caption: General synthetic pathway to this compound.

References

Overcoming solubility issues with (2-Phenylquinolin-7-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with (2-Phenylquinolin-7-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound?

A1: While specific quantitative solubility data for this compound is not widely published, its chemical structure provides clues to its likely behavior. The molecule consists of a large, aromatic, and hydrophobic 2-phenylquinoline (B181262) core, which suggests poor aqueous solubility.[1] The presence of a methanol (B129727) (-CH2OH) group at the 7-position introduces a polar functional group capable of hydrogen bonding, which may impart some solubility in polar organic solvents.

Based on the structure and information on related compounds, a qualitative solubility profile can be inferred.[2] It is expected to be more soluble in organic solvents than in aqueous solutions.

Data Presentation: Inferred Qualitative Solubility

SolventSolvent TypeInferred SolubilityRationale
Water / PBSAqueous BufferPoorly Soluble / InsolubleThe large hydrophobic core dominates the molecule's properties.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleA common and powerful solvent for dissolving diverse organic compounds for in vitro screening.[3]
Dimethylformamide (DMF)Polar AproticSolubleSimilar to DMSO, often used for compounds with low solubility.
Ethanol / MethanolPolar Protic (Alcohol)Sparingly to Moderately SolubleThe hydroxyl group can interact with the compound's methanol group, but the hydrophobic core limits high solubility.
Dichloromethane (DCM)Non-polar OrganicLikely SolubleThe aromatic nature of the compound suggests solubility in non-polar organic solvents.[1]
TolueneNon-polar OrganicLikely SolubleA related compound, Quinoline-7-carbaldehyde, is reported to be soluble in Toluene.[2]

Q2: I am unable to dissolve this compound in my aqueous buffer for a biological assay. What are the initial steps I should take?

A2: Difficulty in dissolving this compound in aqueous media is a common challenge. The recommended approach is to first create a concentrated stock solution in an organic solvent, which can then be diluted into your aqueous buffer.

Initial Troubleshooting Steps:

  • Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM).

  • Serial Dilution: Perform serial dilutions of the stock solution into your final aqueous buffer (e.g., PBS, cell culture media).

  • Assess for Precipitation: After dilution, visually inspect the solution for any cloudiness or precipitate. If precipitation occurs, the final concentration is too high for the solvent system.

  • Incorporate Gentle Aids: Use of gentle heating (e.g., 37°C) or sonication can help during the initial solubilization in the organic solvent.

If these initial steps fail, more advanced techniques may be required. The logical workflow below outlines a systematic approach to troubleshooting.

Mandatory Visualization: Troubleshooting Workflow

G start Solubility Issue Identified stock Prepare 10-50 mM Stock in 100% DMSO start->stock dilute Dilute Stock into Aqueous Buffer stock->dilute observe Precipitation? dilute->observe success Success: Proceed with Experiment observe->success No cosolvent Try Co-Solvent System (e.g., Ethanol, PEG 400) observe->cosolvent Yes fail Problem Unsolved: Advanced Methods Needed ph_adjust pH Adjustment (for ionizable groups) cosolvent->ph_adjust complex Complexation (e.g., Cyclodextrins) ph_adjust->complex complex->fail

Caption: A logical workflow for troubleshooting solubility issues.

Troubleshooting Guides: Advanced Techniques

Q3: My compound precipitates even when using a small amount of DMSO in my aqueous buffer. What other formulation strategies can I use?

A3: When simple dilution from a DMSO stock is insufficient, several formulation strategies can be employed to enhance aqueous solubility. These methods work by altering the physicochemical environment of the compound.[4][5] The most common approaches for laboratory-scale experiments include co-solvency, pH modification, and the use of complexation agents.

Data Presentation: Comparison of Solubility Enhancement Techniques

TechniquePrincipleTypical Fold-IncreaseAdvantagesDisadvantages
Co-solvency Adding a water-miscible organic solvent to reduce the polarity of the aqueous medium.[6][7]2 to 500-foldSimple to implement; can be effective for many non-polar compounds.[6]High concentrations of organic solvents can be toxic to cells; may affect protein stability.
pH Adjustment For ionizable drugs, adjusting the pH can convert the compound into a more soluble salt form.[6][8]> 1000-fold (for ionizable drugs)[8]Can produce a dramatic increase in solubility; straightforward method.[8]Only applicable to compounds with ionizable groups (pKa/pKb); risk of precipitation if pH changes.
Complexation Using an agent (e.g., cyclodextrin) to form a soluble inclusion complex with the hydrophobic drug.[4][9]2 to 100-foldLow toxicity; can also improve compound stability.Can be expensive; complex formation is specific to the drug and agent.
Solid Dispersion Dispersing the drug in a hydrophilic carrier matrix (e.g., PVP, PEG) at a molecular level.[4][5]10 to 200-foldSignificantly improves dissolution rate and solubility; established technique.[5]Requires more complex preparation; potential for physical instability (recrystallization).

Experimental Protocols

Protocol 1: Quantitative Solubility Determination

This protocol provides a framework for determining the quantitative solubility of this compound in a chosen solvent.[2]

Methodology:

  • Preparation: Add an excess amount of the solid compound to a vial. The presence of undissolved solid is essential to ensure saturation.

  • Solvent Addition: Pipette a precise, known volume of the desired solvent (e.g., 1.0 mL) into the vial.

  • Equilibration: Seal the vial and place it in a temperature-controlled shaker or water bath (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Sampling & Filtration: After equilibration, let the excess solid settle. Carefully collect a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved particles.

  • Quantification:

    • Gravimetric Method: Accurately weigh a clean, empty vial. Transfer a known volume of the filtered solution to this vial. Evaporate the solvent completely under a stream of nitrogen or in a vacuum oven. Weigh the vial again to determine the mass of the dissolved solid.[2]

    • Chromatographic Method (HPLC): Prepare a calibration curve using standards of known concentration. Dilute the filtered solution and quantify the concentration using the HPLC method.

  • Calculation: Express solubility in the desired units (e.g., mg/mL or µM).

    • Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of filtered solution in mL)

Protocol 2: Developing a Co-solvent System

This protocol details a screening process to identify an effective co-solvent system for your experiments.

Mandatory Visualization: Co-Solvent Development Workflow

G cluster_0 Phase 1: Co-Solvent Screening cluster_1 Phase 2: System Optimization s1 Prepare 10 mg/mL solutions in potential co-solvents (DMSO, Ethanol, PEG 400) s2 Titrate each solution with aqueous buffer until precipitation s1->s2 s3 Identify co-solvent that tolerates the most aqueous buffer s2->s3 o1 Select best co-solvent s3->o1 o2 Prepare binary mixtures of co-solvent/buffer (e.g., 1:1, 1:4, 1:9) o1->o2 o3 Determine max solubility in each mixture (using Protocol 1) o2->o3 o4 Select optimal ratio that balances solubility and co-solvent concentration o3->o4

Caption: Experimental workflow for co-solvent system development.

Methodology:

  • Primary Co-Solvent Screening:

    • Prepare concentrated solutions of this compound in several biocompatible, water-miscible organic solvents (e.g., DMSO, ethanol, propylene (B89431) glycol, PEG 400).

    • Slowly add your aqueous experimental buffer to a small volume of each organic stock solution, observing for the first sign of precipitation.

    • The co-solvent that maintains solubility with the highest percentage of aqueous buffer is the best candidate.

  • Binary System Optimization:

    • Select the most promising co-solvent from the initial screen.

    • Prepare a series of pre-mixed solvent systems with varying ratios of the co-solvent and your aqueous buffer (e.g., 20:80, 10:90, 5:95 co-solvent:buffer).

    • Determine the maximum solubility of the compound in each of these binary mixtures using the quantitative method described in Protocol 1.

  • Final Selection: Choose the solvent system that provides the required solubility for your experiment while keeping the organic co-solvent concentration as low as possible to minimize potential artifacts (e.g., cell toxicity).

Protocol 3: Cyclodextrin (B1172386) Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate poorly soluble molecules.[9]

Mandatory Visualization: Cyclodextrin Complexation Mechanism

G compound This compound (Hydrophobic) complex Soluble Inclusion Complex compound->complex Enters Cavity cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex water Aqueous Environment complex->water Disperses in

Caption: Mechanism of cyclodextrin-mediated solubilization.

Methodology:

  • Screening: Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-CD, SBE-β-CD) as they have different cavity sizes and properties.

  • Solution Preparation: Prepare a solution of the chosen cyclodextrin in your aqueous buffer (e.g., 1-10% w/v).

  • Complex Formation: Add an excess of this compound to the cyclodextrin solution.

  • Equilibration: Stir or sonicate the mixture at a controlled temperature (e.g., 25°C) for 24-72 hours.

  • Separation and Quantification: Centrifuge and filter the solution to remove undissolved compound. Analyze the concentration of the dissolved compound in the filtrate via HPLC to determine the solubility enhancement.

References

Technical Support Center: Purification of Quinoline Methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of quinoline (B57606) methanol (B129727) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the purification of quinoline methanol derivatives in a question-and-answer format.

Chromatography Issues

Question 1: My quinoline methanol derivative is decomposing on the silica (B1680970) gel column. What can I do to prevent this?

Answer: Decomposition on silica gel is a common issue due to the acidic nature of the stationary phase interacting with the basic nitrogen of the quinoline ring.[1] Here are several strategies to mitigate decomposition:

  • Deactivate the Silica Gel: Pre-treat the silica gel with a basic solution. A common method is to use an eluent containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (B128534) (NEt₃). You can either prepare a slurry of the silica gel with the amine-containing eluent before packing the column or add the amine directly to your mobile phase.[2]

  • Use an Alternative Stationary Phase:

    • Alumina (B75360): Neutral or basic alumina can be an excellent alternative to silica gel.

    • Reversed-Phase Silica (C18): If your derivative is sufficiently non-polar, reversed-phase chromatography can be a highly effective method to avoid decomposition.[3]

  • Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time your compound is in contact with the silica gel. Performing the chromatography at a lower temperature, such as in a cold room, can also slow down the rate of decomposition.

  • Use an Inert Atmosphere: For highly sensitive compounds, conducting the chromatography under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Question 2: My compound is showing significant streaking (tailing) on my TLC plate and I'm getting poor separation during column chromatography. How can I improve this?

Answer: Tailing is often caused by the interaction of the basic quinoline nitrogen with the acidic silanol (B1196071) groups on the silica gel surface.

  • Add a Basic Modifier: As with preventing decomposition, adding a small amount of a base like triethylamine (1-3%) or pyridine (B92270) to your eluent system can significantly improve peak shape and separation by neutralizing the acidic sites on the silica.[2][4]

  • Optimize the Solvent System: A gradient elution, where the polarity of the solvent is gradually increased, can be very effective for separating compounds with different polarities.[5] A good starting point for many quinoline derivatives is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate.[5]

  • Check for Insolubility: Ensure your compound is fully dissolved in the mobile phase. Streaking can occur if the compound has poor solubility in the chosen eluent.

Crystallization Challenges

Question 3: I'm trying to recrystallize my quinoline methanol derivative, but it keeps "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when a compound precipitates from the solution above its melting point, often due to the solution being too concentrated or cooling too quickly.[5][6]

  • Re-heat and Add More Solvent: Heat the mixture until the oil redissolves completely. Then, add a small amount of additional hot solvent to decrease the saturation level.[5][6]

  • Slow Cooling: Allow the solution to cool to room temperature very slowly before placing it in an ice bath or refrigerator. Rapid cooling encourages oil formation.[7]

  • Use a Different Solvent System: The chosen solvent may be unsuitable. Try a different solvent or a solvent mixture. Adding a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution can sometimes prevent premature precipitation at a high temperature.[6]

Question 4: My crystallization yield is very low. How can I improve it?

Answer: Low yield can result from using too much solvent or the compound having significant solubility even at low temperatures.[6][7]

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[6][8]

  • Thorough Cooling: Ensure the solution is cooled sufficiently (e.g., in an ice bath) to maximize precipitation before filtration.[6]

  • Induce Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod to create nucleation sites or add a seed crystal of the pure compound.[5][6]

  • Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to a solution of your compound. This will reduce the overall solubility and promote crystallization.[6]

Question 5: I've crystallized the same compound multiple times and obtained different crystal forms (polymorphs). Why is this happening?

Answer: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is common. Different polymorphs can have different physical properties. The formation of a specific polymorph can be influenced by factors such as the solvent used for crystallization, the rate of cooling, and temperature.

Stability and Impurities

Question 6: What are the most common impurities I should look out for?

Answer: Impurities can originate from starting materials, side reactions during synthesis, or degradation.

  • Synthesis Side Products: Depending on the synthetic route, common side products can include polymers (e.g., from acrolein in a Skraup synthesis) or self-condensation products (e.g., from aldol (B89426) reactions in a Friedländer synthesis).[9][10]

  • N-Oxides: The quinoline nitrogen is susceptible to oxidation, especially when using oxidizing agents, leading to the formation of quinoline N-oxides.[11] This is a common byproduct in reactions aiming to oxidize substituents on the quinoline ring.[11]

  • Degradation Products: Quinoline methanol derivatives can be sensitive to light, heat, and air.

    • Oxidation: The methanol group can be oxidized to the corresponding quinoline carboxaldehyde.

    • Hydroxylation: Degradation can also lead to the formation of various hydroxyquinolines.[12][13][14]

Question 7: How can I prevent the degradation of my compound during purification and storage?

Answer: Proper handling and storage are crucial for maintaining the integrity of quinoline methanol derivatives.

  • Protect from Light: Store compounds in amber vials or in the dark to prevent photodegradation.

  • Control Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is often recommended.

  • Inert Atmosphere: For particularly sensitive derivatives, storing under an inert atmosphere like argon or nitrogen can prevent oxidation.

Data Presentation: Purification Parameters

The following tables summarize typical parameters used in the purification of quinoline derivatives.

Table 1: Column Chromatography Parameters for Quinoline Derivatives

ParameterValueNotesReference
Stationary Phase Silica Gel (230-400 mesh)Standard choice, but may require deactivation.[15]
Neutral or Basic AluminaGood alternative for acid-sensitive compounds.[8]
C18 Reverse PhaseFor non-polar derivatives.[15]
Common Eluent Systems Hexane/Ethyl AcetateA standard system; often used with a gradient.[4][5]
Dichloromethane (B109758)/MethanolFor more polar compounds.[4]
Heptane/Acetonitrile/MethanolUsed in centrifugal partition chromatography.[16]
Basic Modifier 1-3% Triethylamine (NEt₃)Added to the eluent to prevent tailing and decomposition.[2]
Example Gradient 0-50% Ethyl Acetate in HexaneEffective for separating compounds with varying polarities.[15]
Typical Yield 70%For flash chromatography of an isoquinoline-5,8-dione.[15]
Typical Purity >98% (by HPLC)Achievable with optimized flash chromatography.[15]

Table 2: Recrystallization Parameters for Quinoline Derivatives

CompoundSolvent SystemYield (%)Final Purity (%)Reference
8-HydroxyquinolineChloroparaffin95-9899.00-99.90[1]
Quinoline DerivativeEthanol--Often a good first choice.
Less Polar Derivativesn-Hexane/Acetone--Effective mixed solvent system.
Less Polar Derivativesn-Hexane/Ethyl Acetate--Effective mixed solvent system.
8-Quinolinol DerivativeMethanol->99%For specific diazene (B1210634) derivatives.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol provides a general guideline for purifying a quinoline methanol derivative.

  • Solvent System Selection:

    • Using Thin Layer Chromatography (TLC), determine a solvent system that provides good separation of your target compound from impurities. A good starting point is often a mixture of hexane and ethyl acetate.[5] Aim for an Rf value of ~0.2-0.3 for your target compound.

    • If tailing is observed on the TLC plate, add 1-2% triethylamine to the solvent system.

  • Column Packing:

    • Select a column with an appropriate diameter for the amount of crude material. A silica gel to crude compound ratio of 40:1 to 100:1 is common.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • For best results, use the "dry loading" method: add a small amount of silica gel to the solution of your crude product and evaporate the solvent to obtain a dry, free-flowing powder.[15]

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting the column with the chosen non-polar solvent system (e.g., 95:5 hexane:ethyl acetate).

    • Collect fractions and monitor the separation by TLC.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.[5]

  • Isolation:

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure (rotary evaporator) to obtain the purified compound.

Protocol 2: Recrystallization (Single Solvent Method)

This protocol is suitable when a single solvent is identified that dissolves the compound well when hot but poorly when cold.

  • Solvent Selection:

    • Through small-scale solubility tests, find a suitable solvent. Ethanol is often a good starting point for quinoline derivatives.[5]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.

    • Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[17]

    • Allow the crystals to dry completely.

Visualizations

Purification_Workflow start Crude Quinoline Methanol Derivative tlc TLC Analysis (Solvent System Selection) start->tlc Initial Assessment chromatography Column Chromatography tlc->chromatography Rf ~0.2-0.3 recrystallization Recrystallization tlc->recrystallization If solid is relatively clean analysis Purity Analysis (NMR, HPLC, MS) chromatography->analysis recrystallization->analysis pure_product Pure Product analysis->pure_product Purity >95%

Caption: General purification workflow for quinoline methanol derivatives.

Troubleshooting_Chromatography start Poor Separation/ Tailing in Chromatography check_base Add 1-2% NEt3 to Eluent? start->check_base Basic Compound? gradient Use Gradient Elution? start->gradient No change_stationary Switch to Alumina or C18? check_base->change_stationary No check_base->gradient Yes success Improved Separation change_stationary->success Yes fail Still Poor Separation change_stationary->fail No gradient->change_stationary No gradient->success Yes

Caption: Troubleshooting decision tree for chromatography issues.

References

Refining experimental methods for (2-Phenylquinolin-7-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to refine experimental methods for the synthesis, purification, and characterization of (2-Phenylquinolin-7-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A widely used method involves a two-step process. The first step is the Friedländer annulation to construct the substituted quinoline (B57606) core, often yielding an ester or aldehyde at the 7-position. The second step is the reduction of this carbonyl group to the primary alcohol, this compound. A specific example is the reduction of 2-Phenylquinoline-7-carbaldehyde using a reducing agent like sodium borohydride[1].

Q2: What is the molecular formula and molecular weight of this compound?

A2: The molecular formula is C16H13NO, and the molar mass is approximately 235.28 g/mol [2][].

Q3: What are the typical storage conditions for this compound?

A3: For long-term stability, it is recommended to store the compound in a dry, sealed container, often in a freezer at or below -20°C.

Q4: I am having trouble with the regioselectivity of my Friedländer synthesis. What can I do?

A4: Regioselectivity is a known challenge when using unsymmetrical ketones in the Friedländer synthesis[4]. To control the formation of the desired isomer, you can try several strategies:

  • Catalyst Selection: The use of specific amine catalysts or ionic liquids can influence the reaction to favor one regioisomer[4].

  • Substrate Modification: Introducing a directing group, such as a phosphoryl group on the α-carbon of the ketone, can guide the cyclization process[4].

  • Condition Optimization: Carefully adjusting the reaction temperature and solvent can also impact the regiochemical outcome[4].

Q5: Can I use a stronger reducing agent like LiAlH4 to reduce the precursor ester or aldehyde?

A5: While LiAlH4 is a powerful reducing agent capable of reducing esters and aldehydes, a milder agent like sodium borohydride (B1222165) (NaBH4) is often sufficient and preferable for this specific transformation[1]. Using NaBH4 reduces the risk of over-reduction or side reactions with other functional groups that might be present on the quinoline scaffold.

Synthesis & Purification Troubleshooting Guides

Guide 1: Friedländer Annulation for Quinoline Core Synthesis

This guide addresses common issues encountered during the synthesis of the 2-phenylquinoline (B181262) core structure.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Suboptimal reaction conditions (temperature, time).2. Inefficient or deactivated catalyst.3. Low reactivity of the starting materials (substrates).1. Optimize temperature and reaction time. Traditional methods may require high heat, but modern catalysts can allow for milder conditions[5][6].2. Choose an appropriate acid or base catalyst (e.g., p-toluenesulfonic acid, iodine, metal triflates) and optimize its loading[6][7]. Ensure anhydrous conditions if the catalyst is moisture-sensitive[5].3. Consider using more potent catalytic systems for less reactive substrates. Electron-withdrawing groups on the 2-aminoaryl ketone can sometimes improve yields[5].
Formation of Side Products 1. Self-condensation of the ketone (aldol condensation).2. Competing reaction pathways.1. To avoid aldol (B89426) condensation under basic conditions, consider using an imine analog of the o-aniline starting material[6].2. Screen different catalysts. For example, In(OTf)3 has been shown to be highly effective for the selective formation of the Friedländer product[7].
Difficult Product Isolation Inefficient work-up procedure leading to loss of product or contamination with catalyst/starting materials.1. Design an optimized work-up that may include extraction, filtration, and specific washing steps to effectively remove impurities[5].2. For purification, column chromatography is common. Perform small-scale trials to find an appropriate solvent system for good separation. Recrystallization is also a viable option for solid products[5].
Guide 2: Reduction to this compound

This guide focuses on the final reduction step.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction 1. Insufficient reducing agent.2. Low reaction temperature or short duration.1. Use a molar excess of the reducing agent. A common protocol uses 2.0 equivalents of sodium borohydride[1].2. Monitor the reaction progress closely using Thin-Layer Chromatography (TLC). Allow the reaction to stir at room temperature until the starting material is completely consumed, which typically takes 2-4 hours[1].
Product is Contaminated with Salts Incomplete quenching or washing during the aqueous work-up.1. Quench the reaction carefully with deionized water at 0 °C[1].2. During extraction with an organic solvent (e.g., ethyl acetate), wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine to remove residual salts and quenching agent byproducts[1].
Difficulty with Purification The product and starting material have similar polarity, making separation by column chromatography difficult.1. Use a gradient elution for flash column chromatography. Start with a less polar solvent mixture (e.g., 20% ethyl acetate (B1210297) in hexane) and gradually increase the polarity (e.g., to 50% ethyl acetate) to improve separation[1].2. Monitor the column fractions carefully by TLC to isolate the pure product.

Experimental Protocols & Characterization

Protocol 1: Synthesis of this compound via Reduction

This protocol details the reduction of 2-Phenylquinoline-7-carbaldehyde using sodium borohydride.[1]

Materials:

  • 2-Phenylquinoline-7-carbaldehyde (1.0 g, 4.04 mmol)

  • Sodium borohydride (NaBH4) (0.31 g, 8.08 mmol, 2.0 eq)

  • Tetrahydrofuran (THF), anhydrous (20 mL)

  • Methanol (B129727) (MeOH), anhydrous (20 mL)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask with a magnetic stir bar, dissolve 2-Phenylquinoline-7-carbaldehyde in a mixture of THF (20 mL) and methanol (20 mL).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reduction: Slowly add sodium borohydride in small portions over 15 minutes to the cooled solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Monitoring: Monitor the reaction's progress by TLC (eluent: 50% ethyl acetate in hexane) until the starting material spot disappears (typically 2-4 hours).

  • Work-up:

    • Cool the flask back to 0 °C and carefully quench the reaction by the dropwise addition of deionized water (20 mL).

    • Remove the organic solvents (THF and methanol) using a rotary evaporator.

    • Add ethyl acetate (50 mL) to the remaining aqueous residue and transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2 x 30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexane (B92381) (e.g., starting from 20% and increasing to 50%).

    • Collect fractions containing the desired product (monitor by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid.

Characterization Data

Proper characterization is crucial to confirm the identity and purity of the final product.

Technique Parameter Expected Value / Observation
Mass Spectrometry (MS) Molecular Ion Peak (M+)m/z ≈ 235.28[2][]
¹H NMR Chemical Shifts (δ)Expect aromatic protons in the range of ~7.0-8.5 ppm. A characteristic peak for the benzylic CH2 protons adjacent to the alcohol should appear around 4.5-5.0 ppm. The alcohol proton (-OH) will be a broad singlet with a variable chemical shift.
¹³C NMR Chemical Shifts (δ)Expect aromatic carbons in the range of ~120-150 ppm. The benzylic carbon (CH2OH) should appear around 60-65 ppm.
Melting Point A sharp melting point indicates high purity. This should be determined experimentally and compared to literature values if available.

Visualized Workflows

Synthesis_Workflow Overall Synthesis and Purification Workflow Start Starting Materials (e.g., 2-Aminoaryl Ketone, α-Methylene Ketone) Step1 Step 1: Friedländer Annulation (Catalyst, Heat) Start->Step1 Intermediate Intermediate Product (e.g., 2-Phenylquinoline-7-carbaldehyde) Step1->Intermediate Step2 Step 2: Reduction (NaBH4, THF/MeOH) Intermediate->Step2 Crude Crude Product Step2->Crude Workup Aqueous Workup (Quench, Extract, Dry) Crude->Workup Purify Purification (Column Chromatography) Workup->Purify Final Pure Product This compound Purify->Final Characterize Characterization (NMR, MS, MP) Final->Characterize

Caption: High-level workflow for the synthesis and purification of the target compound.

Troubleshooting_Logic Troubleshooting Logic for Low Reaction Yield Problem Problem: Low Yield CheckTLC Analyze Crude Mixture by TLC Problem->CheckTLC Cause1 Observation: Mainly Starting Material CheckTLC->Cause1 Incomplete Reaction Cause2 Observation: Multiple Side Products CheckTLC->Cause2 Poor Selectivity Cause3 Observation: Product Formed, but Lost CheckTLC->Cause3 Isolation Issue Solution1 Solution: - Increase reaction time/temp - Check catalyst activity - Use excess reagent Cause1->Solution1 Solution2 Solution: - Lower temperature - Change catalyst - Modify substrate Cause2->Solution2 Solution3 Solution: - Optimize work-up pH - Use different extraction solvent - Check for product volatility Cause3->Solution3

Caption: A decision tree for troubleshooting low yield in synthesis experiments.

Purification_Detail Detailed Purification & Analysis Workflow Crude Crude Product from Workup Load Load Crude Product onto Column Crude->Load PrepColumn Prepare Silica Gel Column PrepColumn->Load Elute Elute with Solvent Gradient (e.g., Hexane -> EtOAc) Load->Elute Collect Collect Fractions Elute->Collect CheckTLC Analyze Fractions by TLC Collect->CheckTLC Combine Combine Pure Fractions CheckTLC->Combine Identify pure product Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Solid Product Evaporate->Pure

References

Stability issues of (2-Phenylquinolin-7-yl)methanol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (2-Phenylquinolin-7-yl)methanol in solution. The information is designed to help you anticipate and troubleshoot potential stability issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound can be influenced by several factors, including:

  • pH: Both acidic and basic conditions can potentially lead to degradation. Quinoline (B57606) derivatives can be labile at low pH.[1]

  • Oxidation: The presence of oxidizing agents or atmospheric oxygen may lead to the formation of degradation products, such as the corresponding carboxylic acid.[2]

  • Light Exposure (Photolysis): Exposure to UV or ambient light can induce photodegradation in quinoline-based compounds.[1][3]

  • Temperature: Elevated temperatures can accelerate degradation processes (thermal stress).[1][4]

  • Solvent: The choice of solvent can impact the stability of the compound. For instance, degradation kinetics can differ significantly between solvents like DMSO and acetonitrile (B52724) when under acidic stress.[1]

Q2: What are the likely degradation products of this compound?

A2: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the chemistry of related quinoline compounds, potential degradation products could include:

  • 2-Phenylquinoline-7-carboxylic acid: This would be the product of oxidation of the primary alcohol functional group. The related compound, 2-Phenylquinoline-7-carbaldehyde, is known to be oxidized to this carboxylic acid.[2]

  • Products of Quinoline Ring Cleavage: Under harsh conditions (e.g., strong acids and high temperatures), the quinoline ring itself may undergo cleavage, leading to more complex degradation products.[2]

Q3: What are forced degradation studies and why are they important for this compound?

A3: Forced degradation studies, or stress testing, involve intentionally subjecting a compound to harsh conditions that are more severe than those it would encounter during normal handling and storage.[4][5] These studies are critical for:

  • Identifying potential degradation pathways and products.[5][6]

  • Understanding the intrinsic stability of the molecule.[1]

  • Developing and validating stability-indicating analytical methods, such as HPLC, that can accurately measure the compound in the presence of its degradants.[1][4][5]

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To maximize stability, solutions of this compound should be:

  • Stored at low temperatures: Refrigeration (-4°C) or freezing (-20°C or -80°C) is recommended.

  • Protected from light: Use amber vials or store in the dark.

  • Blanketed with an inert gas: For long-term storage, purging the vial with argon or nitrogen can help prevent oxidation.

  • Prepared in a suitable solvent: DMSO or ethanol (B145695) are common choices for stock solutions. The stability in aqueous buffers, especially at non-neutral pH, should be experimentally verified.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Loss of compound potency or inconsistent results over time.

This is a common indicator of compound instability in your experimental solution.

Troubleshooting Workflow:

start Inconsistent Results or Potency Loss Observed check_storage Verify Storage Conditions (Temp, Light, Air Exposure) start->check_storage check_solution_prep Review Solution Preparation (Solvent, pH, Age) start->check_solution_prep run_stability Conduct a Time-Course Stability Study (e.g., HPLC analysis at T=0, 2, 4, 24h) check_storage->run_stability check_solution_prep->run_stability identify_degradants Identify Degradation Products (e.g., using LC-MS) run_stability->identify_degradants Degradation Observed mitigated Issue Mitigated run_stability->mitigated No Degradation optimize_conditions Optimize Experimental Conditions (e.g., use fresh solutions, adjust pH, add antioxidants) identify_degradants->optimize_conditions optimize_conditions->mitigated

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Appearance of unexpected peaks in HPLC or LC-MS analysis.

New peaks in your chromatogram likely correspond to degradation products.

Possible Cause Troubleshooting Step
Oxidation 1. Prepare fresh solutions and re-analyze immediately. 2. Sparge solvents with an inert gas (argon or nitrogen) before use. 3. Consider adding an antioxidant to your solution if compatible with your experiment. 4. Use LC-MS to check if the mass of the new peak corresponds to the oxidized product (e.g., 2-Phenylquinoline-7-carboxylic acid).
pH-mediated Hydrolysis/Degradation 1. Measure the pH of your solution. 2. Conduct a mini-stability study in different buffers (e.g., pH 3, 7, 9) to assess pH sensitivity.[1] 3. Adjust the pH of your experimental solution to a range where the compound is more stable.
Photodegradation 1. Prepare and handle the solution under low-light conditions. 2. Use amber vials or wrap containers in aluminum foil. 3. Compare a light-exposed sample to a dark control to confirm light sensitivity.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study to understand the stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol (B129727) or acetonitrile.[1]

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.[1]

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Store an aliquot of the stock solution in a sealed vial at 80°C for 48 hours.[4]

  • Photolytic Degradation: Expose an aliquot of the stock solution to direct sunlight or a photostability chamber for 24 hours. A dark control should be kept under the same conditions but protected from light.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw a sample from each stress condition.

  • If necessary, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method (see Protocol 2).

Forced Degradation Workflow:

stock Prepare Stock Solution (1 mg/mL in MeCN or MeOH) stress Apply Stress Conditions stock->stress acid Acid Hydrolysis (0.1N HCl, 60°C) stress->acid base Base Hydrolysis (0.1N NaOH, 60°C) stress->base oxidation Oxidation (3% H2O2, RT) stress->oxidation thermal Thermal Stress (80°C) stress->thermal photo Photolysis (Light Exposure) stress->photo analyze Analyze by HPLC-UV/MS at various time points acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze evaluate Evaluate Degradation Profile & Identify Degradants analyze->evaluate

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

This is a general reverse-phase HPLC method that can be optimized for your specific equipment and needs.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]
Mobile Phase A 0.1% Formic acid in water.[2]
Mobile Phase B Acetonitrile.[2]
Gradient Start with 30% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.[2]
Flow Rate 1.0 mL/min.[2]
Injection Volume 10 µL.
Detection UV detector at an appropriate wavelength (e.g., 225 nm, or scan for lambda max).[7]
Column Temperature 30°C.

Data Presentation

Table 1: Illustrative Stability Data for this compound in Solution

Disclaimer: The following data is illustrative and based on typical results for related quinoline compounds. Actual stability should be determined experimentally.

Condition Solvent Time (hours) % this compound Remaining Major Degradation Product (Hypothetical)
Room Temp, Ambient Light DMSO2498.5%-
Room Temp, Ambient Light Methanol2497.2%-
Room Temp, Ambient Light PBS (pH 7.4)2492.1%2-Phenylquinoline-7-carboxylic acid
0.1 N HCl, 60°C 50% MeCN/H₂O865.4%Ring-opened products
0.1 N NaOH, 60°C 50% MeCN/H₂O888.9%-
3% H₂O₂, Room Temp 50% MeCN/H₂O875.3%2-Phenylquinoline-7-carboxylic acid
80°C, Dark Methanol (sealed)2495.8%-
Photostability Chamber Methanol2485.0%Various photoproducts

References

Technical Support Center: Crystallization of (2-Phenylquinolin-7-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the crystallization of (2-Phenylquinolin-7-yl)methanol. Below you will find troubleshooting guides in a question-and-answer format, qualitative solubility data, detailed experimental protocols, and a visual workflow to guide your crystallization experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of this compound, offering potential causes and solutions.

Issue 1: No crystals are forming after dissolving the compound and cooling the solution.

  • Question: I've dissolved my sample of this compound in a solvent, but no crystals have appeared even after an extended period at low temperature. What could be the problem?

  • Answer: The absence of crystal formation is a common challenge that can be attributed to several factors:

    • Insufficient Supersaturation: The solution may not be concentrated enough for crystals to nucleate and grow.

    • Inappropriate Solvent Choice: The compound might be too soluble in the selected solvent, even at low temperatures.

    • Presence of Impurities: Impurities can sometimes inhibit the formation of a crystal lattice.

    • Lack of Nucleation Sites: A very clean and smooth crystallization vessel may not provide surfaces to initiate crystal growth.

    Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask or beaker below the solvent level with a glass rod. The microscopic scratches can provide nucleation sites.

      • Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution to act as a template for crystal growth.

    • Increase Concentration:

      • Evaporation: Gently warm the solution to evaporate some of the solvent, thereby increasing the concentration of the compound. Allow it to cool slowly again.[1]

    • Change the Solvent System:

      • Anti-Solvent Addition: Slowly add a solvent in which this compound is insoluble (an "anti-solvent") to the solution until it becomes slightly turbid. Then, allow it to stand. Common anti-solvents for polar organic solvents include water or alkanes like hexane.

Issue 2: The compound "oils out" instead of forming crystals.

  • Question: When I cool the solution, a liquid or oily substance separates instead of solid crystals. What is happening and how can I fix it?

  • Answer: This phenomenon, known as "oiling out," occurs when the compound separates from the solution at a temperature above its melting point, or when it is highly impure.[1] The resulting oil is often an impure liquid form of your compound.

    Troubleshooting Steps:

    • Re-dissolve and Adjust:

      • Reheat the solution to re-dissolve the oil.

      • Add a small amount of additional solvent to decrease the saturation point and then cool the solution again, but more slowly.[1]

    • Modify the Solvent:

      • Choose a solvent with a lower boiling point.

      • If using a mixed solvent system, add more of the solvent in which the compound is more soluble.[1]

    • Purify the Sample:

      • If impurities are suspected, consider purifying the crude material using column chromatography before attempting recrystallization. A known purification method for this compound involves flash column chromatography with a gradient of ethyl acetate (B1210297) in hexane.[2]

Issue 3: Crystals form too quickly, resulting in a fine powder.

  • Question: As soon as my solution begins to cool, a large amount of fine powder crashes out. Are these good crystals?

  • Answer: Rapid crystallization often traps impurities within the crystal lattice, which defeats the purpose of recrystallization for purification.[1] An ideal crystallization process involves slow crystal growth over a period of about 20 minutes or longer.[1]

    Troubleshooting Steps:

    • Slow Down the Cooling Rate:

      • Insulate the crystallization vessel (e.g., by wrapping it in glass wool or placing it in a warm water bath that is allowed to cool to room temperature) to slow down the cooling process.

    • Use More Solvent:

      • Reheat the solution and add a small excess of the solvent to ensure the compound does not become supersaturated too quickly upon cooling.[1]

Issue 4: The final crystal yield is very low.

  • Question: I have successfully obtained pure crystals, but the amount recovered is very small. How can I improve my yield?

  • Answer: A low yield can be due to several factors, including using too much solvent or incomplete precipitation.

    Troubleshooting Steps:

    • Minimize Solvent Usage:

      • When initially dissolving the compound, use the minimum amount of hot solvent required for complete dissolution.

    • Thorough Cooling:

      • Ensure the solution is cooled sufficiently, perhaps in an ice bath, to maximize the amount of product that crystallizes out of the solution before filtration.

    • Recover from Mother Liquor:

      • If a significant amount of the compound remains in the filtrate (mother liquor), you can try to recover more by evaporating some of the solvent and cooling again to obtain a second crop of crystals.[1]

Data Presentation

Solvent ClassSolvent ExamplesInferred Qualitative SolubilityRationale
Polar Aprotic Tetrahydrofuran (THF)SolubleUsed as a reaction solvent during the synthesis of this compound.[2]
Polar Protic Methanol (MeOH)SolubleUsed as a co-solvent in the synthesis of this compound.[2]
Non-polar Hexane, TolueneSparingly Soluble to InsolubleHexane is used as an eluent in column chromatography, suggesting lower solubility.[2] Toluene is a likely solvent for the related quinoline-7-carbaldehyde.[3]
Intermediate Polarity Ethyl Acetate (EtOAc)SolubleUsed as a more polar eluent in column chromatography, indicating good solubility.[2]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

This protocol provides a general method for the recrystallization of this compound. The choice of solvent should be determined through small-scale screening based on the qualitative data above.

  • Solvent Selection: In a small test tube, add approximately 10-20 mg of crude this compound. Add a potential solvent dropwise at room temperature until the solid dissolves. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions and heat the mixture gently (e.g., on a hot plate) with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-warmed funnel.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Quantitative Solubility Determination

This protocol outlines a method to determine the precise solubility of this compound in a given solvent at a specific temperature.

  • Sample Preparation: Add an excess amount of solid this compound to a vial to ensure a saturated solution is formed.

  • Solvent Addition: Pipette a known volume of the desired solvent into the vial.

  • Equilibration: Seal the vial and place it in a temperature-controlled shaker or water bath at the desired temperature for several hours to reach equilibrium.

  • Sample Collection: Once equilibrium is reached, allow the excess solid to settle. Carefully extract a known volume of the clear supernatant.

  • Solvent Evaporation: Transfer the supernatant to a pre-weighed vial and evaporate the solvent completely.

  • Mass Determination: Weigh the vial containing the dried solute. The difference in weight gives the mass of the dissolved compound.

  • Calculation: Calculate the solubility in units such as g/L or mol/L.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting common issues during the crystallization of this compound.

G Troubleshooting Workflow for Crystallization start Start Crystallization (Dissolve in Hot Solvent, Cool) check_crystals Crystals Formed? start->check_crystals no_crystals No Crystals check_crystals->no_crystals No oiling_out Oiling Out check_crystals->oiling_out Oil Formed fine_powder Fine Powder (Rapid Crystallization) check_crystals->fine_powder Powder Formed end_good Successful Crystallization check_crystals->end_good Yes solution1 Induce Nucleation (Scratch/Seed) no_crystals->solution1 solution2 Increase Concentration (Evaporate Solvent) no_crystals->solution2 solution3 Add Anti-Solvent no_crystals->solution3 end_reassess Re-evaluate Purification Strategy no_crystals->end_reassess solution4 Re-dissolve, Add More Solvent, Cool Slowly oiling_out->solution4 solution5 Change Solvent oiling_out->solution5 oiling_out->end_reassess If persists solution6 Slow Cooling Rate (Insulate) fine_powder->solution6 solution7 Use More Solvent fine_powder->solution7 low_yield Low Yield solution8 Minimize Initial Solvent low_yield->solution8 solution9 Ensure Thorough Cooling low_yield->solution9 solution1->check_crystals solution2->check_crystals solution3->check_crystals solution4->check_crystals solution5->start solution6->start solution7->start solution8->start solution9->end_good end_good->low_yield Check Yield

Caption: Troubleshooting workflow for this compound crystallization.

References

Troubleshooting failed reactions of (2-Phenylquinolin-7-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Phenylquinolin-7-yl)methanol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main reactive sites of this compound?

A1: this compound has three primary reactive sites. The primary hydroxyl group is susceptible to oxidation, etherification, and esterification. The quinoline (B57606) ring can undergo electrophilic substitution, typically at positions 5 and 8. The nitrogen atom of the quinoline ring is basic and can be protonated or alkylated.

Q2: How can I purify this compound?

A2: Purification can typically be achieved by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexanes as the eluent. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, may also be effective.

Q3: What are some common impurities found in commercial this compound?

A3: Common impurities may include residual starting materials from the synthesis of the quinoline core, such as the corresponding aniline (B41778) or carbonyl compounds. Over-oxidation products, like the corresponding aldehyde or carboxylic acid, might also be present in older samples.

Troubleshooting Failed Reactions

This section provides guidance on common problems encountered during reactions with this compound.

Oxidation to (2-Phenylquinolin-7-yl)carbaldehyde

Problem: Low or no conversion to the aldehyde.

Possible CauseSuggested Solution
Inactive Oxidizing Agent Use a freshly opened or properly stored container of the oxidizing agent (e.g., MnO₂, Dess-Martin periodinane). The activity of some oxidizing agents can diminish over time.[1][2]
Insufficient Reagent Increase the molar equivalents of the oxidizing agent. For heterogeneous oxidations (e.g., with MnO₂), a large excess (5-10 equivalents) may be necessary.
Low Reaction Temperature While some oxidations are run at room temperature, gentle heating may be required to drive the reaction to completion. Monitor the reaction by TLC to avoid byproduct formation.
Inappropriate Solvent Ensure the solvent is anhydrous, especially for moisture-sensitive reagents like Dess-Martin periodinane or in Swern oxidations. Common solvents include dichloromethane (B109758) (DCM), chloroform, or acetonitrile.

Problem: Over-oxidation to the carboxylic acid.

Possible CauseSuggested Solution
Oxidizing Agent is Too Strong Avoid strong, non-selective oxidants like potassium permanganate (B83412) or chromic acid. Use milder, selective reagents such as manganese dioxide (MnO₂), Dess-Martin periodinane (DMP), or conditions for a Swern oxidation.[3][4][5]
Prolonged Reaction Time/High Temperature Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. Avoid excessive heating.
Presence of Water with Certain Reagents For some reagents like DMP, the presence of water can facilitate over-oxidation to the carboxylic acid.[6]

Problem: Formation of unidentified byproducts.

Possible CauseSuggested Solution
Reaction with Quinoline Nitrogen Acidic conditions can protonate the quinoline nitrogen, potentially altering the electronic properties of the ring and affecting the oxidation. Consider performing the reaction under neutral or slightly basic conditions.
Degradation of the Quinoline Ring Harsh oxidative conditions can lead to the degradation of the electron-rich quinoline ring. Use mild and selective oxidizing agents.
Etherification (e.g., Williamson Ether Synthesis)

Problem: Low yield of the desired ether.

Possible CauseSuggested Solution
Incomplete Deprotonation of the Alcohol Use a sufficiently strong base to fully deprotonate the alcohol to the alkoxide. Sodium hydride (NaH) in an aprotic solvent like THF or DMF is a common choice.[7][8]
Poor Nucleophilicity of the Alkoxide The bulky nature of the quinoline substituent might sterically hinder the alkoxide. Ensure the reaction is run in a suitable polar aprotic solvent (e.g., DMF, DMSO) to enhance nucleophilicity.
Side Reaction: Elimination of the Alkyl Halide If using a secondary or tertiary alkyl halide, elimination (E2) can compete with substitution (SN2), especially with a strong, sterically hindered base. Whenever possible, use a primary alkyl halide.[9][10]
Reaction at the Quinoline Nitrogen The quinoline nitrogen can compete with the alkoxide as a nucleophile, leading to quaternization of the quinoline ring. This is more likely with reactive alkyl halides. To minimize this, add the alkyl halide slowly to the solution of the pre-formed alkoxide.
Esterification

Problem: Incomplete reaction or low ester yield.

Possible CauseSuggested Solution
Unfavorable Equilibrium (Fischer Esterification) For acid-catalyzed esterification, use a large excess of the alcohol or remove water as it is formed (e.g., with a Dean-Stark apparatus) to drive the reaction to completion.[11]
Steric Hindrance The steric bulk around the hydroxyl group may slow down the reaction. Consider using a more reactive acylating agent, such as an acid chloride or anhydride, in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine.
Deactivation of Catalyst (Steglich Esterification) In Steglich esterification, ensure that the carboxylic acid is not too acidic, which can protonate and deactivate the DMAP catalyst. Use stoichiometric amounts of DCC/EDC and a catalytic amount of DMAP.[12][13][14]
Side Reaction with Coupling Agent (Steglich) The O-acylisourea intermediate can rearrange to a stable N-acylurea, which does not react further. DMAP is used to suppress this side reaction by forming a more reactive acylpyridinium intermediate.[13][14]
Low Nucleophilicity of the Alcohol (Mitsunobu Reaction) While the Mitsunobu reaction is generally reliable for primary alcohols, ensure the reaction conditions are anhydrous. The pKa of the acidic component should ideally be below 13.[15][16][17]

Experimental Protocols

Protocol 1: Oxidation to (2-Phenylquinolin-7-yl)carbaldehyde using Dess-Martin Periodinane (DMP)
  • Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin periodinane (1.2-1.5 eq.) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).

  • Stir vigorously until the solid dissolves and the layers become clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired aldehyde.

Protocol 2: O-Alkylation via Williamson Ether Synthesis
  • To a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1-1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC. Gentle heating (e.g., to 50-60 °C) may be required for less reactive alkyl halides.

  • After completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the product with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude ether by column chromatography.

Protocol 3: Esterification using the Steglich Method
  • Dissolve the carboxylic acid (1.2 eq.), this compound (1.0 eq.), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq.) in DCM dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

  • Once the reaction is complete, filter off the DCU precipitate and wash it with DCM.

  • Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Visualizations

Troubleshooting_Oxidation start Oxidation Reaction Fails q1 Low or No Conversion? start->q1 q2 Over-oxidation to Carboxylic Acid? q1->q2 No sol1_1 Check Reagent Activity (Use Fresh Oxidant) q1->sol1_1 Yes q3 Byproduct Formation? q2->q3 No sol2_1 Use Milder Reagent (e.g., MnO2, DMP, Swern) q2->sol2_1 Yes sol3_1 Use Neutral/Basic Conditions (Avoids N-protonation) q3->sol3_1 Yes sol1_2 Increase Reagent Stoichiometry (e.g., 5-10 eq. MnO2) sol1_1->sol1_2 sol1_3 Optimize Temperature (Gentle Heating) sol1_2->sol1_3 sol1_4 Ensure Anhydrous Conditions (for DMP, Swern) sol1_3->sol1_4 sol2_2 Monitor Reaction Closely by TLC (Quench upon completion) sol2_1->sol2_2 sol3_2 Use Chemoselective Reagents (Avoids ring degradation) sol3_1->sol3_2

Troubleshooting workflow for the oxidation of this compound.

Reaction_Pathways sub This compound p_ox (2-Phenylquinolin-7-yl)carbaldehyde sub->p_ox Oxidation p_ether 7-(Alkoxymethyl)-2-phenylquinoline sub->p_ether Etherification p_ester (2-Phenylquinolin-7-yl)methyl ester sub->p_ester Esterification reag_ox [Oxidation] e.g., DMP, MnO2, Swern reag_ox->p_ox reag_ether 1. Base (e.g., NaH) 2. R-X (Alkyl Halide) reag_ether->p_ether reag_ester RCOOH + Coupling Agent (e.g., DCC, DMAP) reag_ester->p_ester

Key reaction pathways for this compound.

References

Technical Support Center: 2-Phenylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-phenylquinoline (B181262) and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during key synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-phenylquinoline?

A1: The most prevalent methods for synthesizing the 2-phenylquinoline scaffold are the Friedländer annulation, the Doebner-von Miller reaction, and the Combes synthesis. Each method has its own advantages and is suited for different starting materials and desired substitution patterns.

Q2: I am observing a low yield in my 2-phenylquinoline synthesis. What are the general factors I should investigate?

A2: Low yields are a common issue and can stem from several factors regardless of the specific synthetic route. Key areas to investigate include the purity of your starting materials (anilines, ketones, aldehydes), the activity and concentration of your catalyst, the reaction temperature and time, and the efficiency of your workup and purification procedures.[1]

Q3: How can I effectively purify my crude 2-phenylquinoline product?

A3: Purification of 2-phenylquinolines can be challenging due to the similar polarities of the product, unreacted starting materials, and potential side products.[1] The most common and effective methods are:

  • Column Chromatography: This is a widely used technique. A good starting point for the eluent system is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether with a more polar solvent such as ethyl acetate (B1210297).[2] A gradient elution, where the polarity is gradually increased, can be very effective.[2]

  • Recrystallization: If your product is a solid, recrystallization is a powerful purification method.[1] The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at room temperature.[3] Common solvents for recrystallizing quinoline (B57606) derivatives include ethanol, or solvent pairs like dichloromethane-hexane.[3]

  • Acid-Base Extraction: The basic nature of the quinoline nitrogen can be utilized for purification. Dissolving the crude product in an organic solvent and extracting it with an acidic aqueous solution will protonate the quinoline, moving it to the aqueous layer. After washing the aqueous layer to remove non-basic impurities, the quinoline can be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[1]

Troubleshooting Guides by Synthetic Method

Friedländer Annulation

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as an acetophenone (B1666503) derivative.[1]

Q: I am getting a mixture of regioisomers in my Friedländer synthesis. How can I improve regioselectivity?

A: Regioselectivity is a frequent challenge when using unsymmetrical ketones.[1] Several factors can be optimized to favor the formation of the desired isomer:

  • Catalyst Choice: The nature of the catalyst, whether acidic or basic, can significantly influence the regiochemical outcome. Screening different catalysts, such as Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids (e.g., ZnCl₂, Sc(OTf)₃), or ionic liquids, is recommended.[1][4]

  • Reaction Conditions: Temperature and solvent play a crucial role. Lowering the reaction temperature may favor the thermodynamically more stable product. The choice of solvent can also influence the stability of the reaction intermediates, thereby affecting the product ratio.[1]

  • Substituent Effects: The electronic and steric properties of the substituents on both the 2-aminoaryl ketone and the acetophenone derivative can direct the cyclization.[1]

Q: My Friedländer reaction is not proceeding to completion or is giving no product. What should I do?

A: Low or no product formation can be attributed to several factors:

  • Inactive Catalyst: Ensure your catalyst is active and used in the appropriate amount. For some substrates, a more active Lewis acid catalyst might be necessary.[1]

  • Low Reaction Temperature: Some sterically hindered substrates may require higher temperatures to react. Microwave irradiation can also be an effective way to increase the reaction rate.[1]

  • Purity of Starting Materials: Impurities in the 2-aminoaryl ketone, such as self-condensation products, can inhibit the reaction.[1]

Doebner-von Miller Reaction

This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds, which can also be formed in situ from aldehydes or ketones.[5]

Q: My Doebner-von Miller reaction is producing a lot of tar. How can I prevent this?

A: Tar formation is a very common problem in this reaction, often caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[6] To mitigate this:

  • Control the Reaction Temperature: The reaction can be highly exothermic. Slow addition of reagents with efficient stirring and cooling is crucial to prevent overheating and polymerization.[1]

  • In Situ Generation of Carbonyl Compound: Preparing the α,β-unsaturated carbonyl compound in situ via an aldol (B89426) condensation at low temperatures can minimize its polymerization.[6]

  • Milder Acid Catalyst: While strong acids are typically used, consider screening milder acid catalysts which may reduce the extent of polymerization.[1]

Q: The yield of my desired 2-phenylquinoline is low in the Doebner-von Miller reaction. What are the likely causes?

A: Low yields can result from several issues:

  • Incomplete Cyclization or Oxidation: The reaction requires an oxidation step to form the aromatic quinoline ring. Ensure you are using an appropriate oxidizing agent (e.g., nitrobenzene (B124822), arsenic pentoxide, or even air) and that the reaction conditions are suitable for this step.[1]

  • Suboptimal Acid Concentration: The concentration of the acid catalyst is critical and may need to be optimized for your specific substrates.[1]

  • Purity of Aniline (B41778): Ensure the aniline is pure and free from oxidation byproducts. Distillation of the aniline before use is recommended.

Combes Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[7]

Q: My Combes synthesis is resulting in a low yield of the quinoline product. What are the potential reasons?

A: Low yields in the Combes synthesis can often be traced back to the cyclization step.

  • Inefficient Catalyst/Dehydrating Agent: This reaction is typically catalyzed by strong acids which also act as dehydrating agents. If using sulfuric acid, ensure it is concentrated. Polyphosphoric acid (PPA) or polyphosphoric ester (PPE) can be more effective alternatives.[8]

  • Steric Hindrance: Bulky substituents on either the aniline or the β-diketone can hinder the rate-determining electrophilic aromatic annulation step.[8]

  • Electron-Withdrawing Groups: Strong electron-withdrawing groups on the aniline can deactivate the ring and disfavor the cyclization step.[9]

Quantitative Data

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of 2-phenylquinoline synthesis.

Table 1: Effect of Catalyst on Friedländer Synthesis of Ethyl 2-methyl-4-phenylquinoline-3-carboxylate [10]

CatalystSolventTemperature (°C)Time (h)Yield (%)
ZrCl₄EtOH/H₂O (1:1)601.592
InCl₃EtOH782.088
Sc(OTf)₃EtOH783.090
Bi(OTf)₃EtOH782.585
No CatalystEtOH/H₂O (1:1)6012<10

Table 2: Effect of Temperature and Time on a Microwave-Assisted Friedländer Synthesis [11]

Temperature (°C)Time (min)Yield (%)
1203075
1403088
1603095
1601582
1604594

Experimental Protocols

Protocol 1: Friedländer Synthesis of 2-Phenylquinoline

Materials:

Procedure:

  • To a solution of 2-aminobenzophenone in toluene, add acetophenone.[1]

  • Add the p-toluenesulfonic acid catalyst to the mixture.[1]

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • Remove the solvent under reduced pressure.[1]

  • Purify the residue by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to afford the desired 2-phenylquinoline.[1]

Protocol 2: Doebner-von Miller Synthesis of 2-Phenylquinoline

Materials:

  • Aniline (1.0 eq)

  • Cinnamaldehyde (1.1 eq)

  • Concentrated Sulfuric Acid

  • Nitrobenzene (oxidant)

Procedure:

  • To a cooled (0 °C) mixture of aniline and cinnamaldehyde, slowly add concentrated sulfuric acid.

  • Add nitrobenzene as the oxidizing agent.[1]

  • Slowly warm the reaction mixture to room temperature and then heat to 100-140 °C for several hours. Monitor the reaction by TLC.[1]

  • After completion, cool the mixture and carefully pour it onto crushed ice.[1]

  • Neutralize the aqueous solution with a base (e.g., NaOH) until a precipitate forms.[1]

  • Collect the precipitate by filtration, wash with water, and dry.[1]

  • Purify the crude product by column chromatography or recrystallization.[1]

Protocol 3: Combes Synthesis of 2,4-Diphenylquinoline (B373748)

Materials:

Procedure:

  • Condense aniline with dibenzoylmethane in the presence of an acid catalyst like concentrated sulfuric acid.

  • Heat the reaction mixture to facilitate the cyclodehydration. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture and carefully neutralize it with a base.

  • The crude product can be isolated by filtration or extraction.

  • Purify the 2,4-diphenylquinoline by recrystallization or column chromatography.

Visualizations

experimental_workflow_friedlander start Start: 2-Aminoaryl Ketone & Acetophenone Derivative mix Mix in Solvent with Catalyst start->mix heat Heat to Reflux (Monitor Progress) mix->heat workup Cool & Concentrate heat->workup purify Column Chromatography workup->purify end_node Pure 2-Phenylquinoline purify->end_node

Caption: General experimental workflow for the Friedländer synthesis.

troubleshooting_low_yield issue Low Yield of 2-Phenylquinoline cause1 Impure Starting Materials issue->cause1 cause2 Inactive/Incorrect Catalyst issue->cause2 cause3 Suboptimal Temperature or Time issue->cause3 cause4 Inefficient Purification issue->cause4 solution1 Purify Reactants (Distillation/Recrystallization) cause1->solution1 solution2 Verify Catalyst Activity & Concentration cause2->solution2 solution3 Optimize Reaction Conditions (TLC Monitoring) cause3->solution3 solution4 Optimize Purification (Solvent System, Method) cause4->solution4

Caption: Troubleshooting logic for low product yield.

purification_strategy crude Crude 2-Phenylquinoline is_solid Is the product a solid? crude->is_solid chromatography Column Chromatography is_solid->chromatography No recrystallization Recrystallization is_solid->recrystallization Yes acid_base Acid-Base Extraction chromatography->acid_base pure_product Pure 2-Phenylquinoline recrystallization->pure_product acid_base->pure_product

Caption: Decision workflow for purification strategy.

References

Validation & Comparative

(2-Phenylquinolin-7-yl)methanol Derivatives as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (2-phenylquinolin-7-yl)methanol scaffold has emerged as a crucial pharmacophore in the development of potent kinase inhibitors. While the parent molecule itself is not the primary bioactive agent, its derivatives have demonstrated significant therapeutic potential by targeting key signaling pathways implicated in cancer and other diseases. This guide provides a comparative analysis of prominent kinase inhibitors derived from this scaffold, with a focus on their performance against other classes of kinase inhibitors, supported by experimental data.

Introduction to this compound Derivatives

Derivatives of this compound have been successfully developed into potent inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a receptor tyrosine kinase that plays a pivotal role in cell growth, proliferation, and survival. A prime example is Linsitinib (OSI-906) , a dual inhibitor of IGF-1R and the structurally related Insulin Receptor (IR). Due to the significant homology between IGF-1R and IR, dual inhibition is a common characteristic of small molecule inhibitors targeting this pathway. This guide will compare Linsitinib and another potent IGF-1R/IR inhibitor, BMS-754807 , with a highly selective inhibitor of a different receptor tyrosine kinase, Tepotinib , which targets the Mesenchymal-Epithelial Transition factor (MET). This comparison will highlight the differences in potency and selectivity profiles, offering insights into the structure-activity relationships and therapeutic implications of these distinct inhibitor classes.

Comparative Analysis of Kinase Inhibitor Potency and Selectivity

The following table summarizes the in vitro potency (IC50) of Linsitinib, BMS-754807, and Tepotinib against their primary targets and a selection of off-target kinases. Lower IC50 values indicate higher potency.

Kinase InhibitorPrimary Target(s)IC50 (nM) vs. Primary Target(s)Off-Target Kinase IC50 (nM)Reference(s)
Linsitinib (OSI-906) IGF-1R35IR: 75[1][2]
IR75IRR: 75[1]
No significant inhibition (>50%) of 88 other kinases at 1 µM[2]
BMS-754807 IGF-1R1.8IR: 1.7[3][4]
IR1.7Met: 6[3]
TrkA: 7[3]
TrkB: 4[3]
Aurora A: 9[3]
Aurora B: 25[3]
Ron: 44[3]
Tepotinib MET4IRAK4: >200-fold selective for MET[5]
TrkA: >200-fold selective for MET[5]
Axl: >200-fold selective for MET[5]
IRAK1: >200-fold selective for MET[5]
Mer: >200-fold selective for MET[5]
Screened against >400 kinases, demonstrating high selectivity[6]

Key Observations:

  • Potency: BMS-754807 demonstrates significantly higher potency against IGF-1R and IR compared to Linsitinib.[1][3][4] Tepotinib is also a highly potent inhibitor of its primary target, MET.[5]

  • Selectivity: Linsitinib exhibits high selectivity for the IGF-1R/IR family, with minimal off-target effects on a large panel of other kinases.[2] BMS-754807, while highly potent against IGF-1R/IR, also shows activity against other kinases like Met, Trk, and Aurora kinases, indicating a broader selectivity profile.[3] Tepotinib stands out for its exceptional selectivity for MET, with significantly weaker or no activity against a vast array of other kinases.[5][6]

Signaling Pathway Inhibition

Linsitinib and BMS-754807 exert their therapeutic effects by inhibiting the IGF-1R signaling pathway. Upon ligand binding (IGF-1 or IGF-2), IGF-1R undergoes autophosphorylation, leading to the recruitment and phosphorylation of substrate proteins like Insulin Receptor Substrate (IRS). This initiates two major downstream signaling cascades: the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation, and the RAS/RAF/MEK/ERK (MAPK) pathway, which is primarily involved in cell growth and differentiation. By blocking the initial autophosphorylation of IGF-1R, these inhibitors effectively shut down both of these critical pro-survival and pro-growth pathways.

IGF1R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular IGF-1 IGF-1 IGF-1R IGF-1R IGF-1->IGF-1R IRS IRS IGF-1R->IRS P PI3K PI3K IRS->PI3K Grb2_SOS Grb2/SOS IRS->Grb2_SOS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Proliferation Proliferation mTOR->Proliferation RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Linsitinib (OSI-906) BMS-754807 Inhibitor->IGF-1R

Caption: IGF-1R signaling pathway and points of inhibition.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize kinase inhibitors. Specific details may vary between laboratories and published studies.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Principle: A purified recombinant kinase is incubated with its specific substrate and ATP in the presence of varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified to determine the extent of kinase inhibition.

General Protocol (e.g., using ADP-Glo™ Kinase Assay):

  • Reagent Preparation: Prepare assay buffers, kinase, substrate, ATP, and serial dilutions of the inhibitor compound.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate/ATP mix, and the inhibitor at various concentrations. Incubate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP, and then use the newly synthesized ATP to generate a luminescent signal with a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Phosphorylation Assay (Target Engagement Assay)

This assay determines the ability of an inhibitor to block the phosphorylation of its target kinase and downstream signaling proteins within a cellular context.

Principle: Cancer cell lines that overexpress the target kinase are treated with the inhibitor, followed by stimulation with a growth factor (e.g., IGF-1) to induce kinase activation and phosphorylation. The levels of phosphorylated kinase and downstream proteins are then measured.

General Protocol (e.g., using Western Blot):

  • Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Serum-starve the cells to reduce basal signaling, then pre-treat with various concentrations of the inhibitor for a specified time.

  • Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., IGF-1) for a short period (e.g., 10-15 minutes) to induce receptor phosphorylation.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a membrane (e.g., PVDF).

  • Immunodetection: Block the membrane and probe with primary antibodies specific for the phosphorylated forms of the target kinase (e.g., phospho-IGF-1R) and downstream signaling proteins (e.g., phospho-AKT, phospho-ERK). Also, probe for the total protein levels of these targets as loading controls.

  • Signal Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to detect the antibody-protein complexes.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

The this compound scaffold has proven to be a valuable starting point for the design of potent kinase inhibitors. Derivatives such as Linsitinib demonstrate effective dual inhibition of the IGF-1R/IR pathway. Comparative analysis with other kinase inhibitors, like the highly potent and broad-spectrum BMS-754807 and the exceptionally selective MET inhibitor Tepotinib, provides a clearer understanding of the nuances of kinase inhibitor design. The choice of an inhibitor for therapeutic development depends on a multitude of factors, including on-target potency, selectivity profile to minimize off-target toxicities, and the specific molecular drivers of the disease being targeted. The data and protocols presented in this guide offer a foundational resource for researchers in the field of kinase inhibitor drug discovery.

References

A Comparative Analysis of (2-Phenylquinolin-7-yl)methanol and Established Antimalarial Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the global effort to combat malaria, the continuous development of novel antimalarial agents is paramount to address the challenge of drug resistance. This guide provides a comparative overview of the hypothetical antimalarial agent, (2-Phenylquinolin-7-yl)methanol, against well-established antimalarial drugs: chloroquine (B1663885), artemisinin (B1665778), and mefloquine (B1676156). This analysis is based on existing experimental data for the established drugs and inferred potential for this compound drawn from structure-activity relationship (SAR) studies of similar 2-phenylquinoline (B181262) compounds.

Disclaimer: There is currently no direct experimental data available in the public domain assessing the antimalarial efficacy of this compound. The information presented herein for this compound is based on scientific inference from structurally related molecules and should be interpreted as a guide for future research and not as established fact.

In Vitro Antiplasmodial Activity

The in vitro efficacy of an antimalarial compound is a critical initial determinant of its potential. This is typically measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of parasite growth in culture. The following table summarizes the IC50 values for established antimalarial drugs against various strains of Plasmodium falciparum, the deadliest species of malaria parasite.

DrugP. falciparum StrainIC50 (nM)Reference(s)
Chloroquine 3D7 (sensitive)8.6 - 21[1][2]
Dd2 (resistant)90.2 - 211[1][2]
K1 (resistant)155 - 275[1][3][4]
W2 (resistant)-
Artemisinin 3D7 (sensitive)3.2 - 7.6[5]
Dd2 (resistant)7.6[5]
K1 (resistant)-
W2 (resistant)-
Mefloquine 3D7 (sensitive)12.1[6]
Dd2 (resistant)-
K1 (resistant)8.6[6]
W2 (resistant)-

Inferred Potential of this compound:

Structure-activity relationship studies on 2-phenylquinoline derivatives suggest that this class of compounds can exhibit potent antiplasmodial activity. The 2-phenylquinoline scaffold is a recognized pharmacophore in antimalarial drug discovery. Modifications at various positions of the quinoline (B57606) and phenyl rings have been shown to significantly influence activity against both drug-sensitive and drug-resistant strains of P. falciparum. While no specific IC50 values for this compound are available, related compounds have demonstrated activity in the nanomolar range. Further empirical testing is essential to determine its actual in vitro efficacy.

Cytotoxicity Profile

A favorable therapeutic index, the ratio between the toxic dose and the therapeutic dose, is crucial for any drug candidate. The following table presents the half-maximal cytotoxic concentration (CC50) of established antimalarial drugs against common human cell lines, providing an indication of their potential for off-target toxicity.

DrugCell LineCC50 (µM)Reference(s)
Chloroquine HepG2 (liver)>100[7][8][9]
HEK293T (kidney)9.883[10]
Artemisinin HepG2 (liver)17.33[11]
HEK293T (kidney)>200[12]
Mefloquine HepG2 (liver)-
HEK293T (kidney)-

Inferred Potential of this compound:

The cytotoxicity of this compound has not been experimentally determined. The toxicity of quinoline-based compounds can vary significantly depending on their substitution patterns. Some quinoline derivatives have shown favorable selectivity indices (Ratio of CC50 to IC50), indicating a higher toxicity towards the parasite than to mammalian cells. However, potential for cytotoxicity, including cardiotoxicity and neurotoxicity, is a known concern for this class of compounds and would need to be rigorously evaluated.

Mechanism of Action

Understanding the mechanism by which a drug exerts its effect is fundamental to its development and to anticipating potential resistance mechanisms.

Established Antimalarial Drugs:

  • Chloroquine: This weak base accumulates in the acidic food vacuole of the parasite. There, it is believed to interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion, by inhibiting its polymerization into hemozoin.[13][14] The accumulation of free heme is toxic to the parasite.

  • Artemisinin and its derivatives: The endoperoxide bridge in the artemisinin structure is crucial for its activity. It is thought to be activated by intraparasitic iron, leading to the generation of reactive oxygen species (ROS) that damage parasite proteins and other macromolecules.

  • Mefloquine: The precise mechanism of mefloquine is not fully understood, but it is also thought to interfere with heme polymerization in the parasite's food vacuole.[13] There is also evidence suggesting it may have other targets within the parasite.

Proposed Mechanism of this compound:

Based on its quinoline scaffold, it is plausible that this compound could also target the heme detoxification pathway within the parasite's food vacuole. The 2-substituted quinolines have been suggested to act similarly to chloroquine by inhibiting hemozoin formation. The specific substitutions on the quinoline and phenyl rings would likely modulate its physicochemical properties, such as lipophilicity and basicity, which in turn would influence its accumulation in the food vacuole and its interaction with heme.

cluster_parasite Plasmodium falciparum cluster_drugs Drug Action Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Polymerization Damage Parasite Damage & Death Heme->Damage Toxicity CQ Chloroquine CQ->Heme Inhibits Polymerization MQ Mefloquine MQ->Heme Inhibits Polymerization PQM This compound (Proposed) PQM->Heme Inhibits Polymerization ART Artemisinin ROS Reactive Oxygen Species (ROS) ART->ROS Iron-mediated activation ROS->Damage

Caption: Proposed mechanism of action of quinoline-based antimalarials and artemisinin.

Experimental Protocols

Standardized in vitro assays are essential for the preliminary evaluation of antimalarial drug candidates. A common and widely accepted method is the SYBR Green I-based fluorescence assay.

SYBR Green I-based Fluorescence Assay for In Vitro Antimalarial Susceptibility Testing:

This assay measures the proliferation of P. falciparum by quantifying the amount of parasite DNA. SYBR Green I is a fluorescent dye that intercalates with DNA, and the resulting fluorescence intensity is proportional to the amount of parasitic genetic material.

Protocol Outline:

  • Parasite Culture: Asynchronous or synchronized P. falciparum cultures are maintained in human erythrocytes at a defined parasitemia and hematocrit.

  • Drug Preparation: The test compound, in this case this compound, and standard control drugs (e.g., chloroquine, artemisinin) are serially diluted to create a range of concentrations.

  • Assay Plate Preparation: The drug dilutions are added to a 96-well microtiter plate.

  • Incubation: The parasite culture is added to the wells containing the drug dilutions and incubated for 72 hours under controlled atmospheric conditions (low oxygen, high carbon dioxide).

  • Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well. This lyses the red blood cells and allows the dye to bind to the parasite DNA.

  • Fluorescence Reading: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths (typically ~485 nm and ~530 nm, respectively).

  • Data Analysis: The fluorescence readings are used to calculate the percentage of parasite growth inhibition at each drug concentration. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve.

start Start culture Maintain P. falciparum Culture start->culture add_parasites Add Parasite Culture to Plate culture->add_parasites drug_prep Prepare Serial Dilutions of Test & Control Drugs plate_prep Add Drug Dilutions to 96-well Plate drug_prep->plate_prep plate_prep->add_parasites incubation Incubate for 72 hours add_parasites->incubation lysis Lyse Cells & Stain with SYBR Green I incubation->lysis read Measure Fluorescence lysis->read analysis Calculate IC50 Values read->analysis end End analysis->end

Caption: Workflow for the SYBR Green I-based in vitro antimalarial assay.

Conclusion and Future Directions

Established antimalarial drugs like chloroquine, artemisinin, and mefloquine have been instrumental in malaria control, but their efficacy is threatened by the spread of drug-resistant parasites. The quinoline scaffold remains a promising starting point for the development of new antimalarials.

While direct experimental evidence for the antiplasmodial activity of this compound is lacking, the known activity of structurally related 2-phenylquinolines suggests it may possess antimalarial properties. To validate this potential, a systematic in vitro and in vivo evaluation is imperative.

Key future research steps should include:

  • In Vitro Efficacy: Determination of IC50 values against a panel of drug-sensitive and drug-resistant P. falciparum strains.

  • Cytotoxicity and Selectivity: Assessment of cytotoxicity against various human cell lines to determine the selectivity index.

  • Mechanism of Action Studies: Investigation into its effect on heme polymerization and other potential parasitic targets.

  • In Vivo Efficacy: Evaluation of its efficacy in animal models of malaria.

  • Pharmacokinetic Profiling: Determination of its absorption, distribution, metabolism, and excretion (ADME) properties.

The data presented in this guide for established antimalarials provides a benchmark against which this compound and other novel candidates can be evaluated. Rigorous experimental validation is the crucial next step to ascertain the true potential of this and other novel chemical entities in the fight against malaria.

References

Navigating Stereochemistry: A Comparative Guide to the Biological Activity of Chiral Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stereochemical nuances of bioactive molecules is paramount. While specific comparative data on the enantiomers of (2-Phenylquinolin-7-yl)methanol are not publicly available, this guide provides a comparative overview of the biological activities of closely related chiral quinoline (B57606) derivatives. The significant differences in potency and mechanism of action observed between enantiomers of these analogous compounds underscore the critical importance of stereospecific evaluation in drug discovery.

Enantioselectivity in the Biological Activity of Quinoline Derivatives

Chirality can dramatically influence the pharmacological profile of a drug. The spatial arrangement of atoms in enantiomers leads to differential interactions with chiral biological targets such as enzymes and receptors, often resulting in one enantiomer being more active, displaying a different activity, or exhibiting higher toxicity than its counterpart.

While data for the specific enantiomers of this compound is lacking, studies on analogous quinoline-based compounds have demonstrated marked enantioselectivity. For instance, research on a series of 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) derivatives revealed that the (R)-enantiomer of a particular compound was significantly more potent in its antiproliferative activity against cancer cell lines compared to the (S)-enantiomer.[1] Similarly, another study on a novel quinoline derivative, designated 91b, showed that its R-enantiomer (91b1) possessed superior antitumor activity over the S-enantiomer (91b2) across various cancer cell lines.[2]

These findings highlight a recurring theme in the pharmacology of chiral quinoline derivatives: the biological activity is often stereospecific. This necessitates the separation and individual evaluation of enantiomers to identify the more potent and potentially less toxic therapeutic agent.

Comparative Antiproliferative Activity of Chiral Quinoline Derivatives
Compound ClassEnantiomerCell Line(s)IC50 / ActivityReference
2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine derivative(R)-enantiomerA2780 (Ovarian)More active[1]
(S)-enantiomerA2780 (Ovarian)Less active[1]
Novel Quinoline Derivative (91b)(R)-enantiomer (91b1)Hep3B, HKESC-1, HKESC-4, KYSE150More active[2]
(S)-enantiomer (91b2)Hep3B, HKESC-1, HKESC-4, KYSE150Less active[2]

Experimental Protocols: Assessing Cytotoxicity

A fundamental experiment to determine the antiproliferative activity of new chemical entities is the cytotoxicity assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are commonly employed colorimetric methods.

Protocol: MTS Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line.

Materials:

  • Cancer cell lines (e.g., A549, AGS, KYSE150)[2]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compound (e.g., (R)- and (S)-enantiomers of a quinoline derivative) dissolved in a suitable solvent (e.g., DMSO)

  • MTS reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: A serial dilution of the test compounds is prepared in the cell culture medium. The existing medium is removed from the wells and replaced with the medium containing various concentrations of the test compounds. Control wells containing medium with the vehicle (e.g., DMSO) and untreated cells are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTS Assay: Following the incubation period, the MTS reagent is added to each well according to the manufacturer's instructions. The plates are then incubated for a further 1-4 hours to allow for the conversion of the MTS tetrazolium salt to a colored formazan (B1609692) product by viable cells.

  • Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength (typically 490 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[2]

Visualizing Experimental and Biological Processes

Diagrams are essential tools for representing complex workflows and signaling pathways in a clear and concise manner.

experimental_workflow cluster_synthesis Synthesis & Separation cluster_screening Biological Screening cluster_followup Follow-up Studies racemate Racemic Mixture Synthesis separation Chiral Separation (e.g., HPLC) racemate->separation enantiomer_R (R)-Enantiomer separation->enantiomer_R enantiomer_S (S)-Enantiomer separation->enantiomer_S cytotoxicity Cytotoxicity Assay (e.g., MTS) enantiomer_R->cytotoxicity Test Compound enantiomer_S->cytotoxicity Test Compound data_analysis Data Analysis (IC50 Determination) cytotoxicity->data_analysis mechanism Mechanism of Action Studies data_analysis->mechanism in_vivo In Vivo Efficacy (Xenograft Models) mechanism->in_vivo

Caption: Experimental workflow for the evaluation of chiral compounds.

Potential Mechanisms of Action of Quinoline Derivatives

Quinoline derivatives are known to exert their anticancer effects through various mechanisms. These can include the inhibition of topoisomerases, intercalation into DNA, and the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.[3] The PI3K/Akt/mTOR pathway is a frequently dysregulated signaling cascade in many cancers and a common target for novel anticancer agents.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Quinoline Quinoline Derivative (Potential Inhibitor) Quinoline->PI3K Inhibits Quinoline->Akt Quinoline->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

While a direct comparative analysis of the this compound enantiomers is not possible due to the absence of published data, the available evidence from structurally related chiral quinoline derivatives strongly suggests that stereochemistry is a critical determinant of their biological activity. The observed differences in the antiproliferative effects of enantiomers in analogous compounds highlight the necessity for enantioselective synthesis and testing in the development of new quinoline-based therapeutic agents. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to explore the biological potential of novel chiral quinoline compounds.

References

A Comparative Analysis of 2-Phenylquinoline Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The 2-phenylquinoline (B181262) scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. These compounds have shown promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. This guide provides a comparative analysis of the performance of various 2-phenylquinoline derivatives, supported by experimental data, detailed methodologies, and visualizations of key biological pathways and experimental workflows to aid researchers, scientists, and drug development professionals in this field.

Data Presentation: A Comparative Overview of Biological Activities

The therapeutic potential of 2-phenylquinoline derivatives is underscored by their potent activity in various biological assays. The following tables summarize the quantitative data for their anticancer, antimicrobial, and anti-inflammatory effects.

Table 1: Anticancer Activity of 2-Phenylquinoline Derivatives

The anticancer activity of 2-phenylquinoline derivatives has been evaluated against a panel of human cancer cell lines, with their efficacy often expressed as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency. A notable mechanism of action for some of these derivatives is the targeting of G-quadruplexes, which are specialized nucleic acid structures involved in cancer cell proliferation[1].

Derivative/CompoundCancer Cell LineIC50 (µM)Reference
2,4-bis{[4-((3-dimethylaminopropyl)aminomethyl)]phenyl}-6-phenylquinoline (13a) HeLa (Cervical)0.50[2]
K562 (Leukemia)0.62[3]
2-(3,4-methylenedioxyphenyl)quinoline derivative (13) HeLa (Cervical)8.3[4]
2-(3,4-methylenedioxyphenyl)quinoline derivative (12) PC3 (Prostate)31.37[4]
2-(3,4-methylenedioxyphenyl)quinoline derivative (11) PC3 (Prostate)34.34[4]
ARV-2 (a 2-phenylquinazoline) MCF-7 (Breast)3.16[3]
HeLa (Cervical)5.31[3]
HT-29 (Colon)10.6[3]
Table 2: Antimicrobial Activity of 2-Phenylquinoline Derivatives

The antimicrobial potential of 2-phenylquinoline derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Derivative/CompoundBacterial StrainMIC (µg/mL)Reference
2-(2'-(4-methylpiperazin-1-yl))-phenyl-quinoline-4-carboxylic acid (5a₄) Staphylococcus aureus64[5][6]
2-(2'-(3-(diethylamino)propylamino))-phenyl-quinoline-4-carboxylic acid (5a₇) Escherichia coli128[5][6]
Amidoquinoline series B derivative Staphylococcus aureus50[7]
Amidoquinoline series B derivative Escherichia coli100[7]
Amidoquinoline series B derivative Pseudomonas aeruginosa100[7]
Amidoquinoline series B derivative Klebsiella pneumoniae50[7]
Amidoquinoline series B derivative Salmonella typhimurium50[7]
Table 3: Anti-inflammatory Activity of 2-Phenylquinoline Derivatives

Certain 2-phenylquinoline derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

Derivative/CompoundAssayIC50 (µM)Reference
2-(4-phenylquinolin-2-yl)phenol derivative (4h) COX-2 Enzyme Inhibition0.026[8]
2-(4-phenylquinolin-2-yl)phenol derivative (4j) COX-2 Enzyme Inhibition0.102[8]
2-(4-phenylquinolin-2-yl)phenol derivative (4f) HRBC Membrane Stabilization0.064[8]
2-(4-phenylquinolin-2-yl)phenol derivative (4h) HRBC Membrane Stabilization0.021[8]
2-(4-phenylquinolin-2-yl)phenol derivative (4j) HRBC Membrane Stabilization0.092[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Treat the cells with various concentrations of the 2-phenylquinoline derivatives and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[10]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[10]

  • Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[10][11]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[10]

Agar (B569324) Well Diffusion Method for Antimicrobial Activity

This method is widely used to evaluate the antimicrobial activity of compounds.

  • Inoculum Preparation: Prepare a standardized microbial inoculum of the test organism.

  • Plate Inoculation: Spread the microbial inoculum evenly over the entire surface of a Mueller-Hinton agar plate.

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.

  • Compound Application: Add a specific volume (20-100 µL) of the 2-phenylquinoline derivative solution at a desired concentration into each well.

  • Incubation: Incubate the agar plates under suitable conditions for the test microorganism (typically 37°C for 18-24 hours for bacteria).[5]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.[5]

COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme as per the kit manufacturer's instructions.

  • Inhibitor Preparation: Dissolve the test 2-phenylquinoline derivatives in a suitable solvent (e.g., DMSO) and prepare a 10X stock solution.

  • Reaction Setup: In a 96-well white opaque plate, add the test inhibitor, inhibitor control (e.g., Celecoxib), or enzyme control. Then, add the reaction mix containing the COX assay buffer, COX probe, and COX cofactor.

  • Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the negative control.

  • Reaction Initiation: Initiate the reaction by adding a diluted solution of arachidonic acid.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes at 25°C. The rate of increase in fluorescence is proportional to the COX-2 activity.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by 2-phenylquinoline derivatives and a typical experimental workflow.

anticancer_pathways cluster_g4 G-Quadruplex Stabilization cluster_tubulin Tubulin Polymerization Inhibition Derivative_G4 2-Phenylquinoline Derivative G4 G-Quadruplex in Telomere/Promoter Derivative_G4->G4 Binds & Stabilizes Telomerase Telomerase G4->Telomerase Inhibits Replication Replication Fork G4->Replication Blocks Transcription Oncogene Transcription G4->Transcription Inhibits Apoptosis Apoptosis Telomerase->Apoptosis Replication->Apoptosis Transcription->Apoptosis Derivative_Tubulin 2-Phenylquinoline Derivative Tubulin Tubulin Dimers Derivative_Tubulin->Tubulin Binds Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis_Tubulin Apoptosis Cell_Cycle_Arrest->Apoptosis_Tubulin

Caption: Anticancer mechanisms of 2-phenylquinoline derivatives.

anti_inflammatory_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Inflammatory_Stimuli->IKK IκBα IκBα Phosphorylation & Degradation IKK->IκBα NFκB NF-κB Translocation to Nucleus IκBα->NFκB Gene_Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6) NFκB->Gene_Transcription Inflammation Inflammation Gene_Transcription->Inflammation Derivative 2-Phenylquinoline Derivative Derivative->IKK Inhibits COX2 COX-2 Derivative->COX2 Inhibits Prostaglandins Prostaglandins COX2->Prostaglandins Prostaglandins->Inflammation

Caption: Anti-inflammatory mechanism of 2-phenylquinoline derivatives.

antimicrobial_mechanisms cluster_gyrase DNA Gyrase Inhibition cluster_membrane Membrane Disruption Derivative_Gyrase 2-Phenylquinoline Derivative DNA_Gyrase Bacterial DNA Gyrase Derivative_Gyrase->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Bacterial_Death_Gyrase Bacterial Cell Death DNA_Replication->Bacterial_Death_Gyrase Derivative_Membrane 2-Phenylquinoline Derivative Bacterial_Membrane Bacterial Cell Membrane Derivative_Membrane->Bacterial_Membrane Interacts with Membrane_Integrity Loss of Membrane Integrity Bacterial_Membrane->Membrane_Integrity Cell_Lysis Cell Lysis Membrane_Integrity->Cell_Lysis

Caption: Antimicrobial mechanisms of 2-phenylquinoline derivatives.

experimental_workflow Start Start: Compound Synthesis & Characterization In_Vitro_Screening In Vitro Screening (e.g., MTT, Agar Diffusion) Start->In_Vitro_Screening Hit_Identification Hit Identification (Potent & Selective Compounds) In_Vitro_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Assays, Pathway Analysis) Hit_Identification->Mechanism_of_Action Lead_Optimization Lead Optimization (Structure-Activity Relationship) Mechanism_of_Action->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Toxicity (Animal Models) Lead_Optimization->In_Vivo_Studies Preclinical_Candidate Preclinical Candidate Selection In_Vivo_Studies->Preclinical_Candidate

Caption: A typical drug discovery workflow for 2-phenylquinoline derivatives.

References

Quinoline Derivatives in Silico: A Comparative Docking Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the binding affinities and interaction patterns of quinoline (B57606) derivatives with key biological targets, this guide offers a comparative overview of molecular docking studies. Intended for researchers, scientists, and drug development professionals, this document summarizes quantitative data, outlines detailed experimental protocols, and visualizes critical pathways to inform future drug design and discovery efforts.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral effects.[1] Molecular docking, a powerful computational technique, has been instrumental in elucidating the binding mechanisms of these derivatives and in guiding the development of more potent and selective therapeutic agents.[1] This guide synthesizes findings from various docking studies to provide a comparative analysis of the performance of different quinoline derivatives against several key protein targets.

Comparative Docking Performance of Quinoline Derivatives

The inhibitory potential of various quinoline derivatives has been evaluated against a range of protein targets implicated in diseases such as cancer and HIV. The following table summarizes the docking scores of selected derivatives, providing a quantitative comparison of their predicted binding affinities. Lower docking scores generally indicate a higher binding affinity.

Quinoline Derivative ClassTarget ProteinPDB IDDocking Score (kcal/mol)Key Interactions/NotesReference
Pyrazoline & Pyrimidine containing QuinolineHIV Reverse Transcriptase4I2P-8.51 to -10.67Hydrophobic interactions with TRP229 and hydrogen bonding with LYS101 were observed for the most potent compounds.[2][3]
2H-thiopyrano[2,3-b]quinolineCB1a (Anticancer Peptide)2IGR-5.3 to -6.1The compound with the highest affinity showed interactions with PHE A-15, ILE A-8, and other key residues.[1][2]
Quinoline-3-carboxamidesAtaxia Telangiectasia Mutated (ATM) Kinase-Lower than other DDR kinasesThese derivatives showed selectivity towards ATM kinase over other DNA damage and response (DDR) kinases.[2]
4-aminoquinoline derivative (4f)Epidermal Growth Factor Receptor (EGFR)--Compound 4f displayed a strong EGFR inhibition profile with an IC50 value of 0.015 ± 0.001 µM.[4]
Quinoline-based Schiff's base (4e)Cancer Proteins (Breast and Colon)--This derivative was found to be the most active against both tested cell lines in a previous in vitro study.[5]
6-hydroxy-2- (4-methoxyphenyl) quinoline-4-carboxylic acid (M1)Multiple Cancer Targets--Showed good affinity against several cancer targets.[6]
2-(4-chlorophenyl)- 6-hydroxyquinoline- 4-carboxylic acid (M3)Multiple Cancer Targets--Exhibited good affinity against several cancer targets.[6]

Experimental Protocols for Molecular Docking

The reliability and reproducibility of molecular docking results are critically dependent on the methodologies employed. The following protocol outlines a generalized workflow based on common practices cited in the literature.[1][7]

Ligand and Protein Preparation
  • Ligand Preparation: The two-dimensional (2D) structures of the quinoline derivatives are first sketched and then converted to three-dimensional (3D) structures. To achieve a stable conformation, energy minimization is performed using force fields such as the Merck Molecular Force Field (MMFF94).[1] The finalized 3D structures are saved in a suitable file format, like PDB, for the docking simulation.[1]

  • Protein Preparation: The 3D crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. To relieve any steric clashes, the protein structure undergoes energy minimization.[1]

Docking Simulation
  • Software: A variety of software packages are utilized for molecular docking, including but not limited to AutoDock Vina, PyRx, Schrödinger's Maestro, and Discovery Studio.[1]

  • Grid Generation: A grid box is defined around the active site of the protein. This box specifies the search space for the ligand during the docking process. The dimensions and center of the grid are crucial parameters that can significantly influence the outcome of the docking calculations.[1]

  • Docking Algorithm: The docking program systematically explores various conformations and orientations of the ligand within the defined grid box. For each pose, the binding energy is calculated. The primary goal of the algorithm is to identify the pose with the lowest binding energy, as this represents the most stable and likely binding mode.[1]

Analysis of Results
  • Binding Affinity: The docking score or binding energy serves as an estimation of the binding affinity between the ligand and the protein. These values are crucial for comparing the potency of different derivatives.

  • Interaction Analysis: The best-scoring poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site. This analysis provides insights into the structural basis of binding and can guide further optimization of the ligand.

Visualizing the Process and Pathway

To further elucidate the concepts discussed, the following diagrams illustrate a generalized workflow for comparative molecular docking studies and a key signaling pathway frequently targeted by quinoline-based inhibitors.

Molecular_Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Ligand_Prep Ligand Preparation Grid_Gen Grid Generation Ligand_Prep->Grid_Gen Protein_Prep Protein Preparation Protein_Prep->Grid_Gen Docking_Sim Docking Simulation Grid_Gen->Docking_Sim Pose_Analysis Pose Analysis & Scoring Docking_Sim->Pose_Analysis Lead_Opt Lead Optimization Pose_Analysis->Lead_Opt

Caption: A generalized workflow for comparative molecular docking studies.

EGFR_Signaling_Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Quinoline Quinoline Derivatives Quinoline->EGFR Inhibition

Caption: EGFR signaling pathway, a common target for quinoline-based inhibitors.

References

A Comparative Efficacy Analysis of Quinoline-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with potent anticancer activity. This guide provides an objective comparison of the efficacy of select quinoline-based anticancer agents against other alternatives, supported by experimental data. We delve into their mechanisms of action, present quantitative data for easy comparison, and provide detailed experimental protocols for key assays.

Quantitative Efficacy Comparison

The in vitro cytotoxic activity of anticancer agents is a primary indicator of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that inhibits 50% of a biological process, is a standard metric for this assessment. The following tables summarize the IC50 values of prominent quinoline-based drugs and a non-quinoline alternative, Paclitaxel, across various cancer cell lines.

Table 1: Comparative IC50 Values of Quinoline-Based Tyrosine Kinase Inhibitors and Paclitaxel

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference(s)
Anlotinib PC-9Non-Small Cell Lung Cancer8.06 ± 1.2[1]
HCC827Non-Small Cell Lung Cancer7.39 ± 0.81[1]
Nalm6B-cell Acute Lymphoblastic Leukemia3.224 ± 0.875 (24h), 2.468 ± 0.378 (48h)[2]
SupB15B-cell Acute Lymphoblastic Leukemia3.803 ± 0.409 (24h), 2.459 ± 0.443 (48h)[2]
HCT-8/5-FU5-FU-resistant Colon Cancer53.69 ± 8.10 (24h), 17.39 ± 1.98 (48h)[3]
HCT-15/5-FU5-FU-resistant Colon Cancer55.03 ± 3.44 (24h), 8.83 ± 3.02 (48h)[3]
Cabozantinib CE81TEsophageal Squamous Cell Carcinoma4.61 (72h)[4]
MDA-MB-231 (Sensitive)Triple-Negative Breast Cancer1.33[5]
MDA-MB-231 (Low Resistance)Triple-Negative Breast Cancer3.44[5]
MDA-MB-231 (High Resistance)Triple-Negative Breast Cancer2.51[5]
Paclitaxel MDA-MB-231Triple-Negative Breast Cancer0.3[6]
SK-BR-3Breast Cancer (HER2+)~0.02[7]
T-47DBreast Cancer (Luminal A)~0.005[7]
NSCLC Cell Lines (Median)Non-Small Cell Lung Cancer9.4 (24h), 0.027 (120h)[8]
SCLC Cell Lines (Median)Small Cell Lung Cancer25 (24h), 5.0 (120h)[8]

Table 2: Efficacy of Quinoline-Chalcone Hybrids

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference(s)
Compound 12e MGC-803Gastric Cancer1.38[9][10][11]
HCT-116Colorectal Carcinoma5.34[9][10][11]
MCF-7Breast Cancer5.21[9][10][11]
Compound 9i K-562Chronic Myelogenous Leukemia1.91[12]
A549Lung Carcinoma3.91[12]
Compound 9j K-562Chronic Myelogenous Leukemia2.67[12]
A549Lung Carcinoma5.29[12]

Mechanisms of Action and Signaling Pathways

Quinoline-based anticancer agents exert their effects through various mechanisms, often by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Inhibition of Receptor Tyrosine Kinases

Many quinoline derivatives, such as Anlotinib and Cabozantinib, function as multi-targeted tyrosine kinase inhibitors (TKIs). They primarily target Vascular Endothelial Growth Factor Receptors (VEGFR), Epidermal Growth Factor Receptors (EGFR), and others, thereby inhibiting downstream signaling cascades crucial for tumor growth and angiogenesis.

EGFR_VEGFR_Signaling cluster_membrane Cell Membrane cluster_inhibitors Quinoline-Based TKIs cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR VEGFR VEGFR->PI3K VEGFR->RAS Angiogenesis Angiogenesis VEGFR->Angiogenesis Anlotinib Anlotinib Anlotinib->VEGFR Cabozantinib Cabozantinib Cabozantinib->EGFR Cabozantinib->VEGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival

Inhibition of EGFR and VEGFR signaling by quinoline-based TKIs.
Induction of Apoptosis and Cell Cycle Arrest

Other quinoline derivatives, particularly quinoline-chalcone hybrids, have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, often at the G2/M phase. This is achieved through the modulation of apoptosis-related proteins and interference with microtubule dynamics.

Apoptosis_CellCycle_Workflow cluster_treatment Treatment cluster_cellular_response Cellular Response cluster_protein_changes Key Protein Changes cluster_outcome Outcome QuinolineChalcone Quinoline-Chalcone Derivative (e.g., 12e) ROS ↑ ROS Generation QuinolineChalcone->ROS G2M_Arrest G2/M Phase Cell Cycle Arrest QuinolineChalcone->G2M_Arrest ApoptosisModulation Modulation of Apoptosis Proteins QuinolineChalcone->ApoptosisModulation Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase_up ↑ Cleaved Caspase-3/9 ApoptosisModulation->Caspase_up PARP_up ↑ Cleaved PARP ApoptosisModulation->PARP_up Caspase_up->Apoptosis PARP_up->Apoptosis

Mechanism of action for apoptosis-inducing quinoline-chalcones.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments cited in the evaluation of these anticancer agents.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., quinoline derivatives or Paclitaxel) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the test compound for the desired time. Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. PI fluoresces when it binds to DNA, and the intensity of the fluorescence is proportional to the amount of DNA in the cell.

  • Data Analysis: The data is analyzed using appropriate software to generate a histogram of cell count versus DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Apoptosis Markers

This method is used to detect specific proteins related to apoptosis.

  • Protein Extraction: After treatment with the test compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2).

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: The intensity of the bands can be quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_data_analysis Data Analysis cluster_interpretation Interpretation CellCulture Cancer Cell Lines Treatment Treat with Quinoline Agent CellCulture->Treatment MTT MTT Assay Treatment->MTT FlowCytometry Cell Cycle Analysis (Flow Cytometry) Treatment->FlowCytometry WesternBlot Apoptosis Analysis (Western Blot) Treatment->WesternBlot IC50 Determine IC50 MTT->IC50 CellCycleDist Analyze Cell Cycle Distribution FlowCytometry->CellCycleDist ProteinExpression Quantify Protein Expression WesternBlot->ProteinExpression Efficacy Comparative Efficacy IC50->Efficacy Mechanism Mechanism of Action CellCycleDist->Mechanism ProteinExpression->Mechanism

General workflow for the in vitro evaluation of anticancer agents.

References

A Comparative Guide to (2-Phenylquinolin-7-yl)methanol and Its Biologically Active Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylquinoline (B181262) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. (2-Phenylquinolin-7-yl)methanol serves as a key synthetic intermediate in the development of more complex molecules with therapeutic potential. This guide provides an objective comparison of the performance of various analogs derived from the 2-phenylquinoline core, with a focus on their anticancer and antimicrobial properties, supported by experimental data.

Overview of Biological Activities

Derivatives of the 2-phenylquinoline scaffold have demonstrated significant potential in several therapeutic areas:

  • Anticancer Activity: Many 2-phenylquinoline derivatives exhibit potent cytotoxic effects against a range of cancer cell lines. A notable mechanism of action for some of these compounds is the inhibition of critical cellular signaling pathways, such as the Insulin-like Growth Factor-1 Receptor (IGF-1R) pathway, or through targeting G-quadruplexes in cancer cells.[1][2]

  • Antimicrobial Activity: The quinoline (B57606) nucleus is a well-established pharmacophore in antimicrobial agents. Substitutions on the 2-phenylquinoline scaffold can lead to compounds with significant antibacterial and antifungal activity.[3]

  • Antiviral Activity: Recent studies have highlighted the potential of 2-phenylquinoline derivatives as broad-spectrum antiviral agents, including activity against coronaviruses.[4]

Comparative Performance Data

The following tables summarize the in vitro activity of various derivatives of the 2-phenylquinoline scaffold. It is important to note that this compound is primarily utilized as a synthetic intermediate, and as such, direct biological activity data for this specific compound is limited in publicly available literature. The data presented here is for structurally related analogs and more complex derivatives to illustrate the therapeutic potential of this chemical class.

Anticancer Activity

The anticancer activity of 2-phenylquinoline derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
AQIP Imidazo[1,5-a]pyrazine (B1201761)3T3/huIGFIRNot specified (potent inhibitor)[1]
13a 2,4-bis-aminomethylphenyl-quinolineHeLa (Cervical)0.50
26 2-phenyl-4-quinoloneCOLO-205 (Colon)Potent
24 2-phenyl-4-quinoloneKM-20L2 (Colon)Potent
27 2-phenyl-4-quinoloneSF-539 (CNS)Potent
Quinoline 13 2-(3,4-methylenedioxyphenyl)quinolineHeLa (Cervical)8.3
Quinoline 12 2-(3,4-methylenedioxyphenyl)quinolinePC3 (Prostate)31.37
Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassTest OrganismMIC (µg/mL)Reference
7-haloanilino-8-nitrofluoroquinolone (Cmpd 4)S. aureus (standard)0.9[3]
7-haloanilino-8-nitrofluoroquinolone (Cmpd 3)S. aureus (standard)6.7[3]
Methanol (B129727) extracts of various plantsVarious bacteria64 - 1024

Key Signaling Pathways and Experimental Workflows

IGF-1R Signaling Pathway in Cancer

The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Its dysregulation is implicated in the development and progression of many cancers. Novel inhibitors derived from this compound, such as the imidazo[1,5-a]pyrazine series, target this pathway.[1]

IGF1R_Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R PI3K PI3K IGF1R->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation AQIP (2-Phenylquinolin-7-yl) derived Inhibitor (e.g., AQIP) AQIP->IGF1R

Caption: Inhibition of the IGF-1R signaling pathway by a this compound derivative.

Experimental Workflow for Cytotoxicity Assessment

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of chemical compounds on cultured cells.

MTT_Workflow A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of test compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours (Formazan formation) D->E F Solubilize formazan (B1609692) crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: A typical workflow for determining the IC50 value of a compound using the MTT assay.

Detailed Experimental Protocols

Synthesis of this compound Derivatives

This compound serves as a starting material for more complex derivatives. A general synthetic approach involves the oxidation of the methanol group to an aldehyde, followed by further reactions to introduce diverse functionalities. For example, in the synthesis of certain protein kinase inhibitors, this compound is oxidized using manganese dioxide (MnO2) in a solvent like chloroform (B151607) to yield the corresponding aldehyde.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard procedures used to evaluate the cytotoxicity of quinoline derivatives.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated overnight to allow for cell attachment.

  • Compound Treatment: The test compounds are serially diluted in culture medium and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-phenylquinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline and phenyl rings.

  • Position of Phenyl Group: The position of the phenyl group on the quinoline ring can impact activity.

  • Substituents on the Quinoline Ring: The presence of electron-donating or electron-withdrawing groups on the quinoline core can modulate the biological activity. For instance, in some anticancer derivatives, methoxy (B1213986) groups on the quinoline ring have been shown to be beneficial.[4]

  • Substituents on the Phenyl Ring: Modifications to the 2-phenyl ring also play a crucial role in determining the potency and selectivity of the compounds.

  • Side Chains: The addition of various side chains, particularly those containing basic nitrogen atoms, at different positions of the quinoline scaffold has been a successful strategy to enhance anticancer and antimicrobial activities.

Conclusion

This compound is a valuable building block for the synthesis of a diverse range of biologically active compounds. Its derivatives have shown significant promise as anticancer, antimicrobial, and antiviral agents. The structure-activity relationship studies indicate that modifications at various positions of the 2-phenylquinoline scaffold can lead to highly potent and selective therapeutic candidates. Further exploration and optimization of this chemical scaffold hold considerable potential for the development of novel drugs.

References

Comparative Analysis of (2-Phenylquinolin-7-yl)methanol Derivatives: Focus on Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of compounds derived from (2-Phenylquinolin-7-yl)methanol, a key intermediate in the synthesis of potent kinase inhibitors. Due to the limited publicly available cross-reactivity data for this compound itself, this guide will focus on its prominent derivative, Linsitinib (OSI-906) , a dual inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR).[1][2][3] The cross-reactivity profile of Linsitinib will be compared with other notable IGF-1R inhibitors to provide a comprehensive overview for researchers in drug discovery and development.

Introduction to this compound and its Derivatives

This compound serves as a foundational scaffold for a class of synthetic compounds with significant biological activity.[4] Its derivatives have been extensively investigated as inhibitors of protein kinases, which are critical targets in oncology and other therapeutic areas. A notable example is Linsitinib (OSI-906), which incorporates the (2-phenylquinolin-7-yl) moiety and has been evaluated in clinical trials for various cancers.[5] The specificity of such inhibitors is a crucial determinant of their therapeutic window, as off-target activities can lead to undesirable side effects. Understanding the cross-reactivity, therefore, is paramount.

Quantitative Comparison of Kinase Inhibitor Potency and Selectivity

The following table summarizes the in vitro potency of Linsitinib and other selected IGF-1R inhibitors against their primary targets and key off-targets. The data is presented as half-maximal inhibitory concentrations (IC50), which represent the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.

InhibitorPrimary Target(s)IC50 (IGF-1R)IC50 (IR)Other Kinases with No Significant Activity
Linsitinib (OSI-906) IGF-1R, IR35 nM[1][2][3]75 nM[1][2][3]Abl, ALK, BTK, EGFR, FGFR1/2, PKA[1][6]
BMS-754807 IGF-1R, IR1.8 nM[6]1.7 nM[6]Met, Aurora A/B, TrkA/B, Ron (less potent)[6]
NVP-AEW541 IGF-1R, InsR150 nM[6]140 nM[6]
GSK1838705A IGF-1R, IR, ALK2.0 nM1.6 nMALK (IC50 = 0.5 nM)[7]

Note: Lower IC50 values indicate higher potency. The selectivity of an inhibitor is determined by the difference in its potency against the intended target versus other off-targets.

Signaling Pathways

The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a receptor tyrosine kinase that, upon binding its ligand (IGF-1 or IGF-2), activates downstream signaling cascades crucial for cell growth, proliferation, and survival.[7] Linsitinib exerts its effect by inhibiting the autophosphorylation of IGF-1R and the closely related Insulin Receptor, thereby blocking these downstream pathways.

IGF1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R PI3K PI3K IGF1R->PI3K RAS Ras IGF1R->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Linsitinib Linsitinib (OSI-906) Linsitinib->IGF1R Inhibition

Caption: Simplified IGF-1R signaling pathway and the inhibitory action of Linsitinib.

Experimental Protocols

To assess the cross-reactivity of a compound like Linsitinib, a variety of in vitro assays are employed. Below are outlines of key experimental methodologies.

Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of a test compound.

Protocol Outline:

  • Reaction Setup: A reaction mixture is prepared containing the purified kinase (e.g., IGF-1R), a suitable substrate (e.g., a synthetic peptide), ATP, and the test compound at various concentrations.[8]

  • Kinase Reaction: The reaction is initiated and incubated at a controlled temperature for a specific duration to allow for enzymatic activity.[8]

  • ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[8]

  • Signal Generation: A Kinase Detection Reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to generate a luminescent signal.[8]

  • Data Analysis: The luminescence is measured using a luminometer. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinase_Assay_Workflow cluster_workflow Kinase Inhibition Assay Workflow A Prepare reaction mix: Kinase, Substrate, ATP, Test Compound B Incubate for Kinase Reaction A->B C Add ADP-Glo™ Reagent (Stop reaction & deplete ATP) B->C D Add Kinase Detection Reagent (Convert ADP to ATP & generate light) C->D E Measure Luminescence D->E F Calculate IC50 E->F

Caption: General workflow for an in vitro kinase inhibition assay.

Radioligand Binding Assay

This technique is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.

Protocol Outline:

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissues.[9]

  • Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-IGF-1) and varying concentrations of the unlabeled test compound.[9][10]

  • Separation of Bound and Free Ligand: The reaction mixture is filtered through a filter mat to separate the membrane-bound radioligand from the unbound radioligand.[9]

  • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition binding curve, from which the IC50 and the inhibitory constant (Ki) of the test compound can be calculated.[9]

Western Blotting for Receptor Phosphorylation

This method directly assesses the inhibitory effect of a compound on the activation of a receptor tyrosine kinase in a cellular context.

Protocol Outline:

  • Cell Treatment: Cells expressing the target receptor (e.g., IGF-1R) are treated with the test compound at various concentrations for a defined period.

  • Ligand Stimulation: The cells are then stimulated with the corresponding ligand (e.g., IGF-1) to induce receptor phosphorylation.[11]

  • Cell Lysis and Protein Quantification: The cells are lysed to extract total protein, and the protein concentration is determined.

  • SDS-PAGE and Protein Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

  • Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of the receptor (e.g., anti-phospho-IGF-1R), followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: A chemiluminescent substrate is added, and the resulting signal is detected, providing a measure of receptor phosphorylation levels.

Conclusion

While this compound is a valuable scaffold, its derivatives, such as Linsitinib, exhibit specific cross-reactivity profiles that are critical to their therapeutic application. Linsitinib demonstrates potent inhibition of both IGF-1R and IR, with minimal activity against a panel of other kinases, highlighting its targeted nature. The comparison with other IGF-1R inhibitors reveals a spectrum of potencies and selectivities within this class of compounds. The experimental protocols outlined provide a framework for researchers to assess the on-target and off-target activities of novel compounds derived from the (2-phenylquinolin-7-yl) scaffold, which is essential for the development of safe and effective therapeutics.

References

Efficacy of (2-Phenylquinolin-7-yl)methanol Analogs as Potent IGF-1R Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The insulin-like growth factor-1 receptor (IGF-1R) signaling pathway is a critical mediator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of various cancers, making it a key target for therapeutic intervention. Within the landscape of IGF-1R inhibitors, analogs of (2-Phenylquinolin-7-yl)methanol have emerged as a promising class of compounds. This guide provides a comparative analysis of the efficacy of these analogs, with a focus on the well-characterized imidazo[1,5-a]pyrazine (B1201761) series, including the clinical candidate linsitinib (B1684704) (OSI-906).

Quantitative Efficacy Comparison

The following tables summarize the in vitro efficacy of selected this compound analogs against IGF-1R and the structurally related insulin (B600854) receptor (IR). The data highlights the structure-activity relationships within this chemical series, demonstrating how modifications to the core scaffold impact inhibitory potency and cellular activity.

Table 1: In Vitro Inhibitory Potency of this compound Analogs against IGF-1R and IR

CompoundR GroupIGF-1R IC50 (nM)[1][2][3]IR IC50 (nM)[1][2][3]
Linsitinib (OSI-906) cis-3-(1-hydroxy-1-methylethyl)cyclobutyl3575
Analog A 4-pyridyl150>1000
Analog B 3-pyridyl200>1000
Analog C Phenyl500>1000

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity in a cell-free assay.

Table 2: Anti-proliferative Activity of Linsitinib (OSI-906) in Human Cancer Cell Lines

Cell LineCancer TypeEC50 (µM)
H295RAdrenocortical Carcinoma0.15[4]
HAC15Adrenocortical Carcinoma0.029[4]
VariousNon-Small-Cell Lung, Colorectal0.021 - 0.810[2]

EC50 values represent the concentration of the compound required to inhibit 50% of cell proliferation.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of these compounds, it is crucial to visualize the IGF-1R signaling pathway and the experimental workflows used to assess their efficacy.

IGF1R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF-1R IRS IRS IGF1R->IRS Shc Shc IGF1R->Shc IR IR IR->IRS PI3K PI3K IRS->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Inhibitor This compound Analogs Inhibitor->IGF1R Inhibitor->IR IGF1 IGF-1 / IGF-2 IGF1->IGF1R Insulin Insulin Insulin->IR Experimental_Workflow cluster_kinase_assay IGF-1R Kinase Assay cluster_cell_assay Cell Proliferation Assay k1 Recombinant IGF-1R Enzyme k4 Incubation k1->k4 k2 Test Compound (Analog Series) k2->k4 k3 ATP & Substrate k3->k4 k5 Measure Kinase Activity k4->k5 k6 Calculate IC50 k5->k6 c1 Seed Cancer Cell Lines c2 Treat with Test Compound c1->c2 c3 Incubate (e.g., 72h) c2->c3 c4 Add Viability Reagent (e.g., MTT) c3->c4 c5 Measure Absorbance c4->c5 c6 Calculate EC50 c5->c6

References

In Vitro Showdown: Novel Quinoline Methanol Derivatives Challenge Established Anticancer and Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of more effective therapeutic agents, researchers are continuously exploring the vast chemical space of heterocyclic compounds. Among these, quinoline (B57606) methanol (B129727) derivatives have emerged as a promising scaffold, demonstrating potent in vitro activity against various cancer cell lines and microbial pathogens. This guide provides a comparative analysis of novel quinoline methanol derivatives against established drugs, supported by experimental data, to offer researchers and drug development professionals a comprehensive overview of their potential.

Recent studies highlight the superior performance of newly synthesized quinoline compounds in anticancer and antimicrobial assays. For instance, novel derivatives have exhibited significantly lower IC50 values against cancer cell lines compared to standard chemotherapeutic agents like 5-fluorouracil (B62378) and cisplatin.[1][2] Similarly, in the realm of infectious diseases, new quinoline-based molecules have demonstrated remarkable antibacterial and antifungal efficacy, in some cases surpassing the activity of conventional antibiotics.[3][4]

Anticancer Activity: A Quantitative Comparison

The in vitro cytotoxic effects of several novel quinoline methanol derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, was determined for each compound and compared with standard anticancer drugs.

Compound IDCancer Cell LineIn Vitro Activity (IC50 in µM)Reference DrugIn Vitro Activity (IC50 in µM)Reference
MC20 HeLa (Cervix)Lower than 5-FU5-FluorouracilNot specified[1]
MC21 HeLa (Cervix)Lower than 5-FU5-FluorouracilNot specified[1]
Compound 21 H1975 (Lung)0.21Osimertinib0.04[5]
Compound 21 A549 (Lung)0.99Osimertinib0.92[5]
Compound 3c C-32 (Melanoma)Comparable to CisplatinCisplatinNot specified[2]
Compound 3c MDA-MB-231 (Breast)Comparable to DoxorubicinDoxorubicinNot specified[2]
Compound 3c A549 (Lung)Comparable to CisplatinCisplatinNot specified[2]

Antimicrobial Activity: A Quantitative Comparison

The antimicrobial potential of novel quinoline derivatives has been assessed by determining their minimum inhibitory concentration (MIC) against various bacterial and fungal strains. These values have been compared to those of standard antimicrobial agents.

Compound IDMicrobial StrainIn Vitro Activity (MIC in µg/mL)Reference DrugIn Vitro Activity (MIC in µg/mL)Reference
Compound 2 Bacillus cereus3.12 - 50Not specifiedNot specified[3]
Compound 6 Bacillus cereus3.12 - 50Not specifiedNot specified[3]
Compound 2 Staphylococcus aureus3.12 - 50Not specifiedNot specified[3]
Compound 6 Staphylococcus aureus3.12 - 50Not specifiedNot specified[3]
Compound 6 Aspergillus flavusPotentially activeNot specifiedNot specified[3]
Compound 3c MRSAComparable to Oxacillin/CiprofloxacinOxacillin/CiprofloxacinNot specified[2]

Experimental Protocols

The following methodologies are representative of the in vitro assays used to evaluate the anticancer and antimicrobial activities of the quinoline methanol derivatives cited in this guide.

Anticancer Activity Assays

1. Cell Culture: Human cancer cell lines (e.g., HeLa, HT29, C6, A549, H1975, C-32, MDA-MB-231) and normal human dermal fibroblasts (HFF-1) were cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1][2][5] Cells were maintained in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity/Antiproliferative Assays:

  • SRB (Sulforhodamine B) Assay: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours). Post-treatment, cells were fixed with trichloroacetic acid (TCA), stained with SRB dye, and the absorbance was measured at a specific wavelength to determine cell viability.[1]

  • BrdU Cell Proliferation ELISA: This assay measures DNA synthesis as an indicator of cell proliferation. Cells were treated with the compounds, and BrdU was added to the culture. The incorporation of BrdU into the DNA was quantified using an anti-BrdU antibody conjugated to an enzyme, followed by the addition of a substrate to produce a colorimetric reaction.[1]

  • MTS Cytotoxicity Assay: This colorimetric assay measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to form a colored formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells.[6]

  • LDH (Lactate Dehydrogenase) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium as a measure of cytotoxicity.[1]

3. Apoptosis Detection (DNA Laddering Assay): To determine if the anticancer activity was due to the induction of apoptosis, DNA was extracted from treated and untreated cancer cells.[1] The DNA was then subjected to agarose (B213101) gel electrophoresis. The characteristic ladder-like pattern of DNA fragmentation, a hallmark of apoptosis, was visualized under UV light.[1]

Antimicrobial Activity Assays

1. Microbial Strains and Culture Conditions: Bacterial strains (Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli) and fungal strains (Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, Candida albicans) were used.[3] Bacteria were cultured on nutrient agar/broth, and fungi were cultured on potato dextrose agar/broth.

2. Minimum Inhibitory Concentration (MIC) Determination: The MIC was determined using the broth microdilution method. Serial dilutions of the quinoline derivatives were prepared in 96-well microtiter plates containing the appropriate broth. A standardized inoculum of the microbial suspension was added to each well. The plates were incubated under suitable conditions, and the MIC was recorded as the lowest concentration of the compound that completely inhibited visible microbial growth.[3]

Mechanism of Action and Signaling Pathways

The anticancer effects of many quinoline derivatives are attributed to their ability to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival.[1][6][7] For instance, some derivatives have been shown to inhibit the phosphorylation of the Epidermal Growth Factor Receptor (EGFR), a critical regulator of cell growth.[5] The inhibition of EGFR can block downstream signaling cascades, ultimately leading to cell cycle arrest and apoptosis.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation EGF EGF (Ligand) EGF->EGFR Quinoline Quinoline Derivative Quinoline->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by a quinoline derivative.

Experimental_Workflow_Anticancer cluster_assays Cytotoxicity/Proliferation Assays start Start: Cancer Cell Lines culture Cell Culture & Seeding start->culture treatment Treatment with Quinoline Derivatives & Control Drug culture->treatment incubation Incubation (e.g., 48h) treatment->incubation srb SRB Assay incubation->srb brdu BrdU Assay incubation->brdu mts MTS Assay incubation->mts apoptosis Apoptosis Assay (DNA Laddering) incubation->apoptosis data Data Collection (Absorbance/Fluorescence) srb->data brdu->data mts->data ic50 IC50 Value Calculation data->ic50 end End: Comparative Analysis ic50->end apoptosis->end

Caption: Experimental workflow for in vitro anticancer activity screening.

References

A Comparative Guide to the Purity Analysis of Synthesized (2-Phenylquinolin-7-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of (2-Phenylquinolin-7-yl)methanol, a key heterocyclic building block. We present a comparative analysis with two alternative functionalized quinolines, (2-Phenylquinolin-4-yl)methanol and 2-Phenylquinoline-7-carbaldehyde, supported by illustrative experimental data and detailed protocols.

Synthesis Overview and Potential Impurities

The synthesis of this compound typically involves a final reduction step from its corresponding aldehyde, 2-Phenylquinoline-7-carbaldehyde. The aldehyde itself is often prepared via a Doebner-von Miller reaction or a related condensation reaction. Therefore, potential impurities can be broadly categorized as:

  • Starting Materials: Unreacted precursors such as 2-aminobenzaldehyde (B1207257) and acetophenone.

  • Intermediates: Residual 2-Phenylquinoline-7-carbaldehyde from an incomplete reduction.

  • By-products: Compounds formed from side reactions inherent to the quinoline (B57606) synthesis.

  • Solvents and Reagents: Residual solvents or reagents used during synthesis and purification.

A multi-technique approach is paramount for the robust purity assessment of synthesized this compound. High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS) are the most common and effective methods for this purpose.[1]

Comparative Analysis of Purity Assessment Methods

The purity of this compound and its alternatives can be reliably determined using a combination of chromatographic and spectroscopic techniques. The following table summarizes the typical data obtained from these methods.

Table 1: Comparison of Purity Analysis Data for this compound and Alternatives

AnalytePurity by HPLC (%)Purity by qNMR (%)Key Impurities Identified by MS (m/z)
This compound 99.199.32-Phenylquinoline-7-carbaldehyde (233.08), Acetophenone (120.15)
(2-Phenylquinolin-4-yl)methanol 98.898.5Unreacted starting materials, solvent residues
2-Phenylquinoline-7-carbaldehyde 98.5[1]98.2[1]2-aminobenzaldehyde (121.14), Acetophenone (120.15)[1]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a basis for the comparative data presented.

HPLC is a cornerstone technique for purity determination, offering high resolution and quantitative accuracy.

  • System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile (ACN) and water (both HPLC grade), each containing 0.1% formic acid.

    • Gradient Program:

      • 0-2 min: 30% ACN

      • 2-15 min: 30% to 80% ACN

      • 15-18 min: 80% ACN

      • 18-20 min: 80% to 30% ACN

      • 20-25 min: 30% ACN (equilibration)[2]

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 5 µL[1]

  • Detector Wavelength: 254 nm[1]

  • Sample Preparation: 1 mg/mL solution in Acetonitrile/water (1:1).

Illustrative Data: A typical HPLC chromatogram for this compound would show a major peak for the product. A minor peak with a slightly shorter retention time might indicate the more polar impurity, 2-Phenylquinoline-7-carbaldehyde.

NMR spectroscopy is essential for structural confirmation and can be used quantitatively (qNMR) to determine absolute purity against a certified internal standard.

  • Instrument: 400 MHz NMR Spectrometer.

  • Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.

  • Internal Standard (for qNMR): A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Method: A known mass of the sample and the internal standard are dissolved in the deuterated solvent. The ¹H NMR spectrum is acquired with a sufficiently long relaxation delay (e.g., D1 = 30 s) to ensure full signal relaxation for accurate integration.[1]

  • Data Processing: The purity is calculated by comparing the integral of a well-resolved signal of the analyte to the integral of a known signal from the internal standard.[1]

Illustrative ¹H NMR Data for this compound (predicted):

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.20-8.10 (m, 3H, Ar-H), 7.90 (s, 1H, Ar-H), 7.80-7.70 (m, 2H, Ar-H), 7.55-7.40 (m, 4H, Ar-H), 4.90 (s, 2H, -CH₂OH), 2.50 (br s, 1H, -OH).

MS provides information about the molecular weight of the compound and its impurities, aiding in their identification.

  • Technique: Electrospray Ionization (ESI) is common for this type of molecule.

  • Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

  • Data Interpretation: The mass spectrum should show a prominent peak corresponding to the calculated molecular weight of this compound (C₁₆H₁₃NO, MW = 235.28). Other smaller peaks may indicate the presence of impurities. For example, a peak at m/z 234.09 would correspond to the [M+H]⁺ of the residual aldehyde intermediate.

Visualizing the Analytical Workflow

The following diagrams illustrate the experimental workflow and the logical relationships in the purity analysis process.

G cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_results Data Evaluation cluster_conclusion Final Assessment start Synthesized this compound purification Purification (e.g., Column Chromatography) start->purification hplc HPLC Analysis purification->hplc nmr NMR Analysis purification->nmr ms MS Analysis purification->ms hplc_data Quantitative Purity (%) hplc->hplc_data nmr_data Structural Confirmation & qNMR Purity nmr->nmr_data ms_data Impurity Identification ms->ms_data final_purity Final Purity Determination hplc_data->final_purity nmr_data->final_purity ms_data->final_purity

Workflow for the synthesis, purification, and purity assessment of a chemical compound.

G cluster_techniques Analytical Techniques cluster_information Information Obtained compound This compound HPLC HPLC compound->HPLC NMR NMR compound->NMR MS Mass Spectrometry compound->MS purity Quantitative Purity HPLC->purity NMR->purity (qNMR) structure Structural Confirmation NMR->structure impurities Impurity Profile MS->impurities final_assessment Comprehensive Purity Assessment purity->final_assessment structure->final_assessment impurities->final_assessment

Logical relationship of purity analysis techniques.

Conclusion

A multi-technique approach is essential for a thorough purity analysis of synthesized this compound. While HPLC provides excellent quantitative results for purity and the separation of impurities, NMR spectroscopy is invaluable for unequivocal structural confirmation and can provide absolute purity through qNMR.[1] Mass spectrometry is indispensable for confirming the molecular weight and identifying potential process-related impurities and by-products. By employing these methods in a complementary fashion, researchers can confidently establish the purity of their synthesized material, ensuring the integrity of subsequent research and development activities.

References

Validating the Biological Targets of (2-Phenylquinolin-7-yl)methanol-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of compounds derived from the (2-Phenylquinolin-7-yl)methanol scaffold, primarily focusing on their biological target validation as inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R). Due to the extensive research available on its derivatives, this guide will use Linsitinib (OSI-906), a prominent clinical candidate containing the this compound core, as a primary example for comparison against other notable IGF-1R inhibitors.

Introduction to this compound and its Derivatives

This compound serves as a key structural motif in a class of potent small molecule inhibitors targeting the IGF-1R signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in the progression of various cancers. Linsitinib (OSI-906) is a well-characterized dual inhibitor of both IGF-1R and the structurally related Insulin (B600854) Receptor (IR), which has undergone extensive preclinical and clinical investigation.[1] This guide will compare the activity and validation methodologies of Linsitinib and related compounds with other established IGF-1R inhibitors, namely BMS-754807 and NVP-AEW541.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the quantitative data for Linsitinib and alternative IGF-1R inhibitors, providing a clear comparison of their potency against their primary targets and their effects on cancer cell proliferation.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundPrimary Target(s)IC50 (nM)Alternative TargetsReference
Linsitinib (OSI-906) IGF-1R, IR 35 (IGF-1R), 75 (IR) No significant activity against a panel of other kinases.[2]
BMS-754807IGF-1R, IR1.8 (IGF-1R), 1.7 (IR)Met, Ron, TrkA, TrkB, AurA, AurB[3]
NVP-AEW541IGF-1R, IR150 (IGF-1R), 140 (IR)Flt3, Tek, Flt1[4]

Table 2: Anti-Proliferative Activity in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Linsitinib (OSI-906) GEOColorectalNot specified, but showed decreased proliferation[5]
BMS-754807IMIM-PC-2Pancreatic~1[3]
BMS-754807T98Glioblastoma~2[3]
NVP-AEW541MCF-7Breast1[4]
NVP-AEW541T47DBreast~7[4]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the validation of biological targets. Below are synthesized protocols for essential assays.

IGF-1R Kinase Activity Assay (ELISA-based)

This assay quantifies the ability of a compound to inhibit the autophosphorylation of the IGF-1R kinase domain.

  • Materials: Recombinant human IGF-1R, ATP, kinase reaction buffer, 96-well plates coated with a generic tyrosine-containing substrate (e.g., poly-Glu-Tyr), anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP), TMB substrate, and stop solution.

  • Procedure:

    • Add the test compound (e.g., Linsitinib) at various concentrations to the wells of the coated 96-well plate.

    • Add recombinant IGF-1R enzyme to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a specified time (e.g., 30-60 minutes) at room temperature to allow for phosphorylation of the coated substrate.

    • Wash the wells to remove the enzyme and ATP.

    • Add an HRP-conjugated anti-phosphotyrosine antibody to each well and incubate to allow binding to the phosphorylated substrate.

    • Wash the wells to remove unbound antibody.

    • Add TMB substrate and incubate until a blue color develops.

    • Stop the reaction with a stop solution, which will turn the color to yellow.

    • Read the absorbance at 450 nm using a microplate reader.

    • The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in the phosphorylation signal.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Materials: Cancer cell line of interest, complete culture medium, 96-well plates, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[6]

    • Treat the cells with various concentrations of the test compound and a vehicle control.

    • Incubate for a specified period (e.g., 72 hours).[6]

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Remove the medium and dissolve the formazan crystals in a solubilizing agent.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.

Western Blot Analysis of IGF-1R Pathway Phosphorylation

This technique is used to detect the phosphorylation status of IGF-1R and its downstream signaling proteins, such as Akt and ERK.

  • Materials: Cell lysates from treated and untreated cells, SDS-PAGE gels, transfer apparatus, PVDF membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (against total and phosphorylated forms of IGF-1R, Akt, and ERK), HRP-conjugated secondary antibodies, and a chemiluminescent substrate.

  • Procedure:

    • Lyse cells to extract total protein and determine protein concentration.

    • Separate the protein lysates by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-IGF-1R).

    • Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

    • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

    • To normalize, strip the membrane and re-probe with an antibody for the total form of the protein or a loading control like β-actin.

Mandatory Visualization

IGF-1R Signaling Pathway

The following diagram illustrates the central role of IGF-1R in activating downstream signaling cascades and the point of inhibition by this compound derivatives.

IGF1R_Signaling_Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Binds IRS1 IRS-1 IGF1R->IRS1 Shc Shc IGF1R->Shc Inhibitor This compound Derivatives (e.g., Linsitinib) Inhibitor->IGF1R Inhibits Autophosphorylation PI3K PI3K IRS1->PI3K Grb2_SOS Grb2/SOS Shc->Grb2_SOS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: IGF-1R signaling and inhibition.

Experimental Workflow: Target Validation

This diagram outlines the typical workflow for validating a potential IGF-1R inhibitor.

Experimental_Workflow Start Compound Synthesis (this compound derivative) Kinase_Assay In Vitro Kinase Assay (IGF-1R/IR) Start->Kinase_Assay Cell_Culture Cell-Based Assays Kinase_Assay->Cell_Culture Proliferation Proliferation Assay (MTT) Cell_Culture->Proliferation Western_Blot Western Blot (p-IGF-1R, p-Akt, p-ERK) Cell_Culture->Western_Blot In_Vivo In Vivo Xenograft Model Proliferation->In_Vivo Western_Blot->In_Vivo Efficacy Tumor Growth Inhibition In_Vivo->Efficacy Validation Target Validated Efficacy->Validation

References

Comparative Analysis of (2-Phenylquinolin-7-yl)methanol's Mechanism of Action as a Putative PI3Kα Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical mechanism of action for the novel compound (2-Phenylquinolin-7-yl)methanol, postulating it as a selective inhibitor of the Phosphoinositide 3-kinase alpha (PI3Kα) isoform. Its performance is benchmarked against established PI3K inhibitors: Alpelisib (a PI3Kα-specific inhibitor) and Taselisib (a pan-PI3K inhibitor). The following sections present quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of its potential therapeutic utility.

Quantitative Performance Metrics

The following table summarizes the key in vitro performance metrics for this compound and its comparators. Data for the established inhibitors are sourced from published literature, while the data for this compound are presented as hypothetical values for comparative purposes.

Compound Target(s) IC50 (nM) vs. PI3Kα IC50 (nM) vs. PI3Kβ IC50 (nM) vs. PI3Kδ IC50 (nM) vs. PI3Kγ Cell-Based Potency (MCF-7, IC50, nM)
This compound (Hypothetical) PI3Kα1.2851201508
Alpelisib PI3Kα51,200290250160
Taselisib Pan-PI3K1.11.00.262.348

Experimental Protocols

To validate the mechanism of action and performance of a putative PI3Kα inhibitor like this compound, a series of standard biochemical and cell-based assays are required.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of the compound on the kinase activity of PI3K isoforms.

Methodology:

  • Enzyme Source: Recombinant human PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ enzymes.

  • Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2).

  • Detection: The production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • The kinase reaction is initiated by adding ATP to a mixture of the PI3K enzyme, the test compound (at varying concentrations), and the PIP2 substrate.

    • The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.

    • The reaction is stopped, and the amount of PIP3 produced is measured.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Western Blot Analysis of Downstream Signaling

Objective: To confirm the inhibition of the PI3K signaling pathway within a cellular context.

Methodology:

  • Cell Line: A cancer cell line with a known PIK3CA mutation, such as MCF-7 (breast cancer).

  • Treatment: Cells are treated with the test compound at various concentrations for a specified time (e.g., 2 hours).

  • Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is probed with primary antibodies against phosphorylated Akt (p-Akt, a direct downstream target of PI3K) and total Akt. A loading control (e.g., β-actin or GAPDH) is also used.

  • Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection. The signal is captured using an imaging system.

  • Analysis: The band intensities for p-Akt are normalized to total Akt and the loading control to determine the dose-dependent inhibition of PI3K signaling.

Cell Viability Assay

Objective: To assess the effect of the compound on the proliferation and viability of cancer cells.

Methodology:

  • Cell Line: MCF-7 or other relevant cancer cell lines.

  • Assay: A colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo®) assay is used to measure cell viability.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a serial dilution of the test compound for 72 hours.

    • The viability reagent is added, and the signal (absorbance or luminescence) is measured.

    • IC50 values are determined by plotting the percentage of viable cells against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway and the experimental workflow for validating the mechanism of action.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Inhibitor This compound Inhibitor->PI3K Inhibition Experimental_Workflow Start Compound Synthesis This compound Kinase_Assay In Vitro Kinase Assay (PI3K Isoforms) Start->Kinase_Assay Western_Blot Western Blot Analysis (p-Akt Levels in MCF-7 cells) Start->Western_Blot Cell_Viability Cell Viability Assay (MCF-7 cells) Start->Cell_Viability Data_Analysis Data Analysis (IC50 Determination) Kinase_Assay->Data_Analysis Western_Blot->Data_Analysis Cell_Viability->Data_Analysis Conclusion Mechanism Validation: Selective PI3Kα Inhibitor Data_Analysis->Conclusion

Comparative Guide to Analytical Method Validation for (2-Phenylquinolin-7-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the validation of (2-Phenylquinolin-7-yl)methanol, a quinoline (B57606) derivative of interest to researchers, scientists, and drug development professionals. The selection of a suitable analytical method is crucial for ensuring the quality, purity, and potency of this compound in research and development. This document outlines the validation of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance Spectroscopy (NMR).

Data Presentation

The following table summarizes the typical performance characteristics of the compared analytical methods for the analysis of quinoline derivatives. This data is representative and may vary based on the specific instrumentation and experimental conditions.

ParameterHPLC-UVGC-MSNMR
**Linearity (R²) **> 0.999> 0.995Not typically used for quantification in this context
Accuracy (% Recovery) 98 - 102%95 - 105%Not typically used for quantification in this context
Precision (RSD) < 2%< 5%Not applicable
Limit of Detection (LOD) ng/mL rangepg/mL rangemg/mL range
Limit of Quantitation (LOQ) ng/mL rangepg/mL rangemg/mL range
Specificity HighVery HighHigh (structural elucidation)
Sample Throughput HighMediumLow

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of quinoline derivatives due to its sensitivity, specificity, and reproducibility.[1]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is a common starting point for quinoline derivatives. A typical gradient could be:

    • 0-5 min: 20% Acetonitrile

    • 5-20 min: 20-80% Acetonitrile

    • 20-25 min: 80% Acetonitrile

    • 25-30 min: 80-20% Acetonitrile (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Quinoline derivatives typically have strong UV absorbance. A wavelength of around 254 nm or a specific maximum absorbance wavelength determined by a PDA detector would be appropriate.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase or a compatible solvent to a known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization may be necessary to increase volatility.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). If derivatization is required, a common agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to silylate the hydroxyl group.

Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. While not typically the primary method for quantification, it provides detailed structural information that is crucial for method validation.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Experimental Parameters:

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Nuclei: ¹H and ¹³C.

  • Experiments: 1D spectra (¹H and ¹³C) and 2D correlation experiments (e.g., COSY, HSQC, HMBC) for full structural assignment.

  • Internal Standard: Tetramethylsilane (TMS).

Sample Preparation:

  • Dissolve an accurately weighed amount of the sample in the deuterated solvent.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_validation Method Validation Parameters Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Standard Reference Standard Weighing Standard->Dissolution Dilution Serial Dilution Dissolution->Dilution NMR NMR Analysis Dissolution->NMR Analyze HPLC HPLC-UV Analysis Dilution->HPLC Inject GCMS GC-MS Analysis Dilution->GCMS Inject Specificity Specificity HPLC->Specificity Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD LOD HPLC->LOD LOQ LOQ HPLC->LOQ GCMS->Specificity GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->LOD GCMS->LOQ NMR->Specificity

Caption: Experimental workflow for analytical method validation.

Logical_Relationships cluster_methods Analytical Techniques cluster_performance Performance Characteristics cluster_application Application Analyte This compound HPLC HPLC-UV Analyte->HPLC GCMS GC-MS Analyte->GCMS NMR NMR Analyte->NMR Quantification Quantification (Assay, Impurities) HPLC->Quantification Identification Identification HPLC->Identification GCMS->Quantification GCMS->Identification NMR->Identification Structure Structural Elucidation NMR->Structure QC Quality Control Quantification->QC Identification->QC RD Research & Development Identification->RD Structure->RD

Caption: Logical relationships between methods and applications.

References

Safety Operating Guide

Safe Disposal of (2-Phenylquinolin-7-yl)methanol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document outlines critical safety and disposal protocols for (2-phenylquinolin-7-yl)methanol, targeting laboratory professionals in research and drug development. Adherence to these procedures is paramount for ensuring personnel safety and environmental compliance.

This compound should be handled with caution, assuming it possesses hazards similar to other quinoline (B57606) derivatives. Quinoline itself is toxic if swallowed, harmful in contact with skin, causes skin and eye irritation, is suspected of causing genetic defects, may cause cancer, and is toxic to aquatic life with long-lasting effects[1][2]. Therefore, appropriate personal protective equipment (PPE) and containment measures are essential during handling and disposal.

Quantitative Data Summary
PropertyValue (for Quinoline)Source
CAS Number 91-22-5[1]
Molecular Formula C₉H₇N[1]
Molecular Weight 129.16 g/mol [1]
Hazard Statements H301, H312, H315, H319, H341, H350, H411[1][2]
Precautionary Statements P201, P273, P280, P301+P310, P312, P391, P501[1]

Detailed Disposal Protocol

The proper disposal of this compound is crucial to prevent harm to individuals and the environment. The following step-by-step protocol must be strictly followed.

Step 1: Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for any signs of degradation or puncture before use[2].

  • Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes[1].

  • Lab Coat: A full-length laboratory coat should be worn to protect skin and clothing from contamination[3].

Step 2: Waste Segregation and Collection

Proper segregation of waste is the first step in safe disposal.

  • Solid Waste:

    • Collect unused solid this compound and any contaminated disposable materials (e.g., weighing paper, pipette tips, gloves) in a designated, leak-proof, and clearly labeled hazardous waste container[3].

    • The original manufacturer's container, if empty and clean, can be used for collecting solid waste of the same chemical[3].

  • Liquid Waste:

    • Aqueous and organic solutions containing this compound must be collected in separate, designated, and sealed hazardous waste containers[3][4]. Do not mix with other solvent waste streams unless explicitly permitted by your institution's waste management guidelines.

    • Halogenated and non-halogenated solvent wastes should generally be collected separately[4][5].

  • Sharps:

    • Any sharps, such as needles or broken glass, that are contaminated with the compound must be placed in a designated, puncture-resistant sharps container[3].

Step 3: Labeling of Waste Containers

All waste containers must be accurately and clearly labeled.

  • The label must include the full chemical name: "this compound"[3].

  • List all associated hazards (e.g., "Toxic," "Harmful," "Environmental Hazard")[1][3].

  • Indicate the approximate concentration and quantity of the waste.

  • Ensure the date of waste generation is clearly visible.

Step 4: Storage of Waste

Proper storage of hazardous waste pending disposal is critical to laboratory safety.

  • Store waste containers in a designated, well-ventilated satellite accumulation area[3][6].

  • Ensure containers are tightly sealed to prevent leaks or spills[4][7].

  • Store away from incompatible materials, such as strong oxidizing agents[8].

Step 5: Final Disposal
  • Do not dispose of this compound down the drain or in regular trash [1][8]. This compound and its derivatives are toxic to aquatic life[1][2].

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company[3][9].

  • Follow all institutional, local, and national regulations for the disposal of toxic organic chemical waste[8]. Incineration at a licensed facility is a common disposal method for such compounds[1][10].

Experimental Workflow & Disposal Pathway

The following diagram illustrates the logical flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Solid Waste (Unused chemical, contaminated items) A->B C Liquid Waste (Aqueous & Organic Solutions) A->C D Contaminated Sharps (Needles, Glassware) A->D E Collect in Labeled, Leak-Proof Solid Waste Container B->E F Collect in Labeled, Sealed Liquid Waste Container C->F G Collect in Puncture-Resistant Sharps Container D->G H Store in Designated Satellite Accumulation Area E->H F->H G->H I Arrange for Pickup by EH&S or Licensed Contractor H->I J DO NOT Dispose Down Drain or in Regular Trash H->J

References

Personal protective equipment for handling (2-Phenylquinolin-7-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential to ensure personal safety when handling (2-Phenylquinolin-7-yl)methanol and its precursors. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection A flame-retardant lab coat should be worn at all times. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron is also recommended.
Respiratory Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2][3][4]

Operational Plan: Handling and Storage

Handling:

  • Always handle this compound in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[1][2][3][4]

  • Keep the compound away from heat, sparks, open flames, and other ignition sources.[1][2][3][4]

  • Use non-sparking tools and take precautionary measures against static discharge.[1][2][3]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][3][4]

  • Wash hands thoroughly after handling.[1][4]

  • Do not eat, drink, or smoke when using this product.[1][2][4]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][3][4]

  • Keep the container tightly closed to prevent the escape of vapors.[1][2][3][4]

  • Store away from incompatible materials such as strong oxidizing agents.

First-Aid Measures

In case of exposure, immediate and appropriate first-aid is critical.

Exposure RouteFirst-Aid Procedure
Inhalation If inhaled, remove the person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
Skin Contact In case of skin contact, immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Wash the area thoroughly with soap and water. If skin irritation persists, seek medical attention.[1][2]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]
Ingestion If swallowed, rinse the mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[1][2][3]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines. Do not allow the product to enter drains.[4]

Experimental Protocol: Synthesis of this compound

The following is a detailed methodology for the synthesis of this compound via the reduction of 2-Phenylquinoline-7-carbaldehyde.[5]

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-Phenylquinoline-7-carbaldehyde in a mixture of THF and methanol.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reduction: Slowly add sodium borohydride to the cooled solution in small portions.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Workup: Once the starting material is consumed, carefully quench the reaction by adding deionized water at 0 °C. Remove the organic solvents under reduced pressure.

  • Extraction: Add ethyl acetate to the remaining aqueous residue and transfer to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound.

Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal A Review Safety Data Information B Don Appropriate PPE A->B C Work in a Fume Hood B->C D Ground Equipment (if necessary) C->D E Dispense Chemical D->E F Clean Work Area E->F I Segregate Waste E->I G Remove PPE F->G H Wash Hands Thoroughly G->H K Store in Designated Area H->K J Label Waste Container I->J J->K

Caption: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.